5'-Cytidylic acid, 2'-O-methyl-
Description
BenchChem offers high-quality 5'-Cytidylic acid, 2'-O-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-Cytidylic acid, 2'-O-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H16N3O8P |
|---|---|
Molecular Weight |
337.22 g/mol |
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H16N3O8P/c1-19-8-7(14)5(4-20-22(16,17)18)21-9(8)13-3-2-6(11)12-10(13)15/h2-3,5,7-9,14H,4H2,1H3,(H2,11,12,15)(H2,16,17,18) |
InChI Key |
USRXKJOTSNCJMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O |
Origin of Product |
United States |
The Essential Guide to 2'-O-methylated Cytidine: From Discovery to Functional Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the intricate world of epitranscriptomics, the subtle modification of RNA molecules orchestrates a symphony of cellular processes. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm) of the ribose moiety stands out as a prevalent and functionally critical alteration. This guide focuses specifically on 2'-O-methylated cytidine (Cm), a modification implicated in a wide array of biological phenomena, from the fine-tuning of ribosome function to the modulation of therapeutic oligonucleotides. As Senior Application Scientists, we aim to provide not just a compilation of facts, but a cohesive narrative that elucidates the discovery, biochemical characterization, and functional implications of this pivotal RNA modification. We will delve into the causality behind experimental choices, offering a trustworthy and authoritative resource for both seasoned researchers and newcomers to the field.
Introduction: The Significance of 2'-O-methylation in the RNA World
The addition of a methyl group to the 2'-hydroxyl of the ribose sugar is a widespread post-transcriptional modification found in a diverse range of RNA molecules, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[1][2] This seemingly minor alteration has profound consequences for the structure, stability, and function of RNA.[2] 2'-O-methylation enhances the thermal stability of RNA duplexes, provides resistance against nuclease degradation, and influences RNA-protein interactions.[][4]
The discovery of 2'-O-methylated cytidine has been a gradual process, built upon decades of research into the chemical composition of RNA. Early studies in the 1960s identified various methyl-substituted nucleosides in the ribosomal and soluble RNA of Escherichia coli, laying the groundwork for the appreciation of RNA as a functionally modified molecule.[5] Subsequent research in isolated rat liver nuclei demonstrated the enzymatic incorporation of methyl groups into adenosine, guanosine, uridine, and cytidine at the 2'-O-position of the ribose, confirming this modification as a fundamental aspect of eukaryotic RNA metabolism.[5][6]
The Enzymatic Machinery of 2'-O-methylation
The installation of the 2'-O-methyl group onto cytidine, and other nucleotides, is primarily carried out by two distinct enzymatic systems:
-
Guide RNA-dependent modification: In eukaryotes, the majority of 2'-O-methylation events in rRNA and snRNA are directed by box C/D small nucleolar ribonucleoproteins (snoRNPs).[7][8] These complexes consist of a guide RNA (snoRNA) and a set of core proteins, including the methyltransferase fibrillarin.[2] The snoRNA utilizes a short antisense element to specifically base-pair with the target RNA, positioning the catalytic subunit to methylate the designated nucleotide.[8]
-
Standalone methyltransferases: A number of protein-only enzymes can also catalyze 2'-O-methylation without the need for a guide RNA.[7] For instance, the human tRNA methyltransferase FTSJ1 is responsible for the 2'-O-methylation of specific cytidines within the anticodon loop of tRNAs, a modification crucial for proper translation.[4] Mutations in the FTSJ1 gene have been linked to non-syndromic X-linked intellectual disability.[4]
The following diagram illustrates the guide RNA-dependent mechanism of 2'-O-methylation.
Caption: snoRNP-mediated 2'-O-methylation workflow.
Biochemical Characterization and Functional Roles of 2'-O-methylated Cytidine
The presence of a methyl group at the 2'-position of the ribose confers distinct physicochemical properties to cytidine, leading to a range of functional consequences.
Structural Stabilization
2'-O-methylation enhances the conformational rigidity of the ribose moiety, favoring the C3'-endo conformation characteristic of A-form RNA helices.[1][9] This stabilization contributes to the overall structural integrity of RNA molecules, which is particularly important for highly structured RNAs like rRNA and tRNA.[9] The increased stability also renders the phosphodiester backbone more resistant to both enzymatic and alkaline hydrolysis.[10]
Regulation of Translation
Within the ribosome, 2'-O-methylations of rRNA play a critical role in fine-tuning its conformation and regulating translation.[11] These modifications can influence ribosome dynamics and are essential for efficient and accurate protein synthesis.[11] For example, the 2'-O-methylation of cytidine at position 1402 in the 16S rRNA of E. coli, catalyzed by the enzyme RsmI, is necessary for efficient translation initiation.[12][13]
tRNA Function and Stability
In tRNA, 2'-O-methylation of cytidine, particularly at the wobble position of the anticodon, is crucial for accurate decoding of mRNA codons.[14] This modification can also protect tRNA from endonucleolytic cleavage under stress conditions.[14] The cooperative action of a nucleolar (SNORD97) and a Cajal body-specific (SCARNA97) box C/D RNP has been shown to direct the 2'-O-methylation of the wobble cytidine in human elongator tRNAMet(CAT).[14]
Immune Evasion by Viruses
Viruses have evolved to utilize 2'-O-methylation as a mechanism to evade the host's innate immune system.[10] By modifying their RNA genomes, viruses can mimic host RNA and avoid recognition by pattern recognition receptors that would otherwise trigger an antiviral response.[10] This strategy is employed by viruses such as HIV and SARS-CoV-2.[10]
Methodologies for the Detection and Characterization of 2'-O-methylated Cytidine
The identification and quantification of 2'-O-methylated cytidine within RNA sequences have been a significant challenge, driving the development of a variety of analytical techniques.
Classical Biochemical Methods
Early methods for detecting 2'-O-methylation relied on the resistance of the modified phosphodiester bond to alkaline hydrolysis.[10] This property allows for the selective enrichment of 2'-O-methylated fragments for further analysis.[10] Other classical techniques include two-dimensional thin-layer chromatography (2D-TLC) and RNA fingerprinting.[15]
Primer Extension-Based Assays
A widely used method for site-specific detection of 2'-O-methylation is the primer extension assay.[16] At low concentrations of deoxynucleoside triphosphates (dNTPs), reverse transcriptase tends to pause or stop at 2'-O-methylated nucleotides.[10][16] By comparing the primer extension products at low and high dNTP concentrations, the positions of 2'-O-methylation can be mapped.[16]
The following diagram outlines the workflow for primer extension-based detection of 2'-O-methylation.
Caption: Primer extension detection of 2'-O-methylation.
High-Throughput Sequencing Approaches
The advent of next-generation sequencing has revolutionized the study of RNA modifications. Several methods have been developed for the transcriptome-wide mapping of 2'-O-methylation sites.
-
RiboMeth-seq: This technique leverages the resistance of 2'-O-methylated sites to alkaline hydrolysis.[1] RNA is fragmented by limited alkaline hydrolysis, and the resulting fragments are sequenced. 2'-O-methylated sites are identified as gaps in sequencing coverage.[1]
-
2'-OMe-Seq: This method is based on the reverse transcriptase stalling phenomenon at low dNTP concentrations.[10] By comparing sequencing libraries prepared under low and high dNTP conditions, 2'-O-methylation sites can be identified.[10]
-
Nanopore Direct RNA Sequencing: This cutting-edge technology allows for the direct detection of RNA modifications, including 2'-O-methylation, as the RNA molecule passes through a nanopore.[10] The modification causes a characteristic change in the electrical current, enabling its identification and quantification at single-molecule resolution.[10]
Computational Prediction
In addition to experimental methods, computational approaches have been developed to predict 2'-O-methylation sites based on sequence and structural features of the RNA.[17] These methods can serve as a valuable tool to guide experimental validation.[17]
Synthesis and Therapeutic Applications of 2'-O-methylated Cytidine
The unique properties of 2'-O-methylated cytidine have made it a valuable component in the design of therapeutic oligonucleotides.
Chemical Synthesis of 2'-O-methylated Cytidine Phosphoramidites
The incorporation of 2'-O-methylated cytidine into synthetic RNA oligonucleotides requires the chemical synthesis of the corresponding phosphoramidite building block.[18][19] This process involves multiple protection and deprotection steps to ensure the correct and efficient synthesis of the desired modified RNA sequence.[19][20] The development of robust synthetic routes for 2'-O-methylated cytidine and other modified nucleoside phosphoramidites has been crucial for advancing the field of RNA therapeutics.[21]
Applications in Antisense Oligonucleotides and RNAi
2'-O-methylation is a common modification used in antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[][22] The increased nuclease resistance and enhanced binding affinity conferred by this modification improve the stability and efficacy of these therapeutic agents.[][22]
The table below summarizes the key properties and applications of 2'-O-methylated cytidine.
| Property | Description | Application |
| Increased Stability | Enhanced resistance to nuclease degradation and alkaline hydrolysis.[][10] | Improved in vivo stability of therapeutic oligonucleotides.[22] |
| Enhanced Binding Affinity | Increased thermal stability of RNA:RNA duplexes.[] | Stronger and more specific binding of antisense oligonucleotides to their target mRNA.[22] |
| Structural Rigidity | Favors the A-form helical conformation of RNA.[1][9] | Contributes to the proper folding and function of structured RNAs like rRNA and tRNA.[11][14] |
| Immune Evasion | Mimics host RNA to avoid detection by the innate immune system.[10] | Potential for developing less immunogenic RNA-based therapeutics. |
Future Directions and Concluding Remarks
The study of 2'-O-methylated cytidine and other RNA modifications is a rapidly evolving field. While significant progress has been made in understanding its biogenesis, distribution, and function, many questions remain. The continued development of sensitive and high-throughput analytical methods will be essential for uncovering the full extent of the "epitranscriptome" and its role in health and disease.
The dynamic nature of RNA modifications suggests a complex regulatory network that fine-tunes gene expression in response to cellular and environmental cues. A deeper understanding of the "writers," "erasers," and "readers" of 2'-O-methylated cytidine will undoubtedly reveal new layers of biological control and provide novel targets for therapeutic intervention. This guide serves as a foundational resource, empowering researchers to explore the multifaceted world of 2'-O-methylated cytidine and its profound impact on the landscape of RNA biology.
References
-
2'-O-methylation - Wikipedia. [Link]
-
What Is 2'-O-Methylation and How to Detect It - CD Genomics. [Link]
-
2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC - NIH. [Link]
-
RNA 2′-O-Methylation (Nm) Modification in Human Diseases - MDPI. [Link]
-
Synthesis and multiple incorporations of 2 -O-methyl-5 - University of Cambridge. [Link]
-
Ribosomal RNA 2'-O-methylations regulate translation by impacting ribosome dynamics. [Link]
-
(PDF) 2′-O-Methylation (Nm) in RNA: Progress, Challenges, and Future Directions. [Link]
-
Synthesis and Multiple Incorporations of 2′‐O‐Methyl‐5‐hydroxymethylcytidine, 5‐Hydroxymethylcytidine and 5‐Formylcytidine Monomers into RNA Oligonucleotides - PMC. [Link]
-
A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC. [Link]
-
2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. [Link]
-
Unlocking the Mysteries of RNA 2′-O-Methylation: Classical Methods and Deep Sequencing-Based Approaches - Amerigo Scientific. [Link]
-
16S rRNA (cytidine1402-2'-O)-methyltransferase - Wikipedia. [Link]
-
Identifying 2'-O-methylationation sites by integrating nucleotide chemical properties and ... - PubMed. [Link]
-
Conformational Rigidity of N4-Acetyl-2′-O-methylcytidine Found in tRNA of Extremely Thermophilic Archaebacteria (Archaea) - Taylor & Francis. [Link]
-
Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite - Huaren Science. [Link]
-
Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC. [Link]
-
A new method for detecting sites of 2′-O-methylation in RNA molecules - ResearchGate. [Link]
-
Exploring Nm: A Comprehensive Study of 2′-O-Methylation in RNA - Amerigo Scientific. [Link]
-
2′-O-Methylation of Adenosine, Guanosine, Uridine, and Cytidine in RNA of Isolated Rat Liver Nuclei - PMC. [Link]
-
Novel dual methylation of cytidines in the RNA of mammals - RSC Publishing. [Link]
-
Functional Characterization of 2′-O-Methylation and Pseudouridylation Guide RNAs. [Link]
-
EC 2.1.1.198 - IUBMB Nomenclature. [Link]
-
Cooperative 2′-O-methylation of the wobble cytidine of human elongator tRNAMet(CAT) by a nucleolar and a Cajal body-specific box C/D RNP - PMC. [Link]
-
2′-O-Methylation of Adenosine, Guanosine, Uridine, and Cytidine in RNA of Isolated Rat Liver Nuclei | PNAS. [Link]
Sources
- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA 2′-O-Methylation (Nm) Modification in Human Diseases [mdpi.com]
- 4. Exploring Nm: A Comprehensive Study of 2′-O-Methylation in RNA - Amerigo Scientific [amerigoscientific.com]
- 5. 2′-O-Methylation of Adenosine, Guanosine, Uridine, and Cytidine in RNA of Isolated Rat Liver Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 8. Functional Characterization of 2′-O-Methylation and Pseudouridylation Guide RNAs | Springer Nature Experiments [experiments.springernature.com]
- 9. tandfonline.com [tandfonline.com]
- 10. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 11. biorxiv.org [biorxiv.org]
- 12. 16S rRNA (cytidine1402-2'-O)-methyltransferase - Wikipedia [en.wikipedia.org]
- 13. EC 2.1.1.198 [iubmb.qmul.ac.uk]
- 14. Cooperative 2′-O-methylation of the wobble cytidine of human elongator tRNAMet(CAT) by a nucleolar and a Cajal body-specific box C/D RNP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unlocking the Mysteries of RNA 2′-O-Methylation: Classical Methods and Deep Sequencing-Based Approaches - Amerigo Scientific [amerigoscientific.com]
- 16. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identifying 2'-O-methylationation sites by integrating nucleotide chemical properties and nucleotide compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 19. Synthesis and Multiple Incorporations of 2′‐O‐Methyl‐5‐hydroxymethylcytidine, 5‐Hydroxymethylcytidine and 5‐Formylcytidine Monomers into RNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 22. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]
The Physicochemical and Mechanistic Blueprint of 2'-O-Methylcytidine 5'-Monophosphate in RNA Therapeutics
Executive Summary
As a Senior Application Scientist in oligonucleotide development, I frequently encounter the profound impact that a single atomic substitution can have on the pharmacokinetic and pharmacodynamic profiles of an RNA therapeutic. 2'-O-methylcytidine 5'-monophosphate (2'-OMe-CMP) represents one of the most critical naturally occurring, yet therapeutically leveraged, nucleotide modifications[1]. By replacing the 2'-hydroxyl group of the ribose ring with a methoxy group, we fundamentally alter the molecule's steric bulk, electronegativity, and hydrogen-bonding capacity. This guide dissects the physicochemical properties of 2'-OMe-CMP, the causality behind its stabilizing effects, and the rigorous analytical protocols required for its characterization.
Structural & Physicochemical Profiling
Understanding the baseline physicochemical properties of 2'-OMe-CMP is non-negotiable for formulation and analytical method development. The addition of the methyl group slightly increases the lipophilicity of the sugar moiety compared to unmodified cytidine, while the 5'-phosphate group ensures high aqueous solubility at physiological pH[2].
Table 1: Core Physicochemical Properties of 2'-OMe-CMP
| Property | Value / Description |
| Chemical Name | 2'-O-methylcytidine 5'-monophosphate |
| Synonyms | 2'-OMe-CMP; 2'-O-methyl-5'-cytidylic acid |
| Molecular Formula | C₁₀H₁₆N₃O⻡P[2] |
| Molecular Weight | 337.22 g/mol [2] |
| Exact Mass | 337.0675 Da[2] |
| Computed XLogP3 | -2.9[2] |
| Topological Polar Surface Area | 164 Ų[2] |
| pKa (Cytosine N3) | ~4.3 (Protonated under acidic conditions) |
| pKa (Phosphate) | pKa₁ ≈ 1.0, pKa₂ ≈ 6.3 |
Mechanistic Causality: Why 2'-O-Methylation Matters
In drug development, we do not merely observe biological effects; we exploit their underlying physical chemistry. The integration of 2'-OMe-CMP into an RNA backbone drives three critical therapeutic outcomes:
A. Abrogation of Nucleophilic Attack (Chemical Stability)
Unmodified RNA is inherently unstable due to the 2'-hydroxyl (-OH) group, which acts as an internal nucleophile. Under basic conditions or in the presence of ubiquitous RNases, the 2'-OH attacks the adjacent 3'-phosphodiester bond, forming a 2',3'-cyclic phosphate intermediate and cleaving the RNA backbone. By masking this position with a methyl group, 2'-OMe-CMP completely removes the nucleophile, rendering the internucleotide linkage highly resistant to chemical and enzymatic hydrolysis[1].
B. Stereoelectronic Pre-organization (Thermodynamic Stability)
The electronegative oxygen of the 2'-methoxy group exerts a strong gauche effect with the ring oxygen (O4'). This stereoelectronically forces the ribose ring into a C3'-endo (North) conformation. When incorporated into an oligonucleotide, this pre-organizes the strand into a rigid A-form helical geometry. Consequently, the entropic penalty of binding to a target mRNA is reduced, significantly increasing the melting temperature (Tm) and target affinity.
C. Immune Evasion (Biological Stealth)
Exogenous unmodified RNA is rapidly detected by endosomal Toll-like receptors (TLR7 and TLR8), triggering a robust interferon response. 2'-O-methylation is a hallmark of endogenous mammalian mRNA. Incorporating 2'-OMe-CMP acts as a "self" molecular signature, sterically clashing with the binding pockets of TLR sensors and effectively silencing off-target immunogenicity[1].
Mechanistic pathways translating the physicochemical properties of 2'-OMe-CMP into therapeutic efficacy.
Analytical Characterization Protocols
To ensure batch-to-batch consistency and verify modification efficiency, rigorous analytical quantification is required. The following protocols detail a self-validating LC-MS/MS workflow for the absolute quantification of 2'-O-methylcytidine from synthetic or biological RNA pools.
Protocol 1: Enzymatic Hydrolysis of RNA to Single Nucleosides
Causality Check: RNA must be completely digested to single nucleosides prior to LC-MS/MS to avoid ionization suppression and complex multimeric spectra.
-
Denaturation: Resuspend 1-5 µg of purified RNA in 10 µL of RNase-free water. Heat at 95°C for 3 minutes, then immediately snap-cool on ice to eliminate secondary structures.
-
Endonucleolytic Cleavage: Add 1 µL of Nuclease P1 (1 U/µL) and 1 µL of 10X Ammonium Acetate buffer (pH 5.3). Incubate at 42°C for 2 hours. (Note: Nuclease P1 cleaves single-stranded RNA into 5'-monophosphates).
-
Dephosphorylation: Adjust the pH by adding 1 µL of 10X FastAP buffer (pH 8.0) and 1 µL of Alkaline Phosphatase (1 U/µL). Incubate at 37°C for 1 hour to convert 5'-monophosphates (like 2'-OMe-CMP) into their respective nucleosides (2'-O-methylcytidine)[3].
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile. Centrifuge at 15,000 x g for 10 minutes. Extract the supernatant, dry under vacuum, and reconstitute in 20 µL of 0.1% formic acid in water[4].
Protocol 2: UHPLC-MS/MS (DMRM) Quantification
Causality Check: Isomeric nucleosides (e.g., 2'-O-methylcytidine vs. 3-methylcytidine vs. 5-methylcytidine) cannot be distinguished by intact mass alone. Dynamic Multiple Reaction Monitoring (DMRM) targeting the specific loss of the modified ribose is mandatory[3].
-
Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase UHPLC column (e.g., 1.9 µm, 2.1 x 100 mm).
-
Mobile Phase Gradient: Use Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile). Run a gradient from 1% B to 15% B over 10 minutes at a flow rate of 0.3 mL/min[4].
-
Mass Spectrometry Parameters (Positive ESI):
-
Precursor Ion (Q1): 258.1 m/z (Protonated 2'-O-methylcytidine, [M+H]⁺).
-
Product Ion (Q3): 112.1 m/z (Protonated cytosine base, resulting from the neutral loss of the 146 Da 2'-O-methylribose moiety).
-
Collision Energy (CE): ~15-20 eV.
-
-
Validation: Co-inject a heavy-isotope internal standard (e.g., ¹³C, ¹⁵N-labeled cytidine) to normalize matrix effects and ensure absolute quantification accuracy[3].
End-to-end analytical workflow for the LC-MS/MS quantification of 2'-O-methylcytidine.
Conclusion
The strategic utilization of 2'-OMe-CMP is a masterclass in applied physical chemistry. By understanding the precise steric and stereoelectronic alterations induced by the 2'-methoxy group, researchers can rationally design RNA therapeutics with optimized half-lives, enhanced target affinities, and silenced immunogenic profiles. The analytical workflows provided herein ensure that these modifications can be tracked, validated, and scaled with uncompromising scientific integrity.
References
-
[2] Title: poly(2'-O-methylcytidylic acid) | C10H16N3O8P | CID 3080744 - PubChem Source: nih.gov URL:
-
[1] Title: A new role for PHYHD1 and related dioxygenases: demethylation of 2'-O-methylated nucleosides Source: oup.com URL:
-
[4] Title: Structural and functional characterization of CspR, a 2'-O-methyltransferase acting on wobble position within tRNA Source: oup.com URL:
-
[3] Title: Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry Source: nih.gov URL:
Sources
A Technical Guide to the Role of 2'-O-methylcytidine in RNA Stability: Mechanisms, Functions, and Methodologies
Executive Summary: Post-transcriptional modifications of RNA, collectively known as the "epitranscriptome," represent a critical layer of gene regulation. Among the more than 170 known modifications, 2'-O-methylation (Nm)—the addition of a methyl group to the 2' hydroxyl of the ribose sugar—is a widespread and functionally significant alteration found in virtually all classes of RNA.[1] This guide focuses specifically on 2'-O-methylcytidine (Cm), providing an in-depth examination of its fundamental role in enhancing RNA stability. We will explore the chemical principles and enzymatic machinery that underpin Cm's stabilizing effects, dissect its functional consequences across different RNA species, and present detailed methodologies for its detection and the assessment of its impact on RNA half-life. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the mechanisms of RNA stability for basic research and therapeutic innovation.
Chapter 1: The Chemical Foundation of RNA Stability: An Introduction to 2'-O-methylcytidine (Cm)
RNA is an inherently transient molecule, a feature essential for the dynamic control of gene expression. Its susceptibility to degradation is largely due to the presence of the 2'-hydroxyl (2'-OH) group on the ribose sugar. This group can act as an internal nucleophile, attacking the adjacent phosphodiester bond and leading to strand cleavage—a process accelerated by both enzymes (nucleases) and alkaline conditions.[2][3]
2'-O-methylation is a chemical modification that directly addresses this vulnerability.[4][5] By converting the reactive 2'-hydroxyl into a chemically inert 2'-O-methyl (2'-OCH₃) ether group, this modification fundamentally alters the properties of the nucleotide.[4]
The primary consequences of this modification are:
-
Steric Shielding: The methyl group physically blocks the access of nuclease enzymes to the phosphodiester backbone, providing a powerful shield against enzymatic degradation.[3][5][6]
-
Conformational Rigidity: 2'-O-methylation favors a C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices. This pre-organization enhances the thermodynamic stability of RNA duplexes and structured regions, making the molecule less flexible and less prone to denaturation or hydrolysis.[5][7][8]
-
Increased Hydrophobicity: The addition of a methyl group increases the local hydrophobicity of the RNA molecule, which can influence its interactions with proteins and its overall structural dynamics.[5][6]
Collectively, these effects render RNA molecules containing Cm significantly more stable than their unmodified counterparts, prolonging their cellular lifespan and functional activity.[3]
Chapter 2: The Writers: Key Methyltransferases Catalyzing Cm Formation
The precise placement of Cm is not random; it is catalyzed by a specific set of enzymes known as RNA methyltransferases. These "writer" enzymes ensure that methylation occurs at the correct nucleotide within the correct RNA target.
Fibrillarin (FBL): The snoRNA-Guided Workhorse
Fibrillarin (FBL) is the primary enzyme responsible for 2'-O-methylation in ribosomal RNA (rRNA) and small nuclear RNA (snRNA).[1][5] FBL does not act alone but is a core component of a small nucleolar ribonucleoprotein (snoRNP) complex. Within this complex, a C/D box small nucleolar RNA (snoRNA) serves as a guide, using antisense base-pairing to direct FBL to a specific nucleotide on the target RNA, ensuring site-specific methylation.[9] While its main substrates are non-coding RNAs, recent studies have demonstrated that FBL can also methylate internal sites on messenger RNA (mRNA), where it plays a crucial role in promoting mRNA stability.[10][11]
FTSJ1: A Specialist in tRNA Modification
FTSJ1 is a conserved RNA methyltransferase critical for modifying transfer RNA (tRNA).[12][13] It specifically catalyzes 2'-O-methylation at position 32 (Cm32) and the wobble position 34 in the anticodon loop of several tRNAs, most notably tRNAPhe(GAA).[13][14][15][16] The proper modification of these positions is essential for accurate decoding of codons and overall translational fidelity.[12][14] Loss-of-function mutations in the FTSJ1 gene are directly linked to non-syndromic X-linked intellectual disability (XLID), highlighting the critical importance of its function in neuronal development.[12][13][15]
Table 1: Key 2'-O-methylcytidine Methyltransferases and Their Targets
| Enzyme | Primary RNA Targets | Cellular Location | Guiding Mechanism | Key Biological Function |
| Fibrillarin (FBL) | rRNA, snRNA, mRNA | Nucleolus | C/D box snoRNA-guided | Ribosome biogenesis, splicing, mRNA stability |
| FTSJ1 | tRNA (e.g., tRNAPhe) | Nucleus, Cytoplasm | Direct recognition (with WDR6 cofactor) | Codon decoding fidelity, translational efficiency |
| CMTR1/CMTR2 | mRNA 5' Cap | Nucleus | Cap-binding complex association | mRNA stability, translation initiation, immune evasion |
Chapter 3: Mechanism of Action: How Cm Confers Stability and Modulates Function
The biological impact of Cm extends beyond simple protection from degradation. The presence of this modification can profoundly influence an RNA molecule's lifecycle and function.
Enhancing RNA Half-Life
The most direct consequence of Cm is an increase in RNA stability. By fortifying the RNA backbone against nuclease attack, Cm extends the half-life of the molecule. This has been demonstrated for mRNAs, where FBL-mediated internal methylation leads to higher transcript abundance.[10][11] This stabilization is a powerful mechanism for post-transcriptional upregulation of gene expression, particularly for genes involved in sustained cellular processes or stress responses.[8]
Modulating Translation
While Cm enhances stability, its effect on translation is more complex. In tRNA, Cm in the anticodon loop is crucial for efficient and accurate translation.[14] The absence of these modifications in individuals with FTSJ1 mutations leads to reduced translation of specific codons, impairing the synthesis of proteins essential for neuronal function.[14]
Conversely, when Cm is present within the coding sequence (CDS) of an mRNA, it can act as a brake on translation. The methyl group can sterically interfere with the ribosome's decoding center, disrupting the interaction between the mRNA codon and the tRNA anticodon.[17][18] This slows the rate of translation elongation, suggesting that Cm can fine-tune protein output not only by controlling RNA levels but also by modulating the efficiency of its translation.[18]
Caption: Logical flow of Cm's dual impact on gene expression.
Chapter 4: A Practical Guide to Investigating Cm
Studying the role of Cm requires a multi-faceted approach involving the precise mapping of modification sites and the functional assessment of RNA stability.
High-Resolution Mapping of Cm Sites using Nm-seq
Nm-seq (2'-O-methylation sequencing) is a powerful chemical-based method for mapping Nm sites, including Cm, with single-base resolution.[6][19][20] It leverages the fact that the vicinal diol of a 2'-OH group can be oxidized by sodium periodate, while the 2'-O-methyl group is resistant. This differential reactivity allows for the selective removal of unmodified nucleotides.
Caption: Experimental workflow for Nm-seq.
-
RNA Fragmentation: Isolate total RNA or poly(A)-selected mRNA. Fragment the RNA to an average size of ~100 nucleotides using alkaline hydrolysis or enzymatic methods.
-
Iterative Degradation:
-
Oxidation: Treat fragmented RNA with sodium periodate (NaIO₄). This oxidizes the 2',3'-diol at the 3' terminus of fragments with a 2'-OH, leaving 2'-O-methylated ends untouched.
-
Beta-Elimination: Induce elimination with an amine catalyst (e.g., lysine). This removes the oxidized nucleotide, shortening the fragment by one base.
-
Dephosphorylation: Remove the resulting 3'-phosphate using a phosphatase to prepare the new 3' end for the next cycle.
-
Repeat: Perform multiple cycles of this process to progressively degrade RNA fragments from the 3' end until a resistant Nm nucleotide is reached.
-
-
Blocking of Unmodified Fragments: Perform a final oxidation-elimination step without dephosphorylation. This leaves a 3'-phosphate on any remaining fragments with a 2'-OH end, effectively blocking them from subsequent ligation.
-
Adaptor Ligation: Ligate a 3' sequencing adaptor. This ligation will occur efficiently only on fragments that terminated with a 2'-O-methylated nucleotide (which were protected from the final blocking step).
-
Library Preparation: Perform reverse transcription, 5' adaptor ligation, and PCR amplification to generate a sequencing library.
-
Sequencing and Analysis: Sequence the library on a high-throughput platform. The 5' ends of the sequencing reads correspond to the nucleotide immediately downstream of the Cm site. Mapping these read-start positions to the transcriptome reveals the precise locations of Cm.
Quantifying RNA Stability with Pulse-Chase Sequencing
To directly measure the effect of Cm on RNA stability, a pulse-chase experiment is the gold standard.[21][22] This method tracks the decay of a specific cohort of RNA over time. Modern approaches use non-radioactive metabolic labels like 5-Bromouridine (5-BrU).[23][24]
Caption: Workflow for 5-BrU Pulse-Chase Sequencing (BRIC-seq).
-
Pulse: Culture cells in media supplemented with 5-Bromouridine (e.g., 100-200 µM) for a defined period (e.g., 12-24 hours).[23] During this "pulse," newly transcribed RNA will incorporate 5-BrU instead of uridine.
-
Chase: Remove the 5-BrU-containing media, wash the cells, and replace it with fresh media containing a high concentration of standard, unlabeled uridine (e.g., 10 mM).[23] This "chase" prevents further incorporation of 5-BrU, meaning only the cohort of RNA synthesized during the pulse remains labeled.
-
Time-Course Collection: Harvest cells at multiple time points after the start of the chase (e.g., 0, 2, 4, 8, 12 hours). The t=0 time point represents the initial amount of labeled RNA.
-
Isolation of Labeled RNA: For each time point, isolate total RNA. Perform an immunoprecipitation using an antibody specific for BrdU/BrU to capture only the labeled RNA synthesized during the pulse.[23]
-
Quantification: Prepare RNA-seq libraries from the immunoprecipitated RNA from each time point.
-
Data Analysis and Half-Life Calculation:
-
After sequencing, quantify the abundance of each transcript at every time point.
-
For each gene, plot the normalized abundance of its labeled RNA against time.
-
Fit the data to a first-order exponential decay curve (ln(Nt/N₀) = -kt). The slope of this line (k) is the decay rate constant.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2)/k.
-
Table 2: Example Data from a Pulse-Chase Experiment
| Gene ID | Condition | Half-Life (hours) | Cm Sites Detected | Interpretation |
| GENE-A | Wild-Type | 8.5 | 3 | Stable transcript with multiple Cm modifications. |
| GENE-A | FBL Knockdown | 3.2 | 0 | Loss of Cm leads to a significant decrease in transcript stability. |
| GENE-B | Wild-Type | 2.1 | 0 | Inherently unstable transcript lacking Cm. |
| GENE-B | FBL Knockdown | 2.3 | 0 | Stability is unaffected by FBL knockdown, confirming its Cm-independent decay. |
Chapter 5: Pathophysiological Roles and Therapeutic Implications
The dysregulation of Cm modification is increasingly linked to human disease, making the enzymes and pathways involved attractive targets for therapeutic development.
-
Neurological Disorders: As established, mutations in FTSJ1 that abolish tRNA methylation cause X-linked intellectual disability, demonstrating the critical role of Cm in brain development and function.[12][14]
-
Cancer: The methyltransferase FBL is frequently overexpressed in cancers. This leads to increased 2'-O-methylation and stability of mRNAs that encode oncogenes and other proteins driving tumor growth, making FBL a potential therapeutic target.[10][11]
-
Infectious Disease: Many viruses, including SARS-CoV-2, utilize 2'-O-methylation on their RNA genomes to mimic host RNA and evade detection by the innate immune system.[2] Conversely, nucleoside analogs like 2'-O-methylcytidine itself have been developed as inhibitors of viral RNA polymerases, demonstrating direct therapeutic potential.[25][26][27]
Conclusion and Future Directions
2'-O-methylcytidine is a subtle yet powerful modification that stands as a guardian of RNA integrity. By chemically reinforcing the RNA backbone, it provides a fundamental mechanism for enhancing stability and controlling the lifespan of transcripts. Its influence, however, is not monolithic; Cm can both increase the abundance of an RNA template while simultaneously fine-tuning its translational output. The ongoing development of advanced detection methods like nanopore sequencing promises to further resolve the dynamics and stoichiometry of Cm across the transcriptome.[1][2] Understanding the intricate interplay between Cm writers, their RNA targets, and the cellular machinery will continue to open new avenues for diagnosing and treating a wide range of human diseases.
References
-
Kristine Freude, Kirsten Hoffmann, Lars-Riff Jensen, et al. (2004). Mutations in the FTSJ1 gene coding for a novel S-adenosylmethionine-binding protein cause nonsyndromic X-linked mental retardation. Am J Hum Genet. Available at: [Link]
-
Angelova, M., Dimitrova, D. G., & Lejeune, F. (2023). The ribose methylation enzyme FTSJ1 has a conserved role in neuron morphology and learning performance. Life Science Alliance. Available at: [Link]
-
Li, Z., et al. (2020). Intellectual disability-associated gene ftsj1 is responsible for 2'-O-methylation of specific tRNAs. EMBO Rep. Available at: [Link]
-
AllGenetics. MeRIP-seq service. Available at: [Link]
-
Illumina. MeRIP-Seq/m6A-seq. Available at: [Link]
-
CD BioSciences. RNA Immunoprecipitation Sequencing (RIP-seq) Service - MeRIP-Seq Service. Available at: [Link]
-
Angelova, M., et al. (2022). The ribose methylation enzyme FTSJ1 has a conserved role in neuron morphology and learning performance. bioRxiv. Available at: [Link]
-
CD Genomics. MeRIP-seq for Detecting RNA methylation: An Overview. Available at: [Link]
-
Choi, J., et al. (2018). 2'-O-methylation in mRNA disrupts tRNA decoding during translation elongation. Nat Struct Mol Biol. Available at: [Link]
-
Wikipedia. Pulse-chase analysis. Available at: [Link]
-
Shi, Z., et al. (2021). Ftsj1/FTSJ1 is responsible for 2′-O-methylation of a subgroup of tRNAs at position 32 and/or 34 in mouse and human. ResearchGate. Available at: [Link]
-
Chia, B. S., et al. (2021). Global SLAM-Seq for accurate mRNA decay determination and identification of NMD targets. bioRxiv. Available at: [Link]
-
Arraystar. RNA Modification Sequencing – m6A/m5C/m1A/ac4C/m7G/Ψ. Available at: [Link]
-
CD Genomics. What Is 2'-O-Methylation and How to Detect It. Available at: [Link]
-
Li, Y., et al. (2024). 2′-O-Methylation at internal sites on mRNA promotes mRNA stability. PMC - NIH. Available at: [Link]
-
Li, P., et al. (2025). Unveiling the potential impact of RNA m5C methyltransferases NSUN2 and NSUN6 on cellular aging. PMC. Available at: [Link]
-
Yu, Y. T., & Terns, M. P. (2015). Detection and quantification of RNA 2′-O-methylation and pseudouridylation. PMC - NIH. Available at: [Link]
-
Choi, J., et al. (2018). 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation. PMC. Available at: [Link]
-
Wozniak, T., et al. (2024). RNA Stability: A Review of the Role of Structural Features and Environmental Conditions. MDPI. Available at: [Link]
-
ResearchGate. Pulse-Chase Labeling Techniques for the Analysis of Protein Maturation and Degradation. Available at: [Link]
-
Li, Y., et al. (2024). 2'-O-methylation at internal sites on mRNA promotes mRNA stability. PubMed. Available at: [Link]
-
Hengesbach, M., & Gershon, P. D. (2004). Mechanism of RNA 2'-O-Methylation: Evidence that the Catalytic Lysine Acts To Steer Rather than Deprotonate the Target Nucleophile. Biochemistry. Available at: [Link]
-
Haag, S., et al. (2015). NSUN6 is a human RNA methyltransferase that catalyzes formation of m5C72 in specific tRNAs. PMC. Available at: [Link]
-
Dolken, L., et al. (2013). Coordinated regulation of synthesis and stability of RNA during the acute TNF-induced proinflammatory response. PNAS. Available at: [Link]
-
Yu, Y. T., Shu, M. D., & Steitz, J. A. (1997). A new method for detecting sites of 2'-O-methylation in RNA molecules. PubMed - NIH. Available at: [Link]
-
Wikipedia. 2'-O-methylation. Available at: [Link]
-
Amerigo Scientific. Exploring Nm: A Comprehensive Study of 2′-O-Methylation in RNA. Available at: [Link]
-
Wu, K., et al. (2025). The detection, function, and therapeutic potential of RNA 2'-O-methylation. The Innovation. Available at: [Link]
-
Li, P., et al. (2025). Unveiling the potential impact of RNA m5C methyltransferases NSUN2 and NSUN6 on cellular aging. Frontiers. Available at: [Link]
-
Dai, Q., et al. (2017). Nm-seq maps 2′-O-methylation sites in human mRNA with base precision. PMC - NIH. Available at: [Link]
-
Erales, J., & Marchand, V. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation?. MDPI. Available at: [Link]
-
ResearchGate. Widespread NSUN2 and NSUN6-dependent m⁵C methylation. Available at: [Link]
-
ResearchGate. Identification of NSUN6 as an mRNA m 5 C methyltransferase. Available at: [Link]
-
Xing, Z., et al. (2021). SNORD80-guided 2'-O-methylation stabilizes the lncRNA GAS5 to regulate cellular stress responses. PNAS. Available at: [Link]
-
Singh, S. K., et al. (2024). RNA 2'-O-methylation promotes persistent R-loop formation and AID-mediated IgH class switch recombination. PMC. Available at: [Link]
-
Baranwal, M., et al. (2025). C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2′-OH. ACS Central Science. Available at: [Link]
-
Dai, Q., et al. (2017). Nm-seq maps 2′-O-methylation sites in human mRNA with base precision. Nature Methods. Available at: [Link]
-
Dimitrova, D. G., et al. (2019). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. MDPI. Available at: [Link]
-
Dai, Q., et al. (2017). Nm-seq maps 2'-O-methylation sites in human mRNA with base precision. PubMed - NIH. Available at: [Link]
-
ResearchGate. Single-base resolution mapping of 2′-O-methylation sites by an exoribonuclease-enriched chemical method. Available at: [Link]
-
CD Genomics. 2'-O-Methylation Sequencing. Available at: [Link]
-
Rocha-Pereira, J., et al. (2013). The viral polymerase inhibitor 2'-C-methylcytidine inhibits Norwalk virus replication and protects against norovirus-induced diarrhea and mortality in a mouse model. PubMed. Available at: [Link]
Sources
- 1. the-innovation.org [the-innovation.org]
- 2. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 3. RNA Stability: A Review of the Role of Structural Features and Environmental Conditions [mdpi.com]
- 4. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 5. Exploring Nm: A Comprehensive Study of 2′-O-Methylation in RNA - Amerigo Scientific [amerigoscientific.com]
- 6. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. RNA 2'-O-methylation promotes persistent R-loop formation and AID-mediated IgH class switch recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2'-O-methylation at internal sites on mRNA promotes mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gene - FTSJ1 [maayanlab.cloud]
- 13. The ribose methylation enzyme FTSJ1 has a conserved role in neuron morphology and learning performance | Life Science Alliance [life-science-alliance.org]
- 14. Intellectual disability-associated gene ftsj1 is responsible for 2'-O-methylation of specific tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. 2'-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision | Springer Nature Experiments [experiments.springernature.com]
- 20. Nm-seq maps 2'-O-methylation sites in human mRNA with base precision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pnas.org [pnas.org]
- 25. medchemexpress.com [medchemexpress.com]
- 26. caymanchem.com [caymanchem.com]
- 27. medchemexpress.com [medchemexpress.com]
The Mechanistic and Functional Landscape of 2'-O-Methylcytidine (Cm) in tRNA and rRNA
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
Epitranscriptomics has unveiled over 160 distinct post-transcriptional RNA modifications that govern gene expression. Among these, 2'-O-methylation (Nm) is one of the most ubiquitous, occurring on all four canonical nucleotides. Specifically, 2'-O-methylcytidine (Cm) plays a profound role in shaping the structural and functional integrity of ribosomal RNA (rRNA) and transfer RNA (tRNA). This whitepaper provides an in-depth mechanistic analysis of Cm, exploring its biogenesis, its impact on translational fidelity, and the state-of-the-art analytical workflows—RiboMethSeq and LC-MS/MS—required for its precise quantification.
Mechanistic Causality of 2'-O-Methylcytidine (Cm)
At the molecular biophysics level, the addition of a methyl group to the 2'-hydroxyl of the cytidine ribose ring fundamentally alters RNA architecture. The bulky 2'-O-methyl group introduces steric hindrance that clashes with the 3'-phosphate when the ribose is in the C2'-endo conformation. This steric repulsion forces the ribose ring to adopt a rigid C3'-endo sugar pucker, which is the hallmark of the thermodynamically stable A-form RNA helix[1]. Furthermore, the absence of a free 2'-hydroxyl group abolishes the RNA's susceptibility to nucleophilic attack, granting immense resistance to hydrolytic cleavage and RNase degradation[2][3].
Functional Impact in Ribosomal RNA (rRNA)
In rRNA, Cm modifications are not randomly distributed; they are strategically clustered around highly functional domains such as the decoding center and intersubunit bridges[3]. The biogenesis of rRNA Cm is guided by Box C/D small nucleolar RNAs (snoRNAs), which base-pair with the target sequence and recruit the methyltransferase Fibrillarin (FBL) to catalyze the modification[3][4].
-
Ribosome Dynamics and Translation Fidelity: Recent structural probing and RiboMethSeq analyses reveal that rRNA 2'-O-methylation directly controls the inherent dynamics of ribosomal subunits. Hypomethylated ribosomes (lacking specific Cm and other Nm marks) exhibit severe translational fidelity defects, including elevated rates of frameshifting and near-cognate start codon selection[5][6].
-
Ligand Binding: The rigidification provided by Cm alters the binding affinity of critical translation factors, such as eIF1, directly linking rRNA modification plasticity to the regulation of cellular translation[5].
Functional Impact in Transfer RNA (tRNA)
In tRNA, Cm is installed by standalone, site-specific methyltransferases rather than snoRNPs. The primary role of tRNA Cm is to optimize the kinetics and accuracy of protein synthesis[7].
-
Position 32 (Anticodon Loop): Catalyzed by the enzyme TrmJ, Cm32 stabilizes the anticodon loop's architecture, ensuring optimal presentation of the anticodon to the mRNA[8][9][10].
-
Position 34 (Wobble Base): Catalyzed by TrmL, Cm34 restricts the conformational flexibility of the wobble base, strictly regulating wobble base pairing and preventing the misincorporation of amino acids[7][10].
-
Position 56 (T-loop): Catalyzed by Trm56, Cm56 reinforces the interaction between the T-loop and D-loop, stabilizing the global L-shaped tertiary structure of the tRNA[10].
Logical flow of 2'-O-methylcytidine biogenesis and its functional impact on rRNA and tRNA.
Quantitative Summary of Cm Functions
| RNA Type | Position / Region | Modifying Enzyme | Primary Structural/Functional Consequence |
| rRNA | Decoding Center / Domain I & II | Fibrillarin (FBL) + Box C/D snoRNA | Modulates ribosome dynamics; prevents frameshifting; regulates eIF1 binding[3][5]. |
| tRNA | Position 32 (Anticodon loop) | TrmJ | Stabilizes C3'-endo conformation; optimizes codon-anticodon interaction[8][9]. |
| tRNA | Position 34 (Wobble base) | TrmL | Restricts wobble base pairing; prevents mistranslation[7][10]. |
| tRNA | Position 56 (T-loop) | Trm56 | Enhances thermodynamic stability of the L-shaped tertiary structure[10]. |
Analytical Workflows: Self-Validating Systems for Cm Detection
Mapping and quantifying Cm requires exploiting its unique chemical properties. We detail two gold-standard approaches: RiboMethSeq for high-throughput mapping and LC-MS/MS for absolute quantification.
Workflow 1: RiboMethSeq (High-Throughput Mapping)
Causality: Alkaline conditions typically cause the 2'-OH group of RNA to nucleophilically attack the adjacent 3'-phosphodiester bond, cleaving the RNA backbone. However, the presence of a 2'-O-methyl group chemically blocks this attack. Consequently, the phosphodiester bond immediately 3' to the Cm residue is protected. When sequenced, this protection manifests as a distinct gap in the 5'/3'-end coverage profile, allowing for precise, single-nucleotide resolution mapping[2][11].
Step-by-step RiboMethSeq workflow for mapping 2'-O-methylcytidine in RNA.
Protocol: RiboMethSeq for tRNA/rRNA [12][13]
-
RNA Isolation & Preparation: Extract total RNA using a standard phenol-chloroform method. For tRNA analysis, perform size-exclusion chromatography to enrich the small RNA fraction (<200 nt).
-
Alkaline Fragmentation: Incubate 100-500 ng of RNA in a bicarbonate buffer (pH 9.2) at 95°C for 10-15 minutes. This induces random cleavage at unmodified residues while Cm sites remain intact.
-
End Repair: Treat the fragmented RNA with T4 Polynucleotide Kinase (PNK) to remove 2',3'-cyclic phosphates and generate 5'-phosphate and 3'-OH termini required for ligation.
-
Adapter Ligation & cDNA Synthesis: Ligate 3' and 5' adapters using T4 RNA Ligase. Perform reverse transcription to generate cDNA.
-
Library Amplification & Sequencing: Amplify the cDNA via PCR. Sequence the library on an Illumina platform (e.g., HiSeq or NovaSeq) in single-read or paired-end mode.
-
Bioinformatic Analysis: Map reads to the reference genome. Calculate the "MethScore" (a ratio of read ends at a specific position compared to neighboring positions). A high MethScore indicates strong protection and thus high Cm stoichiometry.
Workflow 2: LC-MS/MS (Absolute Quantification)
Causality: Mass spectrometry response factors fluctuate due to ion suppression and instrument variance. To achieve absolute quantification, a Stable Isotope-Labeled Internal Standard (SIL-IS) is utilized. By growing bacteria in 13C-glucose, all RNA nucleosides become heavy-isotope labeled. Spiking this SIL-IS into the sample before enzymatic hydrolysis ensures that both the endogenous (light) Cm and the standard (heavy) Cm undergo identical extraction and ionization efficiencies. The light-to-heavy signal ratio provides a self-validating metric that eliminates technical artifacts[14][15].
Protocol: LC-MS/MS Quantification of Cm [14][16]
-
SIL-IS Generation: Culture Escherichia coli in minimal media containing 13C-glucose as the sole carbon source. Extract total RNA to serve as the heavy isotope standard.
-
Sample Spiking: Spike exactly 10% (by volume) of the SIL-IS into the purified biological RNA sample.
-
Enzymatic Hydrolysis: Digest the RNA mixture into single nucleosides using a cocktail of Nuclease P1, Phosphodiesterase I, and Shrimp Alkaline Phosphatase (SAP) in an ammonium acetate buffer (pH 5.5 to 8.0, depending on enzyme optima) at 37°C for 2 hours.
-
Filtration: Remove the digestion enzymes using a 10 kDa molecular weight cut-off (MWCO) filter to prevent column clogging.
-
Chromatographic Separation: Inject the hydrolysate onto a reversed-phase C18 column. Use a mobile phase gradient of aqueous ammonium acetate and acetonitrile to separate the nucleosides. Cm typically elutes between Uridine (U) and Guanosine (G).
-
Tandem Mass Spectrometry (MS/MS): Analyze the eluent using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific mass-to-charge (m/z) transitions for light Cm (e.g., [M+H]+ 258.1 -> 112.0) and heavy 13C-Cm.
-
Data Analysis: Calculate the absolute quantity of Cm by plotting the ratio of the light Cm peak area to the heavy 13C-Cm peak area against an external calibration curve.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Plant ribosomes as a score to fathom the melody of 2’-O-methylation across evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ribosomal RNA 2’-O-methylations regulate translation by impacting ribosome dynamics | bioRxiv [biorxiv.org]
- 6. ENA Browser [ebi.ac.uk]
- 7. Frontiers | Methylated nucleosides in tRNA and tRNA methyltransferases [frontiersin.org]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Unlocking the Mysteries of RNA 2′-O-Methylation: Classical Methods and Deep Sequencing-Based Approaches - Amerigo Scientific [amerigoscientific.com]
- 12. Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2'-O-Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mapping and Quantification of tRNA 2'-O-Methylation by RiboMethSeq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitous Mark: A Technical Guide to the Natural Occurrence of 5'-Cytidylic Acid, 2'-O-Methyl-
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and functional significance of 5'-Cytidylic acid, 2'-O-methyl- (2'-O-methylcytidine-5'-monophosphate, pCm), a widespread post-transcriptional RNA modification. We delve into the enzymatic machinery responsible for its synthesis in various RNA species, including ribosomal RNA (rRNA) and transfer RNA (tRNA). This guide details its distribution and abundance across different organisms and tissues, supported by quantitative data. Furthermore, we explore the critical roles of 2'-O-methylcytidine in fundamental biological processes such as translation, RNA stability, and the innate immune response. Methodological insights are provided through detailed protocols for the detection and quantification of this modification, equipping researchers with the practical knowledge to investigate its role in health and disease.
Introduction: The Epitranscriptomic Landscape of 2'-O-Methylation
The central dogma of molecular biology, while foundational, is elegantly embellished by a vast array of chemical modifications to RNA, collectively termed the "epitranscriptome." These modifications dramatically expand the functional capacity of RNA molecules beyond their primary sequence. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, is one of the most prevalent and conserved, occurring on all four ribonucleotides (A, U, G, and C) in a wide range of RNA types.[1] This modification, including the specific focus of this guide, 2'-O-methylcytidine (Cm), is not merely a decorative mark but a critical regulator of RNA structure, stability, and function.[1][2]
The presence of a methyl group at the 2' position of the ribose sugar enhances the hydrophobicity of the RNA molecule and sterically hinders nuclease activity, thereby increasing its stability and resistance to degradation.[2] From a structural perspective, 2'-O-methylation favors the C3'-endo conformation of the ribose, which is characteristic of A-form RNA helices, thus stabilizing RNA duplexes. Dysregulation of 2'-O-methylation has been implicated in a variety of human diseases, including cancer, developmental disorders, and neurological conditions, highlighting its importance in maintaining cellular homeostasis.[1]
This guide will provide an in-depth exploration of the natural occurrence of 5'-Cytidylic acid, 2'-O-methyl-, offering a technical resource for researchers investigating the epitranscriptome and its role in biology and medicine.
The Biosynthesis of 2'-O-Methylcytidine: A Tale of Two Mechanisms
The synthesis of 2'-O-methylcytidine is a post-transcriptional event catalyzed by a class of enzymes known as 2'-O-methyltransferases. The mechanism of methylation is context-dependent, primarily differing between ribosomal/small nuclear RNAs and transfer RNAs.
snoRNA-Guided Methylation in rRNA and snRNA
In eukaryotes, the vast majority of 2'-O-methylations in ribosomal RNA (rRNA) and small nuclear RNA (snRNA) are directed by C/D box small nucleolar RNAs (snoRNAs).[3][4] These snoRNAs are part of a ribonucleoprotein complex (snoRNP) that includes the core methyltransferase enzyme, Fibrillarin (FBL).[1] The snoRNA acts as a guide, using an antisense element to specifically base-pair with the target RNA, thereby positioning Fibrillarin to catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the 2'-hydroxyl of the target nucleotide.[3][5] The methylation site is typically located five nucleotides upstream of the D or D' box motif within the snoRNA.[5] While many C/D box snoRNAs have been identified, and their targets in rRNA are generally known, the specific snoRNAs responsible for cytidine methylation are part of this larger family of guide RNAs. For instance, in yeast, snR4 and snR45, which are box C/D snoRNAs, have been shown to guide the acetylation of specific cytosines in 18S rRNA by the acetyltransferase Kre33, demonstrating the diverse enzymatic cargo these guide RNAs can carry.[6]
Stand-Alone Methyltransferases for tRNA
In contrast to the snoRNA-guided mechanism, 2'-O-methylation in transfer RNA (tRNA) is typically carried out by stand-alone methyltransferases. In humans, the FTSJ1 (FtsJ RNA methyltransferase homolog 1), also known as TRM7, is responsible for the 2'-O-methylation of cytidine at position 32 (Cm32) and other nucleotides at position 34 in the anticodon loop of specific tRNAs.[7] The absence of these modifications due to mutations in FTSJ1 has been linked to non-syndromic X-linked intellectual disability.[8][9] In archaea, a homolog of the bacterial TrmJ enzyme has been identified to catalyze the 2'-O-methylation of cytidine at position 32 of tRNA.[10]
Natural Distribution and Abundance
2'-O-methylcytidine is a widespread modification found in the RNA of organisms from all domains of life. Its abundance, however, varies significantly depending on the organism, tissue type, and the specific RNA molecule. Quantitative analysis, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS), has provided valuable insights into its distribution.
A related modification, 2'-O-methyl-5-hydroxymethylcytidine (hm5Cm), has also been identified and quantified in various organisms. The table below summarizes the abundance of Cm and hm5Cm in different biological samples.
| Organism/Cell Line | Tissue/RNA Type | Modification | Abundance (per 100 cytidines or ppm) | Reference |
| Mus musculus (Mouse) | Pancreas (Total RNA) | Cm | 0.66 per 100 cytidines | [11] |
| Mus musculus (Mouse) | Spleen (Total RNA) | Cm | 0.68 per 100 cytidines | [11] |
| Mus musculus (Mouse) | Heart (Total RNA) | Cm | 0.62 per 100 cytidines | [11] |
| Mus musculus (Mouse) | Brain (Total RNA) | Cm | 0.66 per 100 cytidines | [11] |
| Human (HEK293T cells) | Total RNA | Cm | ~0.56 per 100 cytidines | [11] |
| Human (HEK293T cells) | mRNA | Cm | 0.086 per 100 cytidines | [11] |
| Human (HeLa cells) | Total RNA | Cm | 0.57 per 100 cytidines | [11] |
| Caenorhabditis elegans | Total RNA | hm5Cm | 30 ppm | [12] |
| Drosophila melanogaster | Total RNA | hm5Cm | Detectable levels | [12] |
| Human (HEK293T cells) | Total RNA | hm5Cm | Comparable to hm5C | [12] |
| Mus musculus (Mouse) | Brain (Total RNA) | hm5Cm | Comparable to hm5C | [12] |
Functional Roles of 2'-O-Methylcytidine
The strategic placement of 2'-O-methylcytidine within RNA molecules has profound functional consequences, influencing a range of cellular processes.
Enhancing Translational Fidelity and Efficiency
In tRNA, the 2'-O-methylation of cytidine at the wobble position (position 34) or the adjacent position 32 of the anticodon loop is crucial for accurate and efficient translation. The modification at the first position of the anticodon (wobble position) can influence codon-anticodon pairing. Specifically, 2'-O-methylcytidine at this position has been shown to increase the efficiency of reading G-ending codons.[13][14] The lack of 2'-O-methylation at C32 in yeast tRNAPhe, due to the deletion of the Trm7 enzyme, leads to poor growth and activation of the general amino acid control pathway, indicating a critical role in maintaining translational fidelity.[8][9]
Modulating Ribosome Function
Within the ribosome, 2'-O-methylations are clustered in functionally important regions, such as the peptidyl transferase center and the decoding center.[4] These modifications are thought to fine-tune the structure and dynamics of the ribosome, thereby influencing protein synthesis.[3] Alterations in the 2'-O-methylation patterns of rRNA can lead to changes in ribosome conformation and have been linked to the selective translation of specific mRNAs.[2]
Ensuring RNA Stability and Integrity
As with other 2'-O-methylated nucleotides, 2'-O-methylcytidine contributes to the overall stability of RNA molecules. The methyl group protects the phosphodiester backbone from both enzymatic and alkaline hydrolysis, thereby increasing the half-life of the RNA.[2] This is particularly important for stable non-coding RNAs like rRNA and tRNA, which need to function over extended periods.
Role in Innate Immunity
The 2'-O-methylation of the 5' cap structure of messenger RNA (mRNA) in higher eukaryotes serves as a molecular signature to distinguish "self" from "non-self" RNA. Viral RNAs often lack this modification, allowing them to be recognized by the host's innate immune system. The presence of 2'-O-methylation helps the host's own mRNA to evade this immune surveillance.[2]
Methodologies for Detection and Quantification
The study of 2'-O-methylcytidine relies on sensitive and specific analytical techniques to detect and quantify its presence in complex biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the absolute quantification of RNA modifications.[15] This method involves the enzymatic digestion of total RNA into individual nucleosides, followed by their separation using liquid chromatography and detection by a tandem mass spectrometer. By using stable isotope-labeled internal standards, this technique provides high accuracy and sensitivity.[11]
-
RNA Isolation and Digestion:
-
Isolate total RNA from cells or tissues using a standard protocol (e.g., Trizol extraction).
-
To 1-5 µg of purified RNA, add 1 µL of nuclease P1 (1 U/µL) in 10 mM ammonium acetate (pH 5.3). Incubate at 42°C for 2 hours.
-
Add 1 µL of bacterial alkaline phosphatase (1 U/µL) and incubate at 37°C for an additional 2 hours.
-
Centrifuge the sample at 10,000 x g for 5 minutes and collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column. The mobile phases can consist of 5 mM ammonium acetate in water (A) and acetonitrile (B). A typical gradient would be a linear increase from 0% to 20% B over 20 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The specific mass transitions for 2'-O-methylcytidine are m/z 258.1 → 112.1.
-
RNase H-Based Methods
These methods exploit the property of RNase H, an enzyme that specifically cleaves the RNA strand of an RNA/DNA hybrid. A chimeric probe containing a stretch of DNA flanked by 2'-O-methylated RNA is used to hybridize to the target RNA. The presence of a 2'-O-methyl group on the target RNA at the cleavage site inhibits RNase H activity. The extent of cleavage can be quantified by methods such as quantitative PCR (qPCR).
-
Probe Design: Design a chimeric probe with a central DNA sequence complementary to the target RNA, positioning the potential 2'-O-methylcytidine site at the junction of the RNA-DNA hybrid.
-
Hybridization: Anneal the chimeric probe to the target RNA.
-
RNase H Treatment: Incubate the RNA-probe hybrid with RNase H. The enzyme will cleave the RNA only if the target cytidine is not 2'-O-methylated.
-
Reverse Transcription and qPCR: Perform reverse transcription on the treated and untreated RNA samples, followed by qPCR using primers that flank the cleavage site. The difference in Ct values between the treated and untreated samples is used to quantify the percentage of methylation.[16]
Conclusion and Future Perspectives
5'-Cytidylic acid, 2'-O-methyl- is a fundamental and widespread modification of RNA with profound implications for gene expression and cellular function. Its biosynthesis is a tightly regulated process, and its presence is critical for the stability and function of key RNA molecules like rRNA and tRNA. The development of sensitive analytical methods has enabled a deeper understanding of its distribution and abundance, paving the way for investigating its role in various diseases.
Future research will likely focus on elucidating the complete "2'-O-methylome" of different organisms and cell types under various physiological and pathological conditions. A key challenge will be to identify the specific C/D box snoRNAs responsible for guiding cytidine methylation at every site in the transcriptome. Furthermore, unraveling the precise molecular mechanisms by which 2'-O-methylcytidine modulates protein-RNA interactions and enzymatic activities will be crucial. As our understanding of the epitranscriptome grows, so too will the potential to target the enzymes involved in 2'-O-methylation for therapeutic interventions in a range of human diseases.
References
- Birkedal, U., et al. (2015). RiboMeth-seq: a high-throughput method for deep sequencing-based analysis of 2'-O-methylation of RNA.
- Sharma, S., et al. (2017).
- BenchChem. (2025). Application Note and Protocol for the Detection of 2'-O-Methylguanosine using RNase H-based Assays. BenchChem.
- Chen, K., et al. (2015). Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method. Analytical Chemistry, 87(21), 11084-11091.
- Guy, M. P., & Phizicky, E. M. (2018).
- Han, L., et al. (2018).
- Huber, S. M., et al. (2017). 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA. Journal of the American Chemical Society, 139(4), 1766-1769.
- Li, X., et al. (2019). The large repertoire of 2'-O-methylation guided by C/D snoRNAs on Trypanosoma brucei rRNA. RNA, 25(11), 1549-1563.
- Piekna-Przybylska, D., et al. (2024). Variable rRNA 2'-O-methylation fine-tunes ribosome function in Saccharomyces cerevisiae. bioRxiv.
- Ito, S., et al. (2022).
- CD Genomics. (n.d.).
- Kellner, S., et al. (2014). Absolute and relative quantification of RNA modifications via biosynthetic isotopomers. Nucleic Acids Research, 42(18), e142.
- Erales, J., & Marchand, V. (2018).
- Song, F., et al. (2013).
- Falaleeva, M., & Stamm, S. (2013). C/D-box snoRNAs form methylating and non-methylating ribonucleoprotein complexes: Old dogs show new tricks. Bioessays, 35(12), 1046-1055.
- Kiss, T. (2019). Small, Smaller, Smallest: Minimal Structural Requirements for a Fully Functional Box C/D Modification Guide RNA. International Journal of Molecular Sciences, 20(18), 4385.
- Satoh, A., et al. (2000).
- Huang, C., et al. (2016).
- Huber, S. M., et al. (2017). 2'-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA. ACS Central Science, 3(1), 108-115.
- Guy, M. P., & Phizicky, E. M. (2022). Identification of a Trm732 Motif Required for 2′-O-methylation of the tRNA Anticodon Loop by Trm7. ACS Omega, 7(16), 14193-14203.
- Helm, M., & Motorin, Y. (2017). LC-MS Analysis of Methylated RNA. In RNA Methylation (pp. 1-22). Humana Press, New York, NY.
- Dai, Q., et al. (2017). Direct and site-specific quantification of RNA 2′-O-methylation by PCR with an engineered DNA polymerase.
- Satoh, A., et al. (2000).
- Liu, K., et al. (2025). The detection, function, and therapeutic potential of RNA 2'-O-methylation.
- Wu, Y., et al. (2022).
- Huber, S. M., et al. (2017). 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA.
- CD BioSciences. (n.d.).
- Cheng, M. Y., et al. (2021). Novel dual methylation of cytidines in the RNA of mammals. Chemical Science, 12(23), 8096-8103.
- He, C. (2021). Assessing 2′-O-Methylation of mRNA Using Quantitative PCR. In Methods in Molecular Biology (Vol. 2298, pp. 139-147). Humana, New York, NY.
Sources
- 1. the-innovation.org [the-innovation.org]
- 2. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 3. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C/D-box snoRNAs form methylating and non-methylating ribonucleoprotein complexes: Old dogs show new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specialized box C/D snoRNPs act as antisense guides to target RNA base acetylation | PLOS Genetics [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lack of 2'-O-methylation in the tRNA anticodon loop of two phylogenetically distant yeast species activates the general amino acid control pathway | PLOS Genetics [journals.plos.org]
- 9. Lack of 2'-O-methylation in the tRNA anticodon loop of two phylogenetically distant yeast species activates the general amino acid control pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of anticodon 2'-O-methylations on tRNA codon recognition in an Escherichia coli cell-free translation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of anticodon 2'-O-methylations on tRNA codon recognition in an Escherichia coli cell-free translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Global RNA Methylation Quantification by LC-MS/MS, By Analysis Methods | CD BioSciences [epigenhub.com]
- 16. An integrative platform for detection of RNA 2′-O-methylation reveals its broad distribution on mRNA - PMC [pmc.ncbi.nlm.nih.gov]
enzymatic synthesis of 2'-O-methylcytidine in vivo
An In-Depth Technical Guide to the Enzymatic Synthesis of 2'-O-Methylcytidine in vivo
Introduction
2'-O-methylcytidine (Cm) is a naturally occurring modified nucleoside, a component of RNA that plays a critical role in a variety of biological processes. The 2'-O-methylation of ribonucleosides within RNA molecules is known to enhance their stability and modulate interactions with proteins. In the burgeoning field of mRNA therapeutics and vaccines, the inclusion of modified nucleosides like 2'-O-methylcytidine is a key strategy to increase the stability of mRNA molecules and reduce their immunogenicity, thereby improving the efficacy and safety of these novel drugs.[][2][3]
Traditionally, 2'-O-methylcytidine and other modified nucleosides are produced through complex and often costly chemical synthesis routes. The development of a robust and scalable in vivo enzymatic synthesis platform offers a promising, more sustainable alternative. This guide provides a comprehensive technical overview and a practical roadmap for researchers and drug development professionals on the design and implementation of a microbial cell factory for the production of 2'-O-methylcytidine. We will delve into the core enzymology, metabolic engineering strategies, and detailed experimental protocols required to achieve this goal.
Part 1: The Core Biochemistry of 2'-O-Methylcytidine Synthesis
The in vivo synthesis of 2'-O-methylcytidine is a two-part biochemical challenge: first, ensuring a plentiful supply of the precursor molecule, cytidine, and the methyl donor, S-adenosylmethionine (SAM); and second, efficiently catalyzing the transfer of a methyl group from SAM to the 2'-hydroxyl group of cytidine.
The Enzymatic Reaction
The central reaction is the methylation of cytidine, catalyzed by a suitable methyltransferase. The enzyme utilizes S-adenosylmethionine as the methyl donor, which is converted to S-adenosylhomocysteine (SAH) upon donating its methyl group.
Key Enzymes: The Methyltransferases
While a variety of RNA methyltransferases exist in nature, for the purpose of producing free 2'-O-methylcytidine, a key consideration is the enzyme's ability to act on a free nucleoside rather than a nucleoside within a polymer. However, many RNA methyltransferases exhibit a degree of substrate promiscuity.
Fibrillarin (FBL): A Prime Candidate
Fibrillarin is a highly conserved protein and one of the most abundant 2'-O-methyltransferases.[4] In eukaryotic cells, it is a core component of the box C/D small nucleolar ribonucleoprotein (snoRNP) complex, which guides the site-specific 2'-O-methylation of ribosomal RNA (rRNA). While its native function is RNA-guided, the catalytic domain of fibrillarin can be harnessed for our purposes. For heterologous expression in a microbial host, the human FBL gene is a good starting point due to its well-characterized nature.
The Precursors: Cytidine and S-Adenosylmethionine (SAM)
A successful in vivo synthesis strategy is critically dependent on the high-level intracellular availability of both cytidine and SAM. Standard laboratory microorganisms do not naturally overproduce these compounds, necessitating significant metabolic engineering efforts to redirect cellular resources towards their synthesis.
Part 2: Designing a Microbial Cell Factory
The core of our strategy is the creation of a microbial "cell factory" that is genetically programmed to overproduce 2'-O-methylcytidine. This involves the strategic overexpression of key biosynthetic enzymes and the deletion of genes that code for enzymes in competing or degradative pathways.
Host Selection: E. coli vs. Bacillus subtilis
Both Escherichia coli and Bacillus subtilis are excellent candidates for metabolic engineering. E. coli is arguably the most well-understood and easily engineered microorganism, with a vast array of genetic tools available.[5][6][7] B. subtilis is also well-characterized and is generally recognized as safe (GRAS), which can be an advantage for industrial applications. It is also known to be a robust producer of nucleosides.[8][9][10][11] This guide will primarily focus on strategies applicable to E. coli, though the principles are readily transferable to B. subtilis.
Metabolic Engineering Strategies
The overall strategy involves three main thrusts: boosting cytidine production, enhancing the SAM supply, and expressing the methyltransferase.
The goal here is to channel metabolic flux towards the de novo pyrimidine biosynthesis pathway and prevent the degradation of cytidine. Based on successful cytidine and cytidine 5'-monophosphate (CMP) production strategies in E. coli, the following genetic modifications are recommended:[12][13][14][15][16]
-
Block Cytidine Degradation: Knock out the genes cdd (cytidine deaminase) and rihA, rihB, and rihC (ribonucleoside hydrolases) to prevent the conversion of cytidine to uridine or cytosine.
-
Alleviate Feedback Inhibition: Overexpress a feedback-resistant mutant of pyrG (CTP synthetase).
-
Increase Precursor Supply: Overexpress prs (phosphoribosyl pyrophosphate synthetase) to increase the pool of PRPP, a key precursor for nucleotide synthesis.
-
Enhance Pyrimidine Pathway Flux: Overexpress key enzymes in the pyrimidine biosynthesis pathway, such as those encoded by the carAB (carbamoyl phosphate synthetase) and pyrBI (aspartate transcarbamoylase) operons.
Caption: Engineered metabolic pathway for enhanced cytidine production in E. coli.
To ensure a sufficient supply of methyl groups, the biosynthesis of SAM must be enhanced. Drawing from successful strategies in Saccharomyces cerevisiae, which can be adapted to E. coli, the following modifications are suggested:[4][17][18][19][20][21][22][23]
-
Overexpress SAM Synthetase: Overexpress metK (E. coli) or a feedback-insensitive version of SAM2 (from yeast), the gene encoding SAM synthetase.
-
Increase Methionine Supply: Enhance the methionine biosynthesis pathway by overexpressing key enzymes.
-
Block Competing Pathways: Delete genes involved in pathways that consume SAM, such as speD and speE which are involved in polyamine biosynthesis.
Caption: Engineered metabolic pathway for enhanced S-adenosylmethionine (SAM) production.
The chosen methyltransferase, such as human Fibrillarin (FBL), needs to be efficiently expressed in the microbial host.
-
Gene Synthesis and Codon Optimization: The human FBL gene should be synthesized with codons optimized for expression in E. coli.
-
Expression Vector: A high-copy number plasmid with a strong, inducible promoter (e.g., the T7 promoter in a pET vector system) is recommended for high-level expression.[5][24]
-
Solubility Enhancement: To prevent the formation of insoluble inclusion bodies, the FBL can be expressed as a fusion protein with a highly soluble partner, such as NusA.[25]
To maximize the yield of extracellular 2'-O-methylcytidine and to potentially alleviate product toxicity, the overexpression of a nucleoside transporter is a valuable strategy. E. coli possesses several nucleoside transporters, such as NupG and NupC, which can be overexpressed to facilitate the export of the final product into the culture medium.[26][27][28]
Part 3: Experimental Protocols
This section provides a general framework for the experimental workflow. Specific details will need to be optimized for the particular strains and plasmids used.
Experimental Workflow Diagram
Caption: Overall experimental workflow for the production of 2'-O-methylcytidine.
Strain Construction
-
Gene Synthesis and Cloning: Synthesize the codon-optimized human FBL gene and the necessary genes for overexpression (e.g., pyrG, prs, metK). Clone these into appropriate expression vectors.
-
Genomic Modifications: Use a technique such as CRISPR-Cas9 or lambda red recombineering to create the desired gene knockouts in the host chromosome.
-
Transformation: Transform the expression plasmids into the engineered host strain.
-
Verification: Verify all genetic modifications by PCR and DNA sequencing.
Fermentation Protocol
-
Seed Culture: Inoculate a single colony of the engineered strain into a suitable rich medium (e.g., LB broth) with appropriate antibiotics and grow overnight at 37°C.
-
Fermentation: Inoculate a fermenter containing a defined fermentation medium with the seed culture. A fed-batch strategy, where a concentrated feed solution is added over time, is recommended to achieve high cell densities and product titers.[13][16]
-
Induction: When the culture reaches a suitable cell density (e.g., an OD600 of 10-20), induce the expression of the methyltransferase and other overexpressed genes by adding an inducer (e.g., IPTG for a T7 promoter system).
-
Cultivation: Continue the fermentation for 48-72 hours, monitoring cell growth, pH, and dissolved oxygen.
Purification of 2'-O-Methylcytidine
-
Cell Removal: Centrifuge the fermentation broth to pellet the cells. The supernatant, which should contain the secreted 2'-O-methylcytidine, is collected.
-
Filtration: Pass the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
-
Ion-Exchange Chromatography: As a first purification step, use ion-exchange chromatography to separate the nucleosides from other charged molecules in the medium.[29]
-
Reversed-Phase HPLC: For final purification, use a preparative reversed-phase high-performance liquid chromatography (RP-HPLC) column. The fractions containing the pure 2'-O-methylcytidine are collected.[29]
-
Desalting and Lyophilization: Desalt the purified fractions and lyophilize to obtain the final product as a powder.
Analytical Quantification
The concentration of 2'-O-methylcytidine in the fermentation broth and during purification can be accurately determined using HPLC or LC-MS/MS.[30][31][32][33][34]
-
Sample Preparation: Dilute the samples in a suitable mobile phase and filter through a 0.22 µm syringe filter.
-
HPLC System:
-
Column: A C18 reversed-phase column is suitable for separating nucleosides.
-
Mobile Phase: A gradient of a buffered aqueous solution (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.
-
Detection: UV detection at 260 nm.
-
-
Quantification: Create a standard curve using a commercially available 2'-O-methylcytidine standard of known concentration. The concentration of the unknown samples can then be determined by comparing their peak areas to the standard curve.
Part 4: Data Presentation and Interpretation
Quantitative Data Summary
While there is no published data on the in vivo production of free 2'-O-methylcytidine, the following table summarizes the reported yields for its precursors, which can serve as a benchmark for what may be achievable.
| Compound | Host Organism | Production Titer (g/L) | Reference |
| Cytidine 5'-Monophosphate (CMP) | Escherichia coli | 15.3 | [13][16] |
| Inosine (a purine nucleoside) | Bacillus subtilis | 25.81 | [8][9][10] |
| S-Adenosylmethionine (SAM) | Saccharomyces cerevisiae | 13.96 | [22] |
Troubleshooting
-
Low Yield: If the yield of 2'-O-methylcytidine is low, consider the following:
-
Enzyme Activity: Verify the expression and activity of the heterologously expressed methyltransferase.
-
Precursor Limitation: Analyze the intracellular concentrations of cytidine and SAM to identify any bottlenecks in their supply.
-
Product Degradation: Ensure that all known degradation pathways have been successfully knocked out.
-
-
Cell Toxicity: High concentrations of the product or metabolic intermediates may be toxic to the cells.
-
Optimize Induction: Lower the concentration of the inducer or induce at a lower temperature to reduce metabolic burden.
-
Enhance Export: Overexpress a nucleoside transporter to more efficiently remove the product from the cell.
-
Part 5: Conclusion and Future Outlook
The enzymatic in vivo synthesis of 2'-O-methylcytidine presents a promising alternative to traditional chemical synthesis methods. By leveraging the power of metabolic engineering, it is possible to design and construct microbial cell factories that are capable of producing this valuable modified nucleoside from simple carbon sources. The strategies outlined in this guide, which involve the enhancement of precursor supply, the heterologous expression of a suitable methyltransferase, and the facilitation of product export, provide a solid foundation for the development of such a system.
Future work in this area could focus on the discovery and engineering of novel methyltransferases with improved activity and substrate specificity for free cytidine. Furthermore, the optimization of fermentation conditions and the development of advanced genetic tools will undoubtedly lead to further improvements in the yield and productivity of in vivo 2'-O-methylcytidine synthesis, paving the way for its large-scale and cost-effective production for use in next-generation RNA therapeutics.
References
Sources
- 2. Production and Evaluation of Nucleoside-Modified mRNA Vaccines for Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AU2019219843A1 - Modified nucleosides, nucleotides, and nucleic acids, and uses thereof - Google Patents [patents.google.com]
- 4. Metabolic engineering in yeast demonstrates that S-adenosylmethionine controls flux through the methylenetetrahydrofolate reductase reaction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors involved in heterologous expression of proteins in E. coli host - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. In silico-guided metabolic engineering of Bacillus subtilis for efficient biosynthesis of purine nucleosides by blocking the key backflow nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico-guided metabolic engineering of Bacillus subtilis for efficient biosynthesis of purine nucleosides by blocking the key backflow nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Systematic Engineering of Escherichia coli for Efficient Production of Cytidine 5′-Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Systematic Metabolic Engineering for Enhanced Cytidine 5'-Monophosphate Production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. odr.chalmers.se [odr.chalmers.se]
- 18. Improving the productivity of S-adenosyl-l-methionine by metabolic engineering in an industrial Saccharomyces cerevisiae strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of novel metabolic engineering targets for S-adenosyl-L-methionine production in Saccharomyces cerevisiae via genome-scale engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 21. researchgate.net [researchgate.net]
- 22. System metabolic engineering modification of Saccharomyces cerevisiae to increase SAM production - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Sophisticated Cloning, Fermentation, and Purification Technologies for an Enhanced Therapeutic Protein Production: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biotech.ou.edu [biotech.ou.edu]
- 26. Molecular basis for substrate recognition by the bacterial nucleoside transporter NupG - PMC [pmc.ncbi.nlm.nih.gov]
- 27. InterPro [ebi.ac.uk]
- 28. Frontiers | Emerging Roles of Nucleoside Transporters [frontiersin.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. agilent.com [agilent.com]
- 32. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 33. protocols.io [protocols.io]
- 34. Simultaneous quantification of cytidine, methylcytidine, and hydroxymethylcytidine by isotope-dilution LC-MS/MS with application to mouse liver samples - PubMed [pubmed.ncbi.nlm.nih.gov]
FTSJ1: The Critical tRNA 2'-O-Methyltransferase at the Crossroads of Translational Fidelity and Neurological Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
FTSJ1 is a highly conserved RNA methyltransferase that plays a pivotal role in post-transcriptional gene regulation by catalyzing the 2'-O-methylation of specific transfer RNAs (tRNAs) within the anticodon loop.[1][2] This modification is crucial for accurate and efficient protein synthesis. Loss-of-function mutations in the FTSJ1 gene are directly linked to non-syndromic X-linked intellectual disability (NSXLID), highlighting its indispensable role in neuronal development and function.[1][3] This technical guide provides a comprehensive overview of FTSJ1's molecular function, its intricate mechanism of action, the pathophysiological consequences of its dysfunction, and its emerging potential as a therapeutic target. We will delve into the state-of-the-art methodologies for studying FTSJ1's enzymatic activity and its impact on translation, offering field-proven insights for researchers and drug development professionals.
The Molecular Landscape of FTSJ1
FTSJ1, a member of the FtsJ/RrmJ superfamily of RNA methyltransferases, is the human enzyme responsible for adding a methyl group to the 2'-hydroxyl group of the ribose sugar at positions 32 and 34 of the tRNA anticodon loop.[3][4][5] These modifications, such as Cytidine-2'-O-methylation (Cm) and Guanosine-2'-O-methylation (Gm), are critical for stabilizing the anticodon structure, ensuring proper codon recognition, and preventing frameshifting errors during translation.[6]
The enzyme's function is not solitary. Evidence strongly indicates that FTSJ1 collaborates with accessory proteins to achieve full catalytic activity. A key interacting partner is WDR6 (WD Repeat Domain 6) , which is essential for FTSJ1-mediated methylation at the wobble position 34.[7][8] This protein-protein interaction underscores a sophisticated regulatory mechanism for tRNA modification.
Substrate Specificity: A Curated Set of tRNA Targets
FTSJ1 does not act promiscuously; it modifies a select group of tRNAs. Unbiased, comprehensive analyses using techniques like RiboMethSeq on patient-derived cells have been instrumental in identifying the full spectrum of its substrates.[3][4] These modifications are crucial for the proper decoding of specific codons.
| tRNA Substrate | Position Modified | Modification | Key Codon(s) |
| tRNAPhe(GAA) | 32 and 34 | Cm32, Gm34 | UUU, UUC |
| tRNATrp(CCA) | 32 and 34 | Cm32, Cm34 | UGG |
| tRNALeu(CAA) | 34 | Um34 | UUG |
| tRNALeu(UAA) | 34 | Um34 | UUA |
| tRNAArg(UCG) | 32 | Cm32 | CGA, CGU, CGC, CGG |
| tRNAArg(CCG) | 32 and 34 | Cm32, Cm34 | CGG |
| tRNAGln(UUG) | 32 | Cm32 | CAA, CAG |
| tRNAGly(CCC) | 32 | Um32 | GGG, GGU, GGC, GGA |
This table summarizes key human tRNA substrates identified as targets for FTSJ1-mediated 2'-O-methylation, compiled from multiple studies.[3][4][7][9]
The Hierarchical Mechanism of Anticodon Loop Modification
The 2'-O-methylation by FTSJ1 is not an isolated event but part of a highly ordered modification cascade within the anticodon loop. In vitro reconstitution studies have revealed a fascinating molecular interplay.[7][8] Specifically, the methylation of guanosine at the wobble position 34 (Gm34) on tRNAPhe(GAA) by the FTSJ1-WDR6 complex is strictly dependent on a pre-existing modification: the methylation of guanosine at position 37 to 1-methylguanosine (m1G37).[7][8]
This hierarchical process ensures that tRNAs are sequentially matured to their fully functional state, which is essential for translational fidelity. The loss of FTSJ1-mediated methylation disrupts this delicate balance, leading to downstream translational defects.
FTSJ1 as a Therapeutic Target
The critical role of FTSJ1 in cellular processes makes it an intriguing target for drug development. Inhibition of FTSJ1 is being explored as a strategy to induce therapeutic readthrough of premature termination codons (PTCs), a common cause of genetic diseases like Cystic Fibrosis. [10][11] The rationale is that by inhibiting FTSJ1, the modification of tRNATrp is altered. This undermodified tRNA may have a higher propensity to misread a PTC (e.g., UGA) as a tryptophan codon, allowing the ribosome to synthesize a full-length, potentially functional protein. Small molecules like 2,6-diaminopurine (DAP) have been identified as inhibitors of FTSJ1's methyltransferase activity and have shown promise in promoting PTC readthrough. [4][10][11]This opens a new therapeutic avenue where modulating tRNA modification status could be used to treat a range of genetic disorders.
Methodologies for Studying FTSJ1 Function
A robust understanding of FTSJ1 requires specialized experimental techniques. Here, we detail key protocols and compare methodologies for analyzing tRNA methylation.
Comparative Analysis of tRNA Methylation Detection Methods
| Method | Principle | Resolution | Throughput | Key Advantages | Limitations |
| RiboMethSeq | Alkaline hydrolysis fragments RNA; 2'-O-methylated sites are protected, creating specific cleavage patterns detected by sequencing. | Single nucleotide | High | Unbiased, transcriptome-wide discovery of Nm sites. [3][5] | Indirect detection; requires bioinformatics pipeline. |
| UPLC-MS/MS | RNA is digested to single nucleosides, separated by UPLC, and identified/quantified by mass spectrometry. | Identifies modified nucleoside | Medium | Highly quantitative and specific for known modifications. [4][12] | Does not provide positional information within the RNA sequence. |
| HPLC | Similar to UPLC-MS/MS but uses High-Performance Liquid Chromatography for separation, often with UV detection. | Identifies modified nucleoside | Low-Medium | Established method for quantifying known modifications. [4][12] | Lower sensitivity and specificity than MS; positional info lost. |
Protocol: Unbiased Identification of FTSJ1 Targets via RiboMethSeq
This workflow is designed to compare the 2'-O-methylation profiles of tRNAs from control cells versus cells with FTSJ1 loss-of-function (e.g., patient-derived LCLs or CRISPR-Cas9 knockout cell lines).
Causality: The core principle is that the absence of FTSJ1 will lead to a loss of protection from alkaline hydrolysis specifically at its target sites (positions 32 and 34), resulting in a quantifiable change in the sequencing coverage profile compared to the control.
Step-by-Step Methodology:
-
RNA Isolation: Extract total RNA from both control and FTSJ1-deficient cell populations. Ensure high quality and purity (A260/280 > 1.9).
-
tRNA Enrichment (Optional but Recommended): Purify the small RNA fraction (<200 nt) using a commercial kit or size-exclusion chromatography to increase the signal from tRNAs.
-
Alkaline Hydrolysis: Subject the RNA to limited, controlled alkaline hydrolysis (e.g., using sodium bicarbonate buffer at pH 9.2, 95°C for several minutes). This randomly cleaves the phosphodiester backbone at non-methylated 2'-OH positions.
-
Library Preparation:
-
Dephosphorylate the 3' ends and phosphorylate the 5' ends of the RNA fragments.
-
Ligate 3' and 5' sequencing adapters.
-
Perform reverse transcription to generate cDNA.
-
Amplify the cDNA library via PCR.
-
-
High-Throughput Sequencing: Sequence the prepared libraries on a platform such as Illumina.
-
Bioinformatic Analysis:
-
Align sequencing reads to a reference library of tRNA sequences.
-
Calculate a "protection score" or "methylation score" for each nucleotide position based on the coverage drop-off at the subsequent position.
-
Compare the methylation scores between control and FTSJ1-deficient samples. A significant drop in the score at a specific position in the mutant sample identifies it as a direct FTSJ1 target.
-
Protocol: In Vitro Reconstitution of FTSJ1-WDR6 Methyltransferase Activity
This assay validates the direct enzymatic activity of the FTSJ1-WDR6 complex and can be used for screening potential inhibitors or activators.
Causality: This self-validating system demonstrates that enzymatic activity is only observed when both FTSJ1 and WDR6 are present with a correctly pre-modified tRNA substrate, confirming the requirement of the complex for position 34 methylation.
Step-by-Step Methodology:
-
Protein Expression and Purification:
-
Co-express FLAG-tagged FTSJ1 and HA-tagged WDR6 in an insect cell system (e.g., baculovirus) or a mammalian system (e.g., HEK293T). [7] * Purify the individual proteins or the complex using affinity chromatography (e.g., anti-FLAG beads).
-
-
Substrate Preparation:
-
Prepare unmodified tRNAPhe substrate via in vitro transcription.
-
To test the m1G37 dependency, prepare a pre-modified substrate by incubating the in vitro transcript with purified TRMT5 enzyme and the methyl donor S-adenosyl-L-methionine (SAM).
-
-
Methylation Reaction:
-
Set up reaction mixtures containing:
-
Reaction Buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
tRNA substrate (unmodified or m1G37-modified).
-
3H-labeled SAM (as a radioactive methyl donor for easy detection) or unlabeled SAM.
-
Enzyme: (a) FTSJ1 alone, (b) WDR6 alone, (c) FTSJ1 + WDR6.
-
-
Incubate at 37°C for 1-2 hours.
-
-
Analysis of Methylation:
-
If using 3H-SAM: Spot the reaction mixture onto filter paper, wash away unincorporated 3H-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
If using unlabeled SAM: Purify the tRNA from the reaction, digest it to nucleosides, and analyze via UPLC-MS/MS to quantify the formation of Gm34. [7]
-
Conclusion and Future Directions
FTSJ1 stands out as a critical regulator of translational fidelity with a direct and profound impact on human neurological health. The elucidation of its specific tRNA targets, its reliance on the WDR6 co-factor, and the hierarchical nature of anticodon loop modifications have provided deep insights into the molecular basis of FTSJ1-related intellectual disability. For drug development professionals, FTSJ1 presents a novel and promising target for therapeutic intervention in genetic diseases caused by nonsense mutations. Future research should focus on developing potent and specific FTSJ1 modulators, further exploring its systemic roles beyond the brain, and investigating potential links to other neurological disorders and cancers.
References
-
Angelova, M., et al. (2023). The ribose methylation enzyme FTSJ1 has a conserved role in neuron morphology and learning performance. Life Science Alliance. Available at: [Link]
-
Angelova, M., et al. (2022). The ribose methylation enzyme FTSJ1 has a conserved role in neuron morphology and learning performance. bioRxiv. Available at: [Link]
-
Guy, M. P., et al. (2023). The ribose methylation enzyme FTSJ1 has a conserved role in neuron morphology and learning performance. PMC. Available at: [Link]
-
Dimitrova, D. G., et al. (2021). The ribose methylation enzyme FTSJ1 has a conserved role in neuron morphology and learning performance. bioRxiv. Available at: [Link]
-
Li, J., et al. (2020). Intellectual disability-associated gene ftsj1 is responsible for 2'-O-methylation of specific tRNAs. PMC. Available at: [Link]
-
Ma'ayan Lab. FTSJ1 Gene - Computational Systems Biology. Harmonizome. Available at: [Link]
-
Paolo, E., et al. (2023). Investigating the Inhibition of FTSJ1, a Tryptophan tRNA-Specific 2'-O-Methyltransferase by NV TRIDs, as a Mechanism of Readthrough in Nonsense Mutated CFTR. MDPI. Available at: [Link]
-
The Human Protein Atlas. Tissue expression of FTSJ1. The Human Protein Atlas. Available at: [Link]
-
Paolo, E., et al. (2023). Investigating the Inhibition of FTSJ1 a Tryptophan tRNA-Specific 2'-O-Methyltransferase by NV TRIDs, as a Mechanism of Readthrough in Nonsense Mutated CFTR. Preprints.org. Available at: [Link]
-
Dimitrova, D. G., et al. (2021). Human RNA Nm-MTase FTSJ1: new tRNA targets and role in the regulation of brain-specific genes. bioRxiv. Available at: [Link]
-
German Mouse Clinic. (2019). Novel finding: Mutation in the X-linked Ftsj1 gene caused not only intellectual disability in mice and men, but affects also additional organ systems. GMC. Available at: [Link]
-
Li, J., et al. (2020). Intellectual disability-associated gene ftsj1 is responsible for 2'-O-methylation of specific tRNAs. PubMed. Available at: [Link]
-
The Human Protein Atlas. FTSJ1 protein expression summary. The Human Protein Atlas. Available at: [Link]
-
Jensen, L. R., et al. (2024). A mouse model for intellectual disability caused by mutations in the X-linked 2'‑O‑methyltransferase Ftsj1 gene. DZNEPUB. Available at: [Link]
-
GeneCards. (2026). FTSJ1 Gene - FtsJ RNA 2''-O-Methyltransferase 1. GeneCards. Available at: [Link]
-
UniProt. (2000). q9uet6 · trm7_human. UniProt. Available at: [Link]
-
Guy, M. P., et al. (2015). Defects in tRNA anticodon loop 2'-O-methylation are implicated in non-syndromic X-linked intellectual disability due to mutations in FTSJ1. PMC. Available at: [Link]
-
Nagayoshi, Y., et al. (2021). Loss of Ftsj1 perturbs codon-specific translation efficiency in the brain and is associated with X-linked intellectual disability. PMC. Available at: [Link]
-
Zhang, Y., et al. (2024). An Overview of Current Detection Methods for RNA Methylation. PMC. Available at: [Link]
-
von Bohlen und Halbach, O., et al. (2022). Deficiency in FTSJ1 Affects Neuronal Plasticity in the Hippocampal Formation of Mice. MDPI. Available at: [Link]
Sources
- 1. Gene - FTSJ1 [maayanlab.cloud]
- 2. genecards.org [genecards.org]
- 3. life-science-alliance.org [life-science-alliance.org]
- 4. The ribose methylation enzyme FTSJ1 has a conserved role in neuron morphology and learning performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ribose methylation enzyme FTSJ1 has a conserved role in neuron morphology and learning performance | bioRxiv [biorxiv.org]
- 6. Defects in tRNA anticodon loop 2'-O-methylation are implicated in non-syndromic X-linked intellectual disability due to mutations in FTSJ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intellectual disability‐associated gene ftsj1 is responsible for 2′‐O‐methylation of specific tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intellectual disability-associated gene ftsj1 is responsible for 2'-O-methylation of specific tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Overview of Current Detection Methods for RNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
- 12. The ribose methylation enzyme FTSJ1 has a conserved role in neuron morphology and learning performance | bioRxiv [biorxiv.org]
The Conformational Impact of 2'-O-Methylation on the Ribose Moiety
An In-depth Technical Guide:
Abstract
The 2'-O-methylation (Nm) of the ribose sugar is a subtle yet profound modification with far-reaching consequences for RNA structure, stability, and function. While seemingly minor, the addition of a single methyl group at the 2'-hydroxyl position acts as a powerful conformational switch, fundamentally altering the puckering of the furanose ring. This technical guide provides an in-depth exploration of the stereochemical and energetic principles governing the impact of 2'-O-methylation on ribose conformation. We will dissect the concept of sugar pucker, elucidate the mechanistic basis for the conformational bias induced by the methyl group, and detail the state-of-the-art experimental and computational methodologies used to probe these structural dynamics. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of how this critical modification can be harnessed for therapeutic applications and to unravel complex biological functions.
Chapter 1: The Fundamentals of Ribose Conformation
The five-membered furanose ring of the ribose sugar is not planar. To relieve torsional strain, the ring puckers, displacing one or two atoms out of a reference plane. This sugar pucker is a primary determinant of the overall architecture of a nucleic acid helix. The conformation of the ribose ring is analytically described by the concept of pseudorotation, which captures the continuous cycle of puckering states available to the ring.[1][2]
The Pseudorotational Cycle: C2'-endo vs. C3'-endo
The puckering of the ribose ring can be quantitatively described by two parameters: the phase angle of pseudorotation (P) and the puckering amplitude (νmax).[3] The phase angle P defines the specific conformation on a 360° cycle, while νmax describes the degree of out-of-plane displacement.[2][3]
Within this cycle, two low-energy conformational states are predominantly populated in biological nucleic acids:
-
C3'-endo (North conformation): In this pucker, the C3' atom is displaced on the same side of the C1'-O4'-C4' plane as the C5' atom and the nucleobase. This conformation is characteristic of A-form helices, which are typical for RNA duplexes.[4][5] On the pseudorotational cycle, the C3'-endo state corresponds to a phase angle (P) in the North range, typically around 0° to 36°.[5]
-
C2'-endo (South conformation): Here, the C2' atom is displaced on the same side of the plane as the C5' and the base. This pucker is the hallmark of the canonical B-form DNA double helix.[4] The C2'-endo state corresponds to a phase angle (P) in the South range, typically around 144° to 180°.[5]
The dynamic equilibrium between these North and South conformations is a critical feature of RNA, allowing it the structural plasticity required to fold into complex tertiary structures and perform its diverse functions.[1]
Caption: The Pseudorotational Cycle of the Ribose Ring.
Chapter 2: The Conformational Bias Induced by 2'-O-Methylation
The addition of a methyl group to the 2'-hydroxyl fundamentally shifts the conformational equilibrium of the ribose ring.
The Core Principle: A Strong Preference for C3'-endo
The most well-documented effect of 2'-O-methylation is the strong stabilization of the C3'-endo (North) conformation.[6][7][8] This modification effectively "locks" the ribose into an A-form-like pucker, pre-organizing the nucleotide for incorporation into a standard RNA helix.
Mechanistic Insights: The Role of Steric Repulsion
The underlying cause for this conformational bias is steric hindrance.[6] When the ribose adopts a C2'-endo (South) pucker, the bulky 2'-O-methyl group experiences a significant steric clash with the adjacent 3'-phosphate group. This unfavorable interaction raises the energy of the C2'-endo state, making the C3'-endo conformation, where the methyl group is positioned away from the phosphate backbone, much more favorable.[6] This steric effect also restricts the rotational freedom of the 3'-phosphate, further rigidifying the backbone.[9]
Thermodynamic and Structural Consequences
This methylation-induced pre-organization has significant energetic and structural consequences:
-
Thermodynamic Stabilization: By reducing the entropic penalty of organizing the single strand into a duplex, each 2'-O-methylation stabilizes an RNA:RNA duplex.[6][] This stabilization also contributes to increased resistance against nuclease degradation.[11][12]
-
Promotion of A-form Helicity: The strong preference for the C3'-endo pucker ensures that oligonucleotides containing 2'-O-methyl modifications readily adopt an A-form helical geometry, which enhances their binding affinity to complementary RNA strands.[13][14]
| Parameter | Impact of 2'-O-Methylation | Source |
| Ribose Pucker Equilibrium | Shifts strongly towards C3'-endo (North) | [6][7][8] |
| Duplex Stabilization (ΔG) | Stabilizes RNA duplexes by ~0.2 kcal/mol per Nm | [7] |
| Melting Temperature (Tm) | Increases the Tm of RNA:RNA duplexes | [] |
| Nuclease Resistance | Significantly increases resistance to enzymatic degradation | [11][12] |
| Favored Helix Type | Promotes A-form helical geometry | [4][13] |
Table 1: Summary of the Biophysical Impact of 2'-O-Methylation.
Chapter 3: Context-Dependent Effects and Conformational Plasticity
While the C3'-endo preference is the dominant paradigm, it is not an absolute rule. The local structural environment can modulate or even override the intrinsic conformational bias of the 2'-O-methyl group.[15]
Recent studies, particularly using NMR on flexible RNA motifs, have revealed a more nuanced picture. For example, in the HIV-1 transactivation response (TAR) element, which contains internal loops and bulges, 2'-O-methylation was shown to preferentially stabilize alternative, less-populated secondary structures where the modified nucleotide becomes part of a paired helix.[6][16] This demonstrates that the modification can act to remodel an RNA's conformational landscape, increasing the abundance and lifetime of otherwise transient "excited states".[6][17]
Furthermore, in the active sites of some ribozymes, 2'-O-methylated residues have been observed in the C2'-endo conformation, suggesting that interactions with the surrounding tertiary structure can overcome the inherent C3'-endo preference to achieve a catalytically competent geometry.[15] This highlights the critical principle that the conformational outcome of 2'-O-methylation is a result of the interplay between its intrinsic steric bias and the extrinsic forces of the local structural context.
Chapter 4: Experimental and Computational Methodologies
A multi-faceted approach is required to fully characterize the conformational state of the ribose moiety.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the premier technique for studying the solution-state dynamics of ribose, allowing for the quantification of the equilibrium between different puckering states.
-
Principle: The population distribution between the C3'-endo and C2'-endo conformations can be accurately determined by measuring the scalar coupling constant between the H1' and H2' protons (³J(H1'-H2')). A small coupling constant (~1-2 Hz) is indicative of a C3'-endo pucker, while a large coupling constant (~8-10 Hz) signifies a C2'-endo pucker. Intermediate values reflect a dynamic equilibrium between the two states.
-
Experimental Protocol:
-
Sample Preparation: Synthesize the RNA oligonucleotide with and without the desired 2'-O-methyl modification. Dissolve the purified RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 90% H₂O/10% D₂O).
-
Data Acquisition: Acquire a 1D ¹H or 2D DQF-COSY spectrum on a high-field NMR spectrometer (≥600 MHz).
-
Data Processing: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Analysis: Measure the ³J(H1'-H2') coupling constant for each residue. Calculate the percentage of the South (C2'-endo) conformation using the equation: %S = (J_obs - J_N) / (J_S - J_N) * 100, where J_obs is the observed coupling, and J_N (~1 Hz) and J_S (~9 Hz) are the reference couplings for pure North and South conformers, respectively.
-
Caption: Workflow for NMR-based analysis of ribose conformation.
4.2 X-ray Crystallography
Crystallography provides a high-resolution, static snapshot of the ribose conformation within a crystal lattice.
-
Principle: By solving the crystal structure, one can directly observe the positions of the ribose atoms and calculate the endocyclic torsion angles to definitively assign the sugar pucker for each nucleotide in the molecule.[18]
-
Methodology Outline:
-
Crystallization: The modified RNA is crystallized, often requiring extensive screening of conditions (precipitants, pH, temperature).
-
Data Collection: The crystal is exposed to an X-ray beam, and diffraction data are collected.
-
Structure Solution: The "phase problem" is solved using methods like molecular replacement or anomalous scattering.[19]
-
Refinement: An atomic model is built into the resulting electron density map and refined to best fit the experimental data, yielding the final structure and conformational details of each ribose ring.
-
4.3 Molecular Dynamics (MD) Simulations
MD simulations offer a powerful computational approach to explore the dynamic behavior and energetic landscape of ribose conformation.
-
Principle: MD uses classical mechanics to simulate the motions of atoms over time, allowing for the observation of conformational transitions and the calculation of thermodynamic properties.[11][20] By applying specialized techniques like umbrella sampling along the pseudorotation coordinates, one can compute the free energy landscape of the entire puckering cycle.[1]
-
Methodology Outline:
-
System Setup: An initial atomic model of the 2'-O-methylated RNA is generated. It is placed in a simulation box with explicit water molecules and counter-ions. A suitable force field (e.g., AMBER, CHARMM) is chosen.[21]
-
Equilibration: The system is slowly heated and equilibrated under constant temperature and pressure to relax the structure.
-
Production Simulation: A long simulation (nanoseconds to microseconds) is run to sample the conformational space.
-
Analysis: The trajectory is analyzed to calculate the pseudorotation parameters (P, νmax) for each ribose over time, identify dominant conformational states, and compute the free energy surface associated with puckering.
-
Chapter 5: Implications for Drug Development and Biological Research
The conformational control exerted by 2'-O-methylation is not merely a biophysical curiosity; it is a cornerstone of RNA-based therapeutics and a key mechanism of biological regulation.
-
Antisense & siRNA Therapeutics: For antisense oligonucleotides and siRNAs to function effectively, they must bind their target mRNA with high affinity and resist degradation by cellular nucleases. 2'-O-methylation is a critical modification used to achieve both goals.[6][11] The induced C3'-endo pucker pre-organizes the therapeutic strand for binding to its A-form RNA target, increasing binding affinity (lower ΔG).[13][22] The methyl group also provides a steric shield that protects the phosphodiester backbone from nuclease attack.[12]
-
Biological Regulation: In nature, 2'-O-methylation is widespread in stable non-coding RNAs like ribosomal RNA (rRNA) and small nuclear RNAs (snRNAs).[9][23] Within the ribosome, these modifications are often clustered in functionally critical regions, where they stabilize specific local folds and long-range interactions essential for the dynamic process of translation.[9][24][25]
-
A Tool for Structural Biology: The stabilizing effect of 2'-O-methylation is frequently exploited by structural biologists. To capture the structure of a catalytically active ribozyme, for instance, the cleavage site can be modified with a 2'-O-methyl group. This prevents the reaction from occurring, trapping the ribozyme in a pre-catalytic state that is stable enough for crystallization.[26]
Conclusion
The 2'-O-methyl group is a powerful modulator of ribose conformation, acting as a molecular switch that strongly biases the sugar pucker equilibrium towards the C3'-endo state. This effect, driven by straightforward steric principles, has profound consequences, leading to the stabilization of A-form helices, increased thermal stability, and enhanced nuclease resistance. While this C3'-endo preference is the prevailing rule, it is crucial for researchers to recognize its context-dependent nature, as local tertiary interactions can lead to alternative conformations. The ability to precisely control ribose conformation through 2'-O-methylation has made it an indispensable tool in the development of oligonucleotide therapeutics and a vital area of study for understanding the fundamental principles of RNA structure and function.
References
-
Stellman, S. D., Broyde, S. B., & Wartell, R. M. (1976). Influence of ribose 2'-O-methylation on GpC conformation by classical potential energy calculations. Biopolymers, 15(10), 1951-1964. [Link]
-
Rastelli, G., & Moro, S. (2019). Survey of Ribose Ring Pucker of Signaling Nucleosides and Nucleotides. Molecules, 24(22), 4094. [Link]
-
Sergiev, P. V., Alexey, A., Bogdanov, A. A., & Dontsova, O. A. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation?. Genes, 9(10), 490. [Link]
-
Abou Assi, H., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(21), 12415–12427. [Link]
-
Wang, J., et al. (2020). Molecular Dynamics Study of the Hybridization between RNA and Modified Oligonucleotides. The Journal of Physical Chemistry B, 124(49), 11167–11178. [Link]
-
Sponer, J., et al. (2014). The Free Energy Landscape of Pseudorotation in 3′–5′ and 2′–5′ Linked Nucleic Acids. Journal of the American Chemical Society, 136(7), 2844–2852. [Link]
-
Harvey, S. C., & Prabhakaran, M. (1986). Ribose puckering: structure, dynamics, energetics, and the pseudorotation cycle. Journal of the American Chemical Society, 108(20), 6128–6136. [Link]
-
Höfler, C., & Carlomagno, T. (2022). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. RNA, 28(7), 893-904. [Link]
-
Altona, C., & Sundaralingam, M. (1972). Conformational Analysis of the Sugar Ring in Nucleosides and Nucleotides. A New Description Using the Concept of Pseudorotation. Journal of the American Chemical Society, 94(23), 8205–8212. [Link]
-
Rosas-Lemus, M., et al. (2021). 2′-O methylation of RNA cap in SARS-CoV-2 captured by serial crystallography. Proceedings of the National Academy of Sciences, 118(19), e2025733118. [Link]
-
Natchiar, S. K., et al. (2018). Visualizing the Role of 2'-OH rRNA Methylations in the Human Ribosome Structure. International Journal of Molecular Sciences, 19(11), 3360. [Link]
-
Holley, C. L., et al. (2020). 2'-O-methylation alters the RNA secondary structural ensemble. ResearchGate. [Link]
-
Wikipedia contributors. (2024). Ribose. Wikipedia. [Link]
-
Falsquelle, A., et al. (2024). Critical structural perturbations of ribozyme active sites induced by 2′-O-methylation commonly used in structural studies. Nucleic Acids Research, gkae079. [Link]
-
Wieczorek, M., et al. (2018). Interactions of 2'-O-methyl oligoribonucleotides with the RNA models of the 30S subunit A-site. PLoS ONE, 13(1), e0191138. [Link]
-
Croft, L., & Fisher, M. (2024). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2′-O-Methyl Modified Single-Stranded Oligonucleotides. YouTube. [Link]
-
Wu, R. R., & Rodgers, M. T. (2017). Structural and Energetic Effects of 2′-Ribose Methylation of Protonated Purine Nucleosides. Journal of The American Society for Mass Spectrometry, 28(10), 2194–2206. [Link]
-
Glen Research. (2023). Technical Note — Sugar Conformations and Modifications. Glen Report 35.1. [Link]
-
Maltseva, T. V., et al. (2023). Experimental detection of conformational transitions between forms of DNA: problems and prospects. Biophysics, 68(5), 721–741. [Link]
-
Lee, S., et al. (2024). Thermodynamic Parameter Estimation for Modified Oligonucleotides Using Molecular Dynamics Simulations. bioRxiv. [Link]
-
Williams, L. D., et al. (2025). RNAprecis: Prediction of full-detail RNA conformation from the experimentally best-observed sparse parameters. bioRxiv. [Link]
-
Acevedo-Jake, A. M., & Gil-Ley, A. (2024). Comparative molecular dynamics calculations of duplexation of chemically modified analogs of DNA used for antisense applications. NAR Genomics and Bioinformatics, 6(4), lqae098. [Link]
-
Gyi, J. I., et al. (1999). Structural properties of DNA:RNA duplexes containing 2'-O-methyl and 2'-S-methyl substitutions: a molecular dynamics investigation. Journal of Molecular Biology, 288(4), 667–683. [Link]
-
Abou Assi, H., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(21), 12415–12427. [Link]
-
CD Genomics. (n.d.). What Is 2'-O-Methylation and How to Detect It. CD Genomics. [Link]
-
Dimitrova, D. G., et al. (2019). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. International Journal of Molecular Sciences, 20(24), 6300. [Link]
-
Düpre, C., et al. (2007). 2′-Methylseleno-modified oligoribonucleotides for X-ray crystallography synthesized by the ACE RNA solid-phase approach. Nucleic Acids Research, 35(22), 7824–7833. [Link]
-
Ke, S., & Musier-Forsyth, K. (2001). Hybridization of 2′-ribose modified mixed-sequence oligonucleotides: thermodynamic and kinetic studies. Nucleic Acids Research, 29(10), 2181–2190. [Link]
-
Amerigo Scientific. (n.d.). Exploring Nm: A Comprehensive Study of 2′-O-Methylation in RNA. Amerigo Scientific. [Link]
-
Jover, E., et al. (2013). Conformational Preference and Chiroptical Response of Carbohydrates D‑Ribose and 2‑Deoxy‑D‑ribose in Aqueous and Solid Phases. The Journal of Physical Chemistry B, 117(45), 14063–14073. [Link]
-
Suslov, N. B., et al. (2023). General Strategies for RNA X-ray Crystallography. International Journal of Molecular Sciences, 24(5), 4434. [Link]
-
Wilson, A. L., et al. (2020). Ribonucleoside conformation The pseudorotational phase angle, referred... ResearchGate. [Link]
-
Ke, S., & Musier-Forsyth, K. (2001). Hybridization of 2′-ribose modified mixed-sequence oligonucleotides: Thermodynamic and kinetic studies. ResearchGate. [Link]
-
Erales, J., et al. (2021). Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics. Proceedings of the National Academy of Sciences, 118(30), e2105574118. [Link]
-
Doudna, J. A. (1996). RNA Structures Determined by X-ray Crystallography. Comprehensive Organic Functional Group Transformations, 6, 549-563. [Link]
-
Yu, Y. T. (2012). Detection and quantification of RNA 2′-O-methylation and pseudouridylation. Methods in Enzymology, 502, 183–200. [Link]
-
Wei, Y., et al. (2023). The detection, function, and therapeutic potential of RNA 2'-O-methylation. The Innovation, 4(4), 100441. [Link]
-
Dimitrova, D. G., et al. (2019). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. International Journal of Molecular Sciences, 20(24), 6300. [Link]
-
Wei, Y., et al. (2023). The detection, function, and therapeutic potential of RNA 2'-O-methylation. The Innovation, 4(4), 100441. [Link]
Sources
- 1. The Free Energy Landscape of Pseudorotation in 3′–5′ and 2′–5′ Linked Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Survey of Ribose Ring Pucker of Signaling Nucleosides and Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 11. Molecular Dynamics Study of the Hybridization between RNA and Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Exploring Nm: A Comprehensive Study of 2′-O-Methylation in RNA - Amerigo Scientific [amerigoscientific.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. biorxiv.org [biorxiv.org]
- 19. mdpi.com [mdpi.com]
- 20. Interactions of 2’-O-methyl oligoribonucleotides with the RNA models of the 30S subunit A-site - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Thermodynamic Parameter Estimation for Modified Oligonucleotides Using Molecular Dynamics Simulations | bioRxiv [biorxiv.org]
- 23. The detection, function, and therapeutic potential of RNA 2'-O-methylation [the-innovation.org]
- 24. Visualizing the Role of 2’-OH rRNA Methylations in the Human Ribosome Structure [mdpi.com]
- 25. pnas.org [pnas.org]
- 26. doudnalab.org [doudnalab.org]
contribution of 2'-O-methylcytidine to A-form RNA helix
Analyzing A-Form RNA Structure
I'm currently focused on the impact of 2'-O-methylcytidine on the A-form RNA helix. Targeted Google searches are underway to pinpoint its structural and thermodynamic contributions. I am specifically investigating how this modification influences stability and conformation compared to unmodified RNA. My goal is to compile a complete overview of this crucial element.
Initiating Research Protocols
I've initiated targeted Google searches on the structural, thermodynamic, and biological contributions of 2'-O-methylcytidine within A-form RNA helices. Analysis is in progress to pinpoint key mechanistic claims and experimental evidence. I am structuring a technical guide to introduce A-form RNA, the significance of nucleotide modifications, and the specific effects of 2'-O-methylcytidine. I intend to detail experimental methodologies, and integrate this information.
Defining Research Scope
I'm now initiating focused Google searches to understand 2'-O-methylcytidine's role in A-form RNA helices, specifically focusing on structure, stability, and biological impact. I'll analyze results for mechanistic claims, evidence, and established protocols. The technical guide will start with an overview of A-form RNA and nucleotide modifications, then detail the specific effects of 2'-O-methylcytidine.
Defining the Scope
I'm zeroing in on the core request: a detailed guide focusing specifically on how 2'-O-methylcytidine shapes the A-form RNA helix. I'm starting by carefully dissecting the topic itself to ensure precise understanding and coverage of the user's needs.
Outlining the Structure
Now I'm creating the framework for the guide. First I will provide a strong foundation by discussing A-form RNA and methylation. I'll include an introduction, focusing on the basics and purpose of the guide. Next, I will delve into the details of the A-form helix. Finally, I will describe the role of 2'-O-methylcytidine modifications.
Refining the Approach
Now I'm fleshing out the guide's structure in more detail. I've broken down the core request, recognizing it's not just about 2'-O-methylation generally but its specific impact on the A-form helix. I'm focusing on the audience, and defining a clear structure: an introduction, a deep dive into A-form RNA, an explanation of 2'-O-methylcytidine, and a section explaining its stabilizing effects. Finally, I'll explore biological implications.
Developing the Blueprint
I've crafted a comprehensive outline that addresses all user needs. The guide will begin by describing the A-form helix, followed by the role of 2'-O-methylcytidine. I'm focusing on the mechanism, then connecting the biophysical effects to real-world applications. I've also added experimental methods for further study and validation.
Defining the Framework
I'm now establishing a concrete structure for this in-depth guide. It starts with the request itself, deconstructing the elements, including identifying the target audience: researchers and scientists. I've designed a clear outline that will include an introduction and then will dive deep into specific aspects of the A-form helix, and how 2'-O-methylcytidine shapes it. I have decided to include an experimental section on how to measure these affects and validate the material.
Defining the Content
I'm now carefully developing the content plan. I've deconstructed the user's request, creating a structured guide. I will provide details on the A-form helix, 2'-O-methylcytidine, and its stabilizing effects, focusing on mechanistic insights. The framework will include an experimental section on validating the material and its uses.
Developing the Details
I'm now in the process of defining the technical depth of each section. After the initial search, I've confirmed that 2'-O-methylation stabilizes the A-form helix by pre-organizing the ribose pucker. I am incorporating thermodynamic data and nuclease resistance information. I will construct diagrams using Graphviz to enhance clarity, and I'll include detailed experimental methodologies for further study.
Developing the Plan
I've formulated a complete plan. I've broken down the request into specific parts. I will describe the topic, audience, and content. The goal is to provide a comprehensive, technical, structured guide. I will discuss 2'-O-methylcytidine's impact on A-form RNA with experimental protocols and diagrams. I've begun to gather information from the initial search, and can now begin writing the various sections.
A Technical Guide to 2'-O-methylcytidine (Cm) in the Epitranscriptome
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epitranscriptome, a complex layer of regulation superimposed on the primary RNA sequence, is orchestrated by a diverse array of chemical modifications. Among these, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, is one of the most abundant and conserved modifications found across all domains of life[1][2][3]. This guide focuses on a specific and functionally significant Nm modification: 2'-O-methylcytidine (Cm). We will delve into the molecular machinery responsible for its deposition and potential removal, explore its multifaceted roles in RNA stability, translation, and immune response, and discuss its implications in human health and disease. Furthermore, this document provides an in-depth overview of the state-of-the-art methodologies for detecting and mapping Cm, offering a technical resource for researchers aiming to investigate this critical epitranscriptomic mark.
Introduction: The Epitranscriptome and the Significance of 2'-O-Methylation
The central dogma of molecular biology, while foundational, is augmented by the understanding that RNA is not merely a passive carrier of genetic information. Post-transcriptional modifications create a dynamic and intricate regulatory landscape known as the epitranscriptome[3][4]. These modifications, numbering over 170, are found in all types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and various non-coding RNAs[3][4]. They are critical for a multitude of cellular processes, including RNA folding, stability, transport, and translation[4].
2'-O-methylation (Nm) is a prevalent modification characterized by the addition of a methyl group to the 2'-hydroxyl group of the ribose moiety of a nucleotide[1][2]. This seemingly subtle alteration has profound consequences for RNA biology. The methyl group enhances the hydrophobicity of the RNA molecule, provides protection against nuclease-mediated degradation, and stabilizes the helical structure[2][5]. 2'-O-methylcytidine (Cm), the focus of this guide, is a key player in this regulatory network, contributing to the fine-tuning of gene expression at the post-transcriptional level.
The Molecular Machinery of 2'-O-methylcytidine
The dynamic regulation of Cm levels is governed by the interplay of "writer" enzymes that install the modification, and potentially "eraser" enzymes that remove it. "Reader" proteins then recognize and bind to Cm, translating the modification into a functional outcome.
"Writers": The 2'-O-Methyltransferases
The deposition of Cm is catalyzed by a class of enzymes known as RNA 2'-O-methyltransferases (MTases). These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.
-
FTSJ1 (FtsJ RNA 2'-O-Methyltransferase 1): In humans, FTSJ1 is a well-characterized tRNA 2'-O-methyltransferase[2][6]. It is responsible for the 2'-O-methylation of cytidine at position 32 (Cm32) and guanosine at position 34 in the anticodon loop of several tRNAs, including tRNA(Phe) and tRNA(Trp)[7][8][9][10]. Mutations in the FTSJ1 gene have been linked to non-syndromic X-linked intellectual disability (NSXLID), highlighting its critical role in proper neuronal function[2][6]. The loss of FTSJ1 function leads to defects in tRNA methylation, which can impair codon-specific translation efficiency[7].
-
Fibrillarin (FBL): While FTSJ1 is a stand-alone MTase, the majority of 2'-O-methylation in rRNAs and small nuclear RNAs (snRNAs) is guided by box C/D small nucleolar RNAs (snoRNAs) that direct the catalytic activity of the fibrillarin protein complex[11]. Recent studies have also implicated fibrillarin in the 2'-O-methylation of internal sites on mRNA, suggesting a broader role for this enzyme in the epitranscriptome[11][12].
-
TRM4B/NSUN2: While primarily known as a 5-methylcytosine (m5C) tRNA methyltransferase, some members of the Trm4/NSun2 family have been associated with tRNA methylation. In Schizosaccharomyces pombe, the homolog Trm4b methylates cytosine residues in the TΨC-stem of tRNAs[13][14][15]. In Arabidopsis, TRM4B is a key RNA m5C methyltransferase with roles in root development and stress responses[16][17]. Further research is needed to definitively clarify if any members of this family possess 2'-O-methyltransferase activity towards cytidine.
"Erasers": The Search for Demethylases
The existence of enzymes that actively remove 2'-O-methyl groups from RNA, so-called "erasers," has been a subject of intense investigation. While the reversal of some RNA modifications is well-established, the demethylation of 2'-O-methylated nucleosides has remained more elusive. However, recent discoveries have begun to shed light on this area. A novel biodegradation pathway for 2'-O-methylcytidine has been identified where the enzyme FJS removes the 2'-O-methyl group, yielding cytidine and formaldehyde[18]. This finding opens up the possibility of dynamic regulation of Cm levels through enzymatic removal.
"Readers": Effectors of Cm Function
The functional consequences of Cm deposition are mediated by "reader" proteins that specifically recognize and bind to this modification. The identity and mechanisms of a comprehensive set of Cm readers are still being actively researched. However, the structural changes induced by Cm, such as altered RNA conformation and stability, can influence the binding of a wide range of RNA-binding proteins (RBPs), thereby acting as an indirect reading mechanism.
Biological Functions of 2'-O-methylcytidine
The presence of Cm on an RNA molecule can have a wide range of functional consequences, impacting everything from RNA stability to the intricacies of translation and immune recognition.
Enhancing RNA Stability
One of the most well-established roles of 2'-O-methylation is the enhancement of RNA stability[19]. The addition of a methyl group to the 2'-hydroxyl position sterically hinders the access of ribonucleases (RNases), thereby protecting the RNA from degradation[5]. This increased stability is crucial for the proper function and longevity of various RNA species, including tRNAs and rRNAs. Recent evidence suggests that FBL-mediated 2'-O-methylation at internal mRNA sites also enhances mRNA stability and expression levels[12].
Modulating Translation
Cm can influence the process of translation in multiple ways:
-
tRNA Decoding: In the anticodon loop of tRNAs, Cm32 plays a crucial role in maintaining the correct reading frame and ensuring accurate codon recognition during translation[7][8]. The absence of this modification due to FTSJ1 mutations can lead to translational defects[7].
-
mRNA Translation Elongation: Conversely, the presence of 2'-O-methylation within the coding regions of mRNA has been shown to disrupt key steps in tRNA decoding during translation elongation[20][21][22]. The modification can sterically interfere with the interactions between the ribosomal monitoring bases and the codon-anticodon helix, leading to a decrease in translation efficiency[20][22].
-
Ribosomal RNA Function: 2'-O-methylation is abundant in rRNA and is thought to contribute to the overall stability and proper folding of the ribosome, which is essential for its translational capacity[23].
Innate Immune Evasion
The innate immune system has evolved mechanisms to distinguish between self and non-self RNA. One such mechanism involves pattern recognition receptors like RIG-I and MDA5, which can detect viral RNA. 2'-O-methylation at the 5' cap of host mRNAs serves as a "self" marker, preventing the activation of these immune sensors[19][24][25]. Many viruses have evolved to mimic this by encoding their own 2'-O-methyltransferases, thereby camouflaging their RNA from the host immune system and evading restriction by interferon-induced proteins like IFIT[5][24][25].
Methodologies for the Detection and Analysis of 2'-O-methylcytidine
The study of Cm and other 2'-O-methylated nucleotides has been greatly advanced by the development of sensitive and high-throughput detection methods. The choice of method depends on the specific research question, including the need for quantification, throughput, and the type of RNA being analyzed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the unambiguous identification and absolute quantification of RNA modifications[11][26].
Principle: This method involves the complete enzymatic digestion of RNA into individual nucleosides. The resulting mixture is then separated by high-performance liquid chromatography (HPLC) and analyzed by tandem mass spectrometry. The mass-to-charge ratio of the parent ion and its fragmentation pattern provide definitive identification of the modified nucleoside.
Workflow Diagram:
Caption: Workflow for LC-MS/MS-based detection of Cm.
Experimental Protocol: Absolute Quantification of Cm by LC-MS/MS
-
RNA Isolation: Isolate total RNA from the sample of interest using a standard protocol (e.g., Trizol extraction followed by isopropanol precipitation). Ensure high purity and integrity of the RNA.
-
RNA Digestion:
-
To 1-5 µg of total RNA, add nuclease P1 (e.g., 2U) and incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase (e.g., 1U) and continue incubation at 37°C for an additional 2 hours.
-
-
Sample Preparation:
-
Centrifuge the digested sample to pellet any undigested material.
-
Filter the supernatant through a 0.22 µm filter to remove any particulate matter.
-
-
LC-MS/MS Analysis:
-
Inject the filtered sample onto a C18 reversed-phase HPLC column.
-
Separate the nucleosides using a gradient of mobile phases (e.g., ammonium acetate and acetonitrile).
-
Analyze the eluent by a triple quadrupole mass spectrometer operating in positive ion and multiple reaction monitoring (MRM) mode. The transition for Cm is typically m/z 258.1 -> 112.1.
-
-
Quantification:
Table 1: Comparison of Cm Detection Methodologies
| Feature | LC-MS/MS | Sequencing-Based (e.g., NJU-seq) | Antibody-Based (Dot Blot) |
| Principle | Direct detection of mass-to-charge ratio | Reverse transcription stops or mutations | Immunodetection with specific antibodies |
| Quantification | Absolute and highly accurate | Semi-quantitative (stoichiometry estimation) | Semi-quantitative (relative levels) |
| Throughput | Low to moderate | High | Moderate |
| Sensitivity | High | High (can detect levels as low as 1%)[5] | Moderate |
| Discovery | Gold standard for new modifications | Can potentially identify novel sites | Not suitable for discovery |
| Requirement | Specialized instrumentation | Next-generation sequencer | Specific primary antibody |
High-Throughput Sequencing-Based Methods
Several high-throughput sequencing methods have been developed to map 2'-O-methylation sites across the transcriptome. These methods often rely on the fact that a 2'-O-methylated nucleotide can impede the activity of reverse transcriptase or protect the RNA from specific enzymatic or chemical cleavage.
-
NJU-seq: This is a sensitive method for the unbiased profiling of 2'-O-methylation. It has been used to identify thousands of Nm sites on mRNAs in human and mouse cell lines[11].
-
RiboMeth-seq: This method leverages the protection against alkaline hydrolysis conferred by 2'-O-methylation to map these sites, particularly in abundant RNAs like rRNA[2][23].
Workflow Diagram:
Caption: Generalized workflow for sequencing-based Cm mapping.
Antibody-Based Detection
Antibodies specific for 2'-O-methylcytidine can be used for its detection in various immunoassays[29].
-
Dot Blot: This is a simple and rapid method for the semi-quantitative detection of Cm in a total RNA sample.
-
ELISA: An enzyme-linked immunosorbent assay can be used for a more quantitative assessment of Cm levels.
Experimental Protocol: Dot Blot Analysis of Cm
-
RNA Denaturation: Denature 1-2 µg of total RNA by heating at 95°C for 3 minutes, then immediately place on ice.
-
Membrane Spotting: Spot the denatured RNA onto a nitrocellulose or nylon membrane and allow it to air dry.
-
UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against 2'-O-methylcytidine overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Methylene blue staining can be used as a loading control.
2'-O-methylcytidine in Disease and as a Therapeutic Target
The critical roles of Cm in fundamental cellular processes suggest that its dysregulation can contribute to various diseases.
Cancer
Aberrant RNA modification patterns are increasingly being recognized as a hallmark of cancer[4]. Upregulation of RNA modifying proteins has been linked to poor prognosis in malignant melanoma[30]. Given that FBL-mediated 2'-O-methylation can enhance the stability of mRNAs involved in cancer pathways, targeting this process could be a viable therapeutic strategy[12]. Furthermore, some cytidine analogs with 2'-O-methylation have shown potential as inhibitors of DNA methyltransferases and possess anti-tumor activities[31][32].
Neurological Disorders
As previously mentioned, mutations in the FTSJ1 gene, which encodes a key Cm "writer" for tRNAs, are a direct cause of non-syndromic X-linked intellectual disability[2][6]. This underscores the importance of proper tRNA modification for neuronal development and function.
Viral Infections
The role of 2'-O-methylation in immune evasion makes it a critical factor in viral pathogenesis[5][24][25]. Many viruses, including Flaviviruses and Coronaviruses, utilize this modification to hide their RNA from the host's innate immune system. Consequently, the viral 2'-O-methyltransferases represent attractive targets for the development of broad-spectrum antiviral drugs. Indeed, 2'-O-methylcytidine itself has been shown to act as an inhibitor of Hepatitis C virus (HCV) replication by targeting the viral RNA-dependent RNA polymerase[33][34][35][36].
Sources
- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Nm: A Comprehensive Study of 2′-O-Methylation in RNA - Amerigo Scientific [amerigoscientific.com]
- 3. The plant epitranscriptome: revisiting pseudouridine and 2'-O-methyl RNA modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epitranscriptome: Review of Top 25 Most-Studied RNA Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 6. The ribose methylation enzyme FTSJ1 has a conserved role in neuron morphology and learning performance | bioRxiv [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Reactome | FTSJ1 2'-O-methylates cytidine-32 in tRNA(Phe) [reactome.org]
- 9. genecards.org [genecards.org]
- 10. uniprot.org [uniprot.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. 2'-O-methylation at internal sites on mRNA promotes mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. Division of labour: tRNA methylation by the NSun2 tRNA methyltransferases Trm4a and Trm4b in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Division of labour: tRNA methylation by the NSun2 tRNA methyltransferases Trm4a and Trm4b in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Transcriptome-Wide Mapping of RNA 5-Methylcytosine in Arabidopsis mRNAs and Noncoding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A new role for PHYHD1 and related dioxygenases: demethylation of 2′-O-methylated nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Uncovering the Epitranscriptome: A Review on mRNA Modifications and Emerging Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2'-O-methylation in mRNA disrupts tRNA decoding during translation elongation (Journal Article) | OSTI.GOV [osti.gov]
- 21. 2'-O-methylation in mRNA disrupts tRNA decoding during translation elongation [diva-portal.org]
- 22. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Modomics - A Database of RNA Modifications [genesilico.pl]
- 28. Novel dual methylation of cytidines in the RNA of mammals - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01972D [pubs.rsc.org]
- 29. Anti-2'-O-Methylcytidine Antibodies | Invitrogen [thermofisher.com]
- 30. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 31. medchemexpress.com [medchemexpress.com]
- 32. medchemexpress.com [medchemexpress.com]
- 33. medchemexpress.com [medchemexpress.com]
- 34. 2'-O-Methylcytidine | 2140-72-9 [chemicalbook.com]
- 35. caymanchem.com [caymanchem.com]
- 36. medchemexpress.com [medchemexpress.com]
Part 1: The Evolutionary Trajectory of 2'-O-Methylation
The Epitranscriptomic Blueprint: Evolution, Function, and Analytical Methodologies of RNA 2'-O-Methylation
As our understanding of the epitranscriptome matures, 2'-O-methylation (Nm) has emerged not merely as a structural reinforcement, but as a critical regulatory layer dictating RNA survival, translational fidelity, and immune evasion. For drug development professionals and molecular biologists, mastering the evolutionary logic and analytical quantification of this modification is no longer optional—it is a prerequisite for designing next-generation RNA therapeutics.
This whitepaper synthesizes the evolutionary trajectory of 2'-O-methylation, its functional divergence across RNA species, its non-negotiable role in mRNA vaccine development, and the precise chemical causality behind its detection using the RiboMethSeq protocol.
The addition of a methyl group to the 2'-hydroxyl (-OH) of the ribose moiety is one of the most ancient and ubiquitous RNA modifications, found across all three domains of life[1]. By replacing the reactive 2'-OH with a bulky, hydrophobic methoxy group, Nm locks the ribose into a C3'-endo conformation, thermodynamically favoring the A-form RNA double helix and providing profound resistance against hydrolytic cleavage[1][2].
The machinery responsible for depositing these marks has undergone a fascinating evolutionary shift:
-
Bacterial Lineages (The Standalone Era): In bacteria, 2'-O-methylation is sparse. The bacterial ribosome typically contains only 3 to 4 Nm sites, catalyzed by standalone, site-specific RNA methyltransferases (RMTases) such as FtsJ/RrmJ[1][3]. Each enzyme must independently recognize its specific RNA target sequence.
-
Archaeal & Eukaryotic Expansion (The Modular Era): As genomes expanded, evolving hundreds of standalone enzymes to methylate new sites became energetically unfavorable. Archaea and eukaryotes solved this via a modular system: the C/D box snoRNP complex. Here, a single highly conserved catalytic engine (Fibrillarin in humans, NOP1 in yeast) is directed to specific sites by programmable guide RNAs (snoRNAs)[4][5]. This modularity allowed the number of rRNA Nm sites to explode to over 100 in humans, finely tuning ribosome heterogeneity[4].
-
Viral Adaptation (The Mimicry Era): To survive the host's innate immune sensors, viruses evolved mechanisms to either hijack host capping machinery or encode their own standalone 2'-O-methyltransferases (e.g., Flavivirus NS5 or SARS-CoV-2 nsp16) to disguise their RNA as "self"[5][6].
Evolutionary trajectory of 2'-O-methylation machinery across life domains.
Part 2: Functional Divergence Across RNA Species
While the chemical nature of Nm remains constant, its biological consequence is strictly context-dependent, varying drastically across different RNA species.
Table 1: Distribution and Functional Roles of 2'-O-Methylation
| RNA Species | Domain | Approx. Frequency | Primary Catalytic Machinery | Core Biological Function |
| rRNA | All Domains | 3-4 (Bacteria) to >100 (Eukarya) | FtsJ (Bac) / snoRNPs (Euk) | Fine-tunes ribosome conformation; ensures translational fidelity and structural stability[1][4]. |
| tRNA | All Domains | Variable | Standalone MTases | Stabilizes the anticodon loop; prevents endonucleolytic cleavage[7]. |
| mRNA (Cap) | Eukarya / Viruses | 1-2 per transcript (Cap-1/Cap-2) | CMTR1/2, Viral MTases | Distinguishes "self" from "non-self"; prevents RIG-I/MDA5 activation; resists IFIT1/DXO[5][8][9]. |
| snRNA | Eukarya | Highly Abundant (>90% stoichiometry) | scaRNPs | Critical for spliceosome assembly and pre-mRNA splicing efficiency[10][11]. |
| piRNA | Animals | 3'-Terminal End | HENMT1 | Protects against 3'-to-5' exonucleases; essential for transposon silencing[10]. |
Part 3: Therapeutic Imperatives in Drug Development (mRNA Vaccines)
For drug development professionals, the most critical application of 2'-O-methylation lies in the 5' cap structure of therapeutic mRNAs.
In eukaryotic cells, endogenous mRNA is protected by a Cap-1 structure, where the first transcribed nucleotide (N1) is 2'-O-methylated (m7GpppN1m). Unmodified in vitro transcribed (IVT) RNA lacking this methylation (Cap-0 or 5'-ppp) is immediately recognized as foreign by cytosolic pattern recognition receptors, specifically RIG-I (Retinoic acid-inducible gene I) and MDA5 (Melanoma Differentiation-Associated protein 5)[8][12].
The Causality of Immune Evasion: Structural biology reveals that the RIG-I RNA binding pocket contains a highly conserved histidine residue (H830). When an unmethylated viral or synthetic RNA enters this pocket, it binds tightly, triggering a conformational change that activates the MAVS adaptor protein, ultimately unleashing a massive Type I Interferon (IFN-α/β) response[5][6].
However, the addition of a 2'-O-methyl group at the Cap-1 position creates a severe steric clash with H830. This physical incompatibility prevents RIG-I binding[5]. Furthermore, Cap-1 methylation prevents the binding of IFIT1 (which otherwise competes with eIF4E to shut down translation) and protects the transcript from DXO-mediated decapping[9]. Therefore, incorporating Cap-1 via co-transcriptional capping analogs or enzymatic post-capping is a non-negotiable quality attribute for mRNA vaccines to ensure high protein translation and low reactogenicity.
Mechanism of innate immune evasion by Cap-1 2'-O-methylated mRNA.
Part 4: Analytical Methodologies - The RiboMethSeq System
Detecting Nm modifications is notoriously difficult because they do not alter base pairing during standard reverse transcription. To map and quantify these sites transcriptome-wide, the field relies on RiboMethSeq , a highly sensitive, deep-sequencing-based protocol[7][13].
As an Application Scientist, I emphasize that RiboMethSeq is a self-validating system built entirely on chemical causality.
The Chemical Causality: Alkaline hydrolysis of RNA requires the 2'-OH group to act as a nucleophile, attacking the adjacent phosphorus atom to form a 2',3'-cyclic phosphate intermediate, which then resolves into a strand break. Because 2'-O-methylation replaces the necessary proton with a methyl group, this nucleophilic attack is chemically impossible. Consequently, alkaline cleavage occurs randomly across the RNA backbone except at the 3'-adjacent phosphodiester bond of a 2'-O-Me residue[2][14].
Step-by-Step RiboMethSeq Protocol
-
RNA Quality Control (System Validation):
-
Action: Assess total RNA integrity using a Bioanalyzer.
-
Causality: The input RNA must have an RNA Integrity Number (RIN) > 8.0. Pre-existing degradation creates random 5'/3' ends that are not driven by alkaline hydrolysis, introducing false positives and skewing the final methylation score.
-
-
Controlled Alkaline Fragmentation:
-
Action: Incubate RNA in a bicarbonate buffer (pH ~9.2) at 95°C for a strictly optimized duration (typically 10-15 minutes).
-
Causality: This generates random fragments of ~20-40 nucleotides. The cleavage profile will be uniform, except for a distinct "gap" immediately 3' to any Nm site due to the steric and chemical block described above[14].
-
-
End Repair (Critical Enzymatic Step):
-
Action: Treat the fragmented RNA with T4 Polynucleotide Kinase (T4 PNK).
-
Causality: Alkaline hydrolysis leaves 5'-OH and 3'-phosphate (or cyclic phosphate) ends. Standard RNA ligases require a 5'-phosphate and a 3'-OH. T4 PNK phosphorylates the 5' end and removes the 3' phosphate, chemically preparing the fragments for adapter ligation[7].
-
-
Library Preparation & Sequencing:
-
Action: Ligate 3' and 5' adapters, reverse transcribe into cDNA, amplify via PCR, and sequence using Illumina platforms (single-read or paired-end)[14].
-
-
Bioinformatic Quantification (MethScore Calculation):
-
Action: Map reads to the reference genome. Calculate the "MethScore" (Score C) for every position.
-
Causality: The algorithm measures the coverage of 5' and 3' read extremities at position i relative to the local background (positions i-2 to i+2). A sharp drop in read extremities at position i yields a MethScore approaching 1.0, indicating near-100% methylation stoichiometry at that specific ribose[13][14].
-
By leveraging the inherent chemical resistance of the 2'-O-methyl group, RiboMethSeq bypasses the need for specific antibodies or complex chemical derivatizations, providing a robust, quantitative blueprint of the epitranscriptome.
References
-
Mapping and Quantification of tRNA 2'-O-Methylation by RiboMethSeq Source: PubMed (NIH) URL:[Link]
-
Illumina-based RiboMethSeq approach for mapping of 2′-O-Me residues in RNA Source: ResearchGate URL:[Link]
-
Plant ribosomes as a score to fathom the melody of 2'-O-methylation across evolution Source: Taylor & Francis URL:[Link]
-
The detection, function, and therapeutic potential of RNA 2'-O-methylation Source: PubMed Central (NIH) URL:[Link]
-
Plant ribosomes as a score to fathom the melody of 2'- O-methylation across evolution Source: PubMed (NIH) URL:[Link]
-
Unlocking the Mysteries of RNA 2′-O-Methylation: Classical Methods and Deep Sequencing-Based Approaches Source: Amerigo Scientific URL:[Link]
-
Computational limitations and future needs to unravel the full potential of 2'-O-methylation and C/D box snoRNAs Source: IRIS (University of Trento) URL:[Link]
-
Developing mRNA-vaccine technologies Source: Taylor & Francis URL:[Link]
-
What Is 2'-O-Methylation and How to Detect It Source: CD Genomics URL:[Link]
-
2'-O-Methylation (Nm) in RNA: Progress, Challenges, and Future Directions Source: ResearchGate URL:[Link]
-
RNA Modifications Modulate Activation of Innate Toll-Like Receptors Source: MDPI URL:[Link]
-
N6-methyladenosine modification enables viral RNA to escape recognition by RNA sensor RIG-I Source: PubMed Central (NIH) URL:[Link]
-
Technological breakthroughs and advancements in the application of mRNA vaccines Source: Frontiers URL:[Link]
-
2'-O-methylation of the second transcribed nucleotide within mRNA 5' cap impacts protein production level Source: bioRxiv URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 3. Plant ribosomes as a score to fathom the melody of 2'- O-methylation across evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unitn.it [iris.unitn.it]
- 5. mdpi.com [mdpi.com]
- 6. N6-methyladenosine modification enables viral RNA to escape recognition by RNA sensor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping and Quantification of tRNA 2'-O-Methylation by RiboMethSeq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. 2’-O-methylation of the second transcribed nucleotide within mRNA 5’ cap impacts protein production level in a cell specific manner and contributes to RNA immune evasion | bioRxiv [biorxiv.org]
- 10. The detection, function, and therapeutic potential of RNA 2’-O-methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Technological breakthroughs and advancements in the application of mRNA vaccines: a comprehensive exploration and future prospects [frontiersin.org]
- 13. Unlocking the Mysteries of RNA 2′-O-Methylation: Classical Methods and Deep Sequencing-Based Approaches - Amerigo Scientific [amerigoscientific.com]
- 14. researchgate.net [researchgate.net]
Synthesis of 2'-O-Methylcytidine Phosphoramidite: A Detailed Guide for Oligonucleotide Synthesis
Introduction: The Significance of 2'-O-Methylated Nucleosides in Therapeutic Oligonucleotides
The strategic incorporation of modified nucleosides is a cornerstone of modern therapeutic oligonucleotide development. Among these, 2'-O-methylated ribonucleosides, such as 2'-O-methylcytidine, play a pivotal role in enhancing the drug-like properties of antisense oligonucleotides, siRNAs, and aptamers. The addition of a methyl group to the 2'-hydroxyl of the ribose sugar imparts several key advantages. It offers steric hindrance that significantly increases resistance to nuclease degradation, thereby extending the in vivo half-life of the oligonucleotide.[1][] Furthermore, 2'-O-methylation stabilizes the C3'-endo ribose conformation, which is characteristic of an A-form RNA helix. This pre-organization enhances the binding affinity (Tm) of the oligonucleotide to its target RNA sequence.[3][4] The biological importance of 2'-O-methylation is underscored by its natural occurrence in various RNA species, where it is involved in regulating RNA stability, translation, and protein interactions.[3][5][6]
This comprehensive guide provides a detailed protocol for the chemical synthesis of high-purity 5'-O-DMT-N4-benzoyl-2'-O-methylcytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, a critical building block for the automated solid-phase synthesis of modified oligonucleotides. We will delve into the rationale behind the chosen synthetic strategy, including the selection of protecting groups and reaction conditions, to provide researchers, scientists, and drug development professionals with a robust and reproducible methodology.
Overall Synthetic Strategy
The synthesis of 2'-O-methylcytidine phosphoramidite is a multi-step process that requires careful protection of reactive functional groups to ensure regioselectivity and high yields. The general workflow involves:
-
Protection of the 5'-hydroxyl and N4-amino groups: This is crucial to prevent side reactions in subsequent steps.
-
Selective 2'-O-methylation: The key step where the methyl group is introduced onto the 2'-hydroxyl.
-
Selective deprotection of the 5'-hydroxyl protecting group.
-
Phosphitylation of the 3'-hydroxyl group: The final step to introduce the reactive phosphoramidite moiety.
An orthogonal protecting group strategy is essential for the successful synthesis. This means that each protecting group can be removed under specific conditions without affecting the others.[7]
Visualizing the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of 2'-O-methylcytidine phosphoramidite.
Sources
- 1. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The detection, function, and therapeutic potential of RNA 2'-O-methylation [the-innovation.org]
- 6. pnas.org [pnas.org]
- 7. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01098A [pubs.rsc.org]
Application Notes and Protocols for the Incorporation of 2'-O-methylated Cytidine into mRNA Therapeutics
Introduction: The Critical Role of Chemical Modifications in mRNA Therapeutics
The advent of messenger RNA (mRNA) therapeutics and vaccines represents a paradigm shift in modern medicine. The core principle of this technology is to deliver a synthetically produced mRNA molecule that instructs the host's cellular machinery to produce a specific protein, be it a therapeutic enzyme or a viral antigen.[1][2] However, the therapeutic efficacy of exogenously delivered mRNA is often hampered by its inherent instability and its potential to trigger an innate immune response.[3][4] To overcome these challenges, strategic chemical modifications of the mRNA molecule are employed. Among these, the incorporation of 2'-O-methylated cytidine (2'-OMe-C) has emerged as a key strategy to enhance the stability, translational efficiency, and safety profile of mRNA therapeutics.
This comprehensive guide provides a detailed overview of the rationale behind using 2'-O-methylated cytidine, its impact on mRNA biology, and detailed protocols for its incorporation and subsequent analysis. This document is intended for researchers, scientists, and drug development professionals actively engaged in the design and production of next-generation mRNA-based medicines.
The "Why": Unpacking the Mechanism and Benefits of 2'-O-methylated Cytidine
The strategic replacement of standard cytidine with its 2'-O-methylated counterpart during in vitro transcription (IVT) imparts several advantageous properties to the resulting mRNA molecule. These benefits are rooted in the subtle yet significant alteration of the ribose sugar backbone.
Enhanced Stability and Resistance to Degradation
A primary challenge in the therapeutic application of mRNA is its susceptibility to degradation by ubiquitous ribonucleases (RNases). The 2'-hydroxyl group of the ribose sugar in unmodified RNA is a key participant in RNA hydrolysis. The addition of a methyl group to this position in 2'-O-methylated cytidine sterically hinders the access of nucleases and reduces the susceptibility of the phosphodiester backbone to cleavage.[5][6] This modification significantly increases the half-life of the mRNA molecule within the cell, leading to a prolonged duration of protein expression.[7][8]
Furthermore, 2'-O-methylation contributes to the overall stability of the mRNA's helical structure. The methyl group favors a C3'-endo ribose conformation, which is characteristic of A-form RNA helices, thereby enhancing the thermodynamic stability of the molecule.[6][9]
Improved Translational Efficiency
While the primary role of 2'-O-methylation is often associated with stability and immune evasion, it can also positively influence the translational efficiency of the mRNA. By stabilizing the mRNA molecule and protecting it from premature degradation, a greater number of intact transcripts are available for translation by the ribosomes. Some studies have also suggested that certain modifications can modulate the interaction of the mRNA with the translational machinery, although this is an area of ongoing research.[10][11]
Reduced Immunogenicity and Immune Evasion
Perhaps the most critical benefit of incorporating 2'-O-methylated cytidine is the reduction of the innate immune response. The host's immune system has evolved to recognize foreign RNA, such as that from viral infections, through a class of proteins known as pattern recognition receptors (PRRs). Key PRRs involved in sensing viral RNA include Toll-like receptors (TLR3, TLR7, and TLR8), retinoic acid-inducible gene I (RIG-I), and melanoma differentiation-associated protein 5 (MDA5).[4][12][13]
Unmodified single-stranded and double-stranded RNA byproducts from the IVT process can be potent activators of these PRRs, leading to the production of type I interferons and other pro-inflammatory cytokines. This inflammatory cascade can not only lead to adverse side effects but also suppress overall protein translation, thereby reducing the therapeutic efficacy of the mRNA.
The 2'-O-methylation of nucleotides serves as a molecular signature of "self" RNA in higher eukaryotes, allowing the immune system to distinguish it from "non-self" or viral RNA.[14] By incorporating 2'-OMe-C, the synthetic mRNA mimics endogenous transcripts, thereby evading recognition by PRRs like RIG-I and MDA5.[10][13] This "molecular camouflage" significantly dampens the innate immune response, leading to a safer therapeutic profile and more robust protein production.[3][4]
Diagram: Structural Comparison of Cytidine and 2'-O-methylated Cytidine
Caption: Structural difference between standard cytidine and 2'-O-methylated cytidine.
Protocols for the Synthesis and Purification of 2'-O-methylated mRNA
The following section provides a detailed protocol for the in vitro transcription (IVT) of mRNA incorporating 2'-O-methylated cytidine, followed by purification steps. It is crucial to maintain an RNase-free environment throughout the entire process.
I. In Vitro Transcription (IVT) Reaction
This protocol is designed for a standard 20 µL IVT reaction. The reaction can be scaled up as needed.
Table 1: Reagents for IVT Reaction
| Component | Stock Concentration | Final Concentration | Volume (20 µL Rxn) |
| Linearized DNA Template | 100 ng/µL | 500 ng | 5 µL |
| T7 RNA Polymerase | 50 U/µL | 2 U/µL | 0.8 µL |
| 10x Transcription Buffer | 10x | 1x | 2 µL |
| ATP | 100 mM | 5 mM | 1 µL |
| GTP | 100 mM | 5 mM | 1 µL |
| UTP | 100 mM | 5 mM | 1 µL |
| 2'-OMe-CTP | 100 mM | 5 mM | 1 µL |
| CTP (optional) | 100 mM | Varies | Varies |
| Cap Analog (e.g., CleanCap®) | 50 mM | 5 mM | 2 µL |
| RNase Inhibitor | 40 U/µL | 1 U/µL | 0.5 µL |
| Nuclease-Free Water | - | - | Up to 20 µL |
Note on CTP/2'-OMe-CTP Ratio: The ratio of CTP to 2'-OMe-CTP can be adjusted to achieve the desired level of modification. For full substitution, omit CTP entirely. For partial incorporation, adjust the volumes accordingly while maintaining the total concentration of cytidine triphosphates.
Step-by-Step Protocol:
-
Thaw all reagents on ice.
-
In a sterile, RNase-free microcentrifuge tube, combine the reagents in the order listed in Table 1 at room temperature to prevent precipitation of the DNA template.
-
Gently mix the components by pipetting up and down.
-
Centrifuge the tube briefly to collect the reaction mixture at the bottom.
-
Following incubation, add 1 µL of DNase I (RNase-free) to the reaction mixture to digest the DNA template.
-
Incubate at 37°C for an additional 15-30 minutes.[16]
Diagram: IVT Workflow for 2'-O-methylated mRNA
Caption: Workflow for the synthesis and purification of 2'-O-methylated mRNA.
II. mRNA Purification
Purification is essential to remove unincorporated nucleotides, enzymes, and the digested DNA template. Several methods can be employed, with lithium chloride (LiCl) precipitation and silica-based spin columns being the most common.
A. Lithium Chloride (LiCl) Precipitation:
-
To the 20 µL IVT reaction, add 80 µL of nuclease-free water to bring the volume to 100 µL.
-
Add 30 µL of 8M LiCl.
-
Mix well and incubate at -20°C for at least 30 minutes.
-
Centrifuge at max speed (≥12,000 x g) for 15 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at max speed for 5 minutes at 4°C.
-
Remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the purified mRNA in an appropriate volume of nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
B. Silica-Based Spin Column Purification:
Follow the manufacturer's protocol for commercially available RNA purification kits (e.g., from Zymo Research, QIAGEN). These kits provide a rapid and efficient method for obtaining high-purity mRNA.[16]
Quality Control and Analytics for 2'-O-methylated mRNA
Thorough analytical characterization is crucial to ensure the quality, purity, and integrity of the synthesized 2'-O-methylated mRNA.
Table 2: Key Quality Attributes and Analytical Methods
| Quality Attribute | Analytical Method(s) | Purpose |
| Quantity | UV-Vis Spectroscopy (A260) | Determines the concentration of the mRNA. |
| Purity | UV-Vis Spectroscopy (A260/A280 ratio) | Assesses for protein contamination. A ratio of ~2.0 is indicative of pure RNA. |
| Integrity | Denaturing Agarose Gel Electrophoresis, Capillary Electrophoresis (e.g., Bioanalyzer) | Verifies the size and integrity of the full-length mRNA transcript.[][19] |
| Identity | RT-PCR followed by Sanger Sequencing, Direct RNA Sequencing | Confirms the sequence of the transcribed mRNA.[12][19] |
| Capping Efficiency | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), LC-MS | Quantifies the percentage of capped mRNA molecules.[][19][20] |
| Poly(A) Tail Length | Gel Electrophoresis, HPLC-based methods | Determines the length and homogeneity of the poly(A) tail.[] |
| Double-Stranded RNA (dsRNA) Impurities | Slot Blot or ELISA with dsRNA-specific antibody | Detects and quantifies dsRNA byproducts, which are potent immune stimulators.[20] |
| Incorporation of 2'-OMe-C | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Confirms and quantifies the incorporation of the modified nucleotide.[19][21] |
Diagram: Quality Control Workflow
Caption: A typical quality control workflow for 2'-O-methylated mRNA.
Troubleshooting and Best Practices
-
Low IVT Yield:
-
Ensure the DNA template is of high quality and purity.
-
Optimize the concentration of the DNA template and T7 RNA polymerase.
-
Check the integrity of the NTPs and cap analog; avoid multiple freeze-thaw cycles.
-
-
Incomplete or Truncated Transcripts:
-
Verify the integrity of the linearized DNA template.
-
Ensure the IVT reaction is incubated for the optimal duration.
-
Maintain an RNase-free environment to prevent RNA degradation.
-
-
High Immunogenicity:
-
Ensure a high level of 2'-OMe-C incorporation.
-
Purify the mRNA thoroughly to remove dsRNA byproducts.
-
Confirm high capping efficiency, as uncapped 5'-triphosphate RNA is a potent immune stimulator.
-
-
Best Practices:
-
Always use nuclease-free water, pipette tips, and tubes.
-
Wear gloves and work in a designated clean area to prevent RNase contamination.
-
Aliquot reagents to minimize freeze-thaw cycles.
-
Perform a small-scale pilot experiment to optimize reaction conditions before scaling up.
-
Conclusion
The incorporation of 2'-O-methylated cytidine is a powerful and validated strategy for enhancing the therapeutic potential of mRNA. By increasing stability, improving translational efficiency, and, most importantly, reducing immunogenicity, this modification addresses key hurdles in the clinical translation of mRNA-based therapies. The protocols and analytical strategies outlined in this guide provide a robust framework for the successful synthesis and characterization of high-quality, 2'-O-methylated mRNA for a wide range of research and therapeutic applications.
References
-
Picard-Jean, F., Brand, C., Tremblay-Létourneau, M., Allaire, A., Beaudoin, M. C., Boudreault, S., ... & Bisaillon, M. (2018). 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO. PLoS ONE, 13(3), e0193804. [Link]
-
Picard-Jean, F., Brand, C., Tremblay-Létourneau, M., Allaire, A., Beaudoin, M. C., Boudreault, S., ... & Bisaillon, M. (2018). 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO. PLoS ONE, 13(3), e0193804. [Link]
-
The Impact of Nucleotide Modifications on the Immune Responses of mRNA Vaccines. (2023). Vaccines, 11(7), 1215. [Link]
-
Floor, S. N. (2019). In vitro transcription, capping, and 2'-O methylation of long RNAs. protocols.io. [Link]
-
In Vitro Transcription of Modified mRNAs. (2018). Bio-protocol, 8(12), e2883. [Link]
-
Sikorski, P. J., Wawrzyniak-Turek, J., Ginter, J., Rzeski, W., & Jemielity, J. (2022). 2'-O-methylation of the second transcribed nucleotide within mRNA 5' cap impacts protein production level in a cell specific manner and contributes to RNA immune evasion. bioRxiv. [Link]
-
Li, X., Li, J., Cao, Q., & Chen, K. (2024). 2′-O-Methylation at internal sites on mRNA promotes mRNA stability. Molecular Cell, 84(12), 2320-2336.e6. [Link]
-
The detection, function, and therapeutic potential of RNA 2'-O-methylation. (2023). The Innovation, 4(6), 100508. [Link]
-
Floor, S. N. (2019). In vitro transcription, capping, and 2'-O methylation of long RNAs. ResearchGate. [Link]
-
Analytical Considerations for mRNA-based Therapies. (2023). American Pharmaceutical Review. [Link]
-
What Is 2'-O-Methylation and How to Detect It. (n.d.). CD Genomics. [Link]
-
Exploring Nm: A Comprehensive Study of 2′-O-Methylation in RNA. (n.d.). Amerigo Scientific. [Link]
-
Dimitrova, D. G., Lence, T., & He, C. (2021). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes & Development, 35(7-8), 487-500. [Link]
-
2'-O-methylation at internal sites on mRNA promotes mRNA stability. (2024). Molecular Cell, 84(12), 2320-2336.e6. [Link]
-
Current Analytical Strategies for mRNA-Based Therapeutics. (2025). Journal of Pharmaceutical and Biomedical Analysis, 251, 116391. [Link]
-
mRNA vaccines: immunogenicity and quality characteristics. (2024). Journal of Translational Medicine, 22(1), 1-17. [Link]
-
In vitro transcription for mRNA synthesis. (2024). Cytiva. [Link]
-
Modified Nucleotides in IVT: Small Changes, Big Impact. (2025). Promega Connections. [Link]
-
Sikorski, P. J., Wawrzyniak-Turek, J., Ginter, J., Rzeski, W., & Jemielity, J. (2022). 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion. Nucleic Acids Research, 50(15), 8493-8510. [Link]
-
The Pivotal Role of Chemical Modifications in mRNA Therapeutics. (2021). ACS Chemical Biology, 16(12), 2636-2647. [Link]
-
2 -O-Methylation of the second transcribed nucleotide within the mRNA 5 cap impacts the protein production level in a cell. (2022). Nucleic Acids Research, 50(15), 8493-8510. [Link]
-
2'-O-Methylation Sequencing. (n.d.). CD Genomics. [Link]
-
Advances in Quantitative Techniques for Mapping RNA Modifications. (2025). International Journal of Molecular Sciences, 27(1), 1. [Link]
-
Immune modulatory properties of 2'-O-methylated nucleotides. Increase... (n.d.). ResearchGate. [Link]
-
2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? (2018). International Journal of Molecular Sciences, 19(10), 3043. [Link]
Sources
- 1. custombiotech.roche.com [custombiotech.roche.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. drpress.org [drpress.org]
- 4. promegaconnections.com [promegaconnections.com]
- 5. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 6. Exploring Nm: A Comprehensive Study of 2′-O-Methylation in RNA - Amerigo Scientific [amerigoscientific.com]
- 7. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2'-O-methylation at internal sites on mRNA promotes mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pivotal Role of Chemical Modifications in mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? | MDPI [mdpi.com]
- 12. uspnf.com [uspnf.com]
- 13. researchgate.net [researchgate.net]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. bio-protocol.org [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 19. Current Analytical Strategies for mRNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. Advances in Quantitative Techniques for Mapping RNA Modifications [mdpi.com]
Application Note: Strategic Integration of 2'-O-Methylcytidine in Antisense Oligonucleotide Design
Executive Summary
The clinical success of Antisense Oligonucleotides (ASOs) relies heavily on synthetic chemical modifications that overcome the innate limitations of natural nucleic acids. 2'-O-methylcytidine (2'-OMe-C) is a foundational second-generation RNA modification. By replacing the 2'-hydroxyl group of the ribose sugar with a methoxy group, 2'-OMe-C fundamentally alters the thermodynamic stability, pharmacokinetic profile, and immunogenicity of the ASO. This application note provides drug development professionals with the mechanistic rationale, structural architectures, and validated synthesis protocols for incorporating 2'-OMe-C into ASO therapeutics.
Mechanistic Rationale & Causality (E-E-A-T)
As an application scientist designing an ASO, selecting 2'-OMe-C is not merely a structural swap; it is a strategic decision driven by specific biophysical and biochemical causalities:
-
Thermodynamic Pre-organization: The highly electronegative 2'-methoxy group sterically and electronically drives the ribose sugar into a C3'-endo (northern) pucker[1]. This pre-organizes the ASO into an A-form helical geometry. By adopting the conformation required for RNA binding prior to hybridization, the entropic penalty of binding is minimized. Consequently, each 2'-OMe-C insertion increases the melting temperature (Tm) of the duplex by +0.6°C to +1.2°C[2].
-
Nuclease Resistance: In unmodified RNA, the 2'-OH can act as an internal nucleophile, and the open backbone is highly susceptible to exonucleases. The steric bulk of the 2'-O-methyl group physically blocks the in-line nucleophilic attack required for phosphodiester bond cleavage, significantly extending the intracellular half-life of the ASO[1].
-
Innate Immune Evasion: Unmodified exogenous RNA is frequently recognized as a Pathogen-Associated Molecular Pattern (PAMP) by endosomal Toll-like receptors (TLR7 and TLR8). The incorporation of 2'-O-methyl modifications acts as a potent molecular cloak, suppressing TLR7/8 activation and shielding the ASO from triggering off-target inflammatory cascades[3][4].
-
RNase H Independence: RNase H1, the enzyme responsible for target mRNA degradation, requires a DNA:RNA heteroduplex (which forms a structural intermediate between B-form and A-form) to cleave the target. Because 2'-OMe-C induces a rigid, pure A-form geometry, it prevents RNase H recruitment[2]. Therefore, 2'-OMe-C must be used selectively depending on the desired mechanism of action.
Design Architectures Incorporating 2'-OMe-C
Because of its RNase H independence, 2'-OMe-C is deployed in two distinct ASO architectures:
-
Gapmers (Target Degradation): To achieve mRNA knockdown, 3–5 residues of 2'-OMe-C (alongside other 2'-OMe nucleosides) are placed at the 5' and 3' flanking regions of the ASO. These flanks provide high target affinity and nuclease resistance, while a central 8–10 nucleotide unmodified DNA "gap" is preserved to successfully recruit RNase H[5].
-
Steric Blockers (Splice Modulation): If the goal is to alter splicing (e.g., exon skipping/inclusion) or block translation without degrading the transcript, the ASO is synthesized with uniform 2'-OMe modifications. The ASO acts as an immovable physical roadblock against the spliceosome or ribosome[2].
Fig 1: Mechanisms of action for 2'-OMe-C modified Gapmers and Steric Blockers.
Quantitative Comparison of Cytidine Modifications
To guide rational design, the following table summarizes the biophysical impact of various cytidine modifications compared to 2'-OMe-C.
| Modification | Primary Sugar Pucker | RNase H Activity | TLR7/8 Activation | ΔTm per Mod (°C) |
| Unmodified Cytidine (rC) | C3'-endo | No | Yes (High) | Baseline (0) |
| 5-Methylcytidine (m5C) | C3'-endo | No | Reduced | +0.5 |
| 2'-O-Methylcytidine (2'-OMe-C) | C3'-endo | No | Suppressed | +0.6 to +1.2 |
| 2'-O-Methoxyethyl (2'-MOE-C) | C3'-endo | No | Suppressed | +1.0 to +1.5 |
Protocol: Solid-Phase Synthesis & Validation of 2'-OMe-C ASOs
Rationale: The steric hindrance of the 2'-methoxy group adjacent to the 3'-phosphoramidite requires optimized coupling conditions compared to standard DNA synthesis[6]. This protocol ensures high-yield coupling and establishes a self-validating Quality Control (QC) loop.
Materials
-
Monomer: 5'-O-DMT-2'-O-methyl-N4-benzoyl-cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite.
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.
-
Solid Support: Universal CPG (Controlled Pore Glass).
Step-by-Step Workflow
-
Detritylation: Wash the solid support with 3% Trichloroacetic acid (TCA) in dichloromethane (DCM) to remove the 5'-DMT protecting group, exposing the 5'-OH for the next addition.
-
Coupling (Critical Optimization): Deliver the 2'-OMe-C phosphoramidite (0.1 M) and ETT activator to the column.
-
Causality: Due to the steric bulk of the 2'-OMe group, the nucleophilic attack by the 5'-OH is slowed. Increase the coupling time to 5–15 minutes (compared to 1-2 mins for standard DNA) to ensure >98% coupling efficiency[6].
-
-
Capping: Flush with Acetic Anhydride and N-methylimidazole (NMI) to cap any unreacted 5'-OH groups. This prevents the formation of (n-1) deletion sequences, simplifying downstream purification.
-
Sulfurization (Optional but Recommended): To create a highly nuclease-resistant phosphorothioate (PS) backbone, treat with Beaucage reagent (0.05 M) for 3 minutes. For a standard phosphodiester (PO) backbone, use Iodine/Water/Pyridine oxidation.
-
Cleavage & Deprotection: Cleave the synthesized ASO from the solid support using concentrated aqueous ammonia/methylamine (AMA) at 65°C for 15 minutes. This step simultaneously removes the N4-benzoyl protecting group from the cytidine base.
Fig 2: Solid-phase synthesis cycle highlighting the extended coupling time for 2'-OMe-C.
Validation (Self-Validating System)
To verify the structural integrity and functional potential of the synthesized ASO, perform the following QC steps:
-
Mass Spectrometry (LC-MS): Confirm the exact mass. The addition of a 2'-OMe group adds exactly +14.01 Da per modification compared to standard RNA, and +30.01 Da compared to DNA.
-
Thermal Melt (Tm) Assay: Hybridize the synthesized ASO with a complementary synthetic RNA target in physiological buffer (e.g., PBS). A successful 2'-OMe-C integration must yield a measurable +0.6°C to +1.2°C Tm increase per modification compared to an unmodified DNA control sequence[1][2]. Failure to observe this shift indicates incomplete coupling or degradation.
Sources
- 1. Effect of Nucleic Acid Modifications on the Melting Temperature (Tm) of Oligonucleotides [biosyn.com]
- 2. Antisense part III: chemistries [cureffi.org]
- 3. biorxiv.org [biorxiv.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Evolution of Antisense Oligonucleotides: Navigating Nucleic Acid Chemistry and Delivery Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes & Protocols: A Guide to Enzymatic 2'-O-Methylation of Capped RNA
Introduction: The Significance of the Cap-1 Structure
In the landscape of RNA therapeutics and functional genomics, the precise engineering of messenger RNA (mRNA) is paramount. A critical post-transcriptional modification in higher eukaryotes is the methylation of the 5' cap structure. While the initial m7G cap (Cap-0) is essential for basic RNA processing and translation initiation, a subsequent modification—methylation at the 2'-hydroxyl group of the first transcribed nucleotide—creates the Cap-1 structure (m7GpppNm).[1][2][3]
This 2'-O-methylation is not merely a subtle chemical addition; it is a key determinant of RNA functionality. The Cap-1 structure serves two primary roles:
-
Evasion of Innate Immunity: The host immune system employs pattern recognition receptors to distinguish foreign RNA from self RNA. The Cap-0 structure on an RNA can be recognized as non-self, triggering an innate immune response that can lead to the production of interferons and shutdown of translation.[2] The presence of the 2'-O-methyl group in the Cap-1 structure effectively cloaks the mRNA, allowing it to evade this immune surveillance.[2][4]
-
Enhanced Translation Efficiency: The Cap-1 structure promotes more efficient recruitment of the translational machinery, leading to increased protein expression from the mRNA template.[4][5][6]
For researchers developing mRNA-based vaccines and therapeutics, or those studying gene function in vivo, ensuring the formation of a Cap-1 structure on in vitro transcribed (IVT) RNA is a critical step for maximizing efficacy and minimizing immunogenicity.
Mechanism of Enzymatic 2'-O-Methylation
The conversion of a Cap-0 structure to a Cap-1 structure is catalyzed by the enzyme mRNA Cap 2'-O-Methyltransferase . This enzyme, commonly a recombinant protein derived from the vaccinia virus, exhibits high specificity for its substrates.[4][6]
The reaction proceeds as follows: The methyltransferase specifically recognizes RNA substrates that possess a 7-methylguanosine cap (m7GpppN).[6][7] It cannot utilize uncapped or unmethylated guanosine-capped RNAs as substrates. The enzyme binds to the capped 5' end of the RNA and, using S-adenosylmethionine (SAM) as a methyl donor, catalyzes the transfer of a single methyl group to the 2'-hydroxyl position of the ribose of the first nucleotide.[5][6][8]
Experimental Workflow for 2'-O-Methylation of Capped RNA
The following diagram outlines the complete workflow from input RNA to a quality-controlled, Cap-1 structured final product.
Caption: Workflow for enzymatic conversion of Cap-0 to Cap-1 RNA.
Protocol 1: Standard 2'-O-Methylation of Capped RNA
This protocol is optimized for methylating up to 10 µg of previously capped RNA in a 20 µL reaction volume. The reaction can be scaled as needed.[9]
Materials
-
mRNA Cap 2'-O-Methyltransferase (e.g., NEB #M0366)
-
10X Reaction Buffer (supplied with enzyme)
-
S-adenosylmethionine (SAM) (typically 32 mM stock)
-
Purified, capped RNA (Cap-0 structure) dissolved in nuclease-free water
-
Murine RNase Inhibitor (e.g., NEB #M0314)
-
Nuclease-free water
Critical Experimental Parameters
| Parameter | Recommendation | Rationale & Causality |
| Input RNA Quality | High purity; free of salts (especially EDTA) and proteins. | Contaminants like salts and EDTA can inhibit methyltransferase activity. Residual proteins from IVT reactions can interfere with the enzyme.[7] |
| RNA Denaturation | Heat at 65°C for 5-10 minutes, then chill on ice. | This step resolves secondary structures at the 5' end of the RNA, ensuring the cap is accessible to the enzyme for efficient methylation.[7][9] |
| SAM Handling | Prepare fresh dilutions of SAM for each experiment. Avoid multiple freeze-thaw cycles. | SAM is chemically unstable at neutral pH and 37°C.[10][11] Using fresh, properly stored SAM is critical for reaction success. |
| RNase Inhibitor | Highly recommended. | Protects the integrity of the RNA from degradation by any contaminating RNases during the 37°C incubation.[9][10] |
| Incubation Time | 60 minutes for most RNAs. Increase to 2 hours for transcripts <200 nucleotides. | Shorter RNA transcripts may require a longer incubation period to achieve complete methylation.[9][10] |
Step-by-Step Procedure
-
RNA Preparation and Denaturation:
-
Reaction Assembly:
-
On ice, add the following components to the denatured RNA in the order listed:
Component Volume Final Concentration Denatured RNA (from Step 1) 16 µL up to 10 µg 10X Capping Buffer 2 µL 1X SAM (32 mM stock) 1 µL 1.6 mM Murine RNase Inhibitor 0.5 µL 20 units mRNA Cap 2'-O-Methyltransferase 1 µL 50 units | Total Volume | 20.5 µL | |
-
Gently mix by pipetting up and down. Do not vortex.
-
-
Incubation:
-
Post-Reaction Cleanup:
-
Proceed immediately to RNA purification. Use a commercial RNA cleanup kit (spin column-based) or perform an appropriate precipitation (e.g., with sodium acetate and ethanol) to remove the enzyme, buffer components, and salts.[11]
-
Elute or resuspend the final purified Cap-1 RNA in nuclease-free water or a suitable storage buffer.
-
Protocol 2: Combined One-Step Capping and 2'-O-Methylation
For uncapped RNA (e.g., from a standard IVT reaction), capping and 2'-O-methylation can be performed concurrently in a single reaction tube. This streamlined protocol uses both Vaccinia Capping Enzyme and mRNA Cap 2'-O-Methyltransferase.[10]
Step-by-Step Procedure
-
RNA Preparation and Denaturation:
-
Combine uncapped RNA (up to 10 µg) and nuclease-free water to a final volume of 14 µL.
-
Heat at 65°C for 5 minutes, then chill on ice for 5 minutes.[10]
-
-
Reaction Assembly:
-
On ice, add the following components to the denatured RNA in the order specified:
Component Volume Denatured uncapped RNA 14.0 µL 10X Capping Buffer 2.0 µL GTP (10 mM) 1.0 µL SAM (4 mM, freshly diluted) 1.0 µL Vaccinia Capping Enzyme (10 U/µL) 1.0 µL mRNA Cap 2'-O-Methyltransferase (50 U/µL) 1.0 µL | Total Volume | 20.0 µL |
-
Gently mix by pipetting.
-
-
Incubation and Purification:
-
Incubate at 37°C for 60 minutes.[10]
-
Proceed with purification of the RNA as described in Protocol 1.
-
Validation and Quality Control
Confirming the 2'-O-methylation status of low-abundance mRNA can be challenging without specialized equipment. However, several methods exist for validation:
-
Functional Assay: The most direct validation is to assess the RNA's performance in your downstream application. For in vivo studies, successfully methylated RNA should exhibit higher protein expression and lower immunogenicity compared to its unmethylated (Cap-0) counterpart.
-
Advanced Analytical Methods: For rigorous characterization, techniques such as qPCR-based assays that exploit the ability of 2'-O-methylation to inhibit specific enzymes like RNase H can be used for site-specific validation.[12] High-throughput sequencing methods like Nm-seq or RiboMethSeq can also map methylation sites across the transcriptome.[8][13]
References
-
mRNA Cap 2'-O-Methyltransferase - Takara Bio. (URL: [Link])
-
The detection, function, and therapeutic potential of RNA 2'-O-methylation - The Innovation. (URL: [Link])
-
In vitro transcription, capping, and 2'-O methylation of long RNAs - Protocols.io. (URL: [Link])
-
Structural analysis of human 2′-O-ribose methyltransferases involved in mRNA cap ... - PMC. (URL: [Link])
-
2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC - NIH. (URL: [Link])
-
2'-O-methylated-seq Service - CD Genomics. (URL: [Link])
-
Combining chemical synthesis and enzymatic methylation to access short RNAs with various 5′ caps - PMC - NIH. (URL: [Link])
-
2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO. (URL: [Link])
-
(PDF) 2'-O-Methylation (Nm) in RNA: Progress, Challenges, and Future Directions. (URL: [Link])
-
2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC - NIH. (URL: [Link])
-
Unlocking the Mysteries of RNA 2′-O-Methylation: Classical Methods and Deep Sequencing-Based Approaches - Amerigo Scientific. (URL: [Link])
-
2'-O-methylation - Wikipedia. (URL: [Link])
-
Site-specific validation and quantification of RNA 2′-O-methylation by qPCR with RNase H. (URL: [Link])
Sources
- 1. The detection, function, and therapeutic potential of RNA 2'-O-methylation [the-innovation.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yeasenbio.com [yeasenbio.com]
- 5. mRNA Cap 2'-O-Methyltransferase [takarabio.com]
- 6. mRNA Cap-2'-O-Methyltransferase(P9376) | Abnova [abnova.com.tw]
- 7. neb.com [neb.com]
- 8. 2'-O-methylated-seq Service - CD Genomics [cd-genomics.com]
- 9. neb.com [neb.com]
- 10. neb.com [neb.com]
- 11. protocols.io [protocols.io]
- 12. biorxiv.org [biorxiv.org]
- 13. Unlocking the Mysteries of RNA 2′-O-Methylation: Classical Methods and Deep Sequencing-Based Approaches - Amerigo Scientific [amerigoscientific.com]
Application Note: Detection and Quantification of 2'-O-methylcytidine (Cm) in RNA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Authored by: Gemini, Senior Application Scientist
Introduction
The field of epitranscriptomics has unveiled a complex landscape of over 150 chemical modifications to RNA, profoundly influencing gene expression and cellular function.[1][2][3] Among these, 2'-O-methylation (Nm), the addition of a methyl group to the 2' hydroxyl of the ribose sugar, is one of the most abundant and conserved modifications across all domains of life.[4][5][6] This modification is found in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), messenger RNA (mRNA), and small nuclear RNA (snRNA).[6]
2'-O-methylcytidine (Cm) is a specific form of this modification occurring on cytidine residues. Functionally, 2'-O-methylation enhances the stability of RNA structures, protects against nuclease degradation, and influences RNA-protein interactions.[5][6][7] For instance, the presence of 2'-O-methylation within the coding sequence of an mRNA can disrupt the decoding process during translation.[8][9] Given its critical roles, the accurate detection and quantification of Cm are essential for understanding its biological significance in health and disease, as well as for the quality control of RNA-based therapeutics.
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the robust and sensitive quantification of 2'-O-methylcytidine in RNA samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
The gold-standard methodology for the absolute quantification of RNA modifications is LC-MS/MS.[10] This approach combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high specificity and sensitivity of tandem mass spectrometry (MS/MS).
The core principle involves several key stages:
-
RNA Isolation : High-purity total RNA or a specific RNA fraction (e.g., mRNA, tRNA) is isolated from the biological sample.
-
Enzymatic Digestion : The purified RNA is completely hydrolyzed into its constituent single nucleosides using a cocktail of enzymes. This step is critical, as incomplete digestion can lead to inaccurate quantification.[11]
-
Chromatographic Separation : The resulting mixture of nucleosides is injected into an HPLC system. A reversed-phase C18 column separates the nucleosides based on their hydrophobicity. This separation is crucial for distinguishing between isomeric modifications (nucleosides with the same mass but different structures), such as N4,2′-O-dimethylcytidine (m⁴Cm) and 5,2′-O-dimethylcytidine (m⁵Cm), which cannot be differentiated by mass alone.[12]
-
Mass Spectrometric Detection and Quantification : The separated nucleosides are introduced into a tandem mass spectrometer. In the mass spectrometer, molecules are ionized (e.g., by electrospray ionization, ESI) and selected based on their mass-to-charge ratio (m/z). These selected "precursor ions" are then fragmented, and the resulting "product ions" are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity for the target nucleoside (Cm).[13][14]
For the most accurate quantification, a stable isotope-labeled (SIL) internal standard of 2'-O-methylcytidine is spiked into the sample before digestion.[15][16] This standard co-elutes with the endogenous Cm but is differentiated by its higher mass, allowing for the correction of any sample loss during preparation and variability in ionization efficiency.[17][18]
Experimental Workflow Overview
The entire process, from sample preparation to data analysis, follows a systematic workflow designed to ensure reproducibility and accuracy.
Figure 1: High-level workflow for Cm detection.
Materials and Reagents
-
RNA Samples : Isolated from cells, tissues, or in vitro transcribed.
-
Nuclease P1 : (e.g., from Penicillium citrinum)
-
Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP)
-
Ammonium Acetate
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water (LC-MS Grade)
-
Nucleoside Standards : Cytidine (C), Uridine (U), Guanosine (G), Adenosine (A), and 2'-O-methylcytidine (Cm)
-
Stable Isotope-Labeled Internal Standard : e.g., [¹³C,¹⁵N₂]-2'-O-methylcytidine (recommended)
-
Equipment :
-
Microcentrifuge
-
Heat block or incubator
-
Vortex mixer
-
Ultra-High Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution tandem mass spectrometer with an ESI source
-
Detailed Protocols
Protocol 1: RNA Isolation and Purification
-
Isolate total RNA from your biological source using a standard commercial kit (e.g., Trizol-based or column-based methods).
-
Assess RNA quality and quantity. Use a spectrophotometer (e.g., NanoDrop) to measure the A260/A280 ratio (should be ~2.0) and A260/A230 ratio (should be >2.0).
-
Verify RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA should show sharp rRNA bands (28S and 18S for eukaryotes) with minimal smearing.
Protocol 2: Enzymatic Digestion of RNA to Nucleosides
This protocol is optimized for complete digestion, which is crucial for accurate results. Using a combination of enzymes minimizes the risk of artifacts that can arise from harsh chemical conditions.[11]
-
In a sterile microcentrifuge tube, combine the following:
-
1-2 µg of purified RNA
-
Stable isotope-labeled internal standard (add an amount comparable to the expected level of endogenous Cm)
-
Nuclease P1 buffer (typically supplied with the enzyme)
-
Ultrapure water to a final volume of 20 µL.
-
-
Add 2 Units of Nuclease P1.
-
Incubate the reaction at 37°C for 2 hours. This enzyme will digest the RNA into 5'-mononucleotides.
-
Add 2 µL of a suitable alkaline phosphatase buffer (e.g., 1 M ammonium bicarbonate, pH ~8-9).
-
Add 1 Unit of Bacterial Alkaline Phosphatase (BAP).
-
Incubate at 37°C for an additional 2 hours. The phosphatase removes the 5'-phosphate group, yielding free nucleosides.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any denatured enzyme.
-
Carefully transfer the supernatant, which contains the nucleoside mixture, to an LC-MS vial for analysis.
Protocol 3: LC-MS/MS Analysis
The following are typical starting conditions. These must be optimized for your specific instrument and column.
-
LC System : UPLC/HPLC
-
Column : Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A : 0.1% formic acid in ultrapure water
-
Mobile Phase B : 0.1% formic acid in acetonitrile
-
Flow Rate : 0.2 mL/min
-
Column Temperature : 40°C
-
Injection Volume : 5 µL
-
LC Gradient :
-
0-2 min: 0% B
-
2-10 min: 0-20% B (linear gradient)
-
10-12 min: 20-95% B (wash)
-
12-15 min: 95% B (wash)
-
15-15.1 min: 95-0% B (return to initial)
-
15.1-20 min: 0% B (re-equilibration)
-
-
MS System : Triple Quadrupole Mass Spectrometer
-
Ionization Mode : Positive Electrospray Ionization (ESI+)
-
Analysis Mode : Multiple Reaction Monitoring (MRM)
-
Key Parameters : Optimize ion source parameters (e.g., capillary voltage, source temperature) and collision energies for each nucleoside.
Data Analysis and Quantification
The goal of data analysis is to integrate the chromatographic peaks corresponding to the native (light) and isotope-labeled (heavy) Cm and use their area ratio for quantification.
Sources
- 1. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and quantification of RNA 2'-O-methylation and pseudouridylation. | The Karijolich Lab [vumc.org]
- 3. Detection and quantification of RNA 2'-O-methylation and pseudouridylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Nm: A Comprehensive Study of 2′-O-Methylation in RNA - Amerigo Scientific [amerigoscientific.com]
- 5. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 6. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2'-O-methylation in mRNA disrupts tRNA decoding during translation elongation (Journal Article) | OSTI.GOV [osti.gov]
- 10. Global RNA Methylation Quantification by LC-MS/MS, By Analysis Methods | CD BioSciences [epigenhub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel dual methylation of cytidines in the RNA of mammals - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01972D [pubs.rsc.org]
- 13. MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of 2'-O-Methylated RNA Oligonucleotides
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the solid-phase synthesis of 2'-O-methylated (2'-O-Me) RNA oligonucleotides. 2'-O-Me RNA is a critical modification in therapeutic and research applications due to its enhanced nuclease resistance, high binding affinity to complementary RNA, and reduced immunogenicity.[1][2] This guide details the underlying phosphoramidite chemistry, provides step-by-step protocols for synthesis and purification, and offers expert insights into process optimization and troubleshooting.
Introduction: The Significance of 2'-O-Methyl RNA
The 2'-hydroxyl group of the ribose sugar is a key determinant of RNA's structure and function. However, it also renders RNA susceptible to enzymatic degradation by nucleases and alkaline hydrolysis.[2] The strategic addition of a methyl group to this position (2'-O-methylation) fundamentally alters the properties of the RNA molecule, making it an invaluable tool in modern molecular biology and drug development.[3][4]
Key Properties and Applications:
-
Nuclease Resistance: The 2'-O-Me group provides steric hindrance, protecting the phosphodiester backbone from cleavage by a wide range of endo- and exonucleases.[1][2] This property is crucial for in vivo applications where oligonucleotide stability is paramount.
-
Enhanced Binding Affinity: 2'-O-methylation pre-organizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices (RNA-RNA duplexes).[4] This conformational rigidity increases the thermal stability (Tm) of duplexes formed with complementary RNA strands.
-
Reduced Immune Stimulation: The modification can help oligonucleotides evade recognition by the innate immune system, which often identifies unmodified single-stranded RNA as viral.[2]
-
Therapeutic Potential: These properties make 2'-O-Me RNA a cornerstone of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers, where stability and target affinity are essential for therapeutic efficacy.[1]
The Chemistry of 2'-O-Methyl RNA Synthesis
The synthesis of 2'-O-Me RNA oligonucleotides is performed on an automated solid-phase synthesizer using the robust and well-established phosphoramidite chemistry. The process is analogous to standard DNA synthesis but with key differences related to the monomers used.
The building blocks are 2'-O-methylribonucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidites. Unlike standard RNA synthesis which requires a bulky temporary protecting group on the 2'-hydroxyl (like TBDMS), the 2'-O-Me group is a permanent modification that remains on the sugar throughout synthesis and deprotection.[1] This simplifies the overall process, as the final fluoride-based deprotection step required for 2'-TBDMS or 2'-TOM chemistry is unnecessary.[5][6]
The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.
The Synthesis Cycle
The core of solid-phase synthesis is a cycle of four chemical reactions.
-
Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide bound to the solid support. This is typically achieved using a solution of dichloroacetic (DCA) or trichloroacetic (TCA) acid in an anhydrous solvent like dichloromethane, exposing a free 5'-hydroxyl group for the next reaction.
-
Coupling: The activated 2'-O-Me phosphoramidite monomer is delivered to the column along with an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI). The activator protonates the diisopropylamino group of the phosphoramidite, creating a good leaving group that is displaced by the free 5'-hydroxyl on the growing oligonucleotide chain. This forms a trivalent and unstable phosphite triester linkage.
-
Capping: To prevent the elongation of chains that failed to couple in the previous step (which would result in n-1 deletion mutations), any unreacted 5'-hydroxyl groups are permanently blocked. This is typically done by acetylation using a mixture of acetic anhydride (Cap A) and N-methylimidazole (Cap B).[7]
-
Oxidation: The unstable phosphite triester linkage is converted to a stable pentavalent phosphotriester backbone using an oxidizing agent, most commonly an iodine solution in a mixture of tetrahydrofuran, pyridine, and water.[] This completes the cycle, and the oligonucleotide is ready for the next round of deblocking and coupling.
Materials and Reagents
| Category | Item | Typical Supplier/Grade | Purpose |
| Equipment | Automated DNA/RNA Synthesizer | e.g., MerMade, ABI 394, Biotage | Automated execution of synthesis cycles |
| HPLC System with UV detector | e.g., Agilent, Waters | Oligonucleotide purification and analysis | |
| Mass Spectrometer (ESI or MALDI-TOF) | e.g., Bruker, Sciex | Quality control and identity confirmation | |
| Solid Supports | Controlled Pore Glass (CPG) with first nucleoside | Glen Research, LGC Biosearch | Solid phase anchor for synthesis |
| Monomers | 2'-O-Me-A(Bz/Pac), C(Ac), G(iBu/iPr-Pac), U CE Phosphoramidites | Glen Research, ChemGenes | Building blocks for the oligonucleotide chain |
| Activators | 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) | Sigma-Aldrich, Glen Research | Catalyzes the coupling reaction |
| Synthesis Reagents | Dichloroacetic Acid (DCA) in Dichloromethane | Synthesizer-grade | Detritylation (Deblocking) |
| Acetic Anhydride / N-Methylimidazole | Synthesizer-grade | Capping of failed sequences | |
| Iodine (I₂) Solution | Synthesizer-grade | Oxidation of phosphite triester | |
| Anhydrous Acetonitrile | HPLC or synthesizer-grade | Washing and reagent solvent | |
| Deprotection | Ammonium Hydroxide / Methylamine (AMA), 1:1 | Sigma-Aldrich | Cleavage from support and base deprotection |
| Purification | HPLC Columns (Reversed-Phase, Ion-Exchange) | Waters, Agilent, YMC | Separation of full-length product from impurities |
Detailed Synthesis and Purification Protocol
Part A: Automated Solid-Phase Synthesis
This protocol assumes the use of a standard automated oligonucleotide synthesizer. All reagents should be anhydrous and of synthesizer grade.
-
Preparation:
-
Install the required 2'-O-Me phosphoramidite vials, activator, and all ancillary synthesis reagents onto the synthesizer according to the manufacturer's instructions.
-
Program the desired oligonucleotide sequence into the synthesizer's software.
-
Install a synthesis column containing the first nucleoside of your sequence pre-attached to the CPG solid support. A 1 µmol scale is standard for research purposes.
-
-
Synthesis Cycle Parameters:
-
The synthesizer will automatically perform the four-step cycle described in Section 2. The key user-defined parameter is the coupling time.
-
Expert Insight (Coupling Time): While standard DNA phosphoramidites couple in under a minute, 2'-O-Me phosphoramidites are slightly more sterically hindered. A longer coupling time is required to achieve high stepwise efficiency (>99%). A coupling time of 10-15 minutes is recommended for optimal results.[1][9] For particularly difficult couplings or longer sequences, extending this time may be beneficial.[10]
-
-
Final DMT Group Removal (DMT-OFF vs. DMT-ON):
-
DMT-OFF: For applications where purification is not required or will be done by methods not reliant on hydrophobicity (e.g., PAGE), program the synthesizer to perform a final detritylation step.
-
DMT-ON: For purification by reversed-phase HPLC or cartridge, program the synthesizer to skip the final detritylation step. The lipophilic DMT group is a powerful handle for separating the full-length product from truncated failure sequences.[11]
-
Part B: Cleavage and Deprotection
Once synthesis is complete, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.
-
Setup:
-
Remove the synthesis column from the synthesizer.
-
Using a syringe, gently push the CPG support from the column into a 2 mL screw-cap vial.
-
-
Cleavage & Deprotection with AMA:
-
Add 1.0 mL of a 1:1 mixture of Ammonium Hydroxide (30%) and aqueous Methylamine (40%) (AMA) to the vial containing the CPG.
-
Securely cap the vial. Caution: AMA is volatile and corrosive. Work in a well-ventilated fume hood.
-
Heat the vial at 65 °C for 15-20 minutes .[5] This single-step procedure is highly efficient for cleaving the oligo from the support and removing the standard benzoyl (Bz), acetyl (Ac), and isobutyryl (iBu) protecting groups from the bases, as well as the cyanoethyl groups from the phosphates.
-
Allow the vial to cool to room temperature.
-
-
Recovery:
-
Carefully draw the supernatant (containing the cleaved and deprotected oligonucleotide) from the vial using a syringe and pass it through a 0.45 µm filter into a clean collection tube.
-
Wash the CPG in the vial with 0.5 mL of RNase-free water, and add this wash to the collection tube.
-
Dry the combined solution completely using a vacuum concentrator (e.g., SpeedVac). The resulting pellet is the crude oligonucleotide.
-
Part C: Purification by Reversed-Phase HPLC (DMT-ON)
Purification is essential to remove truncated sequences and other impurities generated during synthesis. RP-HPLC is a high-resolution method ideal for this purpose.[7][11]
-
Sample Preparation:
-
Resuspend the dried crude oligonucleotide pellet in 200-500 µL of RNase-free water or a low-salt mobile phase A buffer.
-
-
HPLC Conditions:
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., Waters XBridge, Agilent Zorbax) | Separates based on hydrophobicity. The DMT-ON product is significantly more hydrophobic than failure sequences. |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 | Ion-pairing reagent that interacts with the phosphate backbone, improving resolution. |
| Mobile Phase B | 100% Acetonitrile | Strong organic solvent for eluting the oligonucleotide. |
| Gradient | 5-40% B over 30 minutes (example, must be optimized) | Gradually increases hydrophobicity to elute species, with the DMT-ON product eluting last. |
| Flow Rate | 1.0 mL/min (analytical scale) | Standard flow rate for good separation. |
| Detection | UV at 260 nm | Wavelength for maximum absorbance of nucleic acids. |
| Temperature | 50-60 °C | Elevated temperature disrupts secondary structures, leading to sharper peaks. |
-
Fraction Collection & Detritylation:
-
Inject the sample and monitor the chromatogram. The major, late-eluting peak corresponds to the full-length, DMT-ON oligonucleotide.
-
Collect the peak corresponding to the product.
-
Dry the collected fraction in a vacuum concentrator.
-
To remove the final DMT group, resuspend the pellet in 1 mL of 80% aqueous acetic acid and let it stand at room temperature for 30 minutes. The solution will turn orange as the DMT cation is released.
-
Immediately freeze and dry the sample again to remove the acetic acid.
-
Part D: Desalting and Quantification
-
Desalting: The purified oligonucleotide contains salts from the HPLC buffers. It must be desalted using a method like ethanol precipitation or a dedicated desalting cartridge (e.g., Sep-Pak).
-
Quantification: Resuspend the final pellet in a known volume of RNase-free water. Measure the absorbance at 260 nm (A260) using a UV-Vis spectrophotometer. Use the oligo's extinction coefficient to calculate the final concentration and yield.
Advanced Considerations and Troubleshooting
UltraMild Phosphoramidites and Capping
For synthesizing oligonucleotides containing sensitive dyes or modifications, standard AMA deprotection can be too harsh. In these cases, "UltraMild" phosphoramidites are used, which employ more labile base protecting groups like phenoxyacetyl (Pac) for A and isopropyl-phenoxyacetyl (iPr-Pac) for G.
-
The Challenge of Transamidation: A critical issue arises when using standard acetic anhydride capping with these labile protecting groups. The capping reagent can cause an exchange reaction (transamidation) on the guanine base, replacing the iPr-Pac group with a much more stable acetyl group.[2] This acetyl group is very difficult to remove under mild deprotection conditions, leading to a modified and potentially inactive final product.
-
The Solution: To prevent this, use a modified capping solution where acetic anhydride is replaced with phenoxyacetic anhydride (Pac₂O) .[2] Alternatively, a phosphoramidite-based capping reagent like UniCap can be used, which caps unreacted hydroxyls without acylating the nucleobases.[12]
Troubleshooting Common Synthesis Problems
| Problem | Potential Cause | Solution |
| Low Overall Yield | Poor coupling efficiency. | Ensure all reagents are fresh and anhydrous. Increase coupling time to 15 minutes or longer. Check activator performance. |
| Inefficient deblocking. | Check the concentration and age of the deblocking acid. | |
| High n-1 Deletion Peak in HPLC | Inefficient capping. | Replace capping reagents. Ensure no leaks in the delivery lines. |
| Incomplete coupling followed by capping. | See "Low Overall Yield" solutions. | |
| Broad or Split Peaks in HPLC | Oligonucleotide secondary structure. | Increase column temperature to 60-70 °C. Add denaturants like formamide to the mobile phase if necessary. |
| Unexpected Mass in MS Analysis | Incomplete deprotection. | Ensure correct deprotection time and temperature were used. For UltraMild oligos, ensure capping was compatible. |
| Base modification (e.g., acetylation). | Use Pac₂O or UniCap for capping when using UltraMild amidites. |
Quality Control and Final Analysis
Final validation of the synthesized 2'-O-Me RNA oligonucleotide is critical.
-
Purity Analysis: Analytical HPLC or capillary electrophoresis (CE) should be used to confirm the purity of the final product. The goal is typically >90% purity for most research applications.
-
Identity Confirmation: Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry is essential to confirm that the molecular weight of the synthesized product matches the theoretical mass of the desired sequence. This confirms the correct composition of the oligonucleotide.
Workflow Visualization
References
-
Baronti, L., Karlsson, H., Marušič, M., & Petzold, K. (2018). RNA Production and Purification. ResearchGate. [Link]
-
Biotage. Solid Phase Oligonucleotide Synthesis. Biotage. [Link]
-
Brown, T., & Brown, D. J. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. ATDBio. [Link]
-
Glen Research. (n.d.). Deprotection Guide. Glen Research. [Link]
-
Helm, M., & Motorin, Y. (2020). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. PMC - NIH. [Link]
-
Glen Research. (n.d.). Glen Report 30.14 - Use of 2'-OMe-PACE Monomers During Oligo Synthesis. Glen Research. [Link]
-
Yang, X., & Gorenstein, D. G. (2018). Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages. PMC. [Link]
-
Glen Research. (n.d.). Glen Report 25 Supplement: Deprotection - Volumes 1-5. Glen Research. [Link]
-
Kalinichenko, E., et al. (2023). The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. PMC. [Link]
-
Iwata Hara, R., et al. (2017). Synthesis of 2′-O-monohaloethoxymethyl-modified RNAs and their duplex formation ability. Royal Society of Chemistry. [Link]
-
Biotage. Solid Phase Oligonucleotide Synthesis. Biotage. [Link]
-
ResearchGate. (2025). The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. ResearchGate. [Link]
-
Glen Research. (n.d.). Glen Report 4-13: RNA Synthesis - 2'-O-Methyl Analogues. Glen Research. [Link]
-
Glen Research. (2024). Application Note — RNA Synthesis. Glen Research. [Link]
-
Zhang, X., et al. (2019). Oligonucleotide synthesis under mild deprotection conditions. PMC. [Link]
-
Sheng, J., et al. (2023). Synthesis of long and functionally active RNAs facilitated by acetal levulinic ester chemistry. Nucleic Acids Research, Oxford Academic. [Link]
-
Glen Research. (n.d.). UniCap Phosphoramidite, AN alternative to acetic anhydride capping. Glen Research. [Link]
-
ResearchGate. (2025). Observation and elimination of N-acetylation of oligonucleotides prepared using past-deprotecting phosphoramidites and ultra-mild deprotection. ResearchGate. [Link]
-
Aung, H. T., et al. (2016). Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide. MDPI. [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. atdbio.com [atdbio.com]
- 4. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. biotage.com [biotage.com]
- 9. glenresearch.com [glenresearch.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. glenresearch.com [glenresearch.com]
using 2'-O-methylcytidine to enhance nuclease resistance of siRNAs
Topic: Enhancing Nuclease Resistance of siRNAs with 2'-O-Methylcytidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Small interfering RNAs (siRNAs) are powerful tools for post-transcriptional gene silencing, offering immense therapeutic and research potential.[1] However, their utility is often hampered by rapid degradation by endogenous nucleases in biological fluids and within cells.[2] This application note provides a detailed guide on leveraging 2'-O-methyl (2'-OMe) modifications, with a specific focus on 2'-O-methylcytidine (Cm), to enhance the nuclease resistance and overall stability of siRNAs. We will explore the underlying mechanism of this modification, provide comprehensive protocols for the synthesis and evaluation of modified siRNAs, and discuss the impact on gene silencing efficacy and specificity.
The Challenge: The Impermanence of Unmodified siRNA
The promise of siRNA as a therapeutic agent is directly linked to its ability to reach and interact with the RNA-Induced Silencing Complex (RISC) in the cytoplasm.[1][] Unfortunately, unmodified RNA molecules are highly susceptible to degradation by a host of nucleases present in serum and intracellular compartments.
-
Exonucleases: These enzymes degrade nucleic acids from the ends (either 3'→5' or 5'→3'). The termini of siRNA duplexes are particularly vulnerable.[4][]
-
Endonucleases: These enzymes cleave the phosphodiester backbone at internal sites. The 2'-hydroxyl group of the ribose sugar in natural RNA participates in this cleavage mechanism, rendering the entire strand susceptible to rapid breakdown.[2][6]
This rapid degradation leads to a short biological half-life, reducing the concentration of functional siRNA that reaches the target mRNA and thereby diminishing the duration and potency of the gene silencing effect.[7][8]
The Solution: Steric Hindrance via 2'-O-Methyl Modification
Chemical modification is a proven strategy to overcome the instability of siRNAs.[1][9] Among the most widely adopted and effective modifications is the methylation of the 2'-hydroxyl group of the ribose sugar.
Mechanism of Nuclease Resistance
The introduction of a methyl group at the 2' position of a ribonucleoside, such as cytidine, confers stability through two primary mechanisms:
-
Steric Blockade: The bulky methyl group physically obstructs the active site of nuclease enzymes, preventing them from binding to and cleaving the phosphodiester backbone.[1][10]
-
Chemical Inertness: Replacement of the reactive 2'-hydroxyl group with a 2'-O-methyl ether group prevents the ribose from participating in the nucleophilic reactions that lead to strand cleavage.[1]
This modification pre-organizes the duplex into an A-form helix, which is inherently more resistant to nucleases.[] The result is a significant increase in the siRNA's half-life in biological fluids.[4][11][12]
Additional Benefits of 2'-O-Methylation
Beyond enhancing stability, 2'-OMe modifications can offer other advantages:
-
Reduced Off-Target Effects: Strategic placement of 2'-OMe modifications, particularly at position 2 of the guide strand, has been shown to significantly reduce unintended gene silencing caused by "seed region" complementarity to non-target mRNAs.[13][][15]
-
Reduced Immunogenicity: Unmodified siRNAs can be recognized by Toll-like receptors (TLRs), triggering an innate immune response. 2'-OMe modifications can help the siRNA evade TLR recognition, reducing cytokine induction.[1][11]
Design and Synthesis of 2'-O-Methylcytidine Modified siRNAs
While 2'-OMe modifications are highly beneficial, their placement within the siRNA duplex is critical, as extensive modification can sometimes reduce silencing activity.[6][16][17]
Key Design Considerations
-
Seed Region (Positions 2-8 of Guide Strand): This region is crucial for target recognition. Modifications here must be carefully considered. A 2'-OMe modification at position 2 is well-tolerated and is a key strategy for reducing off-target effects.[13]
-
Cleavage Site (Positions 9-11 of Guide Strand): The region opposite the mRNA cleavage site should generally be left unmodified to ensure efficient RISC activity.
-
Nuclease-Sensitive Sites: Often, pyrimidine-purine (YR) dinucleotide steps are particularly susceptible to cleavage. Placing 2'-OMe modifications at these "hotspots" can be a highly effective strategy.
-
Alternating Modifications: A common and effective pattern involves alternating 2'-OMe and 2'-Fluoro (2'-F) modifications throughout both strands, which provides excellent stability without significantly compromising activity.[6]
Chemical Synthesis Workflow
Modified siRNAs are produced using automated solid-phase phosphoramidite chemistry. The process is identical to standard DNA or RNA synthesis, with the key difference being the use of 2'-O-methylcytidine CE phosphoramidite building blocks in place of standard ribonucleoside phosphoramidites at the desired positions.[18][19][20]
Experimental Protocols
The following protocols provide a framework for validating the enhanced nuclease resistance and gene-silencing activity of siRNAs modified with 2'-O-methylcytidine.
Protocol 1: Serum Stability Assay
This assay directly compares the stability of a 2'-OMe-modified siRNA to its unmodified counterpart in the presence of serum nucleases.
Materials:
-
Unmodified siRNA (Control)
-
2'-OMe-modified siRNA (Test)
-
Fetal Bovine Serum (FBS) or Human Serum (HS)[21]
-
Phosphate-Buffered Saline (PBS), nuclease-free
-
EDTA (0.5 M) to stop the reaction
-
Nuclease-free water
-
Gel loading buffer
-
20% native polyacrylamide gel
-
TBE buffer
-
Nucleic acid stain (e.g., SYBR Gold)
-
Incubator or water bath at 37°C
Procedure:
-
Prepare siRNA Samples: Reconstitute lyophilized siRNAs in nuclease-free water or PBS to a stock concentration of 20 µM.
-
Set up Degradation Reactions: In separate microcentrifuge tubes, prepare the following reactions (20 µL total volume):
-
Test Reaction: 2 µL of 20 µM modified siRNA + 8 µL PBS + 10 µL Serum (final concentration: 2 µM siRNA, 50% serum).
-
Control Reaction: 2 µL of 20 µM unmodified siRNA + 8 µL PBS + 10 µL Serum (final concentration: 2 µM siRNA, 50% serum).
-
-
Incubate: Place the tubes at 37°C.[21]
-
Collect Time Points: At specified time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), remove a 20 µL aliquot from each reaction tube and immediately add 1 µL of 0.5 M EDTA to chelate divalent cations and inactivate nucleases.[8] Mix well.
-
Store Samples: Place the collected time-point samples on ice or at -20°C until all time points are collected.
-
Gel Electrophoresis:
-
Mix 10 µL of each time-point sample with 2 µL of native gel loading buffer.
-
Load the samples onto a 20% native polyacrylamide gel. Include a lane with untreated siRNA as a reference.
-
Run the gel in TBE buffer until the dye front has migrated sufficiently.
-
-
Visualize: Stain the gel with a nucleic acid stain and visualize using a gel documentation system.
Expected Results: The band corresponding to the unmodified siRNA will diminish over time and may disappear completely at later time points.[22] The band for the 2'-OMe-modified siRNA will remain significantly more intense for a longer duration, demonstrating its enhanced stability.[7][8]
Protocol 2: In Vitro Transfection for Gene Silencing Analysis
This protocol describes how to deliver the siRNAs into cultured cells to assess their ability to silence a target gene. This example is for a 24-well plate format.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Lipid-based transfection reagent (e.g., INTERFERin®, Lipofectamine™ RNAiMAX)[23][24]
-
siRNAs:
-
2'-OMe-modified siRNA targeting Gene X
-
Unmodified siRNA targeting Gene X
-
Non-targeting control siRNA (scrambled sequence)
-
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate so they reach 30-50% confluency at the time of transfection.[25] Add 500 µL of complete growth medium per well.
-
Prepare siRNA-Lipid Complexes (for each well):
-
Tube A (siRNA): Dilute 0.6 pmol of siRNA (for a final concentration of 1 nM) into 50 µL of serum-free medium. Mix gently.[23]
-
Tube B (Reagent): Dilute 1-2 µL of transfection reagent into 50 µL of serum-free medium. Mix gently.
-
-
Form Complexes: Combine the diluted siRNA (Tube A) with the diluted transfection reagent (Tube B). Mix immediately by gentle vortexing or pipetting.
-
Incubate: Allow the complexes to form by incubating at room temperature for 10-20 minutes.[23][25]
-
Transfect Cells: Add the 100 µL of siRNA-lipid complex dropwise to each well containing the cells in 500 µL of complete medium. Gently swirl the plate to ensure even distribution.
-
Incubate: Return the plate to the incubator (37°C, 5% CO₂).
-
Harvest Cells for Analysis: Analyze gene silencing 24-72 hours post-transfection. For mRNA analysis (RT-qPCR), 24-48 hours is typical. For protein analysis (Western Blot), 48-96 hours is common.[23]
Protocol 3: Quantification of Gene Knockdown by RT-qPCR
This protocol measures the reduction in target mRNA levels following siRNA treatment.
Materials:
-
RNA isolation kit
-
Reverse transcription kit (cDNA synthesis)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Isolate Total RNA: At the desired time point post-transfection, lyse the cells directly in the wells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA: Perform reverse transcription on 500 ng to 1 µg of total RNA to generate cDNA.
-
Perform qPCR:
-
Set up qPCR reactions in triplicate for each sample, including primers for the target gene and the housekeeping gene.
-
Include a "no-template control" (NTC) for each primer set.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Analyze Data:
-
Determine the cycle threshold (Ct) values for all reactions.
-
Calculate the relative gene expression using the ΔΔCt (delta-delta Ct) method.
-
Normalize the target gene Ct value to the housekeeping gene Ct value for each sample (ΔCt = CtTarget - CtHousekeeping).
-
Normalize the ΔCt of treated samples to the ΔCt of the non-targeting control sample (ΔΔCt = ΔCtTreated - ΔCtControl).
-
Calculate the fold change in expression as 2-ΔΔCt.
-
Percentage knockdown = (1 - 2-ΔΔCt) * 100.
-
-
Data Summary and Interpretation
Properly designed 2'-O-methylcytidine modifications should yield clear, quantifiable improvements in siRNA performance.
Table 1: Representative Serum Stability Data
| Time Point | Unmodified siRNA (% Intact) | 2'-OMe Modified siRNA (% Intact) |
| 0 h | 100% | 100% |
| 1 h | 65% | 98% |
| 4 h | 15% | 95% |
| 8 h | <5% | 90% |
| 24 h | 0% | 75% |
Table 2: Representative Gene Knockdown Data (48h Post-Transfection)
| siRNA Treatment | Target mRNA Level (Relative to Control) | % Knockdown |
| Non-Targeting Control | 1.00 | 0% |
| Unmodified siRNA | 0.25 | 75% |
| 2'-OMe Modified siRNA | 0.18 | 82% |
These representative data illustrate that 2'-OMe modification dramatically increases serum half-life while maintaining, and in some cases slightly improving, gene silencing potency.[12]
Conclusion
The incorporation of 2'-O-methylcytidine is a robust and highly effective strategy for overcoming the primary obstacle of nuclease degradation in siRNA applications. This simple chemical modification significantly enhances the stability and biological lifetime of siRNA molecules.[2][26] When coupled with rational design principles to preserve on-target activity and minimize off-target effects, 2'-OMe modification provides researchers and drug developers with a powerful tool to create more potent, durable, and specific siRNAs for advanced research and therapeutic development.
References
- Pitsch S, Weiss PA. Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites. Current Protocols in Nucleic Acid Chemistry.
- ELLA Biotech. Modification Options For siRNA.
-
Stark A, Vrechi M, et al. Fluorescence Cross-Correlation Spectroscopy Reveals Mechanistic Insights into the Effect of 2′-O-Methyl Modified siRNAs in Living Cells. Nucleic Acid Therapeutics. Available at: [Link]
-
Jackson AL, Burchard J, et al. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing. RNA. Available at: [Link]
-
Czauderna F, Fechtner M, et al. Chemical modification resolves the asymmetry of siRNA strand degradation in human blood serum. Nucleic Acids Research. Available at: [Link]
-
Hogrefe R, Le N, et al. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA. Nucleic Acid Therapeutics. Available at: [Link]
-
Iwata R, Haraa, Kageyamab M, et al. Synthesis of 2′-O-monohaloethoxymethyl-modified RNAs and their duplex formation ability. Royal Society of Chemistry. Available at: [Link]
- Bio-Synthesis. 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics.
- BOC Sciences. Best siRNA Modifications for Stability & Function.
-
Petri M, Behlke MA. Stability Study of Unmodified siRNA and Relevance to Clinical Use. Nucleic Acid Therapeutics. Available at: [Link]
-
Wang D, Chen Z, et al. Effects of chemical modification on the potency, serum stability, and immunostimulatory properties of short shRNAs. Molecular Therapy - Nucleic Acids. Available at: [Link]
-
Chen C, Wang D, et al. Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. Molecular Therapy - Nucleic Acids. Available at: [Link]
- Glen Research. 2'-O-Me Phosphoramidites and Supports for RNA Synthesis.
-
Sproat BS, Iribarren A, et al. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research. Available at: [Link]
- WuXi Biology. Evaluating Off-Targets of siRNA Drugs.
- GenScript. Evaluation of siRNA Stability and Interaction with Serum Components Using an Agarose Gel-Based Single-Molecule FRET Labeling Method.
-
Faria M, Fagbami O, et al. Controlling miRNA-like off-target effects of an siRNA with nucleobase modifications. Organic & Biomolecular Chemistry. Available at: [Link]
- BOC Sciences. Minimize siRNA Off-Target Effects.
-
ResearchGate. Effect of 2'-O-methyl modification on fork-siRNAs nuclease resistance... Available at: [Link]
-
Filippov SV, Zatsepin TS, et al. 2'-O-methyl-modified anti-MDR1 fork-siRNA duplexes exhibiting high nuclease resistance and prolonged silencing activity. Oligonucleotides. Available at: [Link]
-
Chepurko, E., et al. Structural Modifications of siRNA Improve Its Performance In Vivo. MDPI. Available at: [Link]
-
ResearchGate. Comprehensive analysis of sequence-specific stability of siRNA. Available at: [Link]
-
Sharma VK, Kumar P, et al. Advances in siRNA therapeutics and synergistic effect on siRNA activity using emerging dual ribose modifications. Journal of Drug Targeting. Available at: [Link]
- Polyplus. INTERFERin® in vitro siRNA/miRNA transfection reagent - PROTOCOL.
- Horizon Discovery. Reducing off-target effects in RNA interference experiments.
- GenScript. siRNA Lipofection Protocol using Lipofectamine™ RNAiMAX Transfection Reagent.
-
PLOS. Serum Stability and Physicochemical Characterization of a Novel Amphipathic Peptide C6M1 for SiRNA Delivery. Available at: [Link]
-
ResearchGate. Serum stability of siRNA (A & B) and nanoparticles mediated transfection (C & D). Available at: [Link]
- Gene Link. Duplex Stability & Nuclease Resistance.
-
Springer Nature Experiments. Chemical Synthesis of 2′-O-Alkylated siRNAs. Available at: [Link]
- Santa Cruz Biotechnology. siRNA Transfection Protocol.
- Yeasen. Protocol for Transfection of siRNA into Cells.
- LGC, Biosearch Technologies. rA (Bz), 2'-OMe CNA CPG Low Bulk Density.
- Synoligo. Nuclease Resistance Modifications.
- BOC Sciences. Principles, methods, and reagents of siRNA transfection.
-
Nucleic Acids Research. Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs. Oxford Academic. Available at: [Link]
- Gene Link. 2'-O methyl C Oligo Modifications.
Sources
- 1. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 2. rA (Bz), 2'-OMe CNA CPG Low Bulk Density | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Chemical modification resolves the asymmetry of siRNA strand degradation in human blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Modifications of siRNA Improve Its Performance In Vivo [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Serum Stability and Physicochemical Characterization of a Novel Amphipathic Peptide C6M1 for SiRNA Delivery | PLOS One [journals.plos.org]
- 9. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]
- 10. synoligo.com [synoligo.com]
- 11. Effects of chemical modification on the potency, serum stability, and immunostimulatory properties of short shRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2'-O-methyl-modified anti-MDR1 fork-siRNA duplexes exhibiting high nuclease resistance and prolonged silencing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 16. Fluorescence Cross-Correlation Spectroscopy Reveals Mechanistic Insights into the Effect of 2′-O-Methyl Modified siRNAs in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites. [sonar.ch]
- 19. glenresearch.com [glenresearch.com]
- 20. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stability Study of Unmodified siRNA and Relevance to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. genscript.com [genscript.com]
- 25. yeasenbio.com [yeasenbio.com]
- 26. 2'-O methyl C Oligo Modifications from Gene Link [genelink.com]
Application Note: Engineering Ribozymes with 2'-O-Methylated Oligonucleotides for Enhanced Stability and Catalytic Precision
Executive Summary
Ribozymes—catalytic RNA molecules capable of sequence-specific cleavage of target transcripts—hold immense potential for therapeutic gene silencing, viral inhibition, and diagnostic biosensing. However, the inherent susceptibility of the unmodified RNA phosphodiester backbone to ubiquitous ribonucleases (RNases) in biological fluids severely limits their in vivo and clinical utility.
The strategic incorporation of 2'-O-methyl (2'-OMe) modified nucleotides has emerged as a foundational solution to this bottleneck. By replacing the 2'-hydroxyl (2'-OH) group with a methoxy group, researchers can radically extend the serum half-life of ribozymes from mere minutes to hundreds of hours[1]. This application note details the mechanistic rationale, structural implications, and a self-validating protocol for deploying 2'-OMe oligonucleotides in modern ribozyme research.
Mechanistic Rationale: Causality of 2'-OMe Modifications
Nuclease Resistance via Steric Hindrance
The primary mechanism of RNA degradation by nucleases (such as RNase A) involves an in-line nucleophilic attack by the 2'-OH group on the adjacent 3'-phosphorus atom, leading to transesterification and strand cleavage. The 2'-OMe modification replaces this reactive hydroxyl with a bulkier, non-nucleophilic methyl ether. This substitution eliminates the nucleophile required for auto-cleavage and introduces steric hindrance that physically blocks the active sites of degrading enzymes, directly causing the observed exponential increase in molecular half-life[1].
Structural Perturbations in the Catalytic Core
While 2'-OMe modifications in the flanking recognition arms of a ribozyme (e.g., a hammerhead or hairpin ribozyme) increase target binding affinity (higher Tm ) by favoring the A-form RNA geometry (C3'-endo pucker), modifying the catalytic core requires extreme precision. Historically, it was assumed that 2'-OMe universally stabilizes the C3'-endo conformation. However, recent atomistic simulations and crystallographic data reveal that in the highly constrained environment of a ribozyme active site, 2'-OMe can paradoxically induce a C2'-endo conformation due to local steric clashes and electrostatic repulsions[2]. Therefore, when using 2'-OMe to trap pre-catalytic states for structural biology, researchers must account for these context-dependent geometric shifts to avoid misinterpreting the true pre-catalytic architecture[2],[3].
Key Application Domains
-
Therapeutic Gene Silencing: Chimeric hammerhead ribozymes containing 2'-OMe modifications in their hybridization arms and specific core pyrimidines have been successfully targeted against disease-causing transcripts, such as the epidermal growth factor receptor (EGFR) mRNA in glioblastoma. These modified constructs maintain their secondary structure and enter cells efficiently via endocytosis, proving their viability as in vivo therapeutics[4].
-
Structural Biology (Pre-Catalytic Trapping): Because naturally occurring ribozymes self-cleave rapidly, capturing their active 3D structure requires halting the reaction. Substituting the nucleophilic 2'-OH at the cleavage site with a 2'-OMe group prevents transesterification, allowing researchers to crystallize and study the pre-catalytic state of hairpin and hammerhead ribozymes[5].
-
Biosensors and Diagnostics: 2'-OMe modified trans-cleaving ribozymes are used in diagnostic assays to detect viral RNAs. The modification prevents degradation by nucleases present in crude patient samples (e.g., blood or saliva) while ensuring high-fidelity Watson-Crick base pairing with the target[6].
Quantitative Impact on Stability and Kinetics
The table below summarizes the causal relationship between specific 2'-OMe modification patterns, serum stability, and catalytic efficiency in trans-cleaving hammerhead ribozymes. Data synthesizes findings from foundational stability assays[1].
| Ribozyme Construct | Modification Pattern | Serum Half-Life ( t1/2 ) | Relative Catalytic Efficiency ( kcat/KM ) |
| Wild-Type (WT) | All-RNA (Unmodified) | ~0.1 minutes | 1.00 (Baseline) |
| Flank-Modified | 2'-OMe in recognition arms only | ~1.5 hours | 0.95 |
| Core-Optimized | 2'-OMe at all positions except critical core residues (e.g., U4, U7) | 5 - 8 hours | 0.60 - 0.85 |
| Fully Protected | Core-Optimized + 3'-inverted Thymidine Cap | > 260 hours | 0.60 - 0.85 |
| Over-Modified | 2'-OMe at all pyrimidines (including U4/U7) | > 300 hours | < 0.01 (Catalytically Dead) |
Experimental Protocol: Kinetic Characterization of 2'-OMe Ribozymes
To evaluate the efficacy of a newly synthesized 2'-OMe ribozyme, researchers must determine its single-turnover cleavage kinetics. This protocol is designed as a self-validating system , incorporating internal controls to distinguish true metal-dependent catalysis from background degradation.
Phase 1: Complex Assembly and Annealing
Objective: Ensure the formation of a uniform, thermodynamically stable ribozyme-substrate ground state.
-
Prepare Reactants: Dilute the 2'-OMe modified ribozyme (Rz) and a 5'-fluorescently labeled (e.g., Cy5) target RNA substrate (S) in nuclease-free water.
-
Establish Single-Turnover Conditions: Mix Rz and S to achieve a final concentration of 1 µM Rz and 10 nM S (a 100:1 ratio). Causality: This vast excess of ribozyme ensures that the binding step is not rate-limiting, allowing the direct measurement of the chemical cleavage rate ( kobs ).
-
Thermal Annealing: Heat the mixture to 95°C for 2 minutes, then slow-cool (-0.1°C/sec) to 25°C in a thermocycler. Add a buffer yielding a final concentration of 50 mM Tris-HCl (pH 7.5). Causality: Heating disrupts kinetic traps and misfolded aggregates; slow cooling allows the 2'-OMe recognition arms to hybridize perfectly with the unmodified substrate.
Phase 2: Cleavage Reaction and Quenching
Objective: Initiate catalysis and capture distinct time-points. 4. Validation Control (No-Metal): Remove a 5 µL aliquot before adding Mg2+ and mix it immediately with 5 µL of Quench Buffer (95% formamide, 50 mM EDTA). This validates that the substrate is intact and cleavage is strictly metal-dependent. 5. Initiation: Add MgCl2 to the master mix to a final concentration of 10 mM. Causality: Mg2+ acts as a critical Lewis acid, neutralizing backbone repulsion to finalize the tertiary fold and directly coordinating the nucleophilic attack at the scissile phosphate. 6. Time-Course Sampling: At precise intervals (e.g., 0.5, 1, 2, 5, 15, 30, and 60 minutes), extract 5 µL aliquots and immediately mix with 5 µL of Quench Buffer. Causality: The high concentration of EDTA instantly chelates the Mg2+ ions, stripping them from the ribozyme core and halting the reaction. Formamide denatures the complex, preventing product re-annealing.
Phase 3: Analysis and Kinetic Modeling
-
Denaturing PAGE: Resolve the quenched samples on a 15% polyacrylamide / 8M urea denaturing gel.
-
Quantification: Image the gel using a fluorescence scanner. Quantify the bands corresponding to the intact substrate and the cleaved product.
-
Data Fitting: Plot the fraction cleaved over time and fit to the first-order exponential equation: FractionCleaved=A(1−e−kobst) , where A is the maximum cleavable amplitude and kobs is the observed rate constant.
Workflow Visualization
Workflow for kinetic characterization of 2'-O-methylated ribozymes.
References
-
[6] Redesigned and chemically-modified hammerhead ribozymes with improved activity and serum stability. PubMed Central (PMC). Available at:[Link]
-
[4] Cellular uptake properties of a 2'-amino/2'-O-methyl-modified chimeric hammerhead ribozyme targeted to the epidermal growth factor receptor mRNA. PubMed. Available at:[Link]
-
[1] Chemical modification of hammerhead ribozymes. Catalytic activity and nuclease resistance. ResearchGate. Available at:[Link]
-
[2] Critical structural perturbations of ribozyme active sites induced by 2'-O-methylation commonly used in structural studies. Oxford Academic. Available at:[Link]
-
[3] Critical structural perturbations of ribozyme active sites induced by 2'-O-methylation commonly used in structural studies. ResearchGate. Available at:[Link]
-
[5] Critical structural perturbations of ribozyme active sites induced by 2′-O-methylation commonly used in structural studies. PubMed Central (PMC). Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Cellular uptake properties of a 2'-amino/2'-O-methyl-modified chimeric hammerhead ribozyme targeted to the epidermal growth factor receptor mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical structural perturbations of ribozyme active sites induced by 2′-O-methylation commonly used in structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redesigned and chemically-modified hammerhead ribozymes with improved activity and serum stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2'-O-Methylcytidine (2'-OMe-C) Modification for In Vivo Gene Silencing
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: RNA Therapeutics & Pharmacokinetics
The Mechanistic Imperative for 2'-OMe-C in RNAi
The transition of small interfering RNA (siRNA) from in vitro tools to in vivo therapeutics is heavily bottlenecked by two biological barriers: rapid degradation by serum endonucleases and the induction of severe innate immune responses. Unmodified exogenous RNA is actively recognized by pattern recognition receptors, specifically Toll-like receptors 7 and 8 (TLR7/8) in endosomes, triggering a massive interferon cascade [1][1].
To bypass these barriers, chemical modification of the ribose sugar is required. The substitution of the 2'-hydroxyl group with a methoxy group to form 2'-O-methylcytidine (2'-OMe-C) fundamentally alters the biophysical properties of the siRNA:
-
Nuclease Resistance: The bulky methoxy group sterically hinders the nucleophilic attack of the adjacent phosphodiester bond by RNase A-type nucleases [2][2].
-
Immune Evasion: 2'-OMe is a naturally occurring post-transcriptional modification found in mammalian ribosomal and transfer RNAs. By incorporating 2'-OMe-C, the synthetic siRNA masquerades as "self" RNA, effectively silencing TLR7/8 activation and preventing off-target translational shutdown [3][3].
-
Thermodynamic Stability: 2'-OMe-C locks the ribose ring into a C3'-endo pucker, reinforcing the A-form helical geometry that is strictly required for Argonaute 2 (Ago2) recognition and RNA-Induced Silencing Complex (RISC) loading [4][4].
Fig 1: RNAi pathway highlighting 2'-OMe-C modified siRNA delivery and RISC-mediated mRNA degradation.
Design Heuristics: The Danger of Over-Modification
While 2'-OMe-C provides exceptional stability, blanket modification of the entire siRNA duplex will abolish RNAi activity. Ago2 requires structural flexibility to cleave target mRNA.
-
Passenger Strand (Sense): Can be heavily modified with 2'-OMe-C. Causality: High modification density prevents the passenger strand from being loaded into RISC, thereby eliminating passenger-strand-mediated off-target gene silencing [5][5].
-
Guide Strand (Antisense): Must be modified judiciously. Causality: The seed region (bases 2-8) should utilize an alternating pattern of 2'-OMe and 2'-Fluoro (2'-F) modifications. 2'-F is sterically smaller than 2'-OMe, maintaining the necessary thermodynamic flexibility for Ago2 catalytic cleavage while still providing nuclease resistance [6][6]. Critical Note: Avoid continuous 2'-OMe-C blocks at the 5'-end of the guide strand, as this prevents the essential 5'-phosphorylation required for RISC anchoring [7][7].
Quantitative Impact of 2'-OMe-C Integration
| Parameter | Unmodified siRNA | 2'-OMe-C / 2'-F Modified siRNA | Mechanistic Causality |
| Serum Half-Life | < 15 minutes | > 48 hours | 2'-OMe steric hindrance prevents RNase nucleophilic attack. |
| Immune Activation (IFN-α) | High (>500 pg/mL) | Baseline (<20 pg/mL) | Evasion of endosomal TLR7/8 recognition. |
| Off-Target Rate | Moderate to High | Negligible | Heavy 2'-OMe passenger strand modification blocks unintended RISC loading. |
| In Vivo ED50 (Liver) | > 10 mg/kg | 0.5 - 1.0 mg/kg | Enhanced stability ensures higher intracellular accumulation of intact duplexes. |
Self-Validating Protocol: In Vivo Gene Silencing Workflow
The following protocol outlines the formulation, administration, and validation of 2'-OMe-C modified siRNA using Lipid Nanoparticles (LNPs) for hepatic gene silencing.
Fig 2: Step-by-step in vivo experimental workflow for evaluating 2'-OMe-C modified siRNA efficacy.
Step 1: siRNA Duplex Annealing
-
Procedure: Resuspend synthesized single-stranded 2'-OMe-C modified RNA in RNase-free duplex buffer (100 mM Potassium Acetate, 30 mM HEPES, pH 7.5) to a concentration of 50 µM. Mix equimolar ratios of the sense and antisense strands. Heat the mixture to 90°C for 5 minutes, then slowly cool to room temperature (1°C/minute).
-
Causality: Heating disrupts any single-stranded secondary structures (hairpins). Slow cooling ensures thermodynamically stable Watson-Crick base pairing, preventing the formation of mismatched aggregates.
-
Validation Checkpoint: Run the annealed product on a 15% Native PAGE gel. A single, sharp band indicates successful duplex formation. Multiple bands indicate incomplete annealing or degradation.
Step 2: LNP Formulation via Microfluidics
-
Procedure: Dissolve the lipid mixture (Ionizable lipid, DSPC, Cholesterol, PEG-lipid at a 50:10:38.5:1.5 molar ratio) in 100% ethanol. Dilute the annealed siRNA in 50 mM Citrate buffer (pH 4.0). Mix the two streams using a microfluidic mixer at a 3:1 aqueous-to-ethanol flow rate ratio. Dialyze immediately against 1X PBS (pH 7.4) for 12 hours.
-
Causality: At pH 4.0, the ionizable lipids are protonated (positively charged) and electrostatically bind the negatively charged siRNA backbone. Dialyzing into pH 7.4 neutralizes the lipids, driving a hydrophobic collapse that encapsulates the 2'-OMe-C siRNA into a solid nanoparticle.
-
Validation Checkpoint: Perform Dynamic Light Scattering (DLS). Acceptable LNPs must have a Z-average diameter of 60–80 nm and a Polydispersity Index (PDI) < 0.1. Use a Quant-iT RiboGreen assay to confirm >90% encapsulation efficiency. Unencapsulated siRNA will be rapidly cleared in vivo.
Step 3: In Vivo Administration
-
Procedure: Utilize 6-8 week old C57BL/6 mice. Administer the LNP-siRNA formulation via lateral tail vein injection (IV) at a dose of 1.0 mg/kg (based on siRNA weight). Include a PBS vehicle control and a scrambled 2'-OMe-C siRNA control.
-
Causality: IV administration of LNPs results in rapid opsonization by serum Apolipoprotein E (ApoE). ApoE acts as an endogenous targeting ligand, binding to LDL receptors on hepatocytes to drive clathrin-mediated endocytosis.
-
Validation Checkpoint: Monitor animal body weight and assay serum ALT/AST levels 24 hours post-injection. This confirms that the specific 2'-OMe-C modification pattern and LNP vehicle are not inducing hepatotoxicity.
Step 4: Pharmacodynamic Readout & Mechanistic Confirmation
-
Procedure: Euthanize mice 48-72 hours post-injection. Harvest liver tissue and snap-freeze in liquid nitrogen. Extract total RNA using TRIzol reagent and perform RT-qPCR targeting the gene of interest.
-
Causality: 2'-OMe-C modified siRNA operates via post-transcriptional mRNA degradation. Peak mRNA knockdown typically occurs at 48 hours before protein levels fully reflect the genetic silencing.
-
Validation Checkpoint (Crucial): Perform 5' RLM-RACE (RNA ligase-mediated rapid amplification of cDNA ends). This assay detects the specific Ago2 cleavage product (cleaved exactly between bases 10 and 11 relative to the guide strand). This definitively proves that the observed knockdown is a direct result of RNA interference, rather than off-target toxicity or TLR-mediated translational suppression.
References
-
Mastering siRNA Design: Steps to Achieve Precision Gene Silencing - GenScript[Link]
-
Engineering siRNA therapeutics: challenges and strategies - NIH PMC[Link]
-
The regulation of antiviral innate immunity through non-m6A RNA modifications - NIH PMC[Link]
-
FDA approves first-ever siRNA oligonucleotide drug for neurodegenerative disorder raising the prospect for cancer or COVID-19 therapy - Bio-Synthesis[Link]
- WO2025063239A1 - SIRNA CAPABLE OF SUPPRESSING EXPRESSION OF α-SYNUCLEIN - Google P
-
RNA antisense and silencing strategies using synthetic drugs for rare muscular and neuromuscular diseases - OAE Publishing Inc.[Link]
-
Chemistry, structure and function of approved oligonucleotide therapeutics - Oxford Academic[Link]
Sources
- 1. genscript.com [genscript.com]
- 2. Engineering siRNA therapeutics: challenges and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The regulation of antiviral innate immunity through non-m6A RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. WO2025063239A1 - SIRNA CAPABLE OF SUPPRESSING EXPRESSION OF α-SYNUCLEIN - Google Patents [patents.google.com]
- 6. oaepublish.com [oaepublish.com]
- 7. FDA approves first-ever siRNA oligonucleotide drug for neurodegenerative disorder raising the prospect for cancer or COVID-19 therapy [biosyn.com]
Application Notes and Protocols for the Development of 2'-O-Methylated RNA Aptamers
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, design, and execution of protocols for the development of 2'-O-methylated (2'-OMe) RNA aptamers. This document emphasizes the scientific principles behind the methodologies to empower users to not only replicate but also adapt these protocols for their specific research needs.
Introduction: The Strategic Advantage of 2'-O-Methylation in Aptamer Development
Nucleic acid aptamers, short single-stranded DNA or RNA molecules, are selected in vitro to bind to a wide array of targets with high affinity and specificity, rivaling that of monoclonal antibodies.[1][2] However, the therapeutic and diagnostic application of unmodified RNA aptamers is often hampered by their susceptibility to degradation by ubiquitous nucleases.[1] Chemical modification of the RNA backbone is a critical strategy to overcome this limitation. Among various modifications, 2'-O-methylation of the ribose sugar has emerged as a highly effective and practical choice.
The 2'-hydroxyl group of the ribose is a primary site for nuclease-mediated cleavage.[3] By replacing this hydroxyl group with a methoxy group (–OCH3), the resulting 2'-O-methylated RNA exhibits significantly enhanced resistance to both endo- and exonucleases.[4][] This modification confers several key advantages:
-
Increased Nuclease Resistance and In Vivo Stability: The 2'-O-methyl modification sterically hinders the approach of nucleases, leading to a longer half-life in biological fluids and enabling sustained therapeutic effects.[1][3] One study demonstrated that an aptamer analogue with 2'-O-methyl modifications remained stable for up to 24 hours in human serum.[4]
-
Enhanced Structural Stability: The 2'-O-methyl group favors a C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices. This pre-organization can lead to increased thermal stability (higher Tm) of RNA duplexes and more stable tertiary structures.[6][7]
-
Reduced Immunogenicity: The 2'-O-methylation of RNA can help the molecule evade recognition by the host's innate immune system, which is programmed to detect and respond to foreign unmodified RNA.[3][8][9]
-
Cost-Effective Synthesis: Compared to other nuclease-resistant modifications like locked nucleic acids (LNA), 2'-O-methylated phosphoramidites are relatively economical, making them an attractive option for large-scale synthesis.[4]
This guide will detail the critical steps in developing 2'-O-methylated RNA aptamers, from the initial library design to the final characterization of selected aptamers.
I. Generation of a 2'-O-Methylated RNA Library
The foundation of any successful aptamer selection is a high-quality, diverse library of nucleic acid sequences. For 2'-O-methylated RNA aptamers, this involves the enzymatic incorporation of 2'-O-methylated ribonucleoside triphosphates (2'-OMe-NTPs) during in vitro transcription.
A. Rationale for Enzymatic Incorporation
While chemical synthesis of fully 2'-O-methylated RNA oligonucleotides is possible, it becomes prohibitively expensive and inefficient for the long, randomized sequences required for an initial SELEX library (typically 70-100 nucleotides).[10] Enzymatic synthesis using a DNA template and a modified RNA polymerase offers a more practical and cost-effective approach to generating a large and diverse pool of 2'-O-methylated RNA molecules.
B. Key Considerations for Library Design
-
Randomized Region: The central randomized region (typically 20-40 nucleotides) is the source of sequence diversity from which high-affinity binders will be selected.
-
Fixed Primer Binding Sites: Flanking the randomized region are constant sequences that serve as binding sites for primers during the reverse transcription and PCR amplification steps of the SELEX cycle.
-
T7 RNA Polymerase Promoter: A T7 promoter sequence is included upstream of the 5' primer binding site in the DNA template to initiate in vitro transcription.
C. Protocol: In Vitro Transcription of a 2'-O-Methylated RNA Library
This protocol is designed for the generation of an RNA library where all pyrimidines (C and U) are 2'-O-methylated. This "mixed" library often provides a good balance of nuclease resistance and enzymatic processability.
Table 1: Reagents for In Vitro Transcription of 2'-O-Methylated RNA
| Reagent | Stock Concentration | Final Concentration | Volume (for 100 µL reaction) |
| Synthetic DNA Template | 10 µM | 1 µM | 10 µL |
| 5X Transcription Buffer | 5X | 1X | 20 µL |
| ATP | 100 mM | 7.5 mM | 7.5 µL |
| GTP | 100 mM | 7.5 mM | 7.5 µL |
| 2'-OMe-CTP | 100 mM | 7.5 mM | 7.5 µL |
| 2'-OMe-UTP | 100 mM | 7.5 mM | 7.5 µL |
| DTT | 100 mM | 10 mM | 10 µL |
| T7 RNA Polymerase (Y639F mutant) | 50 U/µL | 2.5 U/µL | 5 µL |
| RNase Inhibitor | 40 U/µL | 0.4 U/µL | 1 µL |
| Nuclease-free Water | - | - | To 100 µL |
Step-by-Step Methodology:
-
Template Preparation: The initial library is a single-stranded DNA oligonucleotide containing the T7 promoter, forward primer binding site, a randomized region (N20-N40), and a reverse primer binding site. This is made double-stranded by PCR using the forward and reverse primers.
-
Transcription Reaction Assembly: On ice, combine the reagents in the order listed in Table 1 in a nuclease-free microcentrifuge tube.
-
Incubation: Mix gently and incubate at 37°C for 4-6 hours, or overnight for higher yield.
-
DNase Treatment: Add 1 µL of RNase-free DNase I (1 U/µL) to the reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
Purification of RNA Library: The transcribed RNA library is purified by denaturing polyacrylamide gel electrophoresis (PAGE). This step is crucial to remove unincorporated NTPs, aborted transcripts, and the DNA template.
-
Add an equal volume of 2X formamide loading buffer to the transcription reaction.
-
Heat at 95°C for 5 minutes and then snap-cool on ice.
-
Load the sample onto a denaturing (7 M urea) 8-12% polyacrylamide gel.
-
Run the gel until the desired separation is achieved (visualized by UV shadowing or staining with a fluorescent dye like SYBR Gold).
-
Excise the band corresponding to the full-length RNA transcripts.
-
Elute the RNA from the gel slice by crush-and-soak method in an appropriate buffer (e.g., 0.3 M sodium acetate) overnight at 4°C.
-
Precipitate the RNA with ethanol, wash with 70% ethanol, and resuspend in nuclease-free water.
-
-
Quantification: Determine the concentration of the purified RNA library using a spectrophotometer (e.g., NanoDrop).
II. The SELEX Workflow for 2'-O-Methylated RNA Aptamers
Systematic Evolution of Ligands by EXponential enrichment (SELEX) is an iterative process of selection and amplification to isolate high-affinity aptamers from a random library.[11] The workflow needs to be adapted to handle the modified RNA.
Sources
- 1. 2' O-methyl (OCH3) Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 4. Systematic optimization and modification of a DNA aptamer with 2′-O-methyl RNA analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 8. biorxiv.org [biorxiv.org]
- 9. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. RAPID-SELEX for RNA Aptamers | PLOS One [journals.plos.org]
quantitative analysis of 2'-O-methylation using RiboMeth-seq
An Application Note and Protocol for the Quantitative, Genome-Wide Analysis of 2'-O-Methylation by RiboMeth-seq
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Epitranscriptome's Silent Regulator
The landscape of gene regulation extends far beyond the sequence of the genome. Covalent chemical modifications to RNA, collectively termed the "epitranscriptome," are emerging as critical regulators of RNA fate and function. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, is one of the most common and functionally significant modifications found in all domains of life.
In eukaryotes, 2'-O-methylation is prevalent in ribosomal RNA (rRNA) and small nuclear RNA (snRNA), where it is installed by C/D box snoRNP complexes. These modifications are crucial for the biogenesis, stability, and function of the ribosome and the spliceosome. Recent evidence has also revealed the presence of Nm in messenger RNA (mRNA) and long non-coding RNA (lncRNA), where it can influence transcript stability, translation efficiency, and innate immune responses. Given its fundamental roles in cellular physiology and its dysregulation in diseases such as cancer, the ability to accurately map and quantify 2'-O-methylation across the transcriptome is of paramount importance.
RiboMeth-seq is a powerful and widely adopted high-throughput sequencing method that enables the quantitative, single-nucleotide resolution mapping of 2'-O-methylation sites across the entire transcriptome. This application note provides a detailed theoretical and practical guide for researchers, scientists, and drug development professionals to successfully implement RiboMeth-seq in their own laboratories.
Principle of the RiboMeth-seq Method
The ingenuity of RiboMeth-seq lies in its exploitation of a fundamental chemical property of RNA. The presence of a methyl group on the 2'-hydroxyl of a ribose sugar protects the adjacent 3'-phosphodiester bond from cleavage under alkaline conditions. In contrast, unmethylated ribonucleotides are readily hydrolyzed, resulting in RNA fragmentation.
The core workflow involves the following key stages:
-
Limited Alkaline Hydrolysis: Total RNA is subjected to controlled alkaline fragmentation. At unmethylated positions, the RNA backbone is cleaved. At 2'-O-methylated sites, the backbone remains intact.
-
Library Preparation: The resulting RNA fragments, which possess a 5'-hydroxyl and a 3'-phosphate, are prepared for sequencing. This involves a series of enzymatic steps to create a library of cDNA molecules compatible with next-generation sequencing platforms.
-
High-Throughput Sequencing: The prepared library is sequenced to generate millions of short reads.
-
Bioinformatic Analysis: The sequencing reads are mapped to a reference transcriptome. The key insight is that the 5' ends of the sequencing reads correspond to the positions immediately downstream of a cleavage event. Therefore, a depletion of 5' read ends at a specific nucleotide position, relative to a control, is indicative of protection from hydrolysis and thus reveals a 2'-O-methylation site. A "RiboMethScore" is calculated for each position to quantify the level of methylation.
The following diagram illustrates the overarching principle and experimental workflow of the RiboMeth-seq technique.
Caption: A flowchart illustrating the main steps of the RiboMeth-seq protocol.
Detailed Experimental Protocol
This protocol is adapted from established methodologies and is intended for the analysis of 2'-O-methylation in total RNA from eukaryotic cells.
I. Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| Total RNA | User-provided | High quality (RIN > 8) is essential. DNase treatment is required. |
| RNA Fragmentation Buffer (10X) | Ambion (AM8740) | Or prepare fresh: 100 mM Na2CO3/NaHCO3, pH 9.2. |
| T4 Polynucleotide Kinase (PNK) | NEB (M0201) | For 3' dephosphorylation and 5' phosphorylation. |
| T4 RNA Ligase 2, truncated (KQ) | NEB (M0373) | For 3' adapter ligation. |
| Pre-adenylated 3' DNA adapter | User-synthesized/IDT | e.g., /5rApp/AGATCGGAAGAGCACACGTCTG/3ddC/ |
| Reverse Transcriptase | SuperScript III/IV | For robust cDNA synthesis. |
| PCR Amplification Mix | KAPA HiFi HotStart | For high-fidelity amplification of the library. |
| Agencourt RNAClean XP Beads | Beckman Coulter | For size selection and purification steps. |
| Library Quantification Kit | Qubit/Bioanalyzer | For accurate quantification and quality control of the final library. |
II. Step-by-Step Methodology
Step 1: RNA Fragmentation (The Core of Detection)
-
Rationale: This step is critical for generating fragments whose endpoints will reveal methylation status. The duration and temperature of incubation must be carefully optimized to achieve the desired fragment size range (typically 35-60 nucleotides).
-
Prepare 5 µg of high-quality, DNase-treated total RNA in a final volume of 10 µL of nuclease-free water.
-
Add 10 µL of 2X RNA Fragmentation Buffer (e.g., 200 mM Tris-HCl, pH 9.0).
-
Incubate at 95°C for 4-8 minutes. The exact time will need to be optimized based on the RNA source and desired fragmentation level.
-
Immediately stop the reaction by placing the tube on ice and adding 180 µL of ice-cold ethanol and 2 µL of 3 M sodium acetate.
-
Precipitate the RNA at -80°C for at least 30 minutes.
-
Centrifuge at max speed for 30 minutes at 4°C. Carefully remove the supernatant and wash the pellet with 500 µL of 80% ethanol.
-
Air dry the pellet for 5-10 minutes and resuspend in 10 µL of nuclease-free water.
-
Quality Control: Run 1 µL of the fragmented RNA on an Agilent Bioanalyzer using an RNA 6000 Pico chip to verify the size distribution.
Step 2: RNA End Repair and 3' Adapter Ligation
-
Rationale: Alkaline hydrolysis generates fragments with 5'-OH and 3'-P (or 2',3'-cyclic phosphate) ends. For ligation, the 3' end must be dephosphorylated, and for subsequent steps, the 5' end must be phosphorylated. T4 Polynucleotide Kinase (PNK) efficiently performs both reactions. The use of a truncated T4 RNA Ligase 2 (KQ) improves ligation efficiency to the 3' end of the RNA fragments.
-
To the 10 µL of fragmented RNA, add the following:
-
2 µL of 10X T4 RNA Ligase Buffer
-
1 µL of T4 Polynucleotide Kinase (PNK)
-
1 µL of RNase Inhibitor
-
6 µL of nuclease-free water
-
-
Incubate at 37°C for 30 minutes.
-
Add 1 µL of pre-adenylated 3' DNA adapter (at 10 µM).
-
Add 1 µL of T4 RNA Ligase 2, truncated (KQ).
-
Incubate at 25°C for 4 hours.
Step 3: Reverse Transcription and Library Amplification
-
Rationale: A reverse transcription primer that binds to the 3' adapter is used to synthesize the first strand of cDNA. The primer also contains sequences that will incorporate the 5' sequencing adapter. The subsequent PCR amplification enriches the library and adds the full-length adapters required for sequencing.
-
Purify the ligation product using 1.8X volume of RNAClean XP beads according to the manufacturer's protocol. Elute in 6 µL of nuclease-free water.
-
To the purified RNA, add 1 µL of the reverse transcription primer (10 µM) and 1 µL of dNTP mix (10 mM each).
-
Incubate at 65°C for 5 minutes, then place immediately on ice.
-
Add the reverse transcription master mix:
-
4 µL of 5X First-Strand Buffer
-
1 µL of 0.1 M DTT
-
1 µL of RNase Inhibitor
-
1 µL of SuperScript III/IV Reverse Transcriptase
-
-
Incubate at 55°C for 60 minutes, followed by heat inactivation at 70°C for 15 minutes.
-
The resulting cDNA is then amplified by PCR using primers that anneal to the adapter sequences. Use a high-fidelity polymerase for 12-15 cycles.
-
Quality Control: Purify the final PCR product using RNAClean XP beads. Quantify the library using a Qubit fluorometer and assess its size distribution and purity on a Bioanalyzer High Sensitivity DNA chip. A successful library will show a distinct peak around 150-200 bp.
Bioinformatic Data Analysis
The analysis of RiboMeth-seq data is as crucial as the wet lab protocol. The goal is to accurately count the 5' ends of reads at every nucleotide position and identify sites with a significant drop in read starts, which indicates protection from cleavage.
The bioinformatics workflow can be visualized as follows:
Caption: A flowchart of the bioinformatic steps for analyzing RiboMeth-seq data.
Key Analysis Steps:
-
Preprocessing: Raw sequencing reads are trimmed to remove adapter sequences and low-quality bases using tools like Cutadapt or Trimmomatic.
-
Alignment: The cleaned reads are mapped to the appropriate reference genome and transcriptome. It is crucial to use a mapper that handles spliced reads correctly if analyzing mRNA, such as STAR. For non-spliced RNAs like rRNA, Bowtie2 is often sufficient.
-
Counting Read Ends: Custom scripts (e.g., in Python or Perl) or dedicated tools are used to parse the alignment files (in BAM format) and count the number of reads whose 5' end maps to each nucleotide position on the positive and negative strands.
-
Calculating the RiboMethScore: For each position, a score is calculated that reflects the drop in 5' end coverage relative to the local background. A simplified formula is:
-
Score(i) = 1 - (Coverage at position i) / (Average coverage of positions i-5 to i+5, excluding i) A high positive score (approaching 1) indicates a sharp drop in coverage and is a strong candidate for a 2'-O-methylated site.
-
-
Candidate Site Identification: A threshold is applied to the RiboMethScores to call candidate Nm sites. This threshold may be determined empirically or by using a control sample (e.g., a sample prepared without the hydrolysis step).
Data Interpretation and Troubleshooting
Interpreting the Results
The primary output is a list of genomic coordinates corresponding to putative 2'-O-methylation sites, along with their associated RiboMethScores. A higher score indicates a higher stoichiometry of methylation at that site.
| RiboMethScore | Interpretation |
| > 0.8 | High confidence, likely high-stoichiometry methylation. |
| 0.5 - 0.8 | Medium confidence, may represent partial methylation or experimental noise. |
| < 0.5 | Low confidence, likely unmethylated. |
Common Issues and Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low Library Yield | Poor RNA quality; Inefficient ligation or RT steps; Over-fragmentation of RNA. | Start with high RIN RNA. Optimize fragmentation time. Ensure all enzymes and buffers are fresh and active. |
| No Clear Peak on Bioanalyzer | Suboptimal PCR cycling; Poor purification leading to adapter-dimer contamination. | Optimize PCR cycle number to avoid over-amplification. Perform stringent bead-based size selection to remove adapter-dimers. |
| High Background/Noisy Data | Incomplete hydrolysis; RNA secondary structure impeding cleavage. | Increase fragmentation time or temperature slightly. Ensure denaturing conditions during hydrolysis. |
| Low RiboMethScores at Known Sites | Under-fragmentation of RNA; Insufficient sequencing depth. | Optimize fragmentation to the 35-60 nt range. Aim for >50 million reads per sample for a complex transcriptome. |
Conclusion
RiboMeth-seq provides an unparalleled method for the transcriptome-wide, quantitative mapping of 2'-O-methylation. By leveraging the specific chemical resistance of Nm sites to alkaline hydrolysis, it offers a robust and sensitive tool for exploring the epitranscriptomic landscape. Careful optimization of the fragmentation and library preparation steps, coupled with a rigorous bioinformatic pipeline, will enable researchers to generate high-quality data, leading to novel insights into the roles of 2'-O-methylation in biology and disease.
References
-
Title: The role of 2'-O-methylation in RNA stability and translation. Source: Nature Reviews Molecular Cell Biology URL: [Link]
-
Title: snoRNPs: Functions and mechanisms. Source: Wiley Interdisciplinary Reviews: RNA URL: [Link]
-
Title: RiboMeth-seq: a high-throughput method for 2′-O-methylation mapping. Source: Journal of Visualized Experiments URL: [Link]
-
Title: Transcriptome-wide mapping of 2′-O-methylation sites in human ribosomal RNA. Source: Nucleic Acids Research URL: [Link]
-
Title: Quantitative analysis of the human rRNA methylome. Source: RNA URL: [Link]
-
Title: High-resolution profiling of 2′-O-Me in human tRNA. Source: Nature Communications URL: [Link]
-
Title: STAR: ultrafast universal RNA-seq aligner. Source: Bioinformatics URL: [Link]
Application Notes & Protocols for the Chemical Synthesis of 2'-O-methyl-5-hydroxymethylcytidine Monomers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of 2'-O-methyl-5-hydroxymethylcytidine in RNA Research
The field of epitranscriptomics has unveiled a complex landscape of chemical modifications on RNA that dynamically regulate gene expression. Among these, 5-methylcytidine (m5C) and its oxidized derivatives, such as 5-hydroxymethylcytidine (hm5C), are of significant interest.[1] The further modification of hm5C at the ribose, creating 2'-O-methyl-5-hydroxymethylcytidine (hm5Cm), adds another layer of regulatory complexity.[2] This modification is believed to play roles in RNA stability and metabolism, with 2'-O-methylation known to protect RNA from nuclease degradation and modulate molecular interactions.[2][3][4]
The ability to synthesize RNA oligonucleotides containing hm5Cm at specific positions is crucial for elucidating its biological functions and for developing novel RNA-based therapeutics and diagnostics.[5][6] Modified nucleotides are key to enhancing the drug-like properties of RNA therapeutics, improving stability, reducing immunogenicity, and increasing translational efficiency.[7][] However, the chemical synthesis of modified ribonucleoside phosphoramidites, such as hm5Cm, is inherently challenging due to the presence of the reactive 2'-hydroxyl group, which necessitates a sophisticated and robust protecting group strategy.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemical synthesis of 2'-O-methyl-5-hydroxymethylcytidine phosphoramidite monomers. We present a detailed, field-proven synthetic route, explaining the causality behind experimental choices to ensure both technical accuracy and practical success.
Overall Synthetic Strategy
The synthesis of the 2'-O-methyl-5-hydroxymethylcytidine (hm5Cm) phosphoramidite monomer is a multi-step process that begins with a commercially available precursor, 5-methyluridine. The strategy hinges on a meticulously planned sequence of protection, functional group interconversion, and phosphitylation steps. The key transformations include:
-
Orthogonal Protection of Ribose Hydroxyls: The 3'- and 5'-hydroxyl groups are protected simultaneously.
-
Introduction of the 5-Acetoxymethyl Group: The 5-methyl group is converted to a protected hydroxymethyl group (acetoxymethyl) via radical bromination and substitution.
-
Uridine to Cytidine Conversion: The uracil ring is converted to a protected cytosine.
-
Selective 2'-O-Methylation: The 2'-hydroxyl group is methylated.
-
Selective Deprotection and 5'-DMT Installation: The 5'-hydroxyl is deprotected and subsequently protected with a dimethoxytrityl (DMT) group, essential for automated solid-phase synthesis.
-
3'-Phosphitylation: The final step introduces the reactive phosphoramidite moiety at the 3'-position.
The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of the hm5Cm phosphoramidite.
Rationale for Experimental Design: A Self-Validating System
A robust synthesis relies on a logical and self-validating protecting group strategy. Each protecting group is chosen for its stability under specific reaction conditions and its selective removability without affecting other parts of the molecule.
Caption: Protecting group strategy for the hm5Cm phosphoramidite monomer.
-
3',5'-O-di-tert-butylsilylene: This bulky group selectively protects the 3'- and 5'-hydroxyls, leaving the 2'-hydroxyl accessible for methylation. Its removal with fluoride sources like HF-Pyridine is orthogonal to other protecting groups.[9]
-
Acetyl (Ac) Group: Used for both the N4-amino and 5-hydroxymethyl groups. The acetyl group is stable during phosphitylation but can be readily removed under mild basic conditions (e.g., aqueous ammonia) during the final deprotection of the synthesized RNA oligonucleotide.[9][10] This compatibility is critical for preserving the integrity of the RNA backbone.
-
Dimethoxytrityl (DMT) Group: The DMT group is the standard choice for protecting the 5'-hydroxyl in solid-phase oligonucleotide synthesis.[11] Its lability to mild acid allows for its removal in each synthesis cycle to elongate the growing RNA chain.
-
2-Cyanoethyl (CE) Group: This group protects the phosphorus of the phosphoramidite. It is stable during the coupling reaction but is easily removed by a β-elimination mechanism under the basic conditions used for final deprotection.[11]
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures and provide a step-by-step methodology for the synthesis of the hm5Cm phosphoramidite.[1][5][9] All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Synthesis of 3',5'-O-(di-tert-butylsilylene)-5-methyluridine
This initial step protects the primary and secondary hydroxyls of the ribose ring, leaving the 2'-OH group free for subsequent methylation.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 5-Methyluridine | 258.23 | 10.0 | 2.58 g |
| 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | 315.43 | 11.0 | 3.47 g (3.3 mL) |
| Pyridine | 79.10 | - | 50 mL |
Procedure:
-
Dissolve 5-methyluridine in anhydrous pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC (DCM:MeOH 9:1).
-
Quench the reaction by slowly adding 5 mL of water.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (Hexane:Ethyl Acetate gradient) to yield the title compound as a white solid.
-
Expected Yield: 85-95%
-
Protocol 2: Synthesis of 5-Acetoxymethyl-3',5'-O-(di-tert-butylsilylene)uridine
This step converts the 5-methyl group into a protected hydroxymethyl group, which is a key feature of the target molecule.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3',5'-O-(di-tert-butylsilylene)-5-methyluridine | 500.74 | 8.0 | 4.01 g |
| N-Bromosuccinimide (NBS) | 177.98 | 8.8 | 1.57 g |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.8 | 131 mg |
| Potassium Acetate (KOAc) | 98.14 | 24.0 | 2.36 g |
| Benzene (or Chlorobenzene) | 78.11 | - | 80 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 40 mL |
Procedure:
-
Bromination: Suspend the starting material, NBS, and AIBN in anhydrous benzene.
-
Heat the mixture to reflux (approx. 80 °C) for 2 hours. The reaction mixture should become a clear solution.
-
Cool the reaction to room temperature and filter to remove succinimide. Concentrate the filtrate under reduced pressure.
-
Acetylation: Dissolve the crude brominated intermediate in anhydrous DMF.
-
Add potassium acetate and heat the mixture to 50 °C for 3-4 hours.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water (3x) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by silica gel column chromatography (Hexane:Ethyl Acetate gradient) to obtain the product.
-
Expected Yield: ~65% over two steps.
-
Protocol 3: Conversion to N4-Acetyl-2'-O-methyl-5-acetoxymethylcytidine
This multi-step sequence transforms the uridine base into the desired cytidine, acetylates the exocyclic amine, and performs the critical 2'-O-methylation.
3a. Uridine to Cytidine Conversion:
-
Dissolve the product from Protocol 2 in anhydrous DCM (10 mmol scale).
-
Add 4-(dimethylamino)pyridine (DMAP, 0.2 eq) and triethylamine (4.0 eq).
-
Cool to 0 °C and add 2,4,6-triisopropylbenzenesulfonyl chloride (TPS-Cl, 1.5 eq).
-
Stir at room temperature for 4-6 hours.
-
Concentrate the mixture and dissolve the residue in a solution of 1:1 THF and concentrated aqueous ammonia.
-
Stir vigorously in a sealed vessel for 12-16 hours at room temperature.
-
Concentrate the mixture and purify by column chromatography to yield the cytidine analogue.
3b. N4-Acetylation:
-
Dissolve the cytidine analogue in anhydrous pyridine.
-
Cool to 0 °C and add acetic anhydride (1.5 eq).
-
Stir at room temperature for 3-5 hours.
-
Quench with methanol and concentrate. Purify by column chromatography.
3c. 2'-O-Methylation:
-
Dissolve the N4-acetylated product in anhydrous THF.
-
Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.
-
Stir for 30 minutes at 0 °C.
-
Add methyl iodide (MeI, 2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Carefully quench the reaction by adding saturated ammonium chloride solution.
-
Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the fully protected intermediate.
-
Expected Yield: ~50-60% over the three sub-steps.
-
Protocol 4: Selective Deprotection and 5'-O-DMT Protection
This protocol selectively removes the silyl group and installs the acid-labile DMT group on the 5'-hydroxyl, preparing the monomer for solid-phase synthesis.
4a. Silyl Group Deprotection:
-
Dissolve the product from Protocol 3c in anhydrous DCM.
-
Cool to 0 °C and add HF-Pyridine complex (70% HF, ~3.0 eq) dropwise. CAUTION: HF is highly corrosive and toxic. Handle with appropriate personal protective equipment in a chemical fume hood.
-
Stir at 0 °C for 8-12 hours.
-
Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.
-
Extract with ethyl acetate, dry the organic layer, and concentrate. Purify by column chromatography.
4b. 5'-O-DMT Protection:
-
Co-evaporate the resulting diol with anhydrous pyridine (2x).
-
Dissolve in anhydrous pyridine and add DMAP (0.1 eq).
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 eq) in portions.
-
Stir at room temperature for 4-6 hours.
-
Quench with methanol and concentrate.
-
Purify by column chromatography (often with 1% triethylamine in the eluent to neutralize silica gel) to isolate the 5'-O-DMT protected nucleoside.
-
Expected Yield: ~60% for 5'-O-DMT protection.
-
Protocol 5: 3'-O-Phosphitylation
The final step introduces the reactive phosphoramidite moiety required for oligonucleotide synthesis.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 5'-O-DMT protected nucleoside | ~850 | 1.0 | 850 mg |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 236.68 | 1.5 | 355 mg (0.33 mL) |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 388 mg (0.52 mL) |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL |
Procedure:
-
Co-evaporate the starting material with anhydrous acetonitrile (2x) and dry under high vacuum for at least 4 hours.
-
Dissolve the dried nucleoside in anhydrous DCM.
-
Add DIPEA and stir for 5 minutes.
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.
-
Stir at room temperature for 2-3 hours. Monitor by TLC.
-
Dilute the reaction with DCM and wash with cold, saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel pre-treated with triethylamine. The product is typically precipitated from cold hexanes to yield a crisp white foam.
-
Expected Yield: 75-85%
-
Summary of Synthetic Yields
| Step | Transformation | Typical Yield (%) |
| 1 | 3',5'-O-Silylation | 90 |
| 2 | 5-Acetoxymethylation | 65 |
| 3 | U→C, N4-Ac, 2'-OMe | 55 |
| 4 | Deprotection & 5'-DMT | 60 |
| 5 | 3'-Phosphitylation | 80 |
| Overall | 5-Methyluridine → hm5Cm Phosphoramidite | ~12% |
Note: Yields are illustrative and can vary based on scale and experimental execution.
Conclusion
The synthesis of 2'-O-methyl-5-hydroxymethylcytidine phosphoramidite is a challenging but achievable goal for a moderately skilled synthetic chemist. The strategy outlined in this guide, which relies on an orthogonal protecting group scheme and sequential transformations, provides a reliable pathway to this valuable monomer.[5][9] The successful synthesis and purification of this building block will empower researchers to explore the epitranscriptomic roles of hm5Cm and to engineer next-generation RNA therapeutics with enhanced stability and functionality.
References
-
Tanpure, A. A., & Balasubramanian, S. (2017). Synthesis and Multiple Incorporations of 2'-O-Methyl-5-hydroxymethylcytidine, 5-Hydroxymethylcytidine and 5-Formylcytidine Monomers into RNA Oligonucleotides. ChemBioChem, 18(22), 2236–2241. [Link]
-
Chentsova, A., Kapourani, E., & Giannis, A. (2014). Synthesis of novel derivatives of 5-hydroxymethylcytosine and 5-formylcytosine as tools for epigenetics. Beilstein Journal of Organic Chemistry, 10, 7–11. [Link]
-
Tanpure, A. A., & Balasubramanian, S. (2017). Synthesis and multiple incorporations of 2′-O-methyl-5-hydroxymethyl-, 5-hydroxymethyl- and 5-formylcytidine monomers into RNA oligonucleotides. ResearchGate. [Link]
-
Tanpure, A. A., & Balasubramanian, S. (2017). Synthesis and multiple incorporations of 2′-O-methyl-5-hydroxymethylcytidine, 5-hydroxymethylcytidine and 5-formylcytidine monomers into RNA oligonucleotides. University of Cambridge Apollo Repository. [Link]
-
Wierzbicki, J., & Guga, P. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 25(23), 5769. [Link]
-
Areterna LLC. (2024). The Multifaceted Role of Modified NTPs in mRNA Synthesis. [Link]
-
He, C., et al. (2012). Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Pultar, M., et al. (2021). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 26(22), 6969. [Link]
-
Kellner, S., et al. (2014). 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA. Angewandte Chemie International Edition, 53(52), 14503-14506. [Link]
-
Popenda, L., et al. (2024). Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers. Organic & Biomolecular Chemistry. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
CD Genomics. (n.d.). What Is 2'-O-Methylation and How to Detect It. [Link]
-
Amerigo Scientific. (n.d.). Exploring Nm: A Comprehensive Study of 2′-O-Methylation in RNA. [Link]
Sources
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 4. Exploring Nm: A Comprehensive Study of 2′-O-Methylation in RNA - Amerigo Scientific [amerigoscientific.com]
- 5. Synthesis and Multiple Incorporations of 2'-O-Methyl-5-hydroxymethylcytidine, 5-Hydroxymethylcytidine and 5-Formylcytidine Monomers into RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Multifaceted Role of Modified NTPs in mRNA Synthesis - Areterna LLC [areterna.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01098A [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Enzymatic Incorporation of 2'-O-Methylcytidine into RNA Transcripts: A Detailed Guide for Researchers
Introduction: The Significance of 2'-O-Methylation in RNA Biology and Therapeutics
Ribose 2'-O-methylation (Nm) is a prevalent post-transcriptional modification found in a wide array of cellular RNAs, including messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear/nucleolar RNAs (snRNAs/snoRNAs)[1][2]. This seemingly subtle addition of a methyl group to the 2'-hydroxyl of the ribose sugar profoundly impacts the physicochemical properties of RNA. The presence of 2'-O-methylcytidine, and other 2'-O-methylated nucleotides, enhances the thermal stability of RNA duplexes, provides resistance against nuclease degradation, and can modulate interactions with proteins[3][4].
From a therapeutic standpoint, the enzymatic incorporation of 2'-O-methylated nucleotides into RNA transcripts is of paramount importance. For instance, in the context of mRNA-based vaccines and therapeutics, this modification can help evade the innate immune response by mimicking endogenous RNA, thereby reducing immunogenicity and enhancing protein expression[5][6]. Furthermore, the increased stability of 2'-O-methylated RNA makes it an attractive feature for the development of antisense oligonucleotides and siRNAs, improving their pharmacokinetic properties[3].
This comprehensive guide provides detailed protocols and insights for the efficient enzymatic incorporation of 2'-O-methylcytidine into RNA transcripts using in vitro transcription. We will delve into the selection of appropriate enzymes, optimization of reaction conditions, and methods for the purification and analysis of the resulting modified RNA.
The Engine of Incorporation: T7 RNA Polymerase and its Engineered Variants
Standard wild-type T7 RNA polymerase exhibits limited efficiency in incorporating nucleotides with bulky 2' modifications like the O-methyl group[7]. To overcome this limitation, researchers have engineered T7 RNA polymerase variants with specific mutations that expand their substrate range.
One of the most well-known mutations is Y639F, which reduces the enzyme's discrimination against 2'-modified nucleotides[8][9]. Further mutations, such as H784A, have been introduced to create double mutants (e.g., the "FA" mutant) that show improved incorporation of 2'-O-methylated nucleotides by reducing premature termination[9]. More complex mutants, such as the "RGVG" variant, have been developed through directed evolution to further enhance the synthesis of highly modified RNAs[9][10]. The addition of thermostabilizing mutations (e.g., "M5" or "M6") to these variants can significantly increase the yield of heavily modified RNA transcripts[10][11].
For the protocols outlined below, we will focus on the use of a commercially available T7 RNA polymerase mutant designed for the incorporation of 2'-O-methylated nucleotides. It is crucial to consult the manufacturer's specifications for the particular enzyme variant being used, as optimal reaction conditions may vary.
Experimental Workflow Overview
The overall process of generating 2'-O-methylcytidine-containing RNA transcripts can be broken down into several key stages, from template preparation to final analysis.
Figure 1. A schematic overview of the experimental workflow for the enzymatic synthesis of RNA containing 2'-O-methylcytidine.
Detailed Protocols
Part 1: Preparation of Reagents and Template DNA
1.1. Reagents and Materials:
-
Enzymes:
-
T7 RNA Polymerase mutant (optimized for 2'-O-methyl NTP incorporation)
-
RNase-Free DNase I
-
RNase Inhibitor
-
-
Nucleotides:
-
Buffers and Solutions:
-
10x Transcription Buffer (specific to the T7 RNA Polymerase mutant)
-
Nuclease-free water
-
EDTA (0.5 M, pH 8.0)
-
Lithium Chloride (LiCl) solution (e.g., 8 M) for precipitation
-
Ethanol (70% and 100%, molecular biology grade)
-
-
DNA Template:
-
Linearized plasmid DNA or a PCR product containing a T7 promoter upstream of the sequence to be transcribed. The template must be of high purity.
-
1.2. DNA Template Preparation:
The quality of the DNA template is critical for a successful in vitro transcription reaction.
-
Plasmid DNA: If using a plasmid, linearize it completely with a restriction enzyme that cuts downstream of the desired RNA sequence. Purify the linearized plasmid using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.
-
PCR Product: If using a PCR product, ensure that the forward primer includes the full T7 promoter sequence. Purify the PCR product to remove primers and dNTPs.
Part 2: In Vitro Transcription Reaction
The following protocol is a general guideline. It is essential to optimize the reaction conditions, particularly the concentration of MgCl₂, for your specific template and desired transcript length.
Reaction Setup:
Assemble the reaction at room temperature to avoid precipitation of the DNA template by spermidine in the buffer[15][16].
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| ATP (100 mM) | 0.5 µL | 2.5 mM |
| GTP (100 mM) | 0.5 µL | 2.5 mM |
| UTP (100 mM) | 0.5 µL | 2.5 mM |
| 2'-O-Me-CTP (100 mM) | 0.5 µL | 2.5 mM |
| Linearized DNA Template | X µL | 50-100 ng/µL |
| RNase Inhibitor | 1 µL | 2 U/µL |
| T7 RNA Polymerase Mutant | 2 µL | - |
Protocol:
-
Thaw all components on ice.
-
In a nuclease-free microcentrifuge tube, combine the nuclease-free water, 10x transcription buffer, NTPs (including 2'-O-Me-CTP), and the DNA template.
-
Add the RNase inhibitor and mix gently by pipetting.
-
Add the T7 RNA Polymerase mutant to the reaction mixture.
-
Mix thoroughly but gently, and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times may increase yield but can also lead to non-templated additions.
Part 3: DNase Treatment and RNA Purification
3.1. DNase I Treatment:
-
Following the in vitro transcription reaction, add 1 µL of RNase-Free DNase I to the 20 µL reaction mixture.
-
Incubate at 37°C for 15-30 minutes to digest the DNA template.
3.2. RNA Purification:
There are several methods for purifying the transcribed RNA. Lithium chloride (LiCl) precipitation is a common and effective method for removing unincorporated nucleotides.
-
Add 30 µL of nuclease-free water to the DNase-treated reaction to bring the volume to 51 µL.
-
Add 29 µL of 8 M LiCl and mix well.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) at 4°C for 15 minutes to pellet the RNA.
-
Carefully aspirate the supernatant, which contains the unincorporated NTPs.
-
Wash the RNA pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at high speed at 4°C for 5 minutes.
-
Remove the ethanol wash and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet.
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
Part 4: Quality Control and Verification of Incorporation
4.1. Denaturing Agarose or Polyacrylamide Gel Electrophoresis:
To assess the integrity and size of the transcribed RNA, run a sample on a denaturing gel (e.g., formaldehyde-agarose or urea-polyacrylamide). The RNA should appear as a single, sharp band at the expected size.
4.2. Spectrophotometry:
Determine the concentration and purity of the RNA using a spectrophotometer. The A260/A280 ratio should be approximately 2.0.
4.3. Verification of 2'-O-Methylcytidine Incorporation:
While successful transcription of the correct length is a good indicator, direct verification of the modification's incorporation is often necessary.
-
Mass Spectrometry: The most definitive method is to analyze the intact RNA or its digested fragments by mass spectrometry. The mass shift corresponding to the incorporation of 2'-O-methylcytidine can be readily detected.
-
Enzymatic Digestion and Chromatography: The RNA can be digested into individual nucleosides using enzymes like P1 nuclease and bacterial alkaline phosphatase. The resulting nucleosides can then be analyzed by high-performance liquid chromatography (HPLC) and compared to a 2'-O-methylcytidine standard[1].
-
Primer Extension Analysis: The presence of a 2'-O-methyl group can cause a reverse transcriptase to pause or stop, particularly at low dNTP concentrations. This property can be exploited in a primer extension assay to map the locations of 2'-O-methylated residues[17][18].
Causality Behind Experimental Choices
-
Use of Mutant T7 RNA Polymerase: The active site of wild-type T7 RNA polymerase has a tyrosine residue (Y639) that forms a hydrogen bond with the 2'-hydroxyl of the incoming NTP, a key interaction for discriminating against deoxynucleotides. Mutating this residue to phenylalanine (Y639F) removes this hydrogen bond, creating more space in the active site and thus allowing the accommodation of bulkier 2'-substituents like the O-methyl group[8].
-
Room Temperature Reaction Setup: Spermidine, a common component of transcription buffers, can cause the DNA template to precipitate at low temperatures. Assembling the reaction at room temperature prevents this issue[15][16].
-
LiCl Precipitation: Lithium chloride is effective at precipitating RNA while leaving shorter nucleic acids and free nucleotides in solution. This makes it an excellent choice for purifying in vitro transcribed RNA.
Self-Validating Systems
A robust protocol should include internal checks. When designing your DNA template, consider incorporating a unique restriction site that will only be present in the full-length transcript. Digestion of the purified RNA with the corresponding RNase H and a DNA oligonucleotide can confirm the presence of the full-length product. Additionally, running a parallel control reaction with only the four standard NTPs can help in troubleshooting and assessing the efficiency of modified nucleotide incorporation.
Applications in Research and Drug Development
The ability to enzymatically synthesize RNA containing 2'-O-methylcytidine opens up numerous possibilities:
-
Therapeutic RNA: As mentioned, this modification is crucial for reducing the immunogenicity and increasing the stability of mRNA vaccines and therapeutics[5][19].
-
Structural Biology: Incorporating 2'-O-methylated nucleotides can help in crystallizing RNA molecules by predisposing the ribose sugar to the C3'-endo pucker, which is characteristic of A-form helices[3].
-
Probing RNA-Protein Interactions: The presence of a 2'-O-methyl group can either enhance or disrupt interactions with RNA-binding proteins, making it a valuable tool for studying these interactions.
The protocols and insights provided in this guide are intended to serve as a strong foundation for your research. As with any molecular biology technique, optimization for your specific application is key to achieving the best results.
References
-
Amerigo Scientific. Unlocking the Mysteries of RNA 2′-O-Methylation: Classical Methods and Deep Sequencing-Based Approaches. Available from: [Link]
-
Motorin, Y., & Marchand, V. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. Genes, 9(12), 642. Available from: [Link]
-
Yu, Y. T. (2012). Detection and quantification of RNA 2'-O-methylation and pseudouridylation. Methods in enzymology, 511, 247–264. Available from: [Link]
-
Meyer, A. J., et al. (2015). Stabilized T7 RNA polymerase mutants have increased yield of heavily modified RNAs. Nucleic Acids Research, 43(13), 6584–6593. Available from: [Link]
-
Meyer, A. J., et al. (2015). Transcription yield of fully 2'-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants. Nucleic Acids Research, 43(13), 6584–6593. Available from: [Link]
-
Deb, I., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(21), 12274–12286. Available from: [Link]
-
Conrad, F., et al. (1995). Enzymatic synthesis of 2'-modified nucleic acids: identification of important phosphate and ribose moieties in RNase P substrates. Nucleic Acids Research, 23(11), 1845–1853. Available from: [Link]
-
Sousa, R., & Padilla, R. (1995). A mutant T7 RNA polymerase as a DNA polymerase. The EMBO journal, 14(18), 4609–4621. Available from: [Link]
-
Siegmund, K., et al. (2012). Screening mutant libraries of T7 RNA polymerase for candidates with increased acceptance of 2′-modified nucleotides. Chemical Communications, 48(73), 9150-9152. Available from: [Link]
-
Floor, S. N. (2019). In vitro transcription, capping, and 2'-O methylation of long RNAs. protocols.io. Available from: [Link]
-
Chelliserrykattil, J., & Ellington, A. D. (2004). Evolution of a T7 RNA polymerase variant that transcribes 2'-O-methyl RNA. Nature biotechnology, 22(9), 1155–1160. Available from: [Link]
-
Kropinska, D., et al. (2022). 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion. Nucleic Acids Research, 50(10), 5575–5591. Available from: [Link]
-
CD Genomics. What Is 2'-O-Methylation and How to Detect It. Available from: [Link]
-
Liu, J., et al. (2024). The detection, function, and therapeutic potential of RNA 2'-O-methylation. The Innovation Life, 3(1), 100112. Available from: [Link]
- Meyer, A. J., & Ellington, A. D. (2015). T7 rna polymerase variants with expanded substrate range and enhanced transcriptional yield. Google Patents. WO2015143318A1.
-
Lee, S., et al. (2024). Simple Enzymatic Incorporation of 2'OMeU Nucleotide at the End of the Poly-A Tail for Enhancement of the mRNA Stability and Protein Expression. ACS Chemical Biology, 19(10), 2206-2213. Available from: [Link]
-
Bio-Synthesis Inc. (2021). The incorporation of N1-methyl pseudouridine by T7 bacteriophage derived RNA polymerase was instrumental for COVID-19 mRNA vaccine production. Available from: [Link]
-
Chelliserrykattil, J., & Ellington, A. D. (2004). Evolution of a T7 RNA polymerase variant that transcribes 2'-O-methyl RNA. Nature biotechnology, 22(9), 1155–1160. Available from: [Link]
-
Liu, J., et al. (2025). The detection, function, and therapeutic potential of RNA 2'-O-methylation. The innovation life, 3(1). Available from: [Link]
-
Floor, S. N. (2019). In vitro transcription, capping, and 2'-O methylation of long RNAs. protocols.io. Available from: [Link]
-
Liu, J., et al. (2024). The detection, function, and therapeutic potential of RNA 2'-O-methylation. The Innovation Life, 3(1), 100112. Available from: [Link]
-
CD Genomics. 2'-O-Methylation Sequencing. Available from: [Link]
-
Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Synthesis of N4-Methylcytidine (m4C) and N4,N4-Dimethylcytidine (m4,2C) Modified RNA. Current protocols, 1(9), e248. Available from: [Link]
-
Floor, S. (2019). In vitro transcription, capping, and 2'-O methylation of long RNAs v1. ResearchGate. Available from: [Link]
-
Erales, J., & Marchand, V. (2023). Site-Specific Analysis of Ribosomal 2′O-Methylation by Quantitative Reverse Transcription PCR Under Low Deoxynucleotide Triphosphate Concentrations. Molecular and Cellular Probes, 69, 101918. Available from: [Link]
-
Kropinska, D., et al. (2022). 2'-O-methylation of the second transcribed nucleotide within mRNA 5' cap impacts protein production level in a cell specific manner and contributes to RNA immune evasion. bioRxiv. Available from: [Link]
Sources
- 1. Unlocking the Mysteries of RNA 2′-O-Methylation: Classical Methods and Deep Sequencing-Based Approaches - Amerigo Scientific [amerigoscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 5. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2’-O-methylation of the second transcribed nucleotide within mRNA 5’ cap impacts protein production level in a cell specific manner and contributes to RNA immune evasion | bioRxiv [biorxiv.org]
- 7. Enzymatic synthesis of 2'-modified nucleic acids: identification of important phosphate and ribose moieties in RNase P substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mutant T7 RNA polymerase as a DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2015143318A1 - T7 rna polymerase variants with expanded substrate range and enhanced transcriptional yield - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moleculardepot.com [moleculardepot.com]
- 14. 2'-O-Methylcytidine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. The detection, function, and therapeutic potential of RNA 2’-O-methylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging 2'-O-Methylated RNA for Advanced Structural Biology and Biophysical Studies
Target Audience: Structural Biologists, Biophysicists, and RNA Therapeutics Developers Document Type: Technical Application Guide & Validated Protocols
Introduction: The Mechanistic Power of 2'-O-Methylation
In structural biology, RNA presents a notorious challenge: it is highly susceptible to ubiquitous RNase degradation and exists in highly dynamic, heterogeneous conformational ensembles. As a Senior Application Scientist, I frequently see structural campaigns fail because the RNA target cannot maintain a single, stable conformation long enough for high-resolution data acquisition.
The strategic introduction of 2'-O-methylation (Nm)—a naturally occurring post-transcriptional modification where a methyl group is added to the 2'-hydroxyl (-OH) of the ribose moiety—fundamentally alters the biophysical landscape of the RNA[1].
The Causality of Stabilization:
-
Conformational Locking (Steric Hindrance): In unmodified RNA, the ribose ring fluctuates between C2'-endo and C3'-endo puckers. The addition of a 2'-O-methyl group introduces severe steric repulsion with the 3'-phosphate and the 2-carbonyl groups if the sugar attempts to adopt a C2'-endo conformation[2]. This steric clash strongly biases the equilibrium toward the C3'-endo conformation, which is the canonical geometry required for an A-form RNA double helix[1].
-
Thermodynamic Pre-organization: Because the single-stranded 2'-O-Me RNA is already pre-organized into the C3'-endo pucker, the entropic penalty ( ΔS ) typically paid during duplex formation is significantly reduced. This results in an increase in thermodynamic stability, raising the melting temperature ( Tm ) by approximately 0.5°C to 1.5°C per modification[3].
-
Nuclease Immunity: The hydrolytic cleavage of RNA requires the 2'-OH to act as an intramolecular nucleophile, attacking the adjacent phosphodiester bond. Replacing this hydroxyl with a bulky, non-nucleophilic methoxy group eliminates this reaction mechanism, granting the RNA extreme resistance to enzymatic degradation[4].
Table 1: Quantitative Biophysical Impact of 2'-O-Methylation
| Biophysical Property | Unmodified RNA | 2'-O-Methylated RNA | Mechanistic Causality |
| Sugar Pucker Preference | Dynamic C2'-endo / C3'-endo | Strongly biased to C3'-endo | Steric clash in C2'-endo state prevents fluctuation. |
| Duplex Stability ( ΔΔG ) | Baseline | +0.2 to +0.5 kcal/mol per mod | Reduced entropy loss upon folding into A-form helix. |
| Melting Temperature ( Tm ) | Baseline | Increases by ~0.5 - 1.5 °C per mod | Pre-organized helical geometry strengthens base stacking. |
| Nuclease Half-life | Minutes to Hours | Days to Weeks | Removal of the 2'-OH nucleophile prevents backbone cleavage. |
| Excited State Lifetime | Transient (milliseconds) | Up to 10-fold increase | Preferential stabilization of paired excited state motifs. |
Structural Biology Workflows using 2'-O-Me RNA
Caption: Workflow for integrating 2'-O-methylated RNA into structural biology pipelines.
Application & Protocol 1: X-ray Crystallography
Crystallization requires molecules to pack uniformly into a repeating lattice. Unmodified RNA often fails to crystallize because flexible regions create structural heterogeneity. By substituting specific residues with 2'-O-Me analogs, we lock the RNA into a rigid A-form helix, reducing dynamic disorder and promoting crystal lattice contacts[5]. Furthermore, the hydrophobic layer formed by the methyl groups in the minor groove can provide novel crystal packing interfaces[5].
Protocol: Crystallization of 2'-O-Me RNA Duplexes
Self-Validating System: This protocol includes dynamic light scattering (DLS) to ensure sample homogeneity prior to screening.
-
Sample Preparation & Purification:
-
Synthesize the RNA construct using standard phosphoramidite chemistry, incorporating 2'-O-Me at targeted flexible regions (often alternating CG steps or terminal ends).
-
Purify via anion-exchange HPLC. Validation: Assess purity via LC-MS; the mass must exactly match the expected mass +14 Da per methylation.
-
-
Annealing:
-
Resuspend the lyophilized RNA to 1-2 mM in Annealing Buffer (10 mM Sodium Cacodylate pH 6.5, 50 mM NaCl).
-
Heat to 90°C for 3 minutes.
-
To favor intermolecular duplexes, cool slowly (1°C/min) to 4°C.
-
Validation: Run DLS. The polydispersity index (PDI) should be < 0.15, confirming a single oligomeric state.
-
-
Crystallization Setup (Vapor Diffusion):
-
Set up hanging-drop plates. Mix 1 µL of RNA with 1 µL of reservoir solution.
-
Pro-Tip: 2'-O-Me RNA often requires slightly higher concentrations of precipitants compared to wild-type RNA. Use screens containing 2-Methyl-2,4-pentanediol (MPD) (e.g., 10-20% MPD, 40 mM Sodium Cacodylate pH 6.0, 12 mM Spermine, 80 mM KCl)[5].
-
-
Incubation & Harvesting:
-
Incubate at 20°C. Crystals typically appear within 3 to 14 days. The nuclease resistance of 2'-O-Me ensures the sample remains intact during this prolonged period.
-
Application & Protocol 2: NMR Spectroscopy of Transient States
RNA molecules function by transitioning between a highly populated ground state (GS) and transient, low-populated excited states (ES). These ES conformations are often invisible to standard structural techniques. 2'-O-methylation preferentially stabilizes alternative secondary structures where the modified nucleotides are base-paired, increasing the abundance and lifetime of short-lived ES conformations by up to 10-fold[2].
Protocol: Trapping RNA Excited States for NMR
-
Isotopic Labeling Strategy:
-
Synthesize the RNA with site-specific 2'-O-Me modifications at residues predicted to base-pair in the target excited state[2].
-
Use 13 C/ 15 N labeled phosphoramidites for the surrounding unmodified residues to allow for multidimensional NMR.
-
-
Buffer Exchange:
-
Exchange the RNA into NMR Buffer (15 mM Sodium Phosphate pH 6.4, 25 mM NaCl, 0.1 mM EDTA) using 3 kDa MWCO centrifugal filters. Concentrate to 0.8 mM.
-
Validation: Acquire a 1D 1 H imino proton spectrum at 278 K. Sharp imino peaks between 12-14 ppm confirm stable base-pairing.
-
-
Data Acquisition:
-
Acquire 2D 1 H- 13 C HSQC spectra at 298 K.
-
Diagnostic Marker: The 2'-O-methyl protons will appear as a distinct, sharp singlet near 3.4 ppm ( 1 H) and 58 ppm ( 13 C), serving as an excellent internal reference[5].
-
-
Relaxation Dispersion Analysis:
-
Perform 13 C Chemical Exchange Saturation Transfer (CEST) experiments. The extended lifetime of the 2'-O-Me stabilized ES allows for precise quantification of the exchange rate ( kex ) and population ( pB )[2].
-
Mechanistic Logic of 2'-O-Me Stabilization
Caption: Mechanistic pathways by which 2'-O-methylation enhances RNA stability and structure.
Application 3: Cryo-EM and Ribozyme Inactivation
When studying catalytic RNAs (ribozymes) or self-cleaving aptamers via Cryo-Electron Microscopy (Cryo-EM), capturing the pre-catalytic state is incredibly difficult because the RNA will cleave itself in the sample tube.
The Solution: Mutating the specific nucleophilic 2'-OH at the active site to a 2'-O-Me group prevents the transesterification reaction, effectively "freezing" the RNA in its pre-catalytic state. Cautionary Insight: While this is a standard practice, structural biologists must validate the local geometry. In some specific ribozyme active sites, the 2'-O-Me group can induce a non-native C2'-endo conformation due to complex local tertiary interactions, which may slightly perturb the true transition state geometry[6]. Always correlate 2'-O-Me inactive structures with biochemical cleavage assays of the wild-type RNA.
References
-
2′-O-methylation (Nm) in RNA: progress, challenges, and future directions Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
What Is 2'-O-Methylation and How to Detect It Source: CD Genomics URL:[Link]
-
Solution structure of RNA duplexes containing alternating CG base pairs: NMR study of r(CGCGCG)2 and 2'-O-Me(CGCGCG)2 under low salt conditions Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Interplay of LNA and 2′-O-Methyl RNA in the Structure and Thermodynamics of RNA Hybrid Systems: A Molecular Dynamics Study Using the Revised AMBER Force Field and Comparison with Experimental Results Source: ACS Publications (The Journal of Physical Chemistry B) URL:[Link]
-
O-Methylation can increase the abundance and lifetime of alternative RNA conformational states Source: Oxford Academic (Nucleic Acids Research) URL:[Link]
-
Critical structural perturbations of ribozyme active sites induced by 2'-O-methylation commonly used in structural studies Source: bioRxiv URL:[Link]
Sources
- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 5. Solution structure of RNA duplexes containing alternating CG base pairs: NMR study of r(CGCGCG)2 and 2'-O-Me(CGCGCG)2 under low salt conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting 2'-O-Methyl RNA Chemical Synthesis
Welcome to the Technical Support Center for 2'-O-methylated (2'-OMe) RNA synthesis. This resource is designed for drug development professionals and synthetic chemists. It provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to overcome the unique steric and chemical challenges inherent to 2'-OMe phosphoramidite chemistry.
Core Synthesis Workflow
Solid-phase 2'-O-methyl RNA synthesis workflow highlighting critical chemical steps.
Section 1: Coupling Efficiency & Activator Selection
FAQ 1: Why am I seeing a high percentage of truncated sequences (n-1, n-2) during 2'-OMe RNA synthesis compared to standard DNA synthesis?
Answer: The primary cause of truncated sequences in 2'-OMe RNA synthesis is incomplete coupling. The 2'-O-methyl group introduces significant steric hindrance around the 3'-phosphoramidite moiety. This bulkiness restricts the nucleophilic attack of the 5'-hydroxyl group of the growing oligonucleotide chain[1]. Unlike DNA synthesis, which typically requires only 1 to 2 minutes of coupling, 2'-OMe RNA phosphoramidites require highly efficient activators and extended coupling times to achieve the >99% coupling efficiency necessary for full-length product assembly.
FAQ 2: Which activator should I use to maximize 2'-OMe coupling yields?
Answer: The choice of activator dictates the kinetic efficiency of the reactive tetrazolide intermediate formation. While 5-Ethylthio-1H-tetrazole (ETT) is a common choice requiring 10-15 minutes, 2 provides superior activation for sterically hindered 2'-OMe amidites. BTT allows for reduced coupling times (e.g., 300 seconds) while maintaining exceptionally high yields[2][3].
Quantitative Comparison: Activator Performance
| Activator | Concentration | Recommended Coupling Time | Relative Efficiency for 2'-OMe |
| 1H-Tetrazole | 0.45 M | 12 - 15 min | Low (Prone to truncation) |
| ETT (5-Ethylthio-1H-tetrazole) | 0.25 M | 10 - 15 min | Moderate to High |
| BTT (5-Benzylthio-1H-tetrazole) | 0.25 M - 0.30 M | 5 - 6 min (300 - 360 s) | High (Optimal for long oligos) |
| DCI (4,5-Dicyanoimidazole) | 0.25 M | 10 - 12 min | High (Less acidic, good for sensitive bases) |
Protocol 1: Optimized Coupling Protocol for 2'-OMe Phosphoramidites
This self-validating protocol ensures maximum coupling efficiency through a double-coupling strategy.
-
Preparation: Dissolve 2'-OMe phosphoramidites in strictly anhydrous acetonitrile (water content <30 ppm) to a final concentration of 0.1 M.
-
Activator Setup: Prepare a 0.25 M solution of BTT in anhydrous acetonitrile.
-
First Coupling: Deliver the amidite and BTT to the solid support column simultaneously. Incubate for 300 seconds (5 minutes)[3].
-
Wash: Flush the column with anhydrous acetonitrile for 15 seconds to remove the unreacted monomer and prevent unwanted side reactions.
-
Second Coupling (Recommended for >40-mers): Deliver a fresh pulse of amidite and BTT. Incubate for an additional 300 seconds.
-
Validation (Self-Correction): Monitor the trityl cation release during the subsequent deblocking step using UV absorbance at 498 nm. A consistent trityl signal area across cycles confirms >99% coupling efficiency. A drop in area indicates moisture contamination or exhausted activator.
Section 2: Cleavage and Deprotection Dynamics
FAQ 3: Can I use standard ammonium hydroxide for the deprotection of 2'-OMe RNA?
Answer: While concentrated ammonium hydroxide (NH4OH) can be used, it requires extended heating (e.g., 55°C for 16-24 hours). Extended thermal exposure can lead to sequence degradation or incomplete removal of stubborn base-protecting groups. For 2'-OMe RNA,4 is highly recommended[1][4]. AMA accelerates the transamidation and cleavage process, significantly reducing thermal exposure to just 10-15 minutes at 65°C.
FAQ 4: I am observing base modifications (+13 Da mass shifts) on my cytosines after deprotection. What went wrong?
Answer: This mass shift is caused by transamidation. It occurs when methylamine-containing solutions (like AMA) are used on standard Benzoyl-protected cytosine (Bz-dC). The methylamine attacks the benzoyl group, converting the cytosine into an irreversible N-methylcytosine adduct. To prevent this causality, you must use Acetyl-protected cytosine (Ac-dC) when planning an AMA deprotection[1].
Quantitative Comparison: Deprotection Conditions
| Reagent | Composition | Temp | Time | Compatible Cytosine Protection |
| Concentrated NH4OH | 28-30% NH3 in water | 55°C | 16 - 24 h | Bz-dC, Ac-dC |
| AMA (Heated) | 1:1 28% NH4OH : 40% Methylamine | 65°C | 10 - 15 min | Ac-dC ONLY (Avoid Bz-dC) |
| AMA (Standard) | 1:1 28% NH4OH : 40% Methylamine | 55°C | 1 hour | Ac-dC ONLY |
Protocol 2: Rapid Cleavage and Deprotection using AMA
This protocol ensures complete removal of base protecting groups without compromising the RNA backbone.
-
Resin Drying: After the final synthesis cycle (DMT-on or DMT-off), purge the synthesis column with argon to remove residual acetonitrile.
-
Cleavage: Transfer the solid support to a tightly sealed pressure vial. Add 1.0 mL of freshly prepared 5 per 1 µmol of synthesis scale[5].
-
Incubation: Seal the vial and heat at 55°C for 1 hour (or 65°C for 15 minutes)[1][5].
-
Cooling: Chill the vial on ice for 10 minutes before opening. Causality: This prevents the loss of volatile amines and dangerous sample boil-over.
-
Evaporation: Transfer the supernatant to a new tube, wash the resin with 50% ethanol, pool the liquids, and evaporate to dryness using a SpeedVac.
-
Validation (Self-Correction): Analyze the crude product via LC-MS. The protocol is validated if there is an absence of +42 Da (residual acetyl) or +104 Da (residual benzoyl) adducts on the target mass.
Section 3: Structural Integrity and Analytics
FAQ 5: Why is my 2'-OMe RNA eluting as a broad, smeared peak on Reverse-Phase HPLC?
Answer: 2'-OMe modifications increase the hydrophobicity and thermodynamic stability of the RNA. This makes the sequence highly prone to forming stable secondary structures (self-association or hairpins) even under standard HPLC conditions. This dynamic folding and unfolding during the run causes peak broadening. Troubleshooting step: Perform the RP-HPLC at elevated temperatures (60-80°C) or use strong denaturing buffers (e.g., containing sodium perchlorate or operating at pH 11-12) to melt secondary structures, ensuring the RNA elutes as a sharp, single-stranded peak.
Sources
Technical Support Center: Optimizing Reverse Transcription of 2'-O-Methylated RNA Templates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-O-methylated RNA. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you navigate the complexities of reverse transcribing these modified RNA templates. Our goal is to equip you with the knowledge to optimize your experiments for reliable and accurate results.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and concerns regarding the reverse transcription of 2'-O-methylated RNA.
Q1: Why is reverse transcription of 2'-O-methylated RNA so challenging?
A1: The primary challenge lies in the steric hindrance posed by the 2'-O-methyl group on the ribose sugar.[1][2] This modification can impede the processivity of reverse transcriptase (RT) enzymes, leading to premature termination of cDNA synthesis.[3][4][5] The effect is particularly pronounced at low deoxynucleotide triphosphate (dNTP) concentrations, a phenomenon that is often exploited for the detection of 2'-O-methylation sites.[1][2][6][7][8][9][10]
Q2: Can I use my standard reverse transcription protocol for 2'-O-methylated RNA?
A2: While a standard protocol might yield some product, it is often suboptimal and can lead to inaccurate quantification. The efficiency of reverse transcription can be significantly reduced, resulting in an underrepresentation of methylated transcripts in your cDNA population.[11] Specific optimization is crucial for obtaining reliable data.
Q3: Which reverse transcriptase is best for 2'-O-methylated templates?
A3: There isn't a single "best" enzyme for all scenarios. However, some reverse transcriptases demonstrate better performance on modified templates. For instance, Avian Myeloblastosis Virus (AMV) reverse transcriptase is known to be sensitive to 2'-O-methylation, especially at low dNTP concentrations, which can be utilized for mapping these modifications.[3][12] Engineered MMLV reverse transcriptases with increased thermostability can also be beneficial, as higher reaction temperatures can help to resolve secondary structures in the RNA template that might exacerbate pausing at methylation sites.[13][14]
Q4: How does 2'-O-methylation at the 3'-terminus of small RNAs affect reverse transcription?
A4: 3'-terminal 2'-O-methylation presents a unique challenge as it can inhibit the activity of poly(A) polymerase, an enzyme commonly used in small RNA library preparation for RT-qPCR.[15][16] This can lead to a failure to add a poly(A) tail, preventing the initiation of reverse transcription with an oligo(dT) primer. Similarly, it can negatively affect the efficiency of RNA ligases used for adapter ligation.[1][17] For these templates, methods like stem-loop RT-qPCR are often more suitable.[17]
Q5: What is the principle behind using low dNTP concentrations to detect 2'-O-methylation?
A5: At low dNTP concentrations, the reverse transcriptase is more likely to pause or dissociate from the RNA template when it encounters a 2'-O-methylated nucleotide.[1][6][9] This results in truncated cDNA products. By comparing the amount of full-length cDNA generated under low versus high dNTP conditions, one can infer the presence and even the stoichiometry of the modification at a specific site.[6][9][18]
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the reverse transcription of 2'-O-methylated RNA.
Issue 1: Low or No cDNA Yield
This is one of the most frequent problems when working with modified RNA templates.
Causality and Troubleshooting Steps:
-
Insufficient or Poor-Quality RNA:
-
Inhibitors in the RNA Preparation:
-
Cause: Contaminants from the RNA extraction process (e.g., salts, phenol, ethanol) can inhibit reverse transcriptase activity.[13]
-
Solution:
-
Ensure your RNA is properly purified. Consider an additional clean-up step.
-
If inhibition is suspected, try diluting the RNA template. While this reduces the input amount, it also dilutes the inhibitor, potentially increasing the overall reaction efficiency.[13]
-
-
-
Suboptimal Reverse Transcriptase or Reaction Conditions:
-
Cause: The chosen reverse transcriptase may not be efficient at reading through 2'-O-methylated sites, or the reaction conditions may not be optimized.
-
Solution:
-
Enzyme Selection: Test different reverse transcriptases. Consider a highly processive, thermostable enzyme.
-
Reaction Temperature: Increase the reaction temperature, especially for GC-rich templates or those with complex secondary structures.[13] Ensure your chosen enzyme is stable at higher temperatures.[14]
-
dNTP Concentration: For generating full-length cDNA, ensure you are using a high concentration of dNTPs.[9] Low dNTP concentrations are used for detecting methylation, not for maximizing yield.[1][6]
-
-
-
Primer Design and Annealing:
-
Cause: Inefficient primer binding can significantly reduce cDNA synthesis.
-
Solution:
-
Design primers with a melting temperature (Tm) suitable for your reaction conditions.
-
Perform a primer annealing step at a higher temperature (e.g., 65-70°C for 5-10 minutes) before adding the reverse transcriptase.[13]
-
-
Issue 2: Inaccurate Quantification of 2'-O-Methylated Transcripts
This issue often manifests as a discrepancy between expected and observed levels of modified RNA.
Causality and Troubleshooting Steps:
-
Differential Reverse Transcription Efficiency:
-
Cause: The primary reason for inaccurate quantification is that the 2'-O-methylation itself reduces the efficiency of reverse transcription compared to an unmodified template.
-
Solution:
-
The RTL-P Method: Employ a method that accounts for this difference, such as Reverse Transcription at Low dNTPs followed by PCR (RTL-P).[9] This method quantifies the modification level by comparing cDNA synthesis under low and high dNTP conditions.[6][7][18]
-
Standard Curves: When performing RT-qPCR, it is crucial to use a standard curve generated from a template with a known level of 2'-O-methylation to accurately quantify your target.
-
-
-
Primer Placement:
-
Cause: The location of the primers relative to the methylation site is critical for accurate detection and quantification.
-
Solution:
-
For methods like RTL-P, the reverse transcription primer is typically placed downstream of the methylation site, with PCR primers flanking the site.[9]
-
For general quantification, if possible, design primers that anneal to regions devoid of known modifications.
-
-
Experimental Protocol: Quantitative Reverse Transcription at Low dNTP Concentration (qRTL-P)
This protocol is adapted from established methods for the site-specific analysis of 2'-O-methylation.[6]
Materials:
-
Total RNA (DNase-treated)
-
Reverse Transcriptase (e.g., M-MLV)
-
5X RT Buffer
-
RNase Inhibitor
-
Gene-specific reverse transcription primers (Anchored and Unanchored)
-
High dNTP mix (e.g., 10 mM each)
-
Low dNTP mix (e.g., 20 µM each)
-
qPCR Master Mix (SYBR Green-based)
-
Forward and Reverse qPCR primers
-
Nuclease-free water
Step-by-Step Methodology:
-
Primer Design:
-
Anchored RT Primer (RT-A): Design the 3'-end to anneal directly at the 2'-O-methylated site.
-
Unanchored RT Primer (RT-U): Design the 3'-end to anneal one nucleotide downstream of the methylation site.[6]
-
qPCR Primers: Design a forward and reverse primer pair to amplify a region upstream of the methylation site.[6]
-
-
Reverse Transcription Setup:
-
For each RNA sample, prepare four separate reverse transcription reactions:
-
RT-A with High dNTPs
-
RT-A with Low dNTPs
-
RT-U with High dNTPs
-
RT-U with Low dNTPs
-
-
In a PCR tube, combine the RNA template and the corresponding RT primer.
-
Incubate at 70°C for 10 minutes to anneal, then place on ice.[6]
-
Prepare two master mixes, one with high dNTPs and one with low dNTPs, containing 5X RT buffer, RNase inhibitor, and reverse transcriptase.
-
Add the appropriate master mix to the annealed RNA/primer tubes.
-
-
Reverse Transcription Reaction:
-
Incubate the reactions according to the manufacturer's recommendations for the reverse transcriptase (e.g., 42-45°C for 60 minutes).
-
Inactivate the enzyme by heating (e.g., 85°C for 5 minutes).[20]
-
-
Quantitative PCR (qPCR):
-
Dilute the resulting cDNA.
-
Set up qPCR reactions for each of the four cDNA samples using the same upstream forward and reverse primers.
-
Run the qPCR on a real-time PCR instrument.
-
Data Analysis:
-
Under low dNTP conditions, the reaction with the RT-U primer is expected to yield less full-length cDNA compared to the RT-A primer if the site is methylated, resulting in a higher Ct value.[6]
-
The reactions with high dNTPs serve as a control for primer bias.
-
The level of methylation can be assessed by calculating the difference in Ct values (ΔCt) between the RT-U and RT-A reactions under low dNTP conditions, and comparing this to the ΔCt under high dNTP conditions.
Visualization of the qRTL-P Workflow
Caption: Workflow for qRTL-P to detect 2'-O-methylation.
Comparative Data Summary
| Parameter | High dNTP Concentration | Low dNTP Concentration | Rationale |
| Purpose | Maximize full-length cDNA synthesis | Induce RT pausing at 2'-O-Me sites | To differentiate between methylated and unmethylated templates. |
| Expected Outcome (Unmethylated RNA) | High yield of full-length cDNA | High yield of full-length cDNA | RT is not impeded. |
| Expected Outcome (Methylated RNA) | High yield of full-length cDNA | Low yield of full-length cDNA | RT pauses/terminates at the 2'-O-Me site.[1][6] |
III. References
-
Site-specific validation and quantification of RNA 2′-O-methylation by qPCR with RNase H. (2022). [No Source Provided].
-
Direct quantification of 3′ terminal 2′-O-methylation of small RNAs by RT-qPCR - PMC. (n.d.). [No Source Provided].
-
Site-Specific Analysis of Ribosomal 2′O-Methylation by Quantitative Reverse Transcription PCR Under Low Deoxynucleotide Triphosphate Concentrations. (2023). Taylor & Francis.
-
Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. (2018). [No Source Provided].
-
Assessing 2'-O-methylation of mRNA Using Quantitative PCR - PMC - NIH. (n.d.). [No Source Provided].
-
Direct quantification of 3' terminal 2'-O-methylation of small RNAs by RT-qPCR. (2025). [No Source Provided].
-
Assessing 2′-O-Methylation of mRNA Using Quantitative PCR. (n.d.). [No Source Provided].
-
Accurate quantification of 3′-terminal 2′-O-methylated small RNAs by utilizing oxidative deep sequencing and stem-loop RT-qPCR. (n.d.). Hep Journals.
-
What Is 2'-O-Methylation and How to Detect It. (n.d.). CD Genomics.
-
RTL-P: a sensitive approach for detecting sites of 2′-O-methylation in RNA molecules. (2012). Nucleic Acids Research | Oxford Academic.
-
What troubleshooting is there for low cDNA yield?. (n.d.). PCR Biosystems.
-
Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC. (n.d.). [No Source Provided].
-
Internal RNA 2′-O-methylation on the HIV-1 genome impairs reverse transcription. (2024). Nucleic Acids Research | Oxford Academic.
-
Unlocking the Mysteries of RNA 2′-O-Methylation: Classical Methods and Deep Sequencing-Based Approaches. (n.d.). Amerigo Scientific.
-
Internal RNA 2'-O-methylation on the HIV-1 genome impairs reverse transcription. (2024). PubMed.
-
Optimization of enzymatic reaction conditions for generating representative pools of cDNA from small RNA - PMC. (n.d.). [No Source Provided].
-
Base modifications affecting RNA polymerase and reverse transcriptase fidelity - PMC - NIH. (2018). [No Source Provided].
-
Reverse Transcriptase Properties. (n.d.). Thermo Fisher Scientific - US.
-
Molecular marvels: choosing the most suitable reverse transcriptase. (2023). [No Source Provided].
-
Internal RNA 2′-O-methylation on the HIV-1 genome impairs reverse transcription. (2023). Oxford Academic.
-
Internal RNA 2′-O-methylation on the HIV-1 genome impairs reverse transcription. (2023). [No Source Provided].
-
Enzymes to analyze RNA | Reverse transcriptases and RNA ligases. (n.d.). QIAGEN.
-
The Effect of Base Modification on RNA Polymerase and Reverse Transcriptase Fidelity. (n.d.). NEB.
-
in vitro transcription, capping, and 2'-O methylation of long RNAs. (2019). Protocols.io.
-
2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC - NIH. (n.d.). [No Source Provided].
-
The RTL-P approach for detecting the presence of 2'-O-methylation in... (n.d.). ResearchGate.
-
Why is my total cDNA yield low?. (2025). 10x Genomics.
-
RNA Preparation Troubleshooting. (n.d.). Sigma-Aldrich.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Internal RNA 2'-O-methylation on the HIV-1 genome impairs reverse transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Assessing 2′-O-Methylation of mRNA Using Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 8. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Unlocking the Mysteries of RNA 2′-O-Methylation: Classical Methods and Deep Sequencing-Based Approaches - Amerigo Scientific [amerigoscientific.com]
- 11. Optimization of enzymatic reaction conditions for generating representative pools of cDNA from small RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pcrbio.com [pcrbio.com]
- 14. Reverse Transcriptase Properties | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. Direct quantification of 3′ terminal 2′-O-methylation of small RNAs by RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Accurate quantification of 3′-terminal 2′-O-methylated small RNAs by utilizing oxidative deep sequencing and stem-loop RT-qPCR [journal.hep.com.cn]
- 18. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RNA Preparation Troubleshooting [sigmaaldrich.com]
- 20. Site-specific validation and quantification of RNA 2′-O-methylation by qPCR with RNase H | bioRxiv [biorxiv.org]
Technical Support Center: Troubleshooting Degradation of 5'-Cytidylic acid, 2'-O-methyl-
Welcome to our dedicated technical support center for 5'-Cytidylic acid, 2'-O-methyl-, a key building block in oligonucleotide synthesis and various biochemical assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential degradation issues, ensuring the integrity and success of your experiments. As your partner in research, we provide not just solutions, but the scientific reasoning behind them.
Introduction: The Inherent Stability of 2'-O-Methyl Modifications
The 2'-O-methylation of ribonucleosides is a cornerstone of modern nucleic acid chemistry, imparting significant resistance to degradation. This modification protects the phosphodiester backbone from nuclease-mediated cleavage and alkaline hydrolysis.[1][2] The methyl group at the 2'-position of the ribose sugar sterically hinders the access of nucleases and prevents the 2'-hydroxyl group from participating in the intramolecular cleavage of the phosphodiester bond, a common degradation pathway for RNA.[1][2]
However, "stable" does not mean "indestructible." Under certain experimental conditions, degradation can still occur, leading to compromised results. This guide will walk you through the most common degradation scenarios, their underlying causes, and robust solutions.
Frequently Asked Questions (FAQs)
Q1: I suspect my stock solution of 5'-Cytidylic acid, 2'-O-methyl- has degraded. What are the most likely causes?
A1: While 2'-O-methylated nucleotides are robust, degradation of a stock solution is most often linked to:
-
Suboptimal Storage Conditions: Repeated freeze-thaw cycles can lead to the formation of ice crystals that may cause physical damage. Long-term storage at inappropriate temperatures can accelerate slow chemical degradation processes. For optimal stability, we recommend storing the lyophilized powder at -20°C and aqueous solutions in small aliquots at -80°C.
-
Contamination: Microbial or nuclease contamination can compromise your stock. Always use sterile, nuclease-free water and consumables for reconstitution and handling.
-
Extreme pH: Although more resistant than unmodified RNA, prolonged exposure to strong acids or bases can lead to degradation. The primary sites of attack are the glycosidic bond and the phosphate group.
Q2: My experiment involves harsh chemical treatments. How stable is 5'-Cytidylic acid, 2'-O-methyl- to acid and base?
A2: The 2'-O-methyl group significantly enhances the stability of the glycosidic bond to acidic hydrolysis compared to unmodified ribonucleosides.[3] However, strong acidic conditions (pH < 2) can still lead to cleavage of the glycosidic bond, resulting in the release of the cytosine base and 2'-O-methyl-ribose-5'-phosphate.
Under strongly basic conditions (pH > 12), while the 2'-O-methyl group protects against the canonical RNA hydrolysis pathway, dephosphorylation of the 5'-monophosphate can occur over time, yielding 2'-O-methylcytidine.
Q3: Can 5'-Cytidylic acid, 2'-O-methyl- be damaged by oxidation?
A3: Yes, oxidative damage is a potential concern, especially in the presence of reactive oxygen species (ROS). The primary target of oxidation is the cytidine base. This can lead to the formation of various oxidized derivatives, such as 5-hydroxycytidine and further oxidation products.[4][5][6] In some biological contexts, enzymatic oxidation of related molecules to derivatives like 2'-O-methyl-5-hydroxymethylcytidine has been observed.[4][5][6]
Troubleshooting Guide: A Symptom-Based Approach
This section provides a structured approach to troubleshooting common experimental issues that may arise from the degradation of 5'-Cytidylic acid, 2'-O-methyl-.
Symptom 1: Unexpected Peaks in HPLC or LC-MS Analysis
| Potential Cause | Explanation | Troubleshooting Steps |
| Acidic Degradation | Cleavage of the N-glycosidic bond. | 1. Verify pH: Ensure the pH of all solutions is within a stable range (typically pH 4-8). 2. Analyze for Degradants: Look for the mass corresponding to cytosine and 2'-O-methyl-ribose-5'-phosphate in your LC-MS data. 3. Control Experiment: Incubate a fresh sample in an acidic buffer (e.g., pH 2) as a positive control for degradation. |
| Basic Degradation | Dephosphorylation. | 1. Check pH of Buffers: Avoid prolonged exposure to high pH buffers. 2. LC-MS Analysis: Search for a peak corresponding to the mass of 2'-O-methylcytidine (the dephosphorylated form). |
| Oxidative Damage | Modification of the cytosine base. | 1. Minimize Oxidants: If your protocol involves reagents that can generate ROS, consider using a scavenger or performing the reaction under an inert atmosphere. 2. LC-MS/MS Analysis: Look for mass additions corresponding to hydroxyl groups (+16 Da) or other oxidative modifications on the cytidine moiety. |
| Synthetic Impurities | Byproducts from the chemical synthesis process. | 1. Review Certificate of Analysis (CoA): Check the purity of your starting material. 2. High-Resolution MS: Characterize the unknown peaks to determine if they are related to the parent compound or are unrelated contaminants. |
Symptom 2: Loss of Biological Activity or Inefficient Incorporation in Enzymatic Reactions
| Potential Cause | Explanation | Troubleshooting Steps |
| Dephosphorylation | The 5'-phosphate is essential for recognition and incorporation by many enzymes (e.g., polymerases, ligases). | 1. Confirm Purity: Use a freshly prepared solution of high-purity 5'-Cytidylic acid, 2'-O-methyl-. 2. Analytical Verification: Use HPLC or LC-MS to check for the presence of the dephosphorylated form (2'-O-methylcytidine). |
| Base Modification | Changes to the cytosine base can disrupt base pairing and enzyme recognition. | 1. Protect from Light and Oxidants: Store the compound in the dark and avoid exposure to oxidizing agents. 2. LC-MS Analysis: Check for any modifications to the cytidine base. |
Experimental Protocols
Protocol 1: Stability Indicating HPLC-MS Method for 5'-Cytidylic acid, 2'-O-methyl-
This protocol provides a starting point for developing a stability-indicating method to separate the parent compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5% B over 10 minutes |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 271 nm and Mass Spectrometry (ESI-) |
| MS Parameters | Scan range m/z 100-500, monitor for expected masses |
Expected Masses (m/z) in Negative Mode:
-
5'-Cytidylic acid, 2'-O-methyl-: [M-H]⁻ ~336.08
-
2'-O-methylcytidine (dephosphorylated): [M-H]⁻ ~256.10
-
Cytosine: [M-H]⁻ ~110.04
Protocol 2: Forced Degradation Study
To understand the stability of your compound under specific experimental conditions, a forced degradation study is recommended.
-
Prepare Stock Solution: Dissolve 5'-Cytidylic acid, 2'-O-methyl- in nuclease-free water to a concentration of 1 mg/mL.
-
Stress Conditions (in separate, sealed vials):
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH. Incubate at 60°C.
-
Oxidation: Add an equal volume of 3% H₂O₂. Incubate at room temperature.
-
Thermal Stress: Incubate the aqueous stock solution at 80°C.
-
Photostability: Expose the aqueous stock solution to UV light (e.g., 254 nm) in a quartz cuvette.
-
-
Time Points: Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid and base samples): Neutralize the samples with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples by the stability-indicating HPLC-MS method described above.
Visualizing Degradation Pathways and Troubleshooting
Degradation Pathways
Caption: Potential degradation pathways of 5'-Cytidylic acid, 2'-O-methyl-.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting potential degradation issues.
References
-
Huber, S. M., van Delft, P., Tanpure, A., Miska, E. A., & Balasubramanian, S. (2017). 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA. Journal of the American Chemical Society, 139(5), 1766–1769. [Link]
-
Huber, S. M., van Delft, P., Tanpure, A., Miska, E. A., & Balasubramanian, S. (2017). (PDF) 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA. ResearchGate. [Link]
-
Martin, D. M. G., Reese, C. B., & Stephenson, G. F. (1968). Synthesis of 2'-O-Methyluridine, 2'-O-Methylcytidine and Their Relating Compounds. J-Stage, 21(5), 915-920. [Link]
-
National Center for Biotechnology Information (n.d.). 2'-O-Methylcytidine. PubChem. Retrieved from [Link]
-
Huber, S. M., van Delft, P., Tanpure, A., Miska, E. A., & Balasubramanian, S. (2017). 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA. Journal of the American Chemical Society. [Link]
-
CD Genomics (n.d.). What Is 2'-O-Methylation and How to Detect It. CD Genomics. Retrieved from [Link]
-
Wikipedia (n.d.). 2'-O-methylation. Wikipedia. Retrieved from [Link]
Sources
- 1. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 2. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 2'-O-Methyluridine, 2'-O-Methylcytidine and Their Relating Compounds. [jstage.jst.go.jp]
- 4. 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2'-O-Methylated RNA Oligonucleotides by HPLC
Welcome to the technical support center for the purification of 2'-O-methylated (2'-O-Me) RNA oligonucleotides using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this critical step in obtaining high-purity modified RNA.
The 2'-O-methylation of RNA is a common modification that enhances the stability of RNA oligonucleotides against nuclease degradation and can improve their hybridization properties.[1][] These characteristics make 2'-O-Me RNA a valuable tool in various applications, including antisense therapy, siRNAs, and CRISPR technology.[][3] However, the purification of these modified oligonucleotides can present unique challenges. This guide will address common issues and provide practical solutions to help you optimize your HPLC purification workflows.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the HPLC purification of 2'-O-methylated RNA oligonucleotides.
Problem 1: Poor Peak Shape (Broad or Tailing Peaks)
Q: My 2'-O-methylated RNA oligonucleotide is showing broad or tailing peaks during ion-pair reversed-phase (IP-RP) HPLC. What could be the cause and how can I fix it?
A: Poor peak shape is a common issue that can be attributed to several factors. Here’s a breakdown of potential causes and their solutions:
-
Secondary Structures: Even with the 2'-O-methylation, RNA can form secondary structures like hairpins, which can lead to multiple conformations and consequently, broad peaks.[4]
-
Suboptimal Ion-Pairing: The concentration and type of ion-pairing reagent are crucial for good separation.
-
Column Overload: Injecting too much sample can lead to peak broadening.
-
Solution: Reduce the amount of oligonucleotide injected onto the column. Perform a loading study to determine the optimal sample load for your column size.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor performance.
-
Solution: Implement a regular column cleaning and regeneration protocol as recommended by the manufacturer. If the problem persists, the column may need to be replaced.
-
Problem 2: Inadequate Resolution of Full-Length Product from Failure Sequences (n-1, n-2)
Q: I'm having trouble separating my full-length 2'-O-methylated RNA from shorter failure sequences (n-1, n-2). How can I improve the resolution?
A: Separating the desired full-length product from closely related impurities is a primary challenge in oligonucleotide purification.[3][9] Here are several strategies to enhance resolution:
-
Gradient Optimization: A shallow gradient is often necessary to resolve species of similar hydrophobicity.[10]
-
Solution: Decrease the gradient slope of your organic mobile phase (e.g., acetonitrile). Try a gradient of 0.5-1% change in organic solvent per column volume.
-
-
"Trityl-On" Purification: This strategy significantly increases the hydrophobicity of the full-length product.
-
Solution: If your synthesis protocol allows, perform the initial HPLC purification with the 5'-dimethoxytrityl (DMT) group still attached ("Trityl-On").[4] The highly hydrophobic DMT group will cause the full-length oligonucleotide to be retained much longer than the "Trityl-Off" failure sequences. The DMT group can then be cleaved post-purification.
-
-
Column Selection: The choice of stationary phase can have a significant impact on resolution.
-
Solution: Utilize a column specifically designed for oligonucleotide purification, such as a polystyrene-divinylbenzene (PS-DVB) based column. These columns are often more stable at the high temperatures and pH sometimes required for oligonucleotide separations.[5]
-
-
Temperature Optimization: As mentioned for peak shape, temperature also affects resolution.
-
Solution: Experiment with different column temperatures. Increasing the temperature can sometimes improve resolution between the full-length product and impurities.[5]
-
Problem 3: Presence of Unexpected Peaks
Q: My chromatogram shows several unexpected peaks in addition to my target 2'-O-methylated RNA. What could be their origin?
A: Unexpected peaks can arise from various sources during synthesis and workup.
-
Incomplete Deprotection: Protecting groups from the synthesis that have not been fully cleaved can result in additional, more hydrophobic species.[4][11]
-
Solution: Ensure your deprotection protocol is complete. This may involve optimizing the deprotection time, temperature, or reagents.
-
-
Phosphorothioate Oxidation: If your oligonucleotide contains phosphorothioate linkages, they can be oxidized to phosphodiesters, creating a new species that elutes differently.[5]
-
Solution: Use fresh, high-purity reagents and consider degassing your mobile phases to minimize oxidation. The addition of a chelating agent like EDTA to the mobile phase can sometimes help.[5]
-
-
Aggregation: Oligonucleotides can sometimes form aggregates, especially at high concentrations.
-
Solution: Try diluting your sample before injection. Including a denaturing agent like urea in the mobile phase can also help to disrupt aggregates.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for HPLC purification of a 2'-O-methylated RNA oligonucleotide?
A1: A good starting point for most 2'-O-methylated RNA oligonucleotides up to around 40 bases is Ion-Pair Reversed-Phase (IP-RP) HPLC . A typical setup would be:
| Parameter | Recommendation |
| Column | Polystyrene-divinylbenzene (PS-DVB) or C18 silica-based column for oligonucleotides |
| Mobile Phase A | 100 mM Triethylammonium acetate (TEAA) in water, pH 7.0 |
| Mobile Phase B | 100 mM TEAA in 50:50 Acetonitrile:Water |
| Gradient | A shallow linear gradient, for example, 25-45% B over 30 minutes |
| Flow Rate | Dependent on column dimensions (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column) |
| Temperature | 60°C |
| Detection | UV at 260 nm |
This method can then be optimized based on the specific results obtained.
Q2: How does 2'-O-methylation affect the retention of an RNA oligonucleotide in reversed-phase HPLC?
A2: The 2'-O-methylation adds a methyl group to the ribose sugar, which slightly increases the hydrophobicity of the oligonucleotide. This increased hydrophobicity will generally lead to a slightly longer retention time on a reversed-phase column compared to its unmodified RNA counterpart. However, the primary driver of retention in IP-RP HPLC for oligonucleotides is the interaction of the ion-pairing reagent with the phosphate backbone.
Q3: Is Anion-Exchange (AEX) HPLC a suitable alternative for purifying 2'-O-methylated RNA?
A3: Anion-Exchange (AEX) HPLC can be a very effective method for oligonucleotide purification, especially for resolving shorter sequences from the full-length product.[12] AEX separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[3] While it can be a powerful technique, IP-RP HPLC is often preferred for its ability to separate modified and unmodified oligonucleotides and for its compatibility with "Trityl-On" purification strategies.[3]
Q4: After HPLC purification, what is the best way to desalt my 2'-O-methylated RNA sample?
A4: Desalting is a critical step to remove the ion-pairing salts from your purified oligonucleotide, which can interfere with downstream applications.[3] Size-Exclusion Chromatography (SEC) is a common and effective method for desalting.[3] Alternatively, methods like ethanol precipitation or using specialized desalting cartridges can also be employed.
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC Purification of a 2'-O-Methylated RNA Oligonucleotide ("Trityl-Off")
This protocol outlines a general procedure for the purification of a deprotected ("Trityl-Off") 2'-O-methylated RNA oligonucleotide.
1. Materials and Reagents:
-
Crude, deprotected, and desalted 2'-O-methylated RNA oligonucleotide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Triethylamine (TEA)
-
Acetic Acid (glacial)
-
HPLC system with a UV detector and column heater
-
Oligonucleotide purification column (e.g., PS-DVB, 100 Å, 5 µm)
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 0.1 M TEAA solution by adding the appropriate amounts of TEA and acetic acid to HPLC-grade water and adjusting the pH to 7.0.
-
Mobile Phase B (Organic): Prepare a solution of 0.1 M TEAA in 50% ACN.
3. HPLC Method:
-
Column Equilibration: Equilibrate the column with the starting percentage of Mobile Phase B (e.g., 25%) for at least 10 column volumes.
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution:
-
Start with a shallow gradient, for example:
-
0-5 min: 25% B
-
5-35 min: 25-45% B (linear gradient)
-
35-40 min: 45-100% B (column wash)
-
40-45 min: 100% B
-
45-50 min: 100-25% B (return to initial conditions)
-
50-60 min: 25% B (re-equilibration)
-
-
-
Fraction Collection: Collect fractions corresponding to the main peak, which should be the full-length product.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC or mass spectrometry to confirm purity and identity.
-
Pooling and Desalting: Pool the pure fractions and proceed with desalting.
Workflow Diagram: HPLC Purification of 2'-O-Me RNA
Caption: Workflow for the purification of 2'-O-methylated RNA oligonucleotides.
References
-
Kanavarioti, A., & Rontree, S. (2021, April 21). Optimising analytical separations of synthetic RNA with modified HPLC. European Pharmaceutical Review. Retrieved from [Link]
-
Gilson. (n.d.). Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. Retrieved from [Link]
-
Waters Corporation. (n.d.). Oligonucleotide Separation Technology: Synthesis Challenges and HPLC Isolation Options. Retrieved from [Link]
-
Karikó, K., Muramatsu, H., Ludwig, J., & Weissman, D. (2011). Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA. Nucleic Acids Research, 39(21), e142. Retrieved from [Link]
-
Lavergne, T., et al. (2006). Synthesis of RNA Using 2'-O-DTM Protection. Journal of the American Chemical Society, 128(38), 12406–12407. Retrieved from [Link]
-
Karikó, K., Muramatsu, H., Ludwig, J., & Weissman, D. (2011). Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA. Nucleic Acids Research, 39(21), e142. Retrieved from [Link]
-
ATDBio. (n.d.). Chapter 7: Purification and characterisation of oligonucleotides. The Nucleic Acids Book. Retrieved from [Link]
-
Karikó, K., Muramatsu, H., Ludwig, J., & Weissman, D. (2011). Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA. ResearchGate. Retrieved from [Link]
-
Karikó, K., Muramatsu, H., Ludwig, J., & Weissman, D. (2011). Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA. PubMed. Retrieved from [Link]
-
Rieck, F. (2021, May 6). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Agilent. Retrieved from [Link]
-
D'Souza, S., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(18), 10473–10486. Retrieved from [Link]
-
Aivazachvili, V., et al. (1998). RNA analysis by ion-pair reversed-phase high performance liquid chromatography. Nucleic Acids Research, 26(14), 3373–3380. Retrieved from [Link]
-
ResearchGate. (n.d.). RNA analysis by ion-pair reversed-phase high performance liquid chromatography. Retrieved from [Link]
-
CD Genomics. (n.d.). What Is 2'-O-Methylation and How to Detect It. Retrieved from [Link]
-
Ewles, M., et al. (2022). Stability Indicating Ion-Pair Reversed-Phase Liquid Chromatography Method for Modified mRNA. ChemRxiv. Retrieved from [Link]
-
Waters Corporation. (n.d.). Ion-Pair Reversed-Phase Liquid Chromatography Method for Analysis of mRNA Poly(A) Tail Heterogeneity. Retrieved from [Link]
-
Sloan, K. E., et al. (2021). Ribosomal RNA 2'-O-methylations regulate translation by impacting ribosome dynamics. Proceedings of the National Academy of Sciences, 118(38), e2108799118. Retrieved from [Link]
-
Zhou, K. I., et al. (2024). 2′-O-Methylation (Nm) in RNA: Progress, Challenges, and Future Directions. Genes, 15(4), 434. Retrieved from [Link]
-
Ayadi, L., et al. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? International Journal of Molecular Sciences, 19(10), 2992. Retrieved from [Link]
-
Liu, N., et al. (2024). The detection, function, and therapeutic potential of RNA 2'-O-methylation. The Innovation, 5(1), 100552. Retrieved from [Link]
-
D'Souza, S., et al. (2020). 2'-O-methylation alters the RNA secondary structural ensemble. bioRxiv. Retrieved from [Link]
-
Pletzke, J. (2017, July 21). Tackling Problems with HPLC Purification of Oligonucleotides. Biocompare. Retrieved from [Link]
-
Riml, C., et al. (2014). Detection of RNA Modifications by HPLC Analysis and Competitive ELISA. In RNA Methylation (pp. 1-15). Humana Press. Retrieved from [Link]
-
ELLA Biotech. (n.d.). FAQs - Purification methods. Retrieved from [Link]
-
YMC. (2024, May 22). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Retrieved from [Link]
-
Wasserman, M. R., et al. (2016). 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO. PLoS ONE, 11(2), e0149179. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC conditions for analysis of digested ribosomal RNA. Retrieved from [Link]
-
Yu, Y. T. (2012). Detection and quantification of RNA 2′-O-methylation and pseudouridylation. In RNA Processing (pp. 235-247). Humana Press. Retrieved from [Link]
-
Motorin, Y., & Marchand, V. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. Genes, 9(12), 642. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Unlocking the Mysteries of RNA 2′-O-Methylation: Classical Methods and Deep Sequencing-Based Approaches. Retrieved from [Link]
Sources
- 1. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 3. gilson.com [gilson.com]
- 4. atdbio.com [atdbio.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. agilent.com [agilent.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. trilinkbiotech.com [trilinkbiotech.com]
overcoming poor coupling efficiency of 2'-O-methyl phosphoramidites
Welcome to the Oligonucleotide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in modified RNA synthesis: overcoming the poor coupling efficiency of 2'-O-methyl (2'-OMe) phosphoramidites.
The incorporation of 2'-OMe modifications is essential for enhancing nuclease resistance and target binding affinity in antisense oligonucleotides (ASOs), siRNAs, and aptamers[1]. However, the unique steric and electronic properties of this modification require strict deviations from standard DNA synthesis protocols. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure near-quantitative yields.
Diagnostic Workflow: 2'-OMe Coupling Optimization
Troubleshooting workflow for resolving poor 2'-O-methyl phosphoramidite coupling efficiency.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why do 2'-O-methyl phosphoramidites exhibit lower coupling efficiencies compared to standard DNA monomers? A1: The root cause is steric hindrance. The 2'-O-methyl group introduces significant steric bulk protruding into the minor groove, directly adjacent to the reactive 3'-phosphoramidite center[2]. This physical barrier restricts the approach angle of the incoming 5'-hydroxyl group of the growing oligonucleotide chain. Consequently, standard DNA coupling conditions (which are optimized for unhindered 2'-deoxy monomers) result in incomplete reactions and truncated failure sequences.
Q2: Which activator should I use to overcome this steric hindrance? A2: Standard 1H-tetrazole is insufficiently acidic and lacks the catalytic punch required for sterically hindered RNA monomers. You must upgrade to either 5-(Benzylthio)-1H-tetrazole (BTT) or 4,5-Dicyanoimidazole (DCI) [3][4].
-
BTT (0.3 M): Highly acidic (pKa ~4.1). It provides excellent activation kinetics, routinely achieving >99.4% coupling yields for sterically demanding RNA and 2'-OMe monomers[5].
-
DCI (0.25 M): Less acidic (pKa ~5.2) but highly nucleophilic. It effectively activates the phosphoramidite while minimizing the risk of premature detritylation (which leads to n+1 dimer formation)—a known side reaction when using highly acidic tetrazoles during extended coupling times[3].
Q3: How should I adjust my coupling times for 2'-OMe synthesis? A3: Standard DNA coupling times (1–2 minutes) will fail. You must extend the coupling time to 6 to 10 minutes (360–600 seconds) [6][7]. For challenging sequences, such as those with multiple consecutive 2'-OMe modifications, a double-coupling strategy is highly recommended to push the reaction to completion[6].
Q4: My coupling efficiency is still dropping despite using BTT and extended times. How do I validate the system's integrity? A4: The most common hidden variable is moisture. Phosphoramidite chemistry relies on the nucleophilic attack of the 5'-hydroxyl; water is a highly competitive nucleophile. If your system is not strictly anhydrous, water will rapidly hydrolyze the activated 2'-OMe monomer.
-
Self-Validating Check: Monitor the reaction using a DMTr-assay (trityl monitor)[6]. If the trityl signal drops precipitously specifically at the 2'-OMe addition step, but remains stable for standard DNA bases, moisture in the 2'-OMe monomer line or bottle is the definitive culprit. Ensure your acetonitrile diluent contains <10 ppm water and store amidites over activated 3Å molecular sieves.
Q5: Why is the capping step so critical when troubleshooting 2'-OMe syntheses? A5: Because 2'-OMe phosphoramidites are sterically hindered, the probability of unreacted 5'-hydroxyl groups remaining after the coupling step is elevated. If these are not efficiently capped (via acetylation), they will react in subsequent cycles, creating a complex mixture of deletion mutants (n-1, n-2)[1]. Vigorous capping ensures that any failed 2'-OMe coupling results in a permanently truncated sequence that can be easily separated during downstream purification.
Quantitative Data: Activator & Parameter Comparison
Table 1: Comparison of Activators and Coupling Parameters for 2'-O-Methyl Phosphoramidites
| Activator | Concentration | Acidity (pKa) | Recommended Coupling Time | Expected Yield | Key Advantage / Disadvantage |
| 1H-Tetrazole | 0.45 M | ~4.9 | Not recommended | < 95% | Standard for DNA; insufficient for 2'-OMe. |
| BTT | 0.30 M | ~4.1 | 6 - 10 min | > 99.4% | High acidity, rapid activation for bulky monomers[5]. |
| DCI | 0.25 M | ~5.2 | 6 - 10 min | > 98.0% | High nucleophilicity; prevents premature detritylation[3]. |
Experimental Protocol: Double-Coupling Strategy for 2'-OMe Phosphoramidites
To guarantee near-quantitative yields (>99%) for difficult sequences containing consecutive 2'-OMe modifications, implement the following self-validating double-coupling workflow[6].
Step 1: Reagent Preparation & Moisture Control
-
Dilute the 2'-OMe phosphoramidite to a higher concentration of 0.1 M to 0.15 M in ultra-dry anhydrous acetonitrile (<10 ppm H₂O).
-
Add activated 3Å molecular sieves directly to the monomer bottle and allow it to sit for at least 12 hours prior to synthesis to scavenge residual moisture.
Step 2: First Coupling Cycle
-
Deliver the 2'-OMe phosphoramidite and the chosen activator (e.g., 0.3 M BTT or 0.25 M DCI) to the solid support column[3][4].
-
Pause the synthesizer flow and incubate the reaction for 300 to 600 seconds [6].
Step 3: Wash and Second Coupling (The "Double Couple")
-
Wash the column briefly with anhydrous acetonitrile. Causality: This removes spent activator and any hydrolyzed, unreactive phosphoramidite byproducts that are crowding the local environment.
-
Deliver a fresh bolus of 2'-OMe phosphoramidite and activator.
-
Incubate for an additional 300 to 600 seconds [6].
Step 4: Capping and Oxidation
-
Proceed immediately to the capping step using Acetic Anhydride and N-Methylimidazole (NMI) to block any remaining unreacted 5'-OH groups[1].
-
Oxidize the unstable phosphite triester to a stable phosphate linkage using 0.02 M Iodine[1][4].
Step 5: Validation via DMTr Assay
-
Collect the trityl effluent during the subsequent deprotection (detritylation) step.
-
Measure the absorbance at 498 nm to quantify coupling efficiency[6]. A successful double coupling should yield a trityl signal >98% relative to the previous cycle.
References
- Pitsch, S., et al. "Reliable chemical synthesis of oligoribonucleotides (RNA) with 2′-O-[(triisopropylsilyl)oxy]methyl(2′-O-tom)-protected phosphoramidites." Helvetica Chimica Acta, Lookchem.
- Virta, P., et al. "Synthesis of Aminoglycoside-2′-O-Methyl Oligoribonucleotide Fusions." PMC, NIH.
- Benchchem. "2'-O-MOE-5MeU-3'-phosphoramidite." Benchchem.
- Holliger, P., et al. "Efficient synthesis and evolution of 2'-modified nucleic acid chemistries found in FDA-approved nucleic acid therapeutics.
- Shigematsu Bio. "Oligonucleotide synthesis reagents catalogue.
- FUJIFILM Wako. "Reagents for Nucleic Acid Synthesis." FUJIFILM Wako.
- Chemie Brunschwig. "Guidebook for the Synthesis of Oligonucleotides." Chemie Brunschwig.
Sources
- 1. 2'-O-MOE-5MeU-3'-phosphoramidite | Benchchem [benchchem.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. shigematsu-bio.com [shigematsu-bio.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. lookchem.com [lookchem.com]
- 6. Synthesis of Aminoglycoside-2′-O-Methyl Oligoribonucleotide Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
minimizing steric hindrance during enzymatic reactions with 2'-O-methylated RNA
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-O-methylated (2'-O-Me) RNA. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the unique challenges posed by this common RNA modification during enzymatic reactions. Our focus is on understanding and overcoming the steric hindrance introduced by the 2'-O-methyl group to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the impact of 2'-O-methylation on RNA structure and its interaction with common laboratory enzymes.
Q1: What is steric hindrance in the context of 2'-O-methylated RNA and enzymatic reactions?
A: Steric hindrance refers to the slowing or prevention of a chemical reaction due to the physical bulk of a molecule or a part of a molecule. In the context of 2'-O-methylated RNA, a methyl group (-CH3) replaces the hydrogen of the 2'-hydroxyl group on the ribose sugar.[1][2] This seemingly small addition occupies a significant amount of space.
When an enzyme, such as a polymerase or ligase, attempts to bind to the RNA and catalyze a reaction, its active site must accommodate the sugar-phosphate backbone. The bulky methyl group can physically clash with amino acid residues in the enzyme's active site, preventing the RNA from seating correctly.[3][4] This poor fit can lead to reduced enzyme efficiency, stalling, or complete inhibition of the reaction.[5][6]
Q2: How does 2'-O-methylation structurally alter RNA and why does it impact so many different enzymes?
A: The 2'-O-methyl group has two primary effects on RNA structure that contribute to its broad enzymatic impact:
-
Conformational Rigidity: The methyl group stabilizes the C3'-endo conformation of the ribose sugar, which is characteristic of A-form RNA helices.[7][8][9] This pre-organizes the RNA into a more rigid helical structure, reducing its flexibility.[10] While this enhances thermodynamic stability, it also means the RNA cannot easily contort to fit into an enzyme's active site if that site is optimized for a more flexible, unmodified substrate.
-
Nuclease Resistance: The modification protects the adjacent phosphodiester bond from cleavage by many nucleases (like RNase T1, T2, and H) and from alkaline hydrolysis.[1][5][11][12] This is a key reason for its use in RNA therapeutics but poses a challenge when targeted RNA degradation is required in an experimental setting.
Because these changes affect the fundamental sugar-phosphate backbone structure, a wide range of enzymes that interact with the backbone are affected, including reverse transcriptases, RNA and DNA ligases, poly(A) polymerases, and various nucleases.[5][13]
Part 2: Troubleshooting Guides for Common Enzymatic Reactions
This section provides specific, question-driven troubleshooting for issues encountered during common laboratory procedures involving 2'-O-methylated RNA.
Reverse Transcription (RT)
Q: My reverse transcription (RT-qPCR) reaction yields are very low, or I'm seeing many truncated cDNA products when using a 2'-O-methylated RNA template. What is happening and how can I improve my results?
A: This is a classic problem. Many reverse transcriptases (RTs) are sensitive to 2'-O-methylation in the RNA template. The steric hindrance from the methyl group can cause the enzyme to pause or dissociate from the template, especially at low dNTP concentrations.[5][13][14] This stalling effect is so reliable that it is the basis for several 2'-O-methylation detection methods.[1][6]
Troubleshooting Steps:
-
Increase dNTP Concentration: This is the most critical first step. Low dNTP levels exacerbate RT stalling.[5] Ensure your final dNTP concentration is at the higher end of the recommended range for your enzyme (typically 0.5 mM to 1 mM of each dNTP).
-
Select an Appropriate Reverse Transcriptase: Not all RTs are created equal. Some, particularly those engineered for difficult templates (e.g., those with high GC content or strong secondary structure), may show better processivity on 2'-O-Me templates. Consult manufacturer literature and consider testing enzymes like SuperScript IV or Maxima H Minus. Avoid using engineered KlenTaq DNA polymerase variants designed specifically to be sensitive to 2'-O-methylation for quantification purposes.[15]
-
Optimize Reaction Temperature: For thermostable RTs, increasing the reaction temperature (e.g., from 42°C to 50-55°C) can help destabilize local RNA secondary structures that might be enhanced by the 2'-O-methylation, allowing the enzyme to proceed more smoothly.
-
Increase Enzyme Concentration: A modest increase (e.g., 1.5x to 2x the standard amount) in the amount of RT can sometimes help overcome stalling by increasing the probability that an enzyme will bind and successfully read through the modified site.
RNA Ligation
Q: I cannot efficiently ligate an adapter to the 3'-end of my synthetic 2'-O-methylated RNA oligonucleotide. Is the modification causing this?
A: Yes, this is a well-documented issue. The presence of a 2'-O-methyl group on the 3'-terminal nucleotide significantly inhibits the activity of common RNA ligases, such as T4 RNA Ligase 1.[5][13] The enzyme's active site cannot properly accommodate the modified sugar, leading to a drastic reduction in ligation efficiency.[16]
Troubleshooting Steps:
-
Use a Splinted Ligation Strategy: This is the most effective solution. Instead of relying on single-stranded ligation, use a DNA "splint" or "bridge" oligonucleotide that is complementary to both the 3'-end of your 2'-O-Me RNA and the 5'-end of the adapter you wish to ligate. This creates a double-stranded substrate that can be ligated more efficiently by T4 DNA Ligase, which is less sensitive to the 2'-O-Me modification in this context.[16] Randomized splint ligation has been shown to be significantly more efficient on 2'-O-Me substrates.[16]
-
Modify Your Experimental Design: If possible, design your RNA construct so that the 3'-terminal nucleotide is not 2'-O-methylated. If the modification is critical at that position, consider adding one or two unmodified nucleotides downstream to serve as the ligation site.
-
Enzyme Screening: While T4 RNA Ligase 1 is strongly inhibited, you can screen other ligases. However, splinted ligation with T4 DNA Ligase is generally the most robust and recommended approach.
Enzyme Sensitivity Summary
The following table summarizes the known effects of 2'-O-methylation on various classes of enzymes.
| Enzyme Class | Example(s) | Effect of 2'-O-Methylation | Mitigation Strategy | Reference(s) |
| Reverse Transcriptases | M-MLV, AMV | High Inhibition/Stalling: Especially at low dNTP levels. | Increase dNTPs; use high-processivity engineered RTs. | [5][6][13][14] |
| RNA Ligases | T4 RNA Ligase 1 | High Inhibition: Particularly at the 3'-terminal nucleotide. | Use splinted ligation with a DNA bridge and T4 DNA Ligase. | [5][13][16] |
| Poly(A) Polymerases | E. coli Poly(A) Pol | Inhibition: Reduced efficiency of 3'-end tailing. | Use alternative tailing methods (e.g., ligation-based). | [5][13] |
| Nucleases | RNase H, RNase T1/T2 | High Inhibition: Confers resistance to cleavage. | Use alternative degradation methods (e.g., chemical hydrolysis). | [1][5][11] |
Part 3: Key Experimental Protocols
Protocol 1: Optimized Reverse Transcription of 2'-O-Methylated RNA
This protocol is designed to maximize the yield of full-length cDNA from an RNA template containing internal 2'-O-methyl modifications.
-
Reaction Assembly: In a nuclease-free tube on ice, combine the following:
-
Total RNA or 2'-O-Me RNA oligo: 10 pg - 1 µg
-
Gene-specific primer or oligo(dT) primer: 1 µL (10 µM stock)
-
High-Concentration dNTP Mix: 2 µL (10 mM each; for a final concentration of 1 mM)
-
Nuclease-free water: to a final volume of 13 µL
-
-
Denaturation and Annealing: Mix gently and centrifuge briefly. Incubate at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.
-
Master Mix Preparation: While the template is denaturing, prepare a master mix. For each reaction, combine:
-
5X RT Buffer: 4 µL
-
0.1 M DTT: 1 µL
-
RNase Inhibitor (e.g., RNaseOUT™): 1 µL
-
High-Processivity Reverse Transcriptase (e.g., SuperScript™ IV): 1 µL
-
-
Reverse Transcription: Add 7 µL of the master mix to the 13 µL of annealed RNA/primer mix from Step 2. The total volume is 20 µL.
-
Incubation: Mix gently and incubate at 50-55°C for 10-30 minutes. Note: A higher temperature can help resolve secondary structures.
-
Enzyme Inactivation: Terminate the reaction by incubating at 80°C for 10 minutes.
-
Downstream Application: The resulting cDNA is now ready for use in qPCR or other applications.
References
-
CD Genomics. (n.d.). What Is 2'-O-Methylation and How to Detect It. Retrieved from [Link]
-
Ayadi, L., et al. (2021). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes & Development, 35(19-20), 1340-1357. [Link]
-
Khoshnevis, S., et al. (2022). Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics. Proceedings of the National Academy of Sciences, 119(15), e2118734119. [Link]
-
Motorin, Y., & Marchand, V. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. Genes, 9(12), 642. [Link]
-
Amerigo Scientific. (n.d.). Unlocking the Mysteries of RNA 2′-O-Methylation: Classical Methods and Deep Sequencing-Based Approaches. Retrieved from [Link]
-
Li, Q., et al. (2022). Site-specific validation and quantification of RNA 2′-O-methylation by qPCR with RNase H. Communications Biology, 5(1), 502. [Link]
-
Kassab, M. A., et al. (2024). RNA 2'-O-methylation promotes persistent R-loop formation and AID-mediated IgH class switch recombination. BMC Biology, 22(1), 147. [Link]
-
Amerigo Scientific. (n.d.). Exploring Nm: A Comprehensive Study of 2′-O-Methylation in RNA. Retrieved from [Link]
-
Khoshnevis, S., et al. (2021). Ribosomal RNA 2'-O-methylations regulate translation by impacting ribosome dynamics. bioRxiv. [Link]
-
Motorin, Y., & Marchand, V. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. MDPI. [Link]
-
Mierzejewska, K., et al. (2015). On the role of steric clashes in methylation control of restriction endonuclease activity. Nucleic Acids Research, 44(1), 485-495. [Link]
-
Hertler, J., et al. (2016). Direct and site-specific quantification of RNA 2′-O-methylation by PCR with an engineered DNA polymerase. Nucleic Acids Research, 44(10), e97. [Link]
-
ResearchGate. (n.d.). Ligation and sequencing of 2 OMe modified RNA. Retrieved from [Link]
-
Dong, C., et al. (2012). RTL-P: a sensitive approach for detecting sites of 2′-O-methylation in RNA molecules. Nucleic Acids Research, 40(22), e177. [Link]
-
Yu, Y. T., & Steitz, J. A. (2000). A new method for detecting sites of 2′-O-methylation in RNA molecules. RNA, 6(12), 1775-1780. [Link]
-
ResearchGate. (n.d.). Analysis of 2′-O-methylation using resistance to nucleolytic cleavage. Retrieved from [Link]
-
Abou Assi, H., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(13), 7466-7478. [Link]
-
Mierzejewska, K., et al. (2015). On the role of steric clashes in methylation control of restriction endonuclease activity. Nucleic Acids Research, 44(1), 485-495. [Link]
Sources
- 1. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 2. Exploring Nm: A Comprehensive Study of 2′-O-Methylation in RNA - Amerigo Scientific [amerigoscientific.com]
- 3. On the role of steric clashes in methylation control of restriction endonuclease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Unlocking the Mysteries of RNA 2′-O-Methylation: Classical Methods and Deep Sequencing-Based Approaches - Amerigo Scientific [amerigoscientific.com]
- 7. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Ribosomal RNA 2’-O-methylations regulate translation by impacting ribosome dynamics | bioRxiv [biorxiv.org]
- 10. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-specific validation and quantification of RNA 2′-O-methylation by qPCR with RNase H | bioRxiv [biorxiv.org]
- 12. RNA 2'-O-methylation promotes persistent R-loop formation and AID-mediated IgH class switch recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Direct and site-specific quantification of RNA 2′-O-methylation by PCR with an engineered DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
addressing off-target effects of 2'-O-methylated antisense oligos
Welcome to the Technical Support Center for Antisense Oligonucleotide (ASO) Development. As a Senior Application Scientist, I have designed this guide to help you navigate the complex landscape of 2'-O-methylated (2'-OMe) ASO off-target effects (OTEs).
The addition of a methyl group to the 2'-hydroxyl of the ribose sugar is a cornerstone second-generation modification. While it fundamentally improves nuclease resistance and target binding affinity, it introduces specific biophysical changes that can lead to unintended biological consequences[1]. This guide synthesizes field-proven troubleshooting strategies, focusing on the causality behind experimental anomalies and providing self-validating protocols to resolve them.
Part 1: Quantitative Baseline of ASO Modifications
To troubleshoot off-target effects, we must first understand how 2'-OMe alters the physicochemical properties of your oligonucleotide compared to other common modifications.
Table 1: Comparative Physicochemical Impact of ASO Modifications
| Modification Type | Binding Affinity ( ΔTm per mod) | Nuclease Resistance | RNase H Activation | Non-Specific Protein Binding |
| Unmodified DNA | Baseline | Very Low | Yes | Low |
| Phosphorothioate (PS) | Decreased (-0.5 to -1.0°C) | High | Yes | Very High (Drives Toxicity) |
| 2'-OMe | Increased (+0.5 to +1.5°C) | High | No | Low (Mitigates PS toxicity) |
| 2'-MOE | Increased (+1.0 to +2.0°C) | Very High | No | Low |
| LNA / cEt | Highly Increased (+2.0 to +8.0°C) | Very High | No | Low |
Note: Because 2'-OMe modifications do not support RNase H cleavage, they are typically deployed in a "gapmer" design—flanking a central unmodified or PS-DNA core[1][2].
Part 2: Mechanistic Pathways of Off-Target Effects
Off-target effects in 2'-OMe gapmers bifurcate into two distinct mechanistic pathways: Hybridization-Dependent (sequence-driven) and Hybridization-Independent (chemistry-driven).
Mechanisms of ASO On-Target vs. Off-Target Effects (HD-OTE and HI-OTE).
Part 3: Troubleshooting Guides & FAQs
Q1: My 2'-OMe gapmer is efficiently knocking down my target, but RNA-seq shows downregulation of unintended transcripts. How do I fix this?
The Causality: You are observing a Hybridization-Dependent Off-Target Effect (HD-OTE) . The 2'-OMe modification locks the ribose ring into an RNA-like C3'-endo conformation, which significantly increases the melting temperature ( Tm ) of the ASO-RNA duplex[1]. While high affinity is great for potency, it creates a thermodynamic buffer that allows the ASO to tolerate base-pair mismatches. Consequently, the ASO binds to unintended mRNAs with partial complementarity, recruiting RNase H1 to cleave them[3].
Mitigation Strategy:
-
In Silico Re-screening: Use alignment tools (like GGGenome) rather than basic BLAST to identify transcripts with 1-3 mismatches, particularly in the central DNA gap region where RNase H1 is recruited.
-
Shorten the ASO: Reducing the length of the 2'-OMe wings (e.g., moving from a 5-10-5 to a 3-10-3 gapmer design) reduces the overall thermodynamic stability, making the ASO less tolerant of mismatches[3].
-
Incorporate Destabilizing Modifications: If you cannot change the sequence, strategically place thermally destabilizing modifications, such as Unlocked Nucleic Acid (UNA) or Glycol Nucleic Acid (GNA), into the 2'-OMe wings. These modifications introduce flexibility that severely penalizes mismatched binding without compromising on-target efficacy[4].
Q2: I am seeing severe cellular toxicity and immune activation in my cell lines, even with a scrambled 2'-OMe control. Is the 2'-OMe modification toxic?
The Causality: You are observing a Hybridization-Independent Off-Target Effect (HI-OTE) , and it is highly unlikely that the 2'-OMe modification is the culprit. In fact, 2'-OMe is known to reduce immune activation by helping the cell differentiate the ASO from foreign pathogenic RNA[5]. The toxicity is almost certainly driven by the Phosphorothioate (PS) backbone used in your gapmer[1][2]. Substituting a non-bridging oxygen with sulfur (PS) increases the hydrophobicity of the ASO. This causes non-specific binding to intracellular proteins (like P54nrb and RNase H1) and activation of endosomal Toll-like Receptors (TLRs), leading to cytotoxicity and pro-inflammatory cytokine release[2][6].
Mitigation Strategy:
-
Backbone Tuning (Mixed PS/PO): Do not use a fully phosphorothioated backbone. Replace specific PS linkages in the 2'-OMe wings with natural phosphodiester (PO) linkages. The 2'-OMe sugar already provides substantial nuclease resistance, making the PS linkages in the wings redundant and unnecessarily toxic.
-
Dose Reduction via High-Affinity Mixing: If PS-driven toxicity persists, mix 2'-OMe modifications with higher-affinity analogs like Locked Nucleic Acids (LNA) or constrained Ethyl (cEt). This dramatically increases potency, allowing you to achieve the same knockdown at a fraction of the dose, thereby diluting the protein-binding toxicity[1].
Decision tree for diagnosing and mitigating ASO-induced off-target effects.
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, off-target effects must be isolated using strictly controlled, self-validating workflows.
Protocol A: Transcriptome-Wide HD-OTE Profiling (RNA-Seq)
Purpose: To identify sequence-dependent unintended mRNA cleavage.
-
Experimental Setup: Plate target cells (e.g., HepG2 or HeLa) in 6-well plates at 70% confluency.
-
Transfection Matrix: Transfect cells using a lipid-based reagent. You must include three arms to self-validate the assay:
-
Arm 1: Target 2'-OMe Gapmer (Concentration response: 1nM, 10nM, 50nM).
-
Arm 2: Scrambled 2'-OMe Gapmer (Matched chemistry, mismatched sequence).
-
Arm 3: Mock Transfection (Lipid only - establishes baseline transcriptome).
-
-
Incubation & Extraction: Incubate for 24-48 hours. Lyse cells and extract total RNA using a column-based method (e.g., RNeasy). Ensure RIN (RNA Integrity Number) > 8.0.
-
Sequencing & Bioinformatics: Perform short-read RNA sequencing. Filter the differential expression data:
-
Isolate transcripts downregulated in Arm 1 but NOT in Arm 2 or Arm 3.
-
Cross-reference these downregulated transcripts against an in silico prediction of your ASO sequence allowing for up to 3 mismatches[3]. Transcripts appearing in both lists are confirmed HD-OTEs.
-
Protocol B: In Vitro Protein-Binding Toxicity Assay (HI-OTE)
Purpose: To isolate chemistry-driven cytotoxicity and immune activation from sequence-specific effects.
-
Cell Plating: Plate human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1) in 96-well plates. (Immune cells are highly sensitive to PS-backbone TLR activation).
-
Gymnotic Delivery: Administer the ASOs without transfection reagents (gymnotic delivery) to prevent lipid-induced background toxicity. Administer the Target ASO and Scrambled ASO at high doses (up to 10µM).
-
Dual-Readout Validation:
-
Readout 1 (Viability): At 48 hours, perform an ATP-luminescence assay (e.g., CellTiter-Glo). A drop in ATP in both Target and Scrambled wells indicates HI-OTE cytotoxicity[1].
-
Readout 2 (Immunostimulation): Extract the supernatant and run a multiplex ELISA for pro-inflammatory cytokines (IL-6, TNF- α , IFN- γ ). Spikes in these markers confirm PS-backbone-driven TLR activation[5].
-
Sources
- 1. Specificity of oligonucleotide gene therapy (OGT) agents [thno.org]
- 2. eu.idtdna.com [eu.idtdna.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Evolution of Antisense Oligonucleotides: Navigating Nucleic Acid Chemistry and Delivery Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
Technical Support Center: Optimizing Deprotection of 2'-O-Methylated RNA
Introduction
Welcome to the technical support center for 2'-O-methylated (2'-O-Me) RNA synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical final step of oligonucleotide synthesis: deprotection. The 2'-O-methyl modification enhances nuclease resistance and binding affinity, making it invaluable for therapeutic applications like antisense and siRNA technologies.[] However, its presence does not significantly alter the standard deprotection workflow compared to canonical RNA.[2]
The primary goal of deprotection is twofold: "Deprotect to Completion" while adhering to the principle of "First, Do No Harm".[3] This means all protecting groups from the bases, phosphate backbone, and 2'-hydroxyls (if applicable) must be removed without compromising the integrity of the final oligonucleotide. This guide provides structured FAQs for common issues and in-depth troubleshooting protocols to ensure you achieve high-purity, functional 2'-O-Me RNA.
Frequently Asked Questions (FAQs)
Q1: Do 2'-O-Me modifications require special deprotection conditions compared to standard RNA?
A1: Not typically. The 2'-O-methyl group itself is a stable modification and does not require a dedicated removal step. The deprotection strategy is dictated by the other protecting groups used in the synthesis, namely the base protecting groups (e.g., Ac-C, iBu-G), the phosphate protecting groups (e.g., β-cyanoethyl), and, if present, the 2'-hydroxyl protecting groups on any unmodified ribonucleosides (e.g., TBDMS or TOM).[2] For a sequence composed entirely of 2'-O-Me ribonucleosides and standard DNA, the deprotection is virtually identical to that of DNA.[2]
Q2: What is the standard two-step deprotection process for RNA oligonucleotides?
A2: It is a sequential process designed to first remove base and phosphate protecting groups under basic conditions, and then remove the 2'-silyl protecting groups (if any) using a fluoride source.[4]
-
Base and Phosphate Deprotection: The solid support is treated with a basic solution, most commonly a mixture of aqueous ammonium hydroxide and methylamine (AMA), to cleave the oligonucleotide from the support, remove the β-cyanoethyl groups from the phosphate backbone, and strip the acyl protecting groups from the nucleobases.[3][5]
-
2'-Hydroxyl Silyl Group Removal: After the oligo is cleaved and base-deprotected, the 2'-hydroxyl silyl ethers (like TBDMS or TOM) on any standard RNA monomers are removed using a fluoride reagent like triethylamine trihydrofluoride (TEA·3HF) in an anhydrous solvent like DMSO.[5][6]
Q3: My final product shows multiple peaks on HPLC or multiple bands on a gel. What is the most likely cause?
A3: This is a classic sign of incomplete deprotection. The most common culprit is the incomplete removal of base protecting groups, especially the isobutyryl group on guanine (iBu-G), which is the most difficult to remove.[7] Another common cause is incomplete removal of the 2'-silyl groups if your oligo contains standard RNA linkages. This can be caused by degraded reagents (especially old ammonium hydroxide), insufficient reaction times or temperatures, or the presence of moisture in the 2'-desilylation step.[5]
Q4: Can I use a one-pot deprotection method?
A4: While some one-pot methods exist, they are generally recommended for high-throughput synthesis and may require more careful optimization.[8] The two-step method is more common and is generally considered more robust for ensuring complete deprotection, especially for complex or sensitive oligonucleotides. It provides a clear separation between the aqueous basic deprotection and the anhydrous fluoride deprotection, minimizing side reactions.[4][6]
Q5: How do I choose between standard and "UltraMild" deprotection?
A5: The choice depends entirely on the components of your oligonucleotide.[3]
-
Standard Deprotection (e.g., AMA at 65°C): Use this for robust sequences containing standard A, G, C, and T bases with conventional protecting groups (Bz-A, Ac-C, iBu-G).
-
UltraMild Deprotection (e.g., 0.05 M K₂CO₃ in Methanol or NH₄OH/EtOH at room temp): This is mandatory if your oligo contains base-labile modifications, such as certain dyes (e.g., TAMRA, HEX) or modified bases that cannot withstand the harsh conditions of AMA at elevated temperatures.[3][5] When using UltraMild conditions, you must synthesize your oligo with compatible phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[3]
In-Depth Troubleshooting Guides
Problem 1: Incomplete Base/Phosphate Deprotection
This issue is typically identified by multiple peaks/bands during analysis by HPLC, Mass Spectrometry, or PAGE, often corresponding to the mass of the oligo plus one or more protecting groups.
Root Causes & Solutions
-
Degraded Reagents:
-
The Problem: Ammonium hydroxide (NH₄OH) has a limited shelf life as ammonia gas can escape, reducing its effective concentration. Using an old or frequently opened bottle is a primary cause of failure.[5]
-
The Solution: Use a fresh, unopened bottle of concentrated ammonium hydroxide (28-30%). For methylamine solutions, ensure they have been stored properly and are within their expiration date. It is good practice to aliquot reagents into smaller, single-use vials to maintain their integrity.[2]
-
-
Insufficient Time or Temperature:
-
The Problem: The kinetics of deprotection are highly dependent on time and temperature. The isobutyryl group on guanine (iBu-G) is particularly slow to cleave.[7]
-
The Solution: Adhere strictly to the recommended conditions. For AMA deprotection, 10 minutes at 65°C is standard for most oligos.[3] If incomplete deprotection is suspected, you can repeat this step with the partially deprotected oligo using fresh reagents.
-
-
Oligonucleotide Secondary Structure:
-
The Problem: Highly structured oligonucleotides (e.g., G-quadruplexes or stable hairpins) can shield protecting groups from the deprotection solution.[5]
-
The Solution: Increasing the deprotection temperature (e.g., to 75°C) or time may help denature these structures. However, be cautious as prolonged exposure to harsh conditions can damage the oligo.
-
Comparative Deprotection Conditions (Step 1)
| Reagent | Temperature | Time | Target Protecting Groups | Notes |
| AMA (NH₄OH/40% MeNH₂) 1:1 | 65°C | 10 min | Standard (Bz-A, Ac-C, iBu-G) | Fast and efficient. Requires Ac-C to avoid base modification.[3] |
| NH₄OH (30%) | 55°C | 8-16 hours | Standard (Bz-A, Ac-C, iBu-G) | Traditional method, much slower than AMA.[9] |
| NH₄OH/EtOH (3:1) | Room Temp | 4 hours | UltraMild (Pac-A, iPr-Pac-G, Ac-C) | For base-labile modifications.[6][10] |
| K₂CO₃ (50mM in MeOH) | Room Temp | 4 hours | UltraMild (Pac-A, iPr-Pac-G, Ac-C) | Anhydrous, very gentle deprotection.[3] |
Problem 2: Incomplete 2'-Silyl Deprotection (for oligos with standard RNA units)
This issue is identified by mass spectrometry, where peaks corresponding to the oligo plus TBDMS (114.2 Da) or TOM (172.3 Da) groups are observed.
Root Causes & Solutions
-
Presence of Water:
-
The Problem: The fluoride ion (F⁻) used for desilylation is highly reactive and will preferentially react with any water present instead of the silyl ether. This is the most common cause of incomplete 2'-deprotection.
-
The Solution: Ensure all reagents and solvents (DMSO, TEA·3HF) are anhydrous. Dry the base-deprotected oligonucleotide pellet completely under vacuum before redissolving it in DMSO. Perform the reaction in sterile, polypropylene tubes to avoid leaching of silicates from glass.[6][11]
-
-
Insufficient Reagent or Reaction Time:
-
The Problem: Steric hindrance around the silyl group can slow down the reaction.
-
The Solution: Use the recommended excess of TEA·3HF. The standard protocol of 2.5 hours at 65°C is robust for most sequences.[6][11] If issues persist, ensure the oligo is fully dissolved in DMSO before adding the fluoride reagent; gentle heating (65°C for 5 min) can aid dissolution.[6][11]
-
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting logic for incomplete RNA deprotection.
Detailed Experimental Protocols
Protocol 1: Standard Two-Step Deprotection of a DMT-Off Oligonucleotide
This protocol is suitable for a 1.0 µmol scale synthesis of a 2'-O-Me RNA that also contains standard ribonucleosides protected with TBDMS groups.
Step 1: Cleavage and Base/Phosphate Deprotection with AMA
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap, RNase-free polypropylene vial.
-
Prepare the AMA solution by mixing equal volumes of 30% ammonium hydroxide and 40% aqueous methylamine (1:1 v/v). Caution: Prepare in a fume hood.
-
Add 1.0 mL of the freshly prepared AMA solution to the vial.
-
Seal the vial tightly and vortex thoroughly.
-
Place the vial in a heating block set to 65°C for 10 minutes.
-
After incubation, cool the vial on ice for 5 minutes.
-
Carefully draw the supernatant (containing the cleaved and base-deprotected oligo) into a clean, RNase-free tube.
-
Wash the support with 0.5 mL of RNase-free water and add this wash to the supernatant.
-
Dry the combined solution to a pellet using a vacuum concentrator. Ensure the pellet is completely dry.
Step 2: 2'-TBDMS Silyl Group Removal
-
To the dried oligonucleotide pellet, add 100 µL of anhydrous DMSO.
-
Gently vortex and warm at 65°C for up to 5 minutes to ensure the oligo is fully dissolved.[12]
-
In the fume hood, add 125 µL of TEA·3HF (triethylamine trihydrofluoride) to the DMSO solution.[12] Caution: HF is corrosive and toxic. Handle with appropriate personal protective equipment.
-
Mix well by gentle vortexing and incubate the sealed vial at 65°C for 2.5 hours.[6][11]
-
Cool the reaction vial.
-
Quench the reaction and precipitate the oligonucleotide by adding 1.0 mL of n-butanol. Vortex and cool at -20°C or colder for at least 30 minutes.
-
Centrifuge the sample to pellet the RNA, decant the supernatant, and wash the pellet with ethanol.
-
Dry the final pellet and resuspend in an appropriate RNase-free buffer for analysis and use.
Protocol 2: Deprotection for DMT-On Purification
If you plan to purify your oligonucleotide using DMT-on cartridge purification (e.g., Glen-Pak), the 2'-deprotection step is modified to prevent the loss of the lipophilic DMT group.
-
Follow Step 1 as described above to obtain the dried, base-deprotected oligonucleotide with the 5'-DMT group intact.
-
Redissolve the dried pellet in 115 µL of anhydrous DMSO.[6]
-
Add 60 µL of triethylamine (TEA) to the solution and mix gently. The TEA acts as a base to neutralize the acidic HF, preserving the acid-labile DMT group.[6][11]
-
Add 75 µL of TEA·3HF, mix well, and incubate at 65°C for 2.5 hours.[6]
-
Instead of precipitating, quench the reaction by adding 1.75 mL of a suitable RNA Quenching Buffer (e.g., Glen-Pak RNA Quenching Buffer).[6][11]
-
The sample is now ready to be loaded directly onto the purification cartridge. Follow the manufacturer's protocol for purification.
Deprotection Workflow Overview
Caption: General workflow for two-step RNA deprotection.
References
-
Glen Research. (n.d.). Deprotection - Volume 2 - RNA Deprotection. Glen Report 21.15. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
ChemRxiv. (2022). Mild, biocompatible deprotection method for synthetic RNAs, including RNAs containing sensitive modifications such as 5'-diphosphates. Retrieved from [Link]
-
Grajkowski, A., et al. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 25(15), 3351. MDPI. Retrieved from [Link]
- Reddy, M. P., et al. (2004). Deprotection of RNA. U.S. Patent No. 6,673,918 B2. Google Patents.
-
ChemRxiv. (2022). Mild, biocompatible deprotection method for synthetic RNAs, including RNAs containing sensitive modifications such as 5'-diphosphates. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Glen Research. (2007). Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. Glen Report 19.22. Retrieved from [Link]
-
Sierzputowska-Gracz, H., et al. (2024). Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers. Chemical Society Reviews. Royal Society of Chemistry. Retrieved from [Link]
-
Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684. Retrieved from [Link]
-
ResearchGate. (n.d.). Protection concepts for RNA solid-phase synthesis. Retrieved from [Link]
-
Beaucage, S. L. (2003). Solid-Phase Oligodeoxynucleotide Synthesis: A Two-Step Cycle Using Peroxy Anion Deprotection. Journal of the American Chemical Society, 125(42), 12794–12803. Retrieved from [Link]
-
Massachusetts Biotechnology Council. (2019). Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]
-
Glen Research. (2008). Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. Retrieved from [Link]
-
Scribd. (n.d.). Deprotection Guide 20200110. Retrieved from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Deprotection of Oligonucleotide Synthesis: A Complete Guide for Researchers. Retrieved from [Link]
-
Abou Assi, H., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(21), 12365–12379. Retrieved from [Link]
-
Dai, Q., et al. (2022). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes & Development, 36(13-14), 783–796. Retrieved from [Link]
-
Motorin, Y., et al. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. International Journal of Molecular Sciences, 20(1), 20. Retrieved from [Link]
-
Karpe, F., et al. (2019). HPLC methods for purity evaluation of man-made single-stranded RNAs. Scientific Reports, 9(1), 1083. Retrieved from [Link]
-
Krotz, A. H., et al. (2004). Overcoming Backpressure Problems during Solid-Phase Synthesis of Oligonucleotides. Organic Process Research & Development, 8(1), 109–112. Retrieved from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
Sources
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01098A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. atdbio.com [atdbio.com]
- 8. US6673918B2 - Deprotection of RNA - Google Patents [patents.google.com]
- 9. Deprotection of Oligonucleotide Synthesis: A Complete Guide for Researchers - Amerigo Scientific [amerigoscientific.com]
- 10. scribd.com [scribd.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
Technical Support Center: Enhancing the Yield of Full-Length 2'-O-Methylated Oligonucleotides
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help you overcome common challenges and significantly improve the yield of full-length 2'-O-methylated (2'-O-Me) oligonucleotides. The synthesis of these modified oligos presents unique hurdles, primarily due to steric hindrance from the 2'-O-methyl group, which can impact coupling efficiency, and the need for meticulous deprotection and purification protocols.[1][2]
This resource combines established chemical principles with field-proven insights to help you navigate the complexities of 2'-O-Me oligo synthesis and achieve higher purity and yield in your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues encountered during the synthesis, deprotection, and purification of 2'-O-methylated oligonucleotides.
Category 1: Synthesis & Coupling Efficiency
Q1: We are observing a significant drop in coupling efficiency when incorporating 2'-O-Me phosphoramidites compared to standard DNA monomers. What is the primary cause and how can we mitigate this?
A1: The primary cause of lower coupling efficiency is the steric hindrance imposed by the 2'-O-methyl group on the ribose sugar.[1] This bulkiness impedes the approach of the phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain, slowing down the reaction kinetics.[3] To overcome this, several parameters in your synthesis protocol should be optimized.
Troubleshooting Steps:
-
Extend Coupling Time: For 2'-O-Me phosphoramidites, a standard coupling time may be insufficient. It is often recommended to increase the coupling time significantly. While a normal coupling time for 2'-O-Me amidites might be around 6 minutes, extending it to 10-15 minutes can substantially improve efficiency, especially for difficult sequences.[4][5]
-
Select a More Potent Activator: Standard activators like 1H-Tetrazole may not be reactive enough for sterically hindered monomers.[1] More potent activators are generally recommended to drive the reaction forward.[1]
-
5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) are more acidic and often provide better results for RNA and modified RNA synthesis.[1][4]
-
4,5-Dicyanoimidazole (DCI) is a highly effective, less acidic but more nucleophilic activator that can enhance coupling rates while minimizing acid-catalyzed side reactions like depurination.[1][6]
-
-
Increase Phosphoramidite Concentration: A higher concentration of the 2'-O-Me phosphoramidite solution (e.g., 0.15 M instead of the standard 0.1 M) can help to drive the reaction equilibrium towards the coupled product, compensating for slower kinetics.[3]
-
Perform a "Double Coupling" Cycle: For particularly challenging incorporations, programming the synthesizer to perform two consecutive coupling steps for the 2'-O-Me monomer can significantly increase the yield of the full-length product.
-
Ensure Anhydrous Conditions: Phosphoramidites are extremely sensitive to moisture. Ensure that your acetonitrile (ACN) is of high quality (water content < 30 ppm) and that all reagents have been stored under dry, inert conditions.[4] Water contamination will hydrolyze the phosphoramidite, rendering it inactive.[4]
Data Presentation: Recommended Activators for 2'-O-Me Synthesis
| Activator | Typical Concentration | Key Characteristics |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.75 M | Good for general purpose and RNA synthesis.[4] |
| 5-Benzylthio-1H-tetrazole (BTT) | ~0.33 M | More acidic than ETT; often recommended for sterically hindered monomers.[4] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | Less acidic, more nucleophilic; highly soluble in ACN and ideal for minimizing acid-related side reactions.[1][4] |
Q2: How can I monitor coupling efficiency in real-time during the synthesis run?
A2: The most common method for real-time monitoring is by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking (detritylation) step.[4] The orange-colored DMT cation has a strong absorbance maximum around 498 nm.[4] A consistent and strong signal after each cycle indicates high and uniform coupling efficiency. A sudden drop in the signal is a clear indicator of a problem with the preceding coupling step, allowing you to pause and troubleshoot.[4][7]
Visualization: Troubleshooting Low Coupling Efficiency
Below is a logical workflow to diagnose and resolve issues with low coupling efficiency during the synthesis of 2'-O-Me oligonucleotides.
Caption: Workflow for troubleshooting low coupling efficiency.
Category 2: Cleavage and Deprotection
Q3: What are the best practices for deprotection of 2'-O-Me oligonucleotides to maximize yield and minimize side reactions?
A3: Since the 2'-O-methyl group itself is stable and does not require removal, the deprotection steps are generally identical to those used for standard DNA synthesis.[8] The primary goal is to efficiently remove the protecting groups from the nucleobases (e.g., isobutyryl for G, benzoyl or acetyl for A and C) and the cyanoethyl groups from the phosphate backbone.[9]
Experimental Protocol: Standard Deprotection
-
Cleavage from Solid Support: After synthesis, the oligo is cleaved from the solid support. This is typically achieved using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA) at room temperature.[9][10] AMA is often preferred as it allows for significantly faster deprotection times.[11]
-
Base Deprotection: The solution containing the cleaved oligonucleotide is then heated. A typical condition is heating at 55-65°C.[5][10] The duration depends on the base protecting groups used; "UltraMild" protecting groups require shorter times and milder conditions, which can be beneficial for complex or sensitive oligos.[9]
-
Drying: After deprotection, the solution is dried down in a speed-vac to remove the ammonia and/or methylamine.
Common Pitfalls and Solutions:
-
Incomplete Deprotection: This can lead to a heterogeneous product mixture that is difficult to purify. Ensure that deprotection times and temperatures are adequate, especially for longer oligonucleotides. If you suspect incomplete deprotection, you can re-treat the sample under the same conditions.
-
Base Modification: Using acetyl (Ac) protected dC is recommended when using AMA, as it prevents base modification that can occur with benzoyl (Bz) protected dC.[11]
-
Depurination/Depyrimidination: Prolonged exposure to acidic conditions during synthesis (from the deblocking step) can lead to cleavage of the base from the sugar backbone.[1][12] This is less of a concern during the basic deprotection step but underscores the importance of using optimized synthesis cycles.
Category 3: Purification and Analysis
Q4: What is the most effective method for purifying full-length 2'-O-Me oligonucleotides from failure sequences (n-1 shortmers)?
A4: The choice of purification method depends on the length of the oligonucleotide and the required level of purity for your downstream application.[13] The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).[14]
Comparison of Purification Methods
| Method | Principle | Purity Level | Yield | Best For |
| Reverse-Phase HPLC (RP-HPLC) | Separation by hydrophobicity.[14] Full-length "DMT-on" oligos are more hydrophobic than truncated "DMT-off" sequences. | High (85-95%) | 50-70%[15] | Oligos <50 bases, modified oligos.[16][17] |
| Anion-Exchange HPLC (AEX-HPLC) | Separation by charge (number of phosphate groups).[18] | High (>95%) | Variable | Purifying oligos with significant secondary structure (e.g., high GC content).[13][19] |
| PAGE | Separation by size and charge.[14] | Very High (>98%) | Low (20-50%)[15] | Long oligos (>50 bases) and applications requiring the highest purity.[15][17] |
Key Considerations:
-
RP-HPLC: This is often the method of choice for routine purification.[16] By leaving the final 5'-DMT group on the oligonucleotide after synthesis ("DMT-on" purification), the full-length product is significantly more hydrophobic and is retained longer on the column than the failure sequences, allowing for excellent separation.[13]
-
PAGE: While it provides the highest resolution and purity, especially for long oligos, the recovery yields are typically lower due to the extraction process from the gel matrix.[15][17]
-
Analysis: After purification, it is crucial to verify the purity and identity of your 2'-O-Me oligonucleotide. This is best accomplished using a combination of analytical HPLC (AEX or RP) and mass spectrometry (e.g., ESI-MS) to confirm the molecular weight of the final product and identify any remaining impurities.[12][20]
Q5: We see a peak in our mass spectrometry analysis corresponding to an "n-1" species. What does this mean?
A5: An "n-1" peak represents a population of oligonucleotides that are one nucleotide shorter than the desired full-length product.[20] These are the most common synthesis-based impurities and result from incomplete coupling at one of the synthesis cycles.[12][13] Even with a high coupling efficiency of 99%, a 30-mer synthesis will result in a significant percentage of n-1 and other truncated sequences. The presence of a prominent n-1 peak after purification indicates that the purification was not sufficiently stringent to resolve the full-length product from these closely related impurities.
References
-
Huaren Science. (n.d.). Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 30.14 - Use of 2'-OMe-PACE Monomers During Oligo Synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 4-13: RNA Synthesis - 2'-O-Methyl Analogues. Retrieved from [Link]
-
Hobbick, J. (2024). MASS SPECTRUM ANALYSIS OF OLIGONUCLEOTIDE IMPURITIES USED IN BLOOD SCREENING DIAGNOSTICS TO IMPROVE HANDLING AND MANUFACTURING M. ScholarWorks. Retrieved from [Link]
-
Massachusetts Biotechnology Council. (2019). Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
ELLA Biotech. (n.d.). FAQs - Purification methods. Retrieved from [Link]
-
Downstream Column. (2021). Mastering the Fundamentals of Oligo Development. Retrieved from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. Retrieved from [Link]
-
YouTube. (2023). Purification of DNA Oligonucleotides using Anion Exchange Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Oligonucleotide Impurities on the BioAccord System with ACQUITY Premier. Retrieved from [Link]
-
Motorin, Y., et al. (n.d.). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. Retrieved from [Link]
-
MDPI. (2016). Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide. Retrieved from [Link]
- Google Patents. (n.d.). WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide | MDPI [mdpi.com]
- 6. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. downstreamcolumn.com [downstreamcolumn.com]
- 11. glenresearch.com [glenresearch.com]
- 12. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 13. merckmillipore.com [merckmillipore.com]
- 14. idtdna.com [idtdna.com]
- 15. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 16. FAQs - Purification methods - ELLA Biotech [ellabiotech.com]
- 17. labcluster.com [labcluster.com]
- 18. youtube.com [youtube.com]
- 19. atdbio.com [atdbio.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
challenges in sequencing 2'-O-methylated RNA regions
Epitranscriptomics Support Hub: Overcoming Challenges in 2'-O-Methylation (Nm) RNA Sequencing
Welcome to the Technical Support Center for RNA 2'-O-methylation (Nm) sequencing. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the elusive nature of Nm modifications. Unlike base modifications (e.g., m6A or m5C), Nm occurs on the ribose sugar. This makes it chemically inert to standard reverse transcriptase (RT) drop-off assays unless specific, limiting dNTP conditions are applied.
To achieve transcriptome-wide, single-base resolution, the field has pivoted to three primary methodologies: RiboMethSeq , Nm-seq , and Oxford Nanopore Direct RNA Sequencing (ONT dRNA-seq) . This guide provides mechanistic troubleshooting, self-validating protocols, and causality-driven solutions to the most common bottlenecks encountered in these workflows.
Section 1: Methodological Decision Matrix
Before troubleshooting, ensure you are using the correct assay for your experimental constraints. The table below summarizes the quantitative and technical parameters of the leading Nm sequencing technologies.
| Sequencing Method | Input RNA Requirement | Resolution | False Positive Rate | Primary Challenge | Standard Bioinformatics Tool |
| RiboMethSeq | ~100 ng - 1 µg | Single-base | Moderate (Structure-dependent) | Incomplete alkaline cleavage in highly structured regions | RiboMethSeq Pipeline |
| Nm-seq | ~1 µg - 5 µg | Single-base | Low | Incomplete periodate oxidation leading to background noise | Custom alignment scripts |
| ONT dRNA-seq | ~500 ng (Poly-A) | Single-base | Moderate (Algorithm-dependent) | K-mer signal convolution from adjacent modifications | Nm-Nano / NanoNm |
Section 2: Troubleshooting RiboMethSeq (Alkaline Cleavage Workflows)
FAQ: Why am I seeing high false-positive rates in highly structured RNA regions (e.g., tRNAs or rRNAs)?
The Causality: RiboMethSeq relies on a fundamental chemical principle: a 2'-O-methyl group sterically and chemically protects the 3'-adjacent phosphodiester bond from alkaline hydrolysis [1]. The bioinformatics pipeline looks for a sudden drop in sequencing coverage (a "gap") at specific sites to infer methylation. However, highly stable 2D/3D RNA structures can also physically shield the phosphodiester backbone from nucleophilic attack by hydroxyl ions. If the RNA is not fully denatured, these unmodified but structurally protected sites will resist cleavage, mimicking an Nm site and generating a false positive.
The Solution: You must optimize the thermodynamics of your fragmentation step. Ensure strict denaturing conditions (96°C) and tailor the hydrolysis time to the specific RNA species.
Step-by-Step Protocol: Optimized Alkaline Fragmentation for RiboMethSeq
This protocol is a self-validating system: by running a parallel unmethylated synthetic RNA spike-in, you can confirm that cleavage gaps are due to methylation, not secondary structure.
-
Preparation: Mix 500 ng of total RNA with 1 ng of an unmethylated synthetic RNA spike-in (to serve as an internal cleavage control).
-
Buffer Addition: Add alkaline fragmentation buffer to achieve a final concentration of 50 mM NaHCO₃/Na₂CO₃ (pH 9.3). Causality: The high pH provides the necessary OH⁻ ions for the nucleophilic attack on the RNA backbone.
-
Thermal Denaturation & Cleavage: Incubate the sample strictly at 96°C.
-
For rRNAs: Incubate for 12–14 minutes.
-
For tRNAs (highly structured): Incubate for 6–10 minutes.
-
-
Quenching: Immediately transfer the tubes to an ice bath and add 0.3 volumes of 3 M Sodium Acetate (pH 3.0). Causality: The sudden drop in pH neutralizes the hydroxyl ions, instantly halting the hydrolysis reaction to prevent over-fragmentation.
-
Purification: Clean up the fragmented RNA using standard ethanol precipitation or a column-based small RNA cleanup kit.
Section 3: Troubleshooting Nm-seq (Periodate Oxidation Workflows)
FAQ: My Nm-seq libraries have high background noise. How do I ensure complete depletion of unmethylated transcripts?
The Causality: Nm-seq leverages the differential reactivity of 2'-OH and 2'-O-Me to sodium periodate (NaIO₄). Unmethylated riboses possess cis-diols that are oxidized to dialdehydes and subsequently eliminated. Because 2'-O-methylated riboses lack these cis-diols, they survive the treatment and remain competent for 3'-adapter ligation [2]. If the oxidation step is incomplete—due to reagent degradation or steric hindrance—unmethylated RNAs will survive the elimination step, ligate to the adapter, and flood your sequencing data with background noise.
The Solution: Implement iterative Oxidation-Elimination-Dephosphorylation (OED) cycles. A single cycle is rarely 100% efficient; repeating the OED cycle ensures near-complete depletion of unmethylated background.
Caption: Nm-seq Oxidation-Elimination-Dephosphorylation (OED) workflow for 2'-O-methylation enrichment.
Step-by-Step Protocol: The OED Cycle
-
Oxidation: Treat fragmented RNA with 10 mM NaIO₄ in 50 mM Sodium Acetate buffer (pH 5.2). Incubate at 0°C for 40 minutes in the dark. Causality: Low temperature and darkness prevent non-specific, UV-induced RNA degradation while allowing specific cis-diol oxidation.
-
Beta-Elimination: Add 1 M Lysine (pH 8.5) and incubate at 45°C for 90 minutes. Causality: Lysine acts as a primary amine, forming a Schiff base intermediate that drives the beta-elimination of the oxidized terminal ribose.
-
Dephosphorylation: Treat the RNA with T4 Polynucleotide Kinase (T4 PNK) at 37°C for 60 minutes. Causality: Beta-elimination leaves a 3'-phosphate group. T4 PNK removes this, exposing a 3'-OH required for the next OED cycle or final adapter ligation.
-
Iteration: Repeat steps 1-3 at least once more to ensure complete background depletion.
Section 4: Troubleshooting Oxford Nanopore Direct RNA-Seq
FAQ: How do I resolve k-mer signal convolution when detecting internal mRNA Nm sites using Nanopore?
The Causality: In ONT dRNA-seq, a motor protein feeds the native RNA molecule through a nanopore. The ionic current recorded (the "squiggle") is influenced by approximately 5 nucleotides (a k-mer) residing in the pore simultaneously. While a 2'-O-methyl group alters the steric bulk and hydrophobicity—thereby changing the current amplitude and dwell time—this signal is highly context-dependent[3]. If adjacent nucleotides are also modified (e.g., m6A near an Nm site), the signals convolute, making standard basecalling algorithms fail to identify the Nm site accurately.
The Solution: You must bypass standard basecallers and utilize specialized Machine Learning (ML) frameworks designed for epitranscriptomic deconvolution, such as Nm-Nano or NanoNm [4, 5]. These tools use K-mer embedding and advanced classifiers (like XGBoost or Random Forest) to separate the Nm-specific signal from sequence-specific baseline currents.
Caption: Machine learning framework (e.g., Nm-Nano) for extracting Nm sites from Nanopore squiggle signals.
Best Practices for Nanopore Data Processing
-
High-Quality Input: Ensure an RNA Integrity Number (RIN) > 8.0. Degraded RNA leads to truncated reads, reducing the statistical power of the ML models.
-
Control Datasets: Always sequence an In Vitro Transcribed (IVT) RNA control of your target sequence. IVT RNA contains zero modifications and serves as the perfect baseline to train your ML model against the native, modified RNA.
-
Algorithm Selection: Use Nm-Nano for high-accuracy predictions (up to 99% with XGBoost) on well-characterized cell lines (e.g., HeLa, HEK293) [4].
References
-
Title: Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq Source: Frontiers in Genetics URL: [Link]
-
Title: Nm-seq maps 2′-O-methylation sites in human mRNA with base precision Source: Nature Methods URL: [Link]
-
Title: Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions Source: MDPI Genes URL: [Link]
-
Title: Nm-Nano: a machine learning framework for transcriptome-wide single-molecule mapping of 2´-O-methylation (Nm) sites in nanopore direct RNA sequencing datasets Source: RNA Biology URL: [Link]
-
Title: The detection, function, and therapeutic potential of RNA 2'-O-methylation Source: The Innovation URL: [Link]
Technical Support Center: Optimization of RiboMeth-seq Data Analysis for tRNA
Welcome to the technical support center for RiboMeth-seq data analysis focused on transfer RNA (tRNA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of tRNA modification analysis using RiboMeth-seq. Here, you will find troubleshooting guidance and frequently asked questions to address specific challenges encountered during your experiments.
Introduction to RiboMeth-seq for tRNA Analysis
RiboMeth-seq is a powerful high-throughput sequencing method originally developed for mapping 2'-O-methylation (Nm) in ribosomal RNA (rRNA).[1][2][3] Its application has been extended to other RNA species, including tRNA, which are heavily modified and play a crucial role in protein synthesis and cellular regulation.[1][3][4][5] The method relies on the principle that the phosphodiester bond adjacent to a 2'-O-methylated nucleotide is protected from alkaline hydrolysis.[1][6] This resistance to cleavage results in a specific signature in the sequencing data, allowing for the identification and quantification of Nm sites.
However, adapting RiboMeth-seq for tRNA presents unique challenges due to their short length, stable secondary and tertiary structures, the presence of numerous other modifications, and high sequence similarity among isoacceptors.[1][7][8][9] This guide provides in-depth technical advice to optimize your data analysis pipeline and overcome these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when performing RiboMeth-seq for tRNA analysis.
Q1: Why is tRNA analysis with RiboMeth-seq more challenging than for rRNA?
A1: The challenges stem from the inherent properties of tRNA molecules:
-
Short Length and Stable Structure: tRNAs are relatively short (typically 76-90 nucleotides) and fold into a highly stable cloverleaf secondary structure and a compact L-shaped tertiary structure.[1][10] These structures can be resistant to the random alkaline hydrolysis that is central to the RiboMeth-seq protocol, leading to non-uniform fragmentation and potential biases in the sequencing library.[1]
-
Abundant and Diverse Modifications: Besides 2'-O-methylation, tRNAs contain a wide variety of other chemical modifications.[5][8] These modifications can interfere with the RiboMeth-seq workflow at multiple stages, including reverse transcription and adapter ligation, potentially leading to sequencing errors or drop-offs.[7][8][9]
-
High Sequence Similarity: Many tRNA isoacceptors and isodecoders share highly similar sequences, which complicates the accurate mapping of sequencing reads to their correct tRNA of origin.[7][9] This can lead to ambiguity in assigning modification sites.
-
Lower Abundance Compared to rRNA: While tRNAs are abundant, they are less so than rRNAs.[11] Achieving sufficient read coverage for accurate quantification of modifications on less abundant tRNA species can be a challenge.[11]
Q2: What are the key considerations for library preparation when analyzing tRNA with RiboMeth-seq?
A2: Careful optimization of the library preparation protocol is critical for successful tRNA RiboMeth-seq.
-
RNA Fragmentation: The duration and conditions of alkaline hydrolysis need to be optimized for tRNAs to achieve a suitable fragment size distribution (typically 20-40 nucleotides).[1][12] Shorter and more structured tRNAs may require longer or more stringent hydrolysis conditions compared to rRNA.[1]
-
End-Repair: After fragmentation, RNA fragments have 5'-OH and 2',3'-cyclic phosphate ends. A standard RiboMeth-seq protocol involves a dephosphorylation step to create a 3'-OH and a phosphorylation step to create a 5'-phosphate, making the fragments suitable for adapter ligation.[1][11]
-
Adapter Ligation: The efficiency of adapter ligation can be influenced by the terminal nucleotides and any modifications present. It's important to use high-quality ligases and optimized reaction conditions. Some protocols have explored specialized ligases to reduce bias.[11][13]
-
Reverse Transcription: The choice of reverse transcriptase (RT) is crucial. Some modifications can stall or cause misincorporation by the RT. Using highly processive and thermostable RTs can help to read through modified regions.[7]
Q3: Which bioinformatic tools are recommended for tRNA RiboMeth-seq data analysis?
A3: A combination of standard and specialized bioinformatic tools is required for a robust analysis pipeline.
-
Quality Control and Adapter Trimming: Tools like Trimmomatic or Cutadapt are essential for removing adapter sequences and low-quality reads.[11]
-
Read Alignment: Aligning short reads to a reference database of tRNA sequences is a critical step. Due to the high sequence similarity of tRNAs, standard aligners may struggle. Specialized aligners or alignment strategies are often necessary. Bowtie2 is a commonly used aligner in RiboMeth-seq pipelines.[11][14] It is crucial to use a comprehensive and curated tRNA sequence database, such as GtRNAdb or tRNADB-CE.[15]
-
Modification Calling and Quantification: Custom scripts are typically used to count the 5'- and 3'-ends of mapped reads at each nucleotide position.[6][11] The relative depletion of read ends at a specific site compared to its neighbors is then used to calculate a "RiboMethSeq score," which indicates the presence and stoichiometry of a 2'-O-methylation.[6] Several scoring schemes have been developed to improve the accuracy of modification detection.[6][16]
-
Specialized tRNA Analysis Tools: Several tools have been developed to address the specific challenges of tRNA-seq data analysis, some of which can be adapted for RiboMeth-seq. For instance, tRAX and mim-tRNAseq are designed to analyze tRNA expression and modifications.[14][17]
Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of RiboMeth-seq data for tRNA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Read Counts or Poor Library Complexity | - Inefficient RNA fragmentation.- Suboptimal adapter ligation.- Inhibition of reverse transcription by tRNA modifications. | - Optimize alkaline hydrolysis time and temperature for your specific tRNA samples.[1]- Ensure high-quality reagents and optimized conditions for ligation steps.- Use a reverse transcriptase known for high processivity and the ability to read through modified bases.[7] |
| High Percentage of Unmapped Reads | - Poor quality of sequencing reads.- Incomplete adapter trimming.- Inappropriate alignment parameters.- Incomplete or inaccurate reference tRNA database. | - Perform stringent quality control and adapter trimming on raw sequencing data.[11]- Adjust alignment parameters in tools like Bowtie2 to be more permissive for short reads and potential mismatches due to modifications.[14]- Use a comprehensive and up-to-date tRNA gene database for your organism of interest.[15] |
| Ambiguous Read Mapping (Multi-mapping Reads) | - High sequence similarity among tRNA isoacceptors. | - For quantification, consider assigning multi-mapping reads fractionally to all possible locations.- For initial discovery, it may be necessary to focus on uniquely mapping reads and then use other methods to validate findings on highly similar tRNAs. |
| High Background Signal (False Positives) | - Spontaneous, structure-dependent resistance to alkaline hydrolysis.- Presence of other RNA modifications that can also inhibit cleavage or affect ligation.[11]- Bias in library preparation steps. | - Implement and refine the scoring algorithm to better distinguish true Nm sites from background noise. This may involve adjusting the window size for calculating local read coverage.[6]- Compare results with a control sample where the relevant methyltransferase is knocked out, if possible.[11]- Be aware that other modifications, like pseudouridine, can sometimes produce a signal in RiboMeth-seq.[11] |
| Inability to Detect Known 2'-O-Methylation Sites | - Insufficient sequencing depth.- The modification is located too close to the 5'- or 3'-end of the tRNA.- The local sequence context affects fragmentation or ligation efficiency. | - Increase the sequencing depth to ensure adequate coverage of all tRNA species. A minimum of 15 million raw reads is recommended for human tRNAs.[6]- RiboMeth-seq has limitations in detecting modifications very close to the ends of RNA molecules.[16]- Acknowledge that certain sequence contexts may be less amenable to this method and consider orthogonal validation with other techniques like mass spectrometry.[4] |
Experimental and Bioinformatic Workflows
A successful RiboMeth-seq experiment for tRNA requires a carefully executed workflow, from sample preparation to data analysis.
Optimized RiboMeth-seq Library Preparation Protocol for tRNA
-
RNA Isolation: Isolate total RNA or a tRNA-enriched fraction from your samples. Ensure high purity and integrity of the RNA.
-
tRNA Fragmentation:
-
Resuspend tRNA in an alkaline buffer (e.g., sodium carbonate-bicarbonate buffer, pH 9.2).
-
Incubate at 95°C. The optimal incubation time will need to be determined empirically but typically ranges from 6 to 12 minutes for tRNAs.[1]
-
Immediately stop the reaction by adding an acidic buffer and placing it on ice.
-
-
End-Repair:
-
Adapter Ligation:
-
Ligate a 3' adapter to the RNA fragments.
-
Ligate a 5' adapter to the RNA fragments.
-
-
Reverse Transcription and PCR Amplification:
-
Perform reverse transcription using a primer that is complementary to the 3' adapter.
-
Amplify the resulting cDNA using PCR with primers that introduce sequencing indexes.
-
-
Library Purification and Quantification:
-
Purify the final library to remove adapter dimers and other contaminants.
-
Quantify the library and assess its quality before sequencing.
-
Bioinformatic Analysis Pipeline
The following diagram illustrates a typical bioinformatic workflow for analyzing tRNA RiboMeth-seq data.
Sources
- 1. Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2′-O-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New bioinformatic tools for analysis of nucleotide modifications in eukaryotic rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2'-O-Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. tRNA modifications: greasing the wheels of translation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]
- 7. tRNA Sequencing: Methods, Applications and Challenges - CD Genomics [rna.cd-genomics.com]
- 8. Advances in methods for tRNA sequencing and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eirnabio.com [eirnabio.com]
- 10. Transfer RNA - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. E-GEOD-54655 - RiboMeth-seq: High-throughput mapping of ribose methylations in RNA at single-nucleotide resolution - OmicsDI [omicsdi.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. tModBase: deciphering the landscape of tRNA modifications and their dynamic changes from epitranscriptome data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNA Web Tools - RNA World - RNA Therapeutics Institute the UMass Chan [umassmed.edu]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
Technical Support Center: Reducing Bias in the Detection of Low-Abundance 2'-O-Methylated Transcripts
Welcome to the technical support center for the analysis of 2'-O-methylated (Nm) transcripts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of detecting and quantifying this crucial RNA modification, particularly in low-abundance transcripts. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you mitigate bias and enhance the accuracy of your results.
The Challenge of Detecting Low-Abundance 2'-O-Methylation
2'-O-methylation is a widespread and vital post-transcriptional modification found in various RNA species, including mRNA, tRNA, rRNA, and snRNA.[1][2][3][4] This modification, the addition of a methyl group to the 2' hydroxyl of the ribose moiety, plays a significant role in RNA stability, structure, and function.[5][6][] However, detecting Nm sites, especially in transcripts that are not highly abundant, is technically challenging.[8][9] The primary hurdles include biases introduced during library preparation and the inherent difficulty of distinguishing modified from unmodified nucleotides with high fidelity.
This guide will walk you through the critical aspects of experimental design and data analysis to minimize these biases and improve the reliability of your low-abundance Nm detection.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Poor or No Detection of Known 2'-O-Methylated Sites in Low-Abundance Transcripts
Potential Cause A: Inefficient 3' Adapter Ligation
A 2'-O-methylation at the 3'-terminal nucleotide of an RNA molecule can significantly inhibit the activity of T4 RNA Ligase 1, which is commonly used for 3' adapter ligation in many small RNA sequencing library preparation protocols.[10][11] This leads to a bias against the inclusion of these modified transcripts in the final sequencing library.
Solution:
-
Modified Ligation Protocols: Employ a library preparation protocol specifically designed to reduce ligation bias. The "TS5" protocol, a modified version of the TruSeq protocol, has been shown to have less bias and improved detection of 2'-O-methylated RNAs.[10][12]
-
Alternative Ligases: While less common, exploring alternative RNA ligases or ligation strategies that are less sensitive to 3' modifications can be beneficial.
Potential Cause B: Insufficient Sequencing Depth
Low-abundance transcripts, by their nature, will be represented by fewer reads in a sequencing library. If the sequencing depth is inadequate, these transcripts may not be sampled sufficiently to confidently identify Nm sites. For reliable detection of Nm in abundant RNAs like rRNA, a coverage of 750-1,000 reads per nucleotide position is often recommended.[13] For less abundant transcripts, even higher depth may be necessary.
Solution:
-
Increase Sequencing Depth: For methods like RiboMethSeq, a sequencing depth of 12-15 million raw reads is routinely used for analyzing human rRNA or tRNAs.[11] When targeting low-abundance transcripts, consider aiming for a significantly higher number of reads to ensure adequate coverage.
-
Targeted Enrichment: If you are interested in specific transcripts, consider using a targeted enrichment strategy prior to library preparation to increase their relative abundance.
Potential Cause C: Suboptimal Reverse Transcription Conditions
Several methods for Nm detection rely on the principle that reverse transcriptase (RT) activity is impeded at a 2'-O-methylated site, particularly at low deoxynucleotide triphosphate (dNTP) concentrations.[9][11][14] If the dNTP concentration is not optimized, the stalling effect may be too weak to detect, or conversely, may lead to excessive stalling at unmodified sites.
Solution:
-
Optimize dNTP Concentration: Perform a titration experiment to determine the optimal low dNTP concentration for your specific reverse transcriptase and experimental setup. This is a critical step for methods like RTL-P (Reverse Transcription at Low dNTP followed by PCR).[9][15]
-
Use Appropriate Controls: Always include an unmodified synthetic RNA control with a known sequence to validate that the observed RT stalling is specific to the 2'-O-methylation.[9]
Issue 2: High False-Positive Rate in Nm Site Identification
Potential Cause A: RNA Secondary Structure
Complex RNA secondary structures can also cause reverse transcriptase to pause or dissociate from the template, mimicking the signal of a 2'-O-methylation, especially under low dNTP conditions.[9]
Solution:
-
Genetic Controls: The most robust way to differentiate true Nm sites from structural artifacts is to use a genetic model where the enzyme responsible for the methylation (e.g., Fibrillarin) or the guide snoRNA is knocked down or knocked out.[9] A reduction in the RT stop signal in the knockout compared to the wild-type provides strong evidence for a genuine Nm site.
-
Chemical Denaturation: Incorporate a chemical denaturant (e.g., DMSO or betaine) into the reverse transcription reaction to help resolve secondary structures. However, be aware that this may also affect the sensitivity of Nm detection.
Potential Cause B: Other RNA Modifications
While 2'-O-methylation is a primary cause of RT stalling at low dNTP concentrations, other RNA modifications can also impede reverse transcriptase to a lesser extent.[9]
Solution:
-
Orthogonal Validation: Validate putative Nm sites identified by sequencing with an independent method. While challenging for low-abundance transcripts, techniques like mass spectrometry on enriched target RNAs can provide definitive confirmation.
-
Computational Prediction Tools: Utilize computational tools to predict potential 2'-O-methylation sites. While not a substitute for experimental validation, these tools can help prioritize candidates and provide corroborating evidence.[16][17][18][19]
Frequently Asked Questions (FAQs)
Q1: Which high-throughput sequencing method is best for quantifying low-abundance 2'-O-methylated transcripts?
A1: This is a challenging question as most high-throughput methods have limitations when it comes to low-abundance transcripts.
-
RiboMethSeq is a powerful method for quantitative analysis of Nm, but it requires very high sequencing depth, which can make it impractical for low-abundance mRNAs.[1]
-
Nm-seq is a highly sensitive method that can detect 2'-O-methylation from scarce amounts of RNA.[5][14] It generates a positive signal for Nm sites, which can be advantageous.
-
Nanopore direct RNA sequencing is an emerging technology that can directly detect RNA modifications, including 2'-O-methylation, as the RNA molecule passes through a nanopore.[20] This method avoids amplification biases and can detect modifications on very low-abundance transcripts (<1 copy/cell).[20]
The best choice will depend on your specific experimental goals, available resources, and the level of quantification required.
Q2: How can I validate a novel 2'-O-methylation site in a low-abundance mRNA?
A2: Validating novel Nm sites in low-abundance transcripts is a significant challenge. A multi-pronged approach is recommended:
-
RTL-P with Genetic Controls: As described in the troubleshooting section, performing Reverse Transcription at Low dNTP followed by quantitative PCR (RTL-qPCR) using a knockdown or knockout of the relevant methyltransferase (e.g., Fibrillarin) is a sensitive and specific method.[9]
-
Targeted Nanopore Sequencing: If you have a strong candidate, you can design a targeted approach to enrich for your mRNA of interest followed by nanopore direct RNA sequencing to look for the characteristic signal change associated with 2'-O-methylation.
-
In Vitro Modification and Analysis: If possible, synthesize an in vitro transcribed version of your RNA of interest, modify it with the appropriate methyltransferase in vitro, and then use this as a positive control in your validation assays.
Q3: What are the key considerations for the bioinformatics analysis of 2'-O-methylation sequencing data?
A3: A robust bioinformatics pipeline is crucial for accurate Nm site identification. Key considerations include:
-
Read Quality Control: Thoroughly trim adapters and filter out low-quality reads.
-
Alignment Strategy: For methods like RiboMethSeq that rely on the analysis of read start and end positions, it is critical to use an aligner that handles soft-clipping appropriately and to have a well-optimized pipeline for counting read ends.[13]
-
Normalization: When comparing samples, proper normalization is essential to account for differences in library size and composition.
-
Statistical Analysis: Use appropriate statistical tests to determine the significance of any observed differences in modification levels.
-
Specialized Tools: Utilize bioinformatics tools specifically designed for the analysis of 2'-O-methylation data where available.
Experimental Workflows and Diagrams
Workflow for RTL-P based Validation of a Putative Nm Site
This workflow outlines the key steps for validating a 2'-O-methylation site in a low-abundance transcript using the RTL-P method with a genetic control.
Caption: Workflow for validating a 2'-O-methylation site using RTL-P.
Conceptual Diagram of Bias in Small RNA Library Preparation
This diagram illustrates how 3'-terminal 2'-O-methylation can introduce bias during standard small RNA library preparation.
Caption: Bias against 3'-Nm RNAs in standard library preparation.
Quantitative Data Summary
| Method | Principle | Advantages for Low-Abundance Transcripts | Disadvantages for Low-Abundance Transcripts |
| RiboMethSeq | Alkaline hydrolysis protection | Quantitative | Requires very high sequencing depth[1] |
| Nm-seq | Periodate oxidation and enrichment | High sensitivity[5][14] | Potential for RNA loss during multiple steps[21] |
| 2'-OMe-Seq | RT stalling at low dNTP | Relatively simple protocol | Prone to false positives from RNA structure[9] |
| RTL-P (qPCR) | RT stalling at low dNTP | Very sensitive for specific targets[8][9] | Not a high-throughput method |
| Nanopore Direct RNA-Seq | Signal perturbation | No amplification bias, single-molecule detection[20] | Lower throughput and higher error rate compared to Illumina |
References
-
Taylor, R. L., et al. (2025). Computational limitations and future needs to unravel the full potential of 2'-O-methylation and C/D box snoRNAs. RNA Biology. Available from: [Link]
-
Huang, Q. L., et al. (2020). Identification of 2'-O-methylation Site by Investigating Multi-feature Extracting Techniques. Combinatorial Chemistry & High Throughput Screening. Available from: [Link]
-
ResearchGate. (n.d.). of available methods to predict 2-OM sites. ResearchGate. Available from: [Link]
-
van Dijk, E. L., et al. (2019). Improving Small RNA-seq: Less Bias and Better Detection of 2'-O-Methyl RNAs. JoVE. Available from: [Link]
-
Motorin, Y., et al. (2020). Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq. Frontiers in Bioengineering and Biotechnology. Available from: [Link]
-
Chen, W., et al. (2016). Identification of 2′-O-methylation sites by support vector machine. Analytical Biochemistry. Available from: [Link]
-
Li, G., et al. (2024). 2OMe-LM: predicting 2′-O-methylation sites in human RNA using a pre-trained RNA language model. Bioinformatics. Available from: [Link]
-
Motorin, Y., & Marchand, V. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. Genes. Available from: [Link]
-
CD Genomics. (n.d.). What Is 2'-O-Methylation and How to Detect It. CD Genomics. Available from: [Link]
-
Monaco, P. L., et al. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? Biomolecules. Available from: [Link]
-
CD Genomics. (n.d.). 2'-O-Methylated-seq Service. CD Genomics. Available from: [Link]
-
van Dijk, E. L., et al. (2021). A Small RNA-Seq Protocol with Less Bias and Improved Capture of 2'-O-Methyl RNAs. Methods in Molecular Biology. Available from: [Link]
-
Birkedal, U., et al. (2016). Illumina-based RiboMethSeq approach for mapping of 2′-O-Me residues in RNA. Nucleic Acids Research. Available from: [Link]
-
He, C., et al. (2021). Assessing 2′-O-Methylation of mRNA Using Quantitative PCR. Methods in Molecular Biology. Available from: [Link]
-
Zhou, K. I., et al. (2024). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes & Development. Available from: [Link]
-
He, C., et al. (2022). 2′-O-Methylation at internal sites on mRNA promotes mRNA stability. Cell Reports. Available from: [Link]
-
He, C., et al. (2021). Assessing 2'-O-methylation of mRNA Using Quantitative PCR. Methods in Molecular Biology. Available from: [Link]
-
Amerigo Scientific. (n.d.). Unlocking the Mysteries of RNA 2′-O-Methylation: Classical Methods and Deep Sequencing-Based Approaches. Amerigo Scientific. Available from: [Link]
-
Zhou, K. I., et al. (2024). 2'-O-Methylation (Nm) in RNA: Progress, Challenges, and Future Directions. ResearchGate. Available from: [Link]
-
Motorin, Y., & Marchand, V. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. MDPI. Available from: [Link]
-
CD Genomics. (n.d.). 2'-O-RNA Methylation Sequencing Service. CD Genomics. Available from: [Link]
-
Amerigo Scientific. (n.d.). Exploring Nm: A Comprehensive Study of 2′-O-Methylation in RNA. Amerigo Scientific. Available from: [Link]
-
Liu, H., et al. (2023). The detection, function, and therapeutic potential of RNA 2'-O-methylation. The Innovation. Available from: [Link]
Sources
- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-O-RNA Methylation Sequencing Service - CD Genomics [cd-genomics.com]
- 4. The detection, function, and therapeutic potential of RNA 2'-O-methylation [the-innovation.org]
- 5. 2'-O-methylated-seq Service - CD Genomics [cd-genomics.com]
- 6. Exploring Nm: A Comprehensive Study of 2′-O-Methylation in RNA - Amerigo Scientific [amerigoscientific.com]
- 8. Assessing 2′-O-Methylation of mRNA Using Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 9. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jove.com [jove.com]
- 11. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions | MDPI [mdpi.com]
- 12. A Small RNA-Seq Protocol with Less Bias and Improved Capture of 2'-O-Methyl RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. researchgate.net [researchgate.net]
- 19. lab.malab.cn [lab.malab.cn]
- 20. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 21. Unlocking the Mysteries of RNA 2′-O-Methylation: Classical Methods and Deep Sequencing-Based Approaches - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: RNase H Cleavage of 2'-O-Methylated RNA/DNA Hybrids
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting and delve into the biophysical causality of RNA/DNA hybrid thermodynamics and enzymatic kinetics. Whether you are designing antisense oligonucleotide (ASO) gapmers, probing RNA secondary structures, or engineering site-specific RNA cleavage assays, understanding how Ribonuclease H (RNase H) interacts with modified sugar puckers is critical to your experiment's success.
Mechanistic Overview: The "Why" Behind the Assay
RNase H is an endonuclease that specifically hydrolyzes the phosphodiester bonds of RNA when hybridized to DNA. The enzyme recognizes the unique structural geometry of the RNA-DNA heteroduplex, which exists as an intermediate between the A-form and B-form helices.
When we introduce a 2'-O-methyl (2'-OMe) modification to the RNA strand or the antisense probe, the bulky methyl group restricts the ribose sugar to a C3'-endo conformation [1]. This structural pre-organization drives the duplex into a strict A-form geometry[2]. Because RNase H cannot structurally recognize or catalytically process an A-form duplex, the 2'-OMe modified regions become completely resistant to RNase H cleavage.
We exploit this biophysical barrier using chimeric splints or gapmers—oligonucleotides featuring 2'-OMe wings flanking a central unmodified DNA gap. This design thermodynamically anchors the probe to the target while directing RNase H to cleave the target RNA strictly at the sequence complementary to the DNA gap [3].
Biophysical and Enzymatic Properties of Oligonucleotide Modifications
To optimize your chimeric probe, you must balance binding affinity ( Tm ) with enzymatic activation. The table below summarizes the quantitative impact of common modifications:
| Modification | Sugar Conformation | ΔTm per Insert (°C) | RNase H Activation | Exonuclease Resistance |
| Unmodified DNA | C2'-endo (B-form) | Baseline | Full Activation | Low |
| 2'-O-Methyl (2'-OMe) | C3'-endo (A-form) | +1.0 to +1.5 | None (Inhibitory) | High |
| Locked Nucleic Acid (LNA) | C3'-endo (A-form, locked) | +2.0 to +8.0 | None (Inhibitory) | Very High |
| Phosphorothioate (PS) | C2'-endo (B-form) | -0.5 to -1.0 | Reduced / Slower | Very High |
Experimental Workflow
Step-by-step experimental workflow for the RNase H targeted cleavage assay.
Self-Validating RNase H Cleavage Protocol
To ensure trustworthiness and isolate variables, this protocol incorporates a self-validating internal control —a fully unmodified DNA probe of the exact same sequence. This proves that any failure is due to the chimeric design, not inactive enzyme or degraded RNA.
-
Probe Design : Design a 2'-OMe/DNA chimeric probe. Ensure the central DNA gap is at least 6-8 nucleotides long.
-
Annealing : Mix 1 pmol of target RNA with 5-10 pmol of the chimeric probe in an annealing buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl). Heat to 95°C for 3 minutes, then cool slowly (1°C/min) to room temperature.
-
Validation Step: Prepare a parallel control tube using the fully unmodified DNA probe.
-
-
Enzyme Addition : Add 10X RNase H reaction buffer to achieve a final concentration of 50 mM Tris-HCl, 75 mM KCl, 3 mM MgCl₂, and 10 mM DTT (pH 8.3). Add 1-2 Units of E. coli RNase HI.
-
Incubation : Incubate at 37°C for 15-30 minutes.
-
Quenching : Stop the reaction by adding an equal volume of 2X RNA Loading Dye containing 50 mM EDTA (to chelate Mg²⁺) and 95% formamide. Heat to 95°C for 5 minutes.
-
Analysis : Resolve the products on a 15% TBE-Urea polyacrylamide gel. The control lane must show complete target degradation (validating enzyme viability), while the chimeric lane should yield specific, discrete cleavage bands.
Troubleshooting Guides & FAQs
Q1: I am observing no cleavage of my target RNA with my chimeric probe, even though my unmodified DNA control works perfectly. What is wrong? A1: The most common cause is an insufficient DNA gap size. RNase H requires a continuous stretch of B-form heteroduplex to properly bind and position its catalytic core. While 4-5 DNA nucleotides can support weak cleavage under extreme enzyme excess, a contiguous stretch of at least 6 unmodified DNA nucleotides is required for robust cleavage, and 7-8 nucleotides are optimal for full activation [4]. If your gap is too small, the rigid C3'-endo conformation of the flanking 2'-OMe wings sterically hinders the enzyme from accessing the gap.
Q2: My target RNA is being degraded randomly, including in the regions complementary to the 2'-OMe wings. What is causing this off-target cleavage? A2: RNase H is highly specific to RNA/DNA hybrids and will not cleave RNA/2'-OMe-RNA duplexes. If you observe cleavage in the protected regions, the primary suspect is contamination with single-strand specific RNases (e.g., RNase A, T1) or non-specific endonucleases. Ensure all reagents are strictly RNase-free. Another possibility is "star activity," which occurs if you use a massive excess of RNase H or substitute Mg²⁺ with Mn²⁺, relaxing the enzyme's structural specificity.
Q3: The cleavage at the intended DNA gap is incomplete, leaving a large fraction of intact target RNA. How can I drive the reaction to completion? A3: Incomplete digestion usually stems from thermodynamic competition. Highly structured RNA regions (e.g., hairpins) can prevent the chimeric probe from annealing. To overcome this steric hindrance, extend the 2'-OMe wings to increase the overall Tm and thermodynamically outcompete the RNA's internal secondary structure [5]. Additionally, verify that your RNA storage buffer does not contain excess EDTA, which will chelate the Mg²⁺ required for RNase H catalysis.
Q4: Can I use Phosphorothioate (PS) linkages in the DNA gap to prevent exonuclease degradation in vivo, and will it affect my in vitro assay? A4: Yes, but with caveats. PS linkages provide excellent exonuclease resistance, but they slightly reduce the binding affinity ( Tm ) of the hybrid. More importantly, PS modifications in the DNA gap decrease the catalytic rate of RNase H compared to natural phosphodiester (PO) linkages. If you use a PS-modified gapmer in your in vitro assay, you must increase the incubation time or enzyme concentration to achieve complete cleavage.
Troubleshooting Logic Tree
Logical troubleshooting tree for diagnosing RNase H cleavage assay failures.
References
-
"Adjusting the Structure of 2'-Modified Nucleosides and Oligonucleotides via C4'-α-F or C4'-α-OMe Substitution: Synthesis and Conformational Analysis." The Journal of Organic Chemistry, 2018. URL:[Link]
-
Inoue H, Hayase Y, Iwai S, Ohtsuka E. "Sequence-dependent hydrolysis of RNA using modified oligonucleotide splints and RNase H." FEBS Letters, 215(2):327-330, 1987. URL:[Link]
-
Kurreck J, Wyszko E, Gillen C, Erdmann VA. "Design of antisense oligonucleotides stabilized by locked nucleic acids." Nucleic Acids Research, 30(9):1911–1918, 2002. URL:[Link]
-
Hayase Y, Inoue H, Ohtsuka E. "Secondary structure in formylmethionine tRNA influences the site-directed cleavage of ribonuclease H using chimeric 2'-O-methyl oligodeoxyribonucleotides." Biochemistry, 29(37):8793-7, 1990. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sequence-dependent hydrolysis of RNA using modified oligonucleotide splints and RNase H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secondary structure in formylmethionine tRNA influences the site-directed cleavage of ribonuclease H using chimeric 2'-O-methyl oligodeoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2'-O-Methyl and 5-Methylcytidine Modifications for Enhanced RNA Stability
For researchers and therapeutic developers in the RNA space, engineering molecules with optimal stability is a cornerstone of success. The transient nature of RNA, while a biological advantage for cellular regulation, presents a significant hurdle for applications requiring sustained function, such as mRNA vaccines, siRNAs, and antisense oligonucleotides. Post-transcriptional modifications are powerful tools to overcome this challenge. This guide provides an in-depth comparative analysis of two of the most prevalent and effective modifications for enhancing RNA stability: 2'-O-methylation (2'-OMe) and 5-methylcytidine (m5C). We will explore their distinct mechanisms of action, comparative performance, and the strategic considerations for their application, grounded in experimental evidence.
Foundational Chemistry: Two Modifications, Two Distinct Locations
Understanding the structural differences between 2'-OMe and m5C is fundamental to appreciating their unique impacts on RNA biology.
-
2'-O-Methylation (2'-OMe or Nm): This modification involves the addition of a methyl group to the 2' hydroxyl group of the ribose sugar, a component of the RNA backbone.[1][2] This modification is versatile as it can occur on any of the four ribonucleosides (A, U, G, or C).[3]
-
5-Methylcytidine (m5C): In contrast, m5C is a base modification. A methyl group is added to the carbon-5 position of the cytosine base itself.[4][5]
This locational difference—backbone versus base—is the primary determinant of their differing mechanistic contributions to RNA stability.
Caption: Chemical structures of an unmodified ribose, 2'-O-methylated ribose, and 5-methylcytidine.
Head-to-Head Comparison: Impact on RNA Stability and Function
While both modifications enhance stability, they do so through different primary mechanisms and have distinct downstream consequences. The choice between them, or their combined use, depends on the specific application and desired RNA functionality.
| Feature | 2'-O-Methylation (2'-OMe) | 5-Methylcytidine (m5C) |
| Location | 2' hydroxyl of the ribose sugar (backbone)[1] | Carbon-5 of the cytosine base[5] |
| Primary Stability Mechanism | Direct steric hindrance of the phosphodiester backbone, providing broad protection against nuclease cleavage and alkaline hydrolysis.[][7][8] | Context-dependent; can protect against specific endonucleases and/or recruit "reader" proteins (e.g., YBX1) that stabilize the transcript.[4][9] |
| Nuclease Resistance | High. Confers robust resistance to a wide range of endo- and exonucleases.[][10] | Moderate to High. Protects tRNAs against endonucleolytic cleavage; enhances mRNA stability, often via protein interactions.[4][9] |
| Thermal Stability (Tm) | Increases RNA:RNA duplex stability by pre-organizing the ribose into a favorable A-form helix conformation.[7][11][12] Each modification contributes ~0.2 kcal/mol.[2][11] | Increases thermal stability by promoting more favorable base stacking interactions within the helix.[13] |
| Impact on Protein Binding | Can be inhibitory or permissive. The bulky methyl group can sterically block recognition by some RNA-binding proteins but may be favored by others.[1][11] | Primarily functions by creating binding sites for specific "reader" proteins (e.g., YBX1 for stability, ALYREF for nuclear export).[4][14] |
| Innate Immune Evasion | Potent suppressor of innate immune sensors, including TLR7, TLR8, and RIG-I, by mimicking a "self" RNA signature.[15][16][17] | Effective suppressor of innate immunity. It can inhibit TLR3, TLR7, and TLR8 signaling and attenuate the type-I interferon response.[18][19][20] |
Deep Dive: The Causality Behind Stability Enhancement
2'-O-Methylation: A Steric Shield for the Backbone
The primary reason 2'-OMe is so effective is its direct physical protection of the RNA backbone.
-
Nuclease Resistance: Most ribonucleases (RNases) utilize the 2' hydroxyl group to catalyze the cleavage of the adjacent phosphodiester bond. By replacing the hydrogen of the hydroxyl with a bulkier methyl group, 2'-OMe sterically hinders the enzyme's active site from accessing the backbone.[][8] This makes the RNA molecule significantly more resistant to degradation by a broad spectrum of nucleases found in serum and intracellularly.[10]
-
Structural Pre-organization: The 2'-OMe group locks the ribose sugar into a C3'-endo conformation.[7][11] This is the energetically preferred pucker for nucleotides within an A-form RNA helix. By "pre-paying" the energetic cost of adopting this conformation, 2'-OMe modification enhances the thermal stability (Tm) of RNA duplexes, making them less likely to "breathe" or dissociate, which can be an initial step for nuclease attack.[12]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 3. The detection, function, and therapeutic potential of RNA 2'-O-methylation [the-innovation.org]
- 4. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 7. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 8. Exploring Nm: A Comprehensive Study of 2′-O-Methylation in RNA - Amerigo Scientific [amerigoscientific.com]
- 9. academic.oup.com [academic.oup.com]
- 10. glenresearch.com [glenresearch.com]
- 11. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. 5-Methylcytidine Modification Service - Creative Biolabs [mrna.creative-biolabs.com]
- 14. Biological functions of 5-methylcytosine RNA-binding proteins and their potential mechanisms in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2′-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Incorporation of 5 methylcytidine alleviates innate immune response to self-amplifying RNA vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
A Senior Application Scientist's Guide to Validating 2'-O-methylation Sites in tRNA: A Comparative Analysis of RiboMeth-seq and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of post-transcriptional regulation, transfer RNA (tRNA) modifications stand out for their abundance and functional significance. Among these, 2'-O-methylation (Nm), the addition of a methyl group to the 2' hydroxyl of the ribose moiety, is a critical modification that influences tRNA stability, structure, and function in protein synthesis.[1][2][3] The accurate identification and quantification of Nm sites are paramount for understanding tRNA biology and its implications in various diseases.
This guide provides an in-depth comparison of RiboMeth-seq, a prominent high-throughput sequencing method for mapping 2'-O-methylation, with other established and emerging techniques. As Senior Application Scientists, we move beyond mere protocols, delving into the causality behind experimental choices to empower you to select and implement the most suitable method for your research needs.
The Significance of 2'-O-methylation in tRNA
2'-O-methylation is one of the most common RNA modifications, found in various RNA species, including tRNA, ribosomal RNA (rRNA), and small nuclear RNA (snRNA).[1][4] In tRNA, Nm is crucial for:
-
Structural Stability: The addition of a methyl group enhances the hydrophobicity of the nucleotide and protects the phosphodiester bond from nuclease degradation and alkaline hydrolysis, thereby stabilizing the tRNA structure.[1][4][5]
-
Accurate Translation: Modifications within the anticodon loop, including 2'-O-methylation, are critical for proper codon recognition and maintaining the reading frame during translation.[1]
-
Cellular Stress Response: The levels of tRNA modifications, including Nm, can be dynamically regulated in response to cellular stress, suggesting a role in modulating translation to adapt to changing environmental conditions.[5]
Given its functional importance, the precise mapping and quantification of 2'-O-methylation sites in tRNA are essential for a comprehensive understanding of gene expression regulation.
RiboMeth-seq: A High-Throughput Approach for Nm-site Validation
RiboMeth-seq has emerged as a powerful technique for the transcriptome-wide mapping of 2'-O-methylation sites. Initially developed for rRNA, it has been successfully adapted for the analysis of tRNA.[6][7][8]
The Principle of RiboMeth-seq
The method leverages the inherent chemical property of 2'-O-methylation: its resistance to alkaline hydrolysis.[6][9][10] The workflow involves the following key steps:
-
Alkaline Fragmentation: Total RNA is subjected to controlled alkaline hydrolysis, which randomly cleaves the RNA backbone at phosphodiester bonds.
-
Protection at Nm sites: The presence of a methyl group at the 2'-hydroxyl position protects the adjacent phosphodiester bond from cleavage.
-
Library Preparation and Sequencing: The resulting RNA fragments are converted into a cDNA library and subjected to high-throughput sequencing.
-
Data Analysis: The sequencing reads are mapped to a reference tRNA database. A significant reduction in the number of 5' and 3' read ends at a specific nucleotide position, compared to its neighbors, indicates the presence of a 2'-O-methylation.[11]
RiboMeth-seq Experimental Workflow
Caption: RiboMeth-seq workflow for 2'-O-methylation site validation.
Detailed Protocol for RiboMeth-seq of tRNA
1. RNA Preparation:
-
Isolate total RNA from the desired source. Ensure high quality and integrity of the RNA.
-
Enrich for tRNA using methods like size selection on a polyacrylamide gel.
2. Alkaline Fragmentation:
-
Resuspend tRNA in an alkaline hydrolysis buffer (e.g., sodium carbonate-bicarbonate buffer, pH 9.2).
-
Incubate at 95°C. The duration of this step is critical and needs to be optimized for tRNA, which is more resistant to hydrolysis than longer RNAs like rRNA. Typically, a shorter incubation time of 6-12 minutes is appropriate.[6]
-
Stop the reaction by adding an acidic solution.
3. Library Construction:
-
Perform end-repair to generate 5'-hydroxyl and 3'-phosphate ends.
-
Ligate 3' and 5' adapters to the RNA fragments.
-
Reverse transcribe the ligated fragments into cDNA.
-
Amplify the cDNA library using PCR.
4. Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Trim adapter sequences and filter for high-quality reads.
-
Align reads to a comprehensive tRNA reference database.
-
Calculate a RiboMeth-seq score for each nucleotide position. This score reflects the relative protection from cleavage and is used to identify and quantify the level of 2'-O-methylation.[11]
Expertise & Experience: Causality Behind Experimental Choices
-
Why optimize fragmentation time? tRNAs have a stable cloverleaf structure, making them more resistant to hydrolysis than unstructured RNA. Insufficient fragmentation will lead to a low yield of library fragments, while over-fragmentation can degrade the RNA excessively. Optimization ensures a good yield of fragments in the desired size range for sequencing (typically 20-40 nucleotides).[6]
-
Why is a specialized bioinformatic pipeline crucial? tRNAs are short and contain numerous other modifications that can interfere with reverse transcription and read alignment.[12] A tailored pipeline that can handle these challenges, including the use of specialized aligners and scoring algorithms, is essential for accurate Nm site identification and the reduction of false positives.[6][13]
Alternative Methods for 2'-O-methylation Site Validation
While RiboMeth-seq is a powerful tool, a multi-pronged approach often provides the most robust validation. Here, we compare RiboMeth-seq with other key techniques.
Mass Spectrometry (LC-MS/MS)
Liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS) is considered the gold standard for RNA modification analysis.[14][15][16]
Principle: This method involves the enzymatic digestion of purified tRNA into individual nucleosides or short oligonucleotides, which are then separated by liquid chromatography and identified and quantified by mass spectrometry.[14][15]
Workflow:
Caption: LC-MS/MS workflow for tRNA modification analysis.
Advantages:
-
High Accuracy and Specificity: Provides unambiguous identification and quantification of a wide range of modifications, not just 2'-O-methylation.[15][17]
-
Direct Detection: Directly measures the mass of the modified nucleosides.
Limitations:
-
Labor-Intensive and Low-Throughput: Requires purification of individual tRNA species for site-specific information, which is a significant bottleneck.[17]
-
Requires Specialized Equipment and Expertise: The instrumentation and data analysis are complex.
-
Higher Sample Input: Typically requires microgram quantities of purified tRNA.[14]
Nm-seq
Nm-seq is another sequencing-based method that offers high sensitivity and base-precision mapping of 2'-O-methylation sites.[18]
Principle: Nm-seq utilizes the differential chemical reactivity of 2'-O-methylated and 2'-hydroxylated nucleosides to periodate oxidation. Periodate treatment leads to the cleavage of the ribose ring at unmodified nucleotides, while 2'-O-methylated nucleotides are resistant. This allows for the enrichment and specific ligation of adapters to fragments ending with an Nm site.[18]
Advantages:
-
High Sensitivity: Can detect Nm sites in rare RNA molecules and at low stoichiometry.[18]
-
Positive Signal Detection: Detects a positive signal from the modified site, which can reduce false positives compared to the negative signal (lack of cleavage) in RiboMeth-seq.
Limitations:
-
Loss of Stoichiometric Information: The enrichment step means that the quantitative information about the modification level is lost.[18]
-
Complex Protocol: The multi-step chemical treatment and enzymatic reactions can be challenging to perform.
Reverse Transcription-based Methods (e.g., RTL-P)
Reverse transcription-based methods exploit the fact that 2'-O-methylation can impede the progression of reverse transcriptase (RT) under specific conditions.
Principle of RTL-P (Reverse Transcription at Low dNTPs followed by PCR): At low concentrations of deoxynucleoside triphosphates (dNTPs), reverse transcriptase tends to pause or dissociate at 2'-O-methylated sites. This leads to a lower yield of full-length cDNA from modified RNA templates compared to unmodified ones. The difference in cDNA abundance can be quantified by qPCR.[19]
Advantages:
-
Good for Validation of Specific Sites: A relatively simple and cost-effective method for validating candidate Nm sites identified by high-throughput methods.
-
Semi-Quantitative: Can provide an estimation of the methylation level at a specific site.
Limitations:
-
Low-Throughput: Not suitable for transcriptome-wide screening.
-
Indirect Detection: The RT stop is an indirect measure of modification and can be influenced by other factors like RNA secondary structure and other modifications.[19]
Comparative Summary of Methods
| Feature | RiboMeth-seq | Mass Spectrometry (LC-MS/MS) | Nm-seq | RTL-P |
| Principle | Resistance to alkaline hydrolysis | Direct mass measurement | Resistance to periodate oxidation | Reverse transcriptase pausing |
| Throughput | High | Low | High | Low |
| Quantification | Quantitative | Highly Quantitative | Qualitative (enrichment-based) | Semi-quantitative |
| Sensitivity | Moderate to High | High | Very High | Moderate |
| RNA Input | Nanogram to microgram range | Microgram range | Nanogram to microgram range | Nanogram range |
| Strengths | Quantitative, high-throughput | Gold standard accuracy, detects all modifications | High sensitivity, positive signal | Simple, cost-effective for validation |
| Limitations | Potential for false positives, requires high sequencing depth | Labor-intensive, requires purified tRNA | Loses stoichiometric information, complex protocol | Low-throughput, indirect detection |
| Best For | Transcriptome-wide quantitative mapping of Nm sites | Unambiguous identification and absolute quantification of all modifications | Discovering novel Nm sites, especially in low-abundance RNAs | Validating a small number of candidate Nm sites |
A Self-Validating System: The Power of Orthogonal Approaches
For the highest level of confidence in your results, we strongly advocate for a self-validating experimental design that combines the strengths of different methodologies. A robust workflow would be:
-
Discovery Phase: Use a high-throughput method like RiboMeth-seq or Nm-seq for transcriptome-wide screening and identification of candidate 2'-O-methylation sites.
-
Validation Phase: Validate a subset of the identified sites using an orthogonal, low-throughput method like RTL-P . This provides an independent confirmation of the high-throughput data.
-
Gold-Standard Confirmation: For critical findings or for a comprehensive characterization of the modification landscape of a specific tRNA, employ LC-MS/MS . This will not only confirm the presence of 2'-O-methylation but can also reveal other co-existing modifications.
By integrating these techniques, you create a self-validating system that leverages the high-throughput capabilities of sequencing-based methods with the unparalleled accuracy of mass spectrometry, ensuring the scientific rigor and trustworthiness of your findings.
Conclusion
The study of tRNA 2'-O-methylation is a rapidly evolving field with a growing arsenal of powerful analytical tools. RiboMeth-seq offers a robust and quantitative method for the high-throughput analysis of Nm sites. However, a thorough understanding of its principles, along with an awareness of its limitations and the strengths of alternative methods, is crucial for generating reliable and reproducible data. By adopting a multi-faceted, orthogonal approach, researchers can confidently navigate the complexities of the tRNA epitranscriptome and uncover the critical roles of 2'-O-methylation in health and disease.
References
-
Su, D., Chan, C. T. Y., Gu, C., Lim, K. S., Chionh, Y. H., McBee, M. E., Russell, B. S., Babu, I. R., Begley, T. J., & Dedon, P. C. (2014). Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Nature Protocols, 9(4), 828–841. [Link]
-
Marchand, V., Pichot, F., Riml, C., Ayadi, L., El Hajj, A., Blanloeil-Oillo, F., Helm, M., & Motorin, Y. (2017). Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2′-O-Methylation. Biomolecules, 7(1), 11. [Link]
-
Marchand, V., Ayadi, L., El Hajj, A., Blanloeil-Oillo, F., Helm, M., & Motorin, Y. (2017). Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2'-O-Methylation. PubMed, [Link]
-
CD Genomics. (n.d.). tRNA Modification Analysis by MS. Retrieved March 13, 2026, from [Link]
-
Pandey, M., Dudzik, A., & G-Dayanandan, N. (2021). Comparative tRNA sequencing and RNA mass spectrometry for surveying tRNA modifications. Nature Communications, 12(1), 4851. [Link]
-
He, C., & Yi, C. (2021). Full-Range Profiling of tRNA Modifications Using LC-MS/MS at Single-Base Resolution through a Site-Specific Cleavage Strategy. PubMed, [Link]
-
Ayadi, L., Marchand, V., & Motorin, Y. (2018). Mapping and Quantification of tRNA 2'-O-Methylation by RiboMethSeq. Methods in Molecular Biology, 1870, 275-291. [Link]
-
Amerigo Scientific. (n.d.). Exploring Nm: A Comprehensive Study of 2′-O-Methylation in RNA. Retrieved March 13, 2026, from [Link]
-
Semantic Scholar. (n.d.). Illumina-based RiboMethSeq approach for mapping of 2′-O-Me residues in RNA. Retrieved March 13, 2026, from [Link]
-
Marchand, V., Pichot, F., Riml, C., Ayadi, L., El Hajj, A., Blanloeil-Oillo, F., Helm, M., & Motorin, Y. (2017). Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2′-O-Methylation. PMC, [Link]
-
ResearchGate. (n.d.). RiboMethSeq mapping of Nm sites in tRNAs. Retrieved March 13, 2026, from [Link]
-
Galvanin, A., Ayadi, L., Helm, M., Motorin, Y., & Marchand, V. (2020). Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq. Frontiers in Bioengineering and Biotechnology, 8, 89. [Link]
-
Amerigo Scientific. (n.d.). Unlocking the Mysteries of RNA 2′-O-Methylation: Classical Methods and Deep Sequencing-Based Approaches. Retrieved March 13, 2026, from [Link]
-
ResearchGate. (n.d.). RiboMethSeq analysis performed with a reduced amount of input RNA. Retrieved March 13, 2026, from [Link]
-
GitHub. (n.d.). RNAmodR.RiboMethSeq package. Retrieved March 13, 2026, from [Link]
-
ResearchGate. (n.d.). The principle of RiboMeth-seq analysis and calculation of RiboMeth-seq score. Retrieved March 13, 2026, from [Link]
-
Erales, J., & Marchand, V. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation?. International Journal of Molecular Sciences, 19(10), 3043. [Link]
-
OmicsDI. (n.d.). RiboMeth-seq: High-throughput mapping of ribose methylations in RNA at single-nucleotide resolution. Retrieved March 13, 2026, from [Link]
-
ResearchGate. (n.d.). Optimized treatment pipeline for tRNA 2′-O-methylation analysis by high-throughput sequencing. Retrieved March 13, 2026, from [Link]
-
Angelova, M. T., Dimitrova, D. G., Da Silva, B., Marchand, V., Jacquier, C., Achour, C., ... & Carré, C. (2021). tRNA 2′-O-methylation by a duo of TRM7/FTSJ1 proteins modulates small RNA silencing in Drosophila. Nucleic Acids Research, 49(16), 9416–9431. [Link]
-
CD Genomics. (n.d.). 2'-O-methylated-seq Service. Retrieved March 13, 2026, from [Link]
-
Dai, Q., Moshitch-Moshkovitz, S., Han, D., Kol, N., Amariglio, N., Rechavi, G., ... & He, C. (2017). Nm-seq maps 2′-O-methylation sites in human mRNA with base precision. Nature Methods, 14(7), 695–698. [Link]
-
Gaely, A., Bourguignon-Igel, V., Igel-Bourguignon, V., Marchand, V., & Motorin, Y. (2020). Bacterial tRNA 2′-O-methylation is dynamically regulated under stress conditions and modulates innate immune response. Nucleic Acids Research, 48(22), 12865–12879. [Link]
-
Wikipedia. (n.d.). 2'-O-methylation. Retrieved March 13, 2026, from [Link]
-
Gaely, A., Bourguignon-Igel, V., Igel-Bourguignon, V., Marchand, V., & Motorin, Y. (2020). Bacterial tRNA 2′-O-methylation is dynamically regulated under stress conditions and modulates innate immune response. PMC, [Link]
-
Birkedal, U., Christensen-Dalsgaard, M., Krogh, N., Sabarinathan, R., Gorodkin, J., & Nielsen, H. (2015). RiboMeth-seq: profiling of 2'-O-Me in RNA. Methods in Molecular Biology, 1206, 247-261. [Link]
-
CD Genomics. (n.d.). What Is 2'-O-Methylation and How to Detect It. Retrieved March 13, 2026, from [Link]
-
Zhang, Y., Wang, Y., Li, X., & Yu, J. (2022). Site-specific validation and quantification of RNA 2′-O-methylation by qPCR with RNase H. Communications Biology, 5(1), 503. [Link]
-
ResearchGate. (n.d.). General overview of the RiboMethSeq protocol. Retrieved March 13, 2026, from [Link]
-
Erales, J., & Marchand, V. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation?. MDPI, [Link]
-
Motorin, Y., & Marchand, V. (2019). Methods for RNA Modification Mapping Using Deep Sequencing: Established and New Emerging Technologies. International Journal of Molecular Sciences, 20(2), 253. [Link]
-
ResearchGate. (n.d.). A new method for detecting sites of 2′-O-methylation in RNA molecules. Retrieved March 13, 2026, from [Link]
-
eLife. (2024). A robust method for measuring aminoacylation through tRNA-Seq. Retrieved March 13, 2026, from [Link]
-
H-R, C., G, Z., & T, K. (2021). Combining tRNA sequencing methods to characterize plant tRNA expression and post-transcriptional modification. PMC, [Link]
-
ResearchGate. (n.d.). Rationale of the RTL-P experiment. Retrieved March 13, 2026, from [Link]
-
Wilusz, J. (2015). By removing modified nucleotides that block reverse transcriptase, two methods have now made tRNAs amenable to RNA-seq. Wiley Online Library, [Link]
-
H-R, C., G, Z., & T, K. (2021). Combining tRNA sequencing methods to characterize plant tRNA expression and post-transcriptional modification. PubMed, [Link]
-
Scheepbouwer, C., van Dijk, E., van der Wal, E., de Groot, N., de Klerk, E., van der Lugt, J., ... & Kloosterman, W. P. (2023). ALL-tRNAseq enables robust tRNA profiling in tissue samples. Genes & Development, 37(1-2), 48-61. [Link]
Sources
- 1. Exploring Nm: A Comprehensive Study of 2′-O-Methylation in RNA - Amerigo Scientific [amerigoscientific.com]
- 2. tRNA 2′-O-methylation by a duo of TRM7/FTSJ1 proteins modulates small RNA silencing in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-O-methylated-seq Service - CD Genomics [cd-genomics.com]
- 4. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Next‐Generation Sequencing‐Based RiboMethSeq Protocol for Analysis of tRNA 2′‐O‐Methylation | MDPI [mdpi.com]
- 7. Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2'-O-Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mapping and Quantification of tRNA 2'-O-Methylation by RiboMethSeq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RiboMeth-seq: Profiling of 2'-O-Me in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 11. researchgate.net [researchgate.net]
- 12. A robust method for measuring aminoacylation through tRNA-Seq | eLife [elifesciences.org]
- 13. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]
- 14. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 15. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Comparative tRNA sequencing and RNA mass spectrometry for surveying tRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Biophysical Guide to RNA Duplexes Containing 2'-O-Methylcytidine: Enhancing Stability and Conformational Integrity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of RNA therapeutics, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), the rational design of oligonucleotides with superior biophysical properties is paramount. Chemical modifications are instrumental in overcoming the inherent limitations of natural RNA, such as susceptibility to nuclease degradation and modest thermal stability. Among the most effective and widely adopted modifications is the 2'-O-methylation of ribonucleosides. This guide provides an in-depth biophysical comparison of RNA duplexes containing 2'-O-methylcytidine (Cm) versus their unmodified counterparts, supported by experimental data and detailed methodologies.
The 2'-O-Methyl Modification: A Subtle Change with Profound Impact
The 2'-O-methylation is a naturally occurring post-transcriptional modification where a methyl group is added to the 2'-hydroxyl group of the ribose sugar.[1][2] This seemingly minor alteration has profound consequences for the structure and function of the RNA molecule.
Causality of Enhanced Stability: The primary reason for the stabilizing effect of 2'-O-methylation lies in its influence on the sugar pucker conformation of the nucleotide. The methyl group sterically favors the C3'-endo sugar pucker, which is the precise conformation required for an A-form RNA helix.[1][3][4] By "pre-organizing" the single-stranded RNA into a conformation amenable to duplex formation, the entropic penalty of hybridization is reduced, leading to a more stable and rigid duplex.[1][5]
Caption: Workflow for determining RNA duplex thermal stability.
Protocol 1: UV Thermal Denaturation (Tm Determination)
This protocol measures the change in UV absorbance at 260 nm as a function of temperature. The hyperchromic effect, an increase in absorbance as the duplex melts into single strands, allows for precise Tm determination. [1]
-
Oligonucleotide Preparation:
-
Synthesize and purify (e.g., via HPLC) the unmodified and 2'-O-methylcytidine-containing RNA oligonucleotides and their complementary strands.
-
Accurately determine the concentration of each single strand by measuring its absorbance at 260 nm at a high temperature (e.g., >80 °C) where it is fully single-stranded. [6]2. Duplex Annealing:
-
Combine equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0). [6] * Heat the solution to 95 °C for 5 minutes to dissociate any pre-existing structures.
-
Allow the solution to slowly cool to room temperature over several hours to ensure proper duplex formation.
-
-
UV-Melting Experiment:
-
Use a spectrophotometer equipped with a temperature controller.
-
Blank the instrument with the buffer solution at the starting temperature.
-
Place the annealed duplex sample in the spectrophotometer.
-
Heat the sample from a starting temperature (e.g., 20 °C) to a final temperature (e.g., 95 °C) at a controlled ramp rate (e.g., 0.5 °C/minute). [7] * Record the absorbance at 260 nm continuously throughout the temperature ramp.
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain the melting curve.
-
Calculate the first derivative of this curve (dA/dT vs. T). The peak of this derivative plot corresponds to the Tm.
-
For a more comprehensive analysis, perform a van't Hoff analysis on the melting curve to derive the thermodynamic parameters (ΔH°, ΔS°, and ΔG°).
-
Protocol 2: Circular Dichroism (CD) Spectroscopy
This protocol measures the differential absorption of left- and right-circularly polarized light to provide information on the helical structure of the duplex.
-
Sample Preparation:
-
Prepare and anneal the RNA duplexes as described in Protocol 1, steps 1 and 2. The final concentration should be suitable for CD analysis (e.g., 5 µM). [6] * Use a low-salt buffer if possible, as high salt concentrations can interfere with the measurement.
-
-
CD Measurement:
-
Use a calibrated spectropolarimeter.
-
Place the sample in a quartz cuvette with a defined pathlength (e.g., 5 mm). [6] * Record a baseline spectrum using only the buffer solution.
-
Scan the sample over a wavelength range of 320 nm to 200 nm at a controlled temperature (e.g., 20 °C).
-
-
Data Analysis:
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity) to molar ellipticity [θ] to normalize for concentration and pathlength.
-
Compare the spectra of the unmodified and 2'-O-methylated duplexes, noting differences in peak positions and intensities.
-
Conclusion and Implications
The incorporation of 2'-O-methylcytidine is a robust and predictable strategy for enhancing the biophysical properties of RNA duplexes. The resulting oligonucleotides exhibit significantly increased thermal stability, reinforced A-form helical conformation, and superior resistance to nuclease degradation. These improvements are critical for the development of effective RNA-based therapeutics, leading to drugs with longer half-lives, improved target affinity, and greater efficacy. The experimental protocols provided herein offer a validated framework for researchers to quantify these enhancements and make informed decisions in the design and optimization of next-generation nucleic acid drugs.
References
-
ResearchGate. Circular dichroism spectra of the different DNA·RNA duplexes here... Available at: [Link].
-
ResearchGate. Normalized UV-melting curves of RNA duplexes. (A) Native RNA (5... Available at: [Link].
-
Prakash, T. P., et al. (2012). Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs. ACS Chemical Biology, 7(8), 1354-1361. Available at: [Link].
-
Holley, C. L., et al. (2020). 2'-O-methylation alters the RNA secondary structural ensemble. ResearchGate. Available at: [Link].
-
Kierzek, E., et al. (2005). The influence of locked nucleic acid residues on the thermodynamic properties of 2′-O-methyl RNA/RNA heteroduplexes. Nucleic Acids Research, 33(16), 5082-5093. Available at: [Link].
-
Li, B., et al. (2022). 2′-O-Methyl modified guide RNA promotes the single nucleotide polymorphism (SNP) discrimination ability of CRISPR–Cas12a systems. Chemical Science, 13(8), 2344-2351. Available at: [Link].
-
Pasternak, A., et al. (2011). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Nucleic Acids Research, 39(17), 7776-7788. Available at: [Link].
-
ResearchGate. Effects of 2′-O-Modifications on RNA Duplex Stability. Available at: [Link].
-
Dimitrova, D. G., et al. (2019). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. International Journal of Molecular Sciences, 20(24), 6321. Available at: [Link].
-
Pradeep, L., et al. (2014). Understanding the Effect of Locked Nucleic Acid and 2′-O-Methyl Modification on the Hybridization Thermodynamics of a miRNA–mRNA Pair in the Presence and Absence of AfPiwi Protein. Biochemistry, 53(9), 1516-1526. Available at: [Link].
-
Micic, J., et al. (2025). C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2'-OH. bioRxiv. Available at: [Link].
-
Kierzek, R., et al. (2003). The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines. Nucleic Acids Research, 31(15), 4472-4480. Available at: [Link].
-
Chakraborty, S. (2023). Computation of melting temperature of nucleic acid duplexes with rmelting. bioRxiv. Available at: [Link].
-
Yu, Y. T. (2008). Detection and quantification of RNA 2′-O-methylation and pseudouridylation. Methods in Molecular Biology, 449, 135-146. Available at: [Link].
-
Balci, F. I., et al. (2024). An Investigation of RNA Methylations with Biophysical Approaches in a Cervical Cancer Cell Model. International Journal of Molecular Sciences, 25(22), 12693. Available at: [Link].
-
He, C., & Yi, C. (2022). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes & Development, 36(13-14), 779-793. Available at: [Link].
-
Micic, J., et al. (2025). C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2'-OH. bioRxiv. Available at: [Link].
-
The Innovation. (2023). The detection, function, and therapeutic potential of RNA 2'-O-methylation. Available at: [Link].
-
Holley, C. L., et al. (2020). 2′-O-methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(13), 7444-7455. Available at: [Link].
-
Synoligo. (2025). Nuclease Resistance Modifications. Available at: [Link].
-
Baaske, P., et al. (2011). Thermophoretic melting curves quantify the conformation and stability of RNA and DNA. Nucleic Acids Research, 39(8), e53. Available at: [Link].
-
Onizuka, K., et al. (2013). Synthesis and biophysical characterization of oligonucleotides modified with O2′-alkylated RNA monomers featuring substituted pyrene moieties. Organic & Biomolecular Chemistry, 11(26), 4381-4388. Available at: [Link].
-
Amerigo Scientific. Exploring Nm: A Comprehensive Study of 2′-O-Methylation in RNA. Available at: [Link].
-
CD Genomics. What Is 2'-O-Methylation and How to Detect It. Available at: [Link].
-
Jones, A. C., et al. (2023). Sequence-Dependent Melting and Refolding Dynamics of RNA UNCG Tetraloops Using Temperature-Jump/Drop Infrared Spectroscopy. The Journal of Physical Chemistry B, 127(7), 1547-1556. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring Nm: A Comprehensive Study of 2′-O-Methylation in RNA - Amerigo Scientific [amerigoscientific.com]
- 3. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
distinguishing 2'-O-methylcytidine from other cytidine modifications by LC-MS/MS
Distinguishing 2'-O-Methylcytidine (Cm) from Cytidine Positional Isomers via LC-MS/MS: A Comprehensive Analytical Guide
The Analytical Challenge: The Isobaric Nature of Cytidine Methylation
While transcriptome-wide Next-Generation Sequencing (NGS) has vastly expanded our understanding of the epitranscriptome, it is inherently prone to false positives and often struggles to unambiguously assign specific chemical structures. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold-standard, orthogonal method for validating RNA modifications[1].
Among the more than 160 known RNA modifications, cytidine methylations present a unique analytical hurdle. 2'-O-methylcytidine (Cm), 5-methylcytidine (m5C), and 3-methylcytidine (m3C) are positional isomers. In positive electrospray ionization (ESI+), all three modifications yield an identical protonated precursor ion ( [M+H]+ ) at m/z 258.11[2]. Because a single-stage mass analyzer (MS1) cannot distinguish them, we must exploit their distinct gas-phase fragmentation behaviors and thermodynamic interactions with chromatographic stationary phases.
Mechanistic Causality: How MS/MS Breaks the Degeneracy
To differentiate Cm from m5C and m3C, we leverage Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID). When a nucleoside is subjected to collisional activation, the weakest bond in the molecule—the N-glycosidic linkage between the nucleobase and the ribose sugar—cleaves first. This universal cleavage dictates our diagnostic strategy[1]:
-
Ribose Methylation (Cm): In Cm, the methyl group is covalently bound to the 2'-hydroxyl of the ribose ring. Upon N-glycosidic bond cleavage, the molecule sheds the methylated ribose as a neutral loss of 146 Da. This leaves behind an unmodified cytosine base, detected as a product ion at m/z 112.05.
-
Base Methylation (m5C & m3C): In m5C and m3C, the methyl group is located on the pyrimidine ring. Cleavage results in the neutral loss of an unmodified ribose (132 Da), leaving a methylated cytosine base product ion at m/z 126.06.
By monitoring these specific precursor-to-product ion transitions, we instantly isolate Cm from the base-methylated isomers. To further distinguish m5C from m3C—which share the exact same mass and fragmentation pattern—we rely on Reversed-Phase Liquid Chromatography (RP-LC). The position of the methyl group on the nucleobase alters the molecule's dipole moment and hydrophobicity, leading to distinct retention times[1][2].
Diagnostic LC-MS/MS Profiles for Cytidine Modifications
Note: 5-hydroxymethylcytidine (hm5C) is included for completeness, though it is not isobaric with the others.
| Modification | Abbreviation | Precursor Ion ( [M+H]+ ) | Neutral Loss | Product Ion (Base) | Primary Differentiation Mechanism |
| 2'-O-methylcytidine | Cm | 258.11 | 146 Da | 112.05 | Unique MS/MS Product Ion |
| 5-methylcytidine | m5C | 258.11 | 132 Da | 126.06 | Chromatographic Retention Time |
| 3-methylcytidine | m3C | 258.11 | 132 Da | 126.06 | Chromatographic Retention Time |
| 5-hydroxymethylcytidine | hm5C | 274.10 | 132 Da | 142.06 | Unique Precursor Mass |
Logical Workflow Diagram
Logical differentiation of isobaric cytidine modifications via LC-MS/MS fragmentation and retention.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in quantitative epitranscriptomics, the protocol must be a self-validating system. Matrix effects in LC-MS/MS can cause unpredictable retention time shifts or ion suppression. Therefore, the inclusion of stable isotope-labeled internal standards (SIL-IS), such as those generated via Nucleic Acid Isotope Labeling coupled Mass Spectrometry (NAIL-MS)[3], is non-negotiable.
Step 1: RNA Hydrolysis to Single Nucleosides
-
Denaturation: Heat 1–2 µg of purified RNA at 95°C for 3 minutes, then snap-chill on ice. Causality: This eliminates secondary structures, ensuring enzymes have uniform access to the RNA backbone.
-
Endonucleolytic Cleavage: Add 1 U of Nuclease P1 and incubate at 37°C for 2 hours. Causality: Nuclease P1 is chosen over RNase A or T1 because it lacks sequence specificity, driving the unbiased, total hydrolysis of the polymer into 5'-monophosphates.
-
Dephosphorylation: Add 1 U of Snake Venom Phosphodiesterase and 1 U of Alkaline Phosphatase. Incubate for an additional 2 hours at 37°C to yield free nucleosides.
-
Internal Standard Spike-in: Add a known concentration of 13C/15N -labeled nucleoside internal standards. Validation: The heavy isotopes will co-elute exactly with their endogenous counterparts, validating the retention time and normalizing any ionization variance[3].
Step 2: UHPLC Separation Parameters
-
Stationary Phase: High-Strength Silica (HSS) T3 C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Causality: The T3 phase possesses a lower ligand density than standard C18, allowing aqueous mobile phases to penetrate the pores without dewetting. This dramatically improves the retention and resolution of polar nucleosides.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 1% B to 15% B over 10 minutes. Causality: A highly shallow organic gradient is critical to resolve the subtle hydrophobic differences between the m5C and m3C positional isomers[2].
Step 3: MS/MS Optimization (Triple Quadrupole)
-
Source: ESI in Positive mode.
-
Transitions (MRM Mode):
-
Cm: 258.1 → 112.1 (Collision Energy ~15 eV)
-
m5C / m3C: 258.1 → 126.1 (Collision Energy ~15 eV)
-
-
Data Validation: Confirm that the retention time of the endogenous Cm peak perfectly matches the heavy-labeled Cm internal standard peak. If a peak appears in the 258.1 → 126.1 channel, map its retention time against pure synthetic standards of m5C and m3C to confirm the exact positional isomer.
References
-
Jora, M., et al. "Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry." Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms.[Link]
-
Heiss, M., et al. "Cell culture NAIL-MS allows insight into human RNA modification dynamics in vivo." bioRxiv.[Link]
-
Leufken, J., et al. "SMITER—A Python Library for the Simulation of LC-MS/MS Experiments." Genes (Basel). [Link]
Sources
comparing the nuclease resistance of 2'-O-methyl vs 2'-MOE modified oligonucleotides
Nuclease Resistance in Antisense Oligonucleotides: A Comparative Guide to 2'-O-Methyl vs. 2'-MOE Modifications
As a Senior Application Scientist specializing in oligonucleotide therapeutics, one of the most critical architectural decisions I guide research teams through is the selection of 2'-ribose modifications. Unmodified RNA and DNA are rapidly degraded by endogenous endonucleases and exonucleases in serum and intracellular environments, rendering them therapeutically inert within minutes.
To circumvent this rapid degradation, second-generation antisense oligonucleotides (ASOs) employ chemical modifications at the 2'-position of the ribose sugar. The two most prominent chemistries in this class are 2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-MOE). While both significantly enhance nuclease resistance and target binding affinity compared to native nucleic acids, they exhibit distinct biophysical profiles, steric properties, and pharmacokinetic behaviors. This guide objectively compares these two modifications and provides the validated experimental methodologies necessary to profile their stability.
The Mechanistic Basis of Nuclease Resistance
The vulnerability of a native oligonucleotide lies in its phosphodiester backbone. Nucleases require physical access to this backbone to catalyze hydrolysis. By modifying the 2'-hydroxyl group, we introduce steric bulk that physically blocks the enzymatic active site.
-
2'-O-Methyl (2'-OMe): This modification replaces the native 2'-hydroxyl with a methoxy group (-OCH3). The added methyl group provides a moderate steric shield, disrupting the ability of nucleases to properly position the phosphodiester bond for cleavage. Furthermore, it enforces an RNA-like C3'-endo sugar pucker, which increases the melting temperature (Tm) of the ASO:RNA duplex by approximately +0.6°C to +1.2°C per modified base, enhancing target affinity[1].
-
2'-O-Methoxyethyl (2'-MOE): This modification introduces a significantly larger, flexible methoxyethyl chain (-OCH2CH2OCH3). The extended bulk of the 2'-MOE group projects deeply into the minor groove of the formed duplex. This not only provides a massive steric blockade against nucleases but also structures a highly ordered water network in the minor groove, further stabilizing the duplex[2]. As a result, 2'-MOE confers near-total nuclease resistance, far outpacing the protection offered by 2'-OMe[1].
Logical relationship between 2'-modifications, steric bulk, and nuclease resistance.
Quantitative Performance & Application Context
When designing an ASO, the choice between 2'-OMe and 2'-MOE is a balancing act between nuclease stability, target affinity, and synthesis cost.
Because both 2'-OMe and 2'-MOE enforce an RNA-like C3'-endo conformation, the resulting ASO:RNA duplex structurally resembles an A-form RNA:RNA duplex. RNase H1, the enzyme responsible for target mRNA degradation, specifically requires the intermediate structure of a DNA:RNA hybrid[3]. Therefore, uniform 2'-modifications prevent RNase H1 cleavage[3].
To solve this, these modifications are deployed in a "gapmer" architecture . In a typical 5-10-5 gapmer, five 2'-modified nucleotides flank a central gap of ten unmodified (or phosphorothioate-modified) deoxynucleotides[4]. The modified "wings" provide the necessary nuclease resistance and binding affinity to anchor the ASO, while the DNA "gap" successfully recruits RNase H[3].
Table 1: Quantitative Comparison of 2'-OMe vs. 2'-MOE Modifications
| Property | 2'-O-Methyl (2'-OMe) | 2'-O-Methoxyethyl (2'-MOE) |
| Chemical Structure | -OCH3 at 2' position | -O-CH2-CH2-O-CH3 at 2' position |
| Nuclease Resistance | High (5-10x > native DNA)[5] | Superior (Near total resistance)[1] |
| Binding Affinity (ΔTm/mod) | +0.6°C to +1.2°C[1] | +1.1°C to +1.5°C |
| RNase H Activation | No (Requires Gapmer design)[3] | No (Requires Gapmer design)[3] |
| In Vivo Half-Life | Hours to Days | Days to Weeks (e.g., Nusinersen)[6] |
| Synthesis Cost | Highly cost-effective | Premium / Higher cost |
Laboratory Methodologies: Validating Nuclease Resistance
To objectively evaluate the nuclease stability of these modifications, my laboratory relies on rigorous in vitro degradation assays. Below are the standard, self-validating protocols used to benchmark 2'-OMe and 2'-MOE gapmers against exonucleases and complex biological matrices.
Experimental workflow for in vitro serum stability and exonuclease degradation assays.
Protocol A: In Vitro Serum Stability Assay
This assay mimics systemic circulation to determine the overall half-life of the ASO in the presence of diverse serum nucleases.
-
Preparation : Synthesize the ASOs (e.g., a 2'-OMe gapmer and a 2'-MOE gapmer of identical sequence, both featuring a full phosphorothioate backbone to maximize stability). Dilute to a working concentration of 10 µM in 1X PBS.
-
Incubation : Mix the ASO with active human serum (or fetal bovine serum) to a final serum concentration of 10% to 50% (v/v) depending on the desired stringency. Incubate the mixture at 37°C.
-
Time-Course Sampling : Withdraw 10 µL aliquots at predefined time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).
-
Quenching (Critical Step) : Immediately quench the nuclease activity in the withdrawn aliquot by adding an equal volume of stop buffer containing 10 mM EDTA and 8 M urea, followed by heating to 95°C for 5 minutes. Causality: EDTA chelates Mg2+ and Ca2+ ions, which are essential cofactors for serum nucleases, instantly halting enzymatic degradation and locking the time-point.
-
Analysis : Resolve the degradation products using denaturing Polyacrylamide Gel Electrophoresis (PAGE) or Ion-Pairing LC-MS.
-
Quantification : Calculate the percentage of intact, full-length ASO remaining relative to the t=0 control. 2'-MOE ASOs typically show >90% intact sequence at 72 hours, whereas 2'-OMe may show partial degradation depending on the sequence context.
Protocol B: 3'-Exonuclease (SVPDE) Degradation Assay
Snake Venom Phosphodiesterase (SVPDE) is an aggressive 3'-to-5' exonuclease used for accelerated stress testing of backbone and sugar modifications.
-
Reaction Setup : Prepare a 50 µL reaction containing 1 µM ASO, 50 mM Tris-HCl (pH 8.5), 10 mM MgCl2, and 0.1 U/mL SVPDE[7].
-
Incubation : Incubate the reaction block at 37°C.
-
Sampling & Quenching : Withdraw 5 µL aliquots at 0, 5, 15, 30, 60, and 120 minutes. Quench immediately by adding 5 µL of formamide loading buffer containing 20 mM EDTA and heating at 90°C for 3 minutes.
-
Readout : Analyze via capillary electrophoresis or LC-MS. Expected Result: You will observe that 2'-MOE modifications effectively stall the SVPDE enzyme at the 3'-wing, preventing entry into the vulnerable DNA gap. In contrast, 2'-OMe wings provide strong resistance but may eventually yield to high concentrations of the exonuclease over extended periods.
Conclusion
While 2'-OMe remains a highly cost-effective and reliable modification for many in vitro assays, diagnostics, and early-stage research, 2'-MOE is the gold standard for clinical therapeutics requiring prolonged tissue half-lives and absolute nuclease resilience. The steric bulk of the methoxyethyl group provides an unparalleled protective shield, which is why it serves as the foundational chemistry for blockbuster, FDA-approved ASO drugs like Nusinersen (Spinraza) and Mipomersen[1].
Sources
- 1. Antisense part III: chemistries [cureffi.org]
- 2. synoligo.com [synoligo.com]
- 3. Small Drugs, Huge Impact: The Extraordinary Impact of Antisense Oligonucleotides in Research and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. Evolution of Antisense Oligonucleotides: Navigating Nucleic Acid Chemistry and Delivery Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
validation of mRNA 2'-O-methylation sites by targeted sequencing
Title: Comprehensive Validation of mRNA 2'-O-Methylation Sites: A Comparative Guide to Targeted Sequencing Technologies
Target Audience: Researchers, Application Scientists, and RNA Therapeutics Developers.
Executive Summary: The Epitranscriptomic Frontier
The discovery of widespread internal 2'-O-methylation (Nm) in messenger RNA (mRNA) has fundamentally shifted our understanding of post-transcriptional regulation. By adding a methyl group to the 2'-hydroxyl of the ribose moiety, Nm modifications enhance mRNA stability, alter translation dynamics, and critically, allow transcripts to evade innate immune sensors like RIG-I and MDA5. For drug development professionals, optimizing Nm sites is a cornerstone of designing next-generation mRNA vaccines and therapeutics[1].
However, detecting Nm in mRNA presents a profound analytical challenge. Unlike ribosomal RNA (rRNA), where Nm stoichiometry often exceeds 90%, mRNA Nm sites exist at ultra-low abundances and stoichiometries[1]. Standard RNA-seq fails to capture these modifications because reverse transcriptase (RT) simply reads through them. As a Senior Application Scientist, I have evaluated the three leading sequencing methodologies for Nm validation: RiboMeth-seq , Nm-seq , and Oxford Nanopore Direct RNA Sequencing (ONT dRNA-seq) . This guide objectively compares their mechanistic causality, performance metrics, and self-validating experimental protocols.
Mechanistic Causality: How We Detect the "Invisible"
To trust a sequencing protocol, one must understand the physical chemistry governing it. The detection of Nm relies on exploiting the chemical inertness or physical bulk of the 2'-O-methyl group.
-
RiboMeth-seq (Alkaline Hydrolysis): RNA phosphodiester bonds are highly susceptible to alkaline cleavage, which requires a free 2'-OH group to execute a nucleophilic attack on the adjacent phosphate. A 2'-O-methyl group sterically and chemically blocks this attack. Consequently, RiboMeth-seq generates a negative signal—a distinct depletion of sequencing reads starting or ending at the Nm site[2][3].
-
Nm-seq / RibOxi-seq (Periodate Oxidation): This method relies on differential oxidation. Sodium periodate ( NaIO4 ) cleaves the cis-diols (2'-OH and 3'-OH) of unmodified 3'-terminal riboses, converting them into dialdehydes that cannot be ligated to sequencing adapters. However, if the 3'-terminal ribose possesses a 2'-O-methyl group, it is protected from oxidation. This allows specific adapter ligation, generating a positive enrichment signal for Nm sites[3][4].
-
Oxford Nanopore dRNA-seq (Biophysical Disruption): Instead of chemical proxies, ONT directly sequences the native RNA molecule. As the RNA strand is ratcheted through a motor protein pore, the bulky 2'-O-methyl group disrupts the ionic current and alters the dwell time compared to an unmodified nucleotide. Machine learning algorithms (e.g., Nm-Nano) decode these complex squiggles into base modifications[5][6].
Fig 1. Mechanistic comparison of RiboMeth-seq, Nm-seq, and Nanopore dRNA-seq workflows.
Quantitative Performance Comparison
When selecting an assay, researchers must balance sensitivity, input requirements, and the ability to determine absolute stoichiometry. RiboMeth-seq remains the gold standard for highly abundant rRNA but struggles with mRNA due to the high sequencing depth required to confidently call a "gap" in low-abundance transcripts[1][2]. Nm-seq solves the mRNA sensitivity issue via positive enrichment but suffers from complex library preparation[1][4]. Nanopore dRNA-seq is rapidly becoming the preferred method for transcriptome-wide, context-aware stoichiometric analysis[7][8].
| Feature / Metric | RiboMeth-seq | Nm-seq / RibOxi-seq | Oxford Nanopore dRNA-seq |
| Detection Mechanism | Resistance to alkaline hydrolysis | Resistance to periodate oxidation | Ionic current disruption |
| Signal Type | Negative (Read gap) | Positive (Read enrichment) | Direct biophysical measurement |
| Best Use Case | rRNA, tRNA, highly abundant ncRNA | mRNA, low-abundance transcripts | Transcriptome-wide mRNA & native RNA |
| Input RNA Required | High (1-5 µg total RNA) | High (Requires poly-A enrichment) | Moderate (500 ng poly-A RNA) |
| Stoichiometry Quantification | Excellent (for high-abundance RNA) | Poor (Enrichment biases quantification) | Excellent (Direct single-molecule counting) |
| Single-Nucleotide Precision | Yes | Yes | Yes (Dependent on ML model training) |
| Major Limitation | Cannot reliably detect mRNA Nm sites | Multi-step protocol risks RNA degradation | Requires advanced bioinformatics (Nm-Nano) |
Self-Validating Experimental Protocols
A robust experiment must contain internal controls to validate its own success. Below are the optimized, step-by-step methodologies for the two preferred methods for mRNA: Nm-seq and Nanopore dRNA-seq.
Protocol A: Nm-seq (Chemical Enrichment for mRNA)
Causality Check: To ensure periodate oxidation was successful, spike in synthetic RNA oligonucleotides—one completely unmodified, and one containing a known 3' Nm modification.
-
RNA Fragmentation: Fragment poly(A)-enriched mRNA to ~100-200 nt using a controlled fragmentation reagent (e.g., Mg2+ at 94°C for 3 mins). End-repair to ensure 5'-phosphates and 3'-OH extremities[3].
-
Periodate Oxidation: Incubate the fragmented RNA with 10 mM NaIO4 in the dark for 40 minutes at room temperature. This converts unmodified 3'-OH groups to dialdehydes[3].
-
First Adapter Ligation: Perform 3' adapter ligation using T4 RNA Ligase. Crucial: Only fragments terminating in a 2'-O-methylated ribose will successfully ligate to the adapter, as their 3'-OH is protected from oxidation[3].
-
Reverse Transcription & PCR: Reverse transcribe the ligated products. The resulting cDNA is PCR-amplified and subjected to Illumina sequencing.
-
Bioinformatic Validation: Map reads to the reference genome. True Nm sites will show a sharp, single-nucleotide peak of read alignments ending exactly at the modified base[1].
Protocol B: Oxford Nanopore Direct RNA Sequencing
Causality Check: Use an in vitro transcribed (IVT) RNA library (which lacks all modifications) as a negative control baseline to train or calibrate the basecalling model against your native biological sample[7].
-
Poly(A) Enrichment: Isolate 500 ng of highly intact poly(A) RNA. RNA integrity (RIN > 8.0) is critical, as fragmented RNA will reduce read lengths and contextual data.
-
Adapter Ligation: Ligate the ONT RT adapter (RTA) to the 3' poly(A) tail using T4 DNA Ligase.
-
Optional Reverse Transcription: Synthesize the complementary cDNA strand. Note: This cDNA is NOT sequenced; it is synthesized solely to relax RNA secondary structures and improve translocation speed through the nanopore[8].
-
Motor Protein Attachment: Ligate the RNA sequencing adapter (RMX) loaded with the motor protein to the RNA-cDNA hybrid.
-
Sequencing & Basecalling: Load the library onto a MinION/PromethION flow cell. Use high-accuracy basecalling models.
-
Nm Detection via Nm-Nano: Process the raw FAST5/POD5 signal data using the Nm-Nano framework. The Random Forest (RF) or XGBoost models will extract features from the raw signal (dwell time, current mean, standard deviation) to predict Nm sites with up to 93% accuracy[5][6].
Biological Impact: Why Validation Matters
Validating these sites is not merely an academic exercise. As demonstrated by recent studies on the methyltransferase Fibrillarin (FBL), internal mRNA 2'-O-methylation directly dictates transcript fate[7]. Unmethylated mRNAs are rapidly degraded by the DXO exoribonuclease. By mapping these sites accurately with Nanopore sequencing, researchers have proven that Nm modifications shorten the 3' UTR, enhance mRNA stability, and are heavily upregulated in certain cancer pathways[7].
Fig 2. Functional pathway of mRNA 2'-O-methylation mediating stability and immune evasion.
Conclusion and Recommendations
For researchers validating mRNA 2'-O-methylation:
-
Do not use RiboMeth-seq for mRNA. The low stoichiometry of mRNA Nm sites will result in statistically insignificant read gaps, leading to high false-negative rates[1][2].
-
Use Nm-seq for Discovery. If your goal is to map novel Nm sites across the transcriptome with high sensitivity, the positive enrichment of Nm-seq is highly effective, provided you use rigorous spike-in controls[1][4].
-
Transition to Nanopore for Stoichiometry. If you require absolute quantification (e.g., comparing Nm levels between wild-type and FBL-knockdown cell lines), Oxford Nanopore direct RNA sequencing paired with the Nm-Nano machine learning framework is the most authoritative, context-preserving method available today[5][6][7].
References
- The detection, function, and therapeutic potential of RNA 2'-O-methylation Source: The Innovation URL
- 2′-O-Methylation at internal sites on mRNA promotes mRNA stability Source: PMC - NIH URL
- Genome-wide profiling of RNA 2'-O-methylation in neurons and identification of orphan snoRNA targets Source: bioRxiv URL
- Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions Source: MDPI URL
- 2'-O-RNA Methylation Sequencing Service Source: CD Genomics URL
- Predicting 2'-O-Methylation (Nm)
- Epigenetics and methylation analysis Source: Oxford Nanopore Technologies URL
- Nm-Nano: a machine learning framework for transcriptome-wide single-molecule mapping of 2´-O-methylation (Nm)
Sources
- 1. The detection, function, and therapeutic potential of RNA 2'-O-methylation [the-innovation.org]
- 2. Genome-wide profiling of RNA 2’-O-methylation in neurons and identification of orphan snoRNA targets | bioRxiv [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. 2'-O-RNA Methylation Sequencing Service - CD Genomics [cd-genomics.com]
- 5. biorxiv.org [biorxiv.org]
- 6. tandfonline.com [tandfonline.com]
- 7. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanoporetech.com [nanoporetech.com]
A Senior Application Scientist's Guide to mRNA Immunogenicity: A Comparative Analysis of 2'-O-Methylated vs. Unmodified mRNA
For researchers, scientists, and professionals in drug development, the promise of messenger RNA (mRNA) as a therapeutic modality is immense. From rapid-response vaccines to protein replacement therapies, the ability to transiently express any protein of interest offers unprecedented flexibility. However, the clinical success of mRNA hinges on a critical challenge: the inherent immunogenicity of exogenously delivered, in vitro transcribed (IVT) mRNA.[1] Unmodified mRNA can trigger potent innate immune responses, leading to inflammation and suppression of protein translation—outcomes that can undermine therapeutic efficacy.[1][2]
This guide provides an in-depth, objective comparison of the immunological and functional properties of unmodified mRNA versus 2'-O-methylated mRNA. We will explore the underlying molecular mechanisms of immune recognition, present supporting experimental data, and provide detailed protocols for assessing these characteristics in your own research. Our goal is to equip you with the foundational knowledge to make informed decisions in the design and application of mRNA-based therapeutics.
The Innate Immune System: Guardian Against Foreign RNA
The mammalian innate immune system has evolved sophisticated mechanisms to distinguish "self" RNA from "non-self" RNA, such as that from an invading virus. This surveillance is primarily conducted by a class of proteins known as Pattern Recognition Receptors (PRRs).[3] When developing mRNA therapeutics, we must understand how our synthetic mRNA interacts with these sensors.
Two major classes of PRRs are critical in the context of mRNA recognition:
-
Toll-Like Receptors (TLRs): Located within the endosomes of immune cells like dendritic cells and macrophages, TLR7 and TLR8 are responsible for detecting single-stranded RNA (ssRNA).[4][] Upon uptake of exogenous mRNA, these receptors can bind to specific RNA degradation products, initiating a signaling cascade.[][6]
-
RIG-I-Like Receptors (RLRs): These cytosolic sensors, including Retinoic Acid-Inducible Gene I (RIG-I) and Melanoma Differentiation-Associated Protein 5 (MDA5), survey the cytoplasm for specific features characteristic of viral RNA.[7][8] RIG-I, in particular, is activated by RNAs bearing a 5'-triphosphate group—a hallmark of IVT mRNA—and those lacking specific modifications found on host mRNA.[1][9][10]
Activation of these PRRs triggers a downstream signaling pathway that culminates in the production of Type I interferons (IFN-α, IFN-β) and a host of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[9] This "antiviral" state not only causes inflammation but also leads to a global shutdown of protein synthesis, directly inhibiting the translation of the therapeutic mRNA.
2'-O-Methylation: The Molecular Signature of "Self"
To circumvent this immune surveillance, researchers have turned to the modifications naturally present in eukaryotic mRNA. One of the most critical modifications is 2'-O-methylation (Nm) , the addition of a methyl group to the 2'-hydroxyl of the ribose sugar of a nucleotide.[11] In higher eukaryotes, this modification is found on the first and sometimes second nucleotide at the 5' end of virtually all mRNAs, creating what are known as "Cap1" and "Cap2" structures, respectively.[11][12]
The absence of this 2'-O-methylation at the 5' cap (a "Cap0" structure) is interpreted by the cell as a danger signal. The cytosolic protein IFIT1 (Interferon-induced protein with tetratricopeptide repeats 1), working in concert with RIG-I, specifically recognizes and binds to RNAs lacking this Cap1 structure.[11][13] This binding prevents the mRNA from engaging with the translation machinery and flags it for destruction.[12][13]
By incorporating a 2'-O-methylated cap (Cap1) during IVT, synthetic mRNA can effectively mimic endogenous transcripts. This molecular camouflage allows the mRNA to evade recognition by the RIG-I/IFIT1 axis, thereby preventing the induction of the Type I interferon response and the subsequent shutdown of protein translation.[3][11]
Comparative Data: Immunogenicity and Performance
The functional differences between unmodified and 2'-O-methylated mRNA have been characterized through extensive in vitro and in vivo studies. The following table summarizes the key distinctions based on experimental evidence.
| Feature | Unmodified mRNA | 2'-O-Methylated mRNA | Key Findings & Causality |
| RIG-I / IFIT1 Binding | High affinity | Negligible | The 2'-O-methyl group at the Cap1 position sterically hinders the binding pocket of RIG-I and IFIT1, marking the mRNA as "self".[11][13] |
| TLR7 / TLR8 Activation | High | Reduced | While primarily evaded by base modifications (e.g., pseudouridine), RNA fragments containing 2'-O-methylation can act as antagonists for TLR7/8, reducing overall activation.[14][15] |
| Type I Interferon (IFN-α/β) Induction | Strong induction | Significantly reduced or abolished | Direct consequence of evading RIG-I/IFIT1 and reduced TLR stimulation.[16][17] |
| Pro-inflammatory Cytokine (TNF-α, IL-6) Induction | Strong induction | Significantly reduced | Downstream effect of diminished PRR signaling. Some studies show modified mRNA may still induce IL-6 to a degree, but IFN-α levels are consistently lower.[16] |
| Protein Translation Efficiency | Low (suppressed by IFN response) | High (sustained expression) | By avoiding the IFN-mediated shutdown of cellular translation machinery, 2'-O-methylated mRNA can be translated more efficiently and for a longer duration.[12] |
| In Vivo Stability | Lower (targeted by immune system) | Higher | Resistance to decapping enzymes and avoidance of immune-mediated degradation pathways contributes to a longer functional half-life.[12] |
Experimental Protocols for Assessment
To validate these claims and characterize your own mRNA constructs, rigorous experimental workflows are essential. Here, we provide self-validating protocols for the synthesis and immunological assessment of modified mRNA.
Protocol 1: In Vitro Transcription (IVT) of mRNA
This protocol outlines the synthesis of both unmodified (Cap0) and 2'-O-methylated (Cap1) mRNA. The key variable is the type of 5' cap analog used.
Methodology:
-
Template Preparation: Start with a high-quality, linearized DNA plasmid containing your gene of interest downstream of a T7 promoter. Ensure the template is purified and free of contaminants.[18][19]
-
IVT Reaction Assembly: In an RNase-free environment, assemble the reaction at room temperature. For a typical 20 µL reaction, combine:
-
Nuclease-free water
-
10x Transcription Buffer
-
NTPs (ATP, GTP, CTP, UTP)
-
Cap Analog:
-
For Unmodified mRNA: Use a standard anti-reverse cap analog (ARCA).
-
For 2'-O-Methylated mRNA: Use a co-transcriptional Cap1 analog such as a CleanCap® trimer.[20]
-
-
T7 RNA Polymerase
-
RNase Inhibitor
-
1 µg of linearized DNA template
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.[21]
-
DNA Template Removal: Add DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C to degrade the DNA template.[18]
-
Purification: Purify the synthesized mRNA using an appropriate RNA purification kit (e.g., silica column-based) or LiCl precipitation to remove enzymes, unincorporated nucleotides, and buffer salts.[22]
-
Quality Control: Assess the concentration and purity of the mRNA using a spectrophotometer (A260/A280 ratio should be ~2.0). Verify the integrity and size of the transcript using denaturing agarose gel electrophoresis or a Bioanalyzer.
Protocol 2: In Vitro Assessment of Cytokine Response in PBMCs
This workflow uses primary human immune cells to provide a physiologically relevant assessment of mRNA immunogenicity.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: Plate the PBMCs in a suitable culture medium (e.g., RPMI-1640 with 10% FBS) at a density of ~1 million cells/mL and allow them to rest for 2-4 hours.
-
Transfection: Formulate your unmodified and 2'-O-methylated mRNA with a lipid nanoparticle (LNP) or other suitable transfection reagent. Add the mRNA-LNP complexes to the cells at a final concentration of ~100-500 ng/mL. Include controls: a "mock" (no treatment) and an "LNP only" control to assess the baseline immunogenicity of the delivery vehicle.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
Sample Collection & Analysis:
-
Protein Level Analysis: Carefully collect the cell culture supernatant. Measure the concentration of key cytokines (e.g., IFN-α, TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex immunoassay platform like Luminex.[23][24][25] These assays provide quantitative data on the secreted proteins, which is the ultimate functional output of the immune response.
-
Transcript Level Analysis: Lyse the cells and extract total RNA. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA expression levels of the same cytokine genes.[23][26] This provides insight into the transcriptional activation of the immune pathways.
-
Conclusion and Expert Recommendations
The experimental evidence is clear: 2'-O-methylation is a critical modification for mitigating the innate immunogenicity of synthetic mRNA. By adding a "self" signature to the 5' cap, 2'-O-methylated mRNA effectively evades recognition by key cytosolic immune sensors like RIG-I and IFIT1.[3][11][13] This evasion prevents the induction of a potent Type I interferon response, thereby avoiding the suppression of protein translation and reducing inflammatory side effects.
The choice between unmodified and 2'-O-methylated mRNA is therefore entirely dependent on the therapeutic goal:
-
For Protein Replacement or Gene Editing: Where the primary objective is high-level, sustained protein expression with minimal immune activation, 2'-O-methylated mRNA is the superior choice . This is also true for most therapeutic applications where repeated dosing may be necessary.
-
For Prophylactic Vaccines: Unmodified mRNA can be a powerful adjuvant, as the innate immune stimulation it triggers can enhance the adaptive immune response against the encoded antigen.[2] However, even in this context, modern vaccine design often employs modified nucleosides (like N1-methylpseudouridine) and a Cap1 structure to strike a balance between adjuvanticity and reactogenicity, ensuring robust protein expression without excessive side effects.[3]
By understanding the fundamental principles of RNA immunology and employing the rigorous validation workflows described here, researchers can harness the full potential of mRNA technology, designing safer and more effective therapeutics for a wide range of diseases.
References
-
Choi, J., Ieong, K. W., Demirci, H., Chen, J., Petrov, A., Prabhakar, A., ... & Puglisi, J. D. (2018). 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation. Nature Structural & Molecular Biology, 25(3), 208-216. [Link]
-
Diebold, S. S. (2008). RNA recognition via TLR7 and TLR8. Toll-Like Receptor Family Members and Their Ligands, 39-53. [Link]
-
Wojtczak, R. K., Sikorski, P. J., Drazkowska, K., Kucinska, M., Bilska, A., Ziolkowski, M., ... & Jemielity, J. (2022). 2'-O-methylation of the second transcribed nucleotide within mRNA 5' cap impacts protein production level in a cell specific manner and contributes to RNA immune evasion. bioRxiv. [Link]
-
Höfler, C., & Carlomagno, T. (2024). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes & Development, 38(1-2), 1-21. [Link]
-
Dohmen, C., & Lenter, M. (2014). In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells. Journal of Visualized Experiments, (93), e52244. [Link]
-
Rimbach, K., Kaiser, S., Helm, M., Dalpke, A. H., & Eigenbrod, T. (2015). 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells. Pathogens, 4(1), 43-57. [Link]
-
Choi, J., et al. (2018). 2'-O-methylation in mRNA disrupts tRNA decoding during translation elongation. Nature structural & molecular biology. [Link]
-
Hyde, J. L., & Diamond, M. S. (2015). Innate immune restriction and antagonism of viral RNA lacking 2'-O methylation. Current opinion in virology, 12, 81-88. [Link]
-
BellBrook Labs. (2021). RIG-I: Important Sensor of Cytosolic RNA. BellBrook Labs. [Link]
-
Engstrand, O., Joas, G., Miranda, M. C., Yan, X., Lenart, K., Cerveira, R. A., ... & Loré, K. (2025). Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA. Molecular Therapy-Nucleic Acids, 36, 102588. [Link]
-
Erales, J., Marchand, V., Panthu, B., Gillot, S., Belin, S., Ghayad, S. E., ... & Diaz, J. J. (2017). Ribosomal RNA 2′-O-methylation dynamics and functions. Biochimie, 138, 142-151. [Link]
-
Henderson, J. M., Ujita, A., Hill, J., & DeRosa, F. (2020). In Vitro Transcription of Modified mRNAs. Bio-protocol, 10(11), e3636. [Link]
-
Rehwinkel, J., & Gack, M. U. (2020). RIG-I-like receptors: their regulation and roles in RNA sensing. Nature Reviews Immunology, 20(9), 537-551. [Link]
-
Jove. (2014). In Vitro Synthesis of Modified mRNA. Journal of Visualized Experiments. [Link]
-
Goswami, R., Chatzileontiadou, D. S., & Jäschke, A. (2022). The Pivotal Role of Chemical Modifications in mRNA Therapeutics. Frontiers in Bioengineering and Biotechnology, 10, 843422. [Link]
-
Shirokov, V. A., Komarova, A. V., Ksenofontov, A. L., & Tutykhina, I. L. (2021). Construction and Immunogenicity of Modified mRNA-Vaccine Variants Encoding Influenza Virus Antigens. Vaccines, 9(5), 456. [Link]
-
Volk, V., & Piras, F. (2013). RNA recognition by human TLR8 can lead to autoimmune inflammation. The Journal of experimental medicine, 210(12), 2533-2534. [Link]
-
Wojtczak, R. K., et al. (2022). 2'- O -methylation of the second transcribed nucleotide within mRNA 5' cap impacts protein production level in a cell specific manner and contributes to RNA immune evasion. ResearchGate. [Link]
-
Li, T. L., et al. (2024). 2′-O-Methyl-guanosine RNA fragments antagonize TLR7 and TLR8 to limit autoimmunity. ResearchGate. [Link]
-
Daffis, S., Szretter, K. J., Schriewer, J., Li, J., Youn, S., Errett, J., ... & Diamond, M. S. (2010). 2'-O methylation of the viral mRNA cap evades host restriction by IFIT1. Nature, 468(7322), 452-456. [Link]
-
Liu, X., et al. (2024). The Impact of Nucleotide Modifications on the Immune Responses of mRNA Vaccines. Vaccines. [Link]
-
Rappolee, D. A., Wang, A., Mark, D., & Werb, Z. (1989). Measurement of low-abundance cytokine mRNA in cells of murine lymphoid organs: a new quantitative reverse transcription/polymerase chain reaction method. The Journal of cell biology, 109(6 Pt 2), 3025-3033. [Link]
-
Zhao, M., et al. (2025). mRNA vaccines: immunogenicity and quality characteristics. Journal of Nanobiotechnology. [Link]
-
Al-Rabia, M. W., Al-Saeed, S., Al-Zoghaibi, F., Al-Otaibi, N., Al-Otaibi, M., & Al-Amri, A. (2024). Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens. International Journal of Molecular Sciences, 25(11), 6128. [Link]
-
Wu, B., & Hur, S. (2015). Pattern Recognition and Signaling Mechanisms of RIG-I and MDA5. Frontiers in immunology, 6, 520. [Link]
-
University of Illinois Grainger College of Engineering. (2023). From A to Z: An alternative base modification for mRNA therapeutics. EurekAlert!. [Link]
-
Wikipedia. (n.d.). RIG-I. Wikipedia. [Link]
-
Cytiva. (2024). In vitro transcription for mRNA synthesis. Cytiva. [Link]
-
Schlee, M., & Hartmann, G. (2016). Discriminating self from non-self in nucleic acid sensing. Nature reviews. Immunology, 16(9), 566-580. [Link]
-
Johnson, B., et al. (2023). 1130 Design and characterization of novel TLR7-selective ligands with an automated screening platform. Journal for ImmunoTherapy of Cancer. [Link]
-
Protocols.io. (2025). T7 In Vitro mRNA Synthesis with Separate Capping and PolyA. Protocols.io. [Link]
-
Bio-Techne. (n.d.). Immunoassays for Immune Response Profiling. Bio-Techne. [Link]
-
Fenton, O. S., et al. (2016). Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo. Molecular therapy. Nucleic acids. [Link]
Sources
- 1. Frontiers | The Pivotal Role of Chemical Modifications in mRNA Therapeutics [frontiersin.org]
- 2. drpress.org [drpress.org]
- 3. mRNA vaccines: immunogenicity and quality characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA recognition via TLR7 and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. RIG-I-like receptors: their regulation and roles in RNA sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pattern Recognition and Signaling Mechanisms of RIG-I and MDA5 [frontiersin.org]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. RIG-I - Wikipedia [en.wikipedia.org]
- 11. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Innate immune restriction and antagonism of viral RNA lacking 2׳-O methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. researchgate.net [researchgate.net]
- 16. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA. [publications.scilifelab.se]
- 17. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 18. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jove.com [jove.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. cytivalifesciences.com [cytivalifesciences.com]
- 22. protocols.io [protocols.io]
- 23. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 24. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. Immunoassays for Immune Response Profiling | Bio-Techne [bio-techne.com]
- 26. Measurement of low-abundance cytokine mRNA in cells of murine lymphoid organs: a new quantitative reverse transcription/polymerase chain reaction method - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Effect of 2'-O-methylcytidine on Protein Binding to RNA
For Researchers, Scientists, and Drug Development Professionals
In the landscape of RNA biology and therapeutics, the subtle yet powerful influence of nucleotide modifications cannot be overstated. Among these, 2'-O-methylation (Nm), the addition of a methyl group to the 2' hydroxyl of the ribose sugar, stands out for its profound effects on RNA stability, structure, and its interactions with proteins.[1][2] This guide provides an in-depth, objective comparison of methodologies to validate the impact of a specific 2'-O-methylated nucleotide, 2'-O-methylcytidine (Cm), on protein-RNA binding. We will delve into the causality behind experimental choices, provide detailed protocols for key validation assays, and present comparative data to empower researchers in their experimental design and data interpretation.
The Significance of 2'-O-methylcytidine in RNA-Protein Interactions
2'-O-methylcytidine, like other 2'-O-methylated nucleotides, introduces a methyl group at the 2' position of the ribose moiety of cytidine.[3] This modification enhances the stability of RNA molecules and influences their interactions with proteins and other nucleic acids.[3] The presence of the methyl group can affect the overall conformation of RNA, which in turn can impact processes such as translation and gene regulation.[3] From a therapeutic standpoint, incorporating 2'-O-methylated nucleotides into RNA-based drugs, such as siRNAs and antisense oligonucleotides, can improve their pharmacokinetic properties and modulate immune responses.[3]
The central hypothesis when investigating the effect of 2'-O-methylcytidine is that its presence can either enhance or inhibit the binding of a specific RNA-binding protein (RBP). This modulation can occur through several mechanisms:
-
Steric Hindrance: The added methyl group can physically block the protein from accessing its binding site on the RNA.[2]
-
Conformational Changes: 2'-O-methylation can alter the local RNA structure, making the protein binding site either more or less accessible.[1][4]
-
Hydrophobic Interactions: The methyl group can introduce a hydrophobic patch that may either favor or disfavor interaction with the protein's binding pocket.
Validating these effects requires robust and quantitative experimental approaches. This guide will focus on two widely used and complementary techniques: the Electrophoretic Mobility Shift Assay (EMSA) for a qualitative and semi-quantitative assessment of binding affinity, and Surface Plasmon Resonance (SPR) for a detailed kinetic analysis of the interaction. We will also discuss the utility of the RNA Immunoprecipitation (RIP) Assay for in-cell validation.
Experimental Design: A Self-Validating System
A well-designed experiment to test the effect of 2'-O-methylcytidine is inherently self-validating. The core principle is a direct comparison between an unmodified RNA sequence and an identical sequence containing the 2'-O-methylcytidine modification at a specific position.
Key Components:
-
RNA Probes: Synthesize two versions of your target RNA sequence:
-
Unmodified Probe: The native RNA sequence of interest.
-
Modified Probe: The same RNA sequence with 2'-O-methylcytidine incorporated at the desired position(s).
-
Labeling: For EMSA, the probes are typically end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye. For SPR, one of the interactants (typically the RNA) is biotinylated for immobilization on the sensor chip.
-
-
Protein:
-
Purified Protein: For in vitro assays like EMSA and SPR, a highly purified recombinant version of the RBP of interest is essential.
-
Cell Lysate: For initial screening or when a purified protein is unavailable, a nuclear or cytoplasmic cell extract containing the RBP can be used in EMSA. For in-cell validation, the endogenous protein within a cell lysate is targeted in a RIP assay.
-
The direct comparison between the binding of the protein to the unmodified versus the modified probe allows for a clear and objective assessment of the impact of 2'-O-methylcytidine.
Method 1: Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a fundamental technique for studying protein-nucleic acid interactions.[5] It relies on the principle that a protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA probe, resulting in a "shift" in the band's position.[5]
Causality Behind Experimental Choices in EMSA:
-
Why a non-denaturing gel? To maintain the native structure of the protein and the RNA, allowing for their interaction to remain intact during electrophoresis.
-
Why a labeled probe? To visualize the RNA and the RNA-protein complex. Radioactive labeling offers high sensitivity, while fluorescent labels provide a non-radioactive alternative.
-
Why a titration of protein? To determine the concentration at which half of the RNA probe is bound, providing a semi-quantitative measure of binding affinity (the dissociation constant, Kd).
-
Why a competition assay? To confirm the specificity of the interaction. An excess of unlabeled, unmodified "cold" competitor RNA should compete with the labeled probe for binding to the protein, leading to a decrease in the shifted band.
Detailed Step-by-Step Protocol for EMSA:
-
Probe Preparation:
-
Synthesize or purchase the unmodified and 2'-O-methylcytidine-modified RNA oligonucleotides.
-
For radioactive labeling, end-label the probes with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Purify the labeled probes using a spin column to remove unincorporated nucleotides.
-
-
Binding Reaction Setup:
-
In separate tubes, prepare a master mix containing binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 10% glycerol).
-
Add a constant, low concentration of the labeled RNA probe (unmodified or modified) to each reaction.
-
Create a serial dilution of the purified RBP. Add increasing concentrations of the protein to the respective tubes.
-
For competition assays, add a 50-100 fold molar excess of the unlabeled competitor RNA to a separate reaction containing the protein and labeled probe.
-
Incubate the reactions at room temperature for 20-30 minutes to allow for binding to reach equilibrium.
-
-
Gel Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel (e.g., 6% gel in 0.5x TBE buffer).
-
Run the gel at a constant voltage (e.g., 100-150V) at 4°C to prevent complex dissociation.
-
-
Visualization and Analysis:
-
After electrophoresis, transfer the gel onto a piece of filter paper and dry it under a vacuum.
-
Expose the dried gel to a phosphor screen or X-ray film to visualize the radioactive bands.
-
Quantify the intensity of the free probe and the shifted complex bands using densitometry software.
-
Plot the fraction of bound RNA against the protein concentration and fit the data to a binding curve to estimate the Kd.
-
Data Presentation: EMSA
| RNA Probe | Protein Concentration (nM) | % RNA Bound (Shifted) |
| Unmodified | 0 | 0 |
| 10 | 25 | |
| 25 | 52 | |
| 50 | 78 | |
| 100 | 91 | |
| 2'-O-methylcytidine Modified | 0 | 0 |
| 10 | 5 | |
| 25 | 15 | |
| 50 | 30 | |
| 100 | 48 |
Interpretation: The hypothetical data above suggests that the 2'-O-methylcytidine modification significantly reduces the binding affinity of the protein for the RNA, as a much higher protein concentration is required to achieve a similar percentage of bound RNA compared to the unmodified probe.
EMSA Workflow Diagram
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Method 2: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions.[6][7] It measures changes in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over and binds to another molecule (the ligand) that is immobilized on the chip.[7] This provides detailed kinetic information, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Causality Behind Experimental Choices in SPR:
-
Why immobilize one partner? To create a stable surface for the interaction to occur and be measured. Biotinylated RNA is commonly immobilized on a streptavidin-coated sensor chip.
-
Why a label-free detection? This avoids potential artifacts that can be introduced by labels, providing a more direct measure of the binding event.
-
Why real-time monitoring? To obtain kinetic data (on- and off-rates) in addition to affinity data. This provides a more complete picture of the interaction dynamics.
-
Why a range of analyte concentrations? To generate a series of sensorgrams that can be globally fitted to a binding model to accurately determine the kinetic parameters.
Detailed Step-by-Step Protocol for SPR:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a streptavidin-coated chip).
-
Prepare the biotinylated RNA probes (unmodified and 2'-O-methylcytidine modified) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the biotinylated RNA over the sensor chip surface to achieve the desired immobilization level. A control flow cell with no immobilized RNA or a scrambled RNA sequence should be used for reference subtraction.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the purified RBP in the running buffer. A zero-concentration sample (buffer only) is used for double referencing.
-
-
Binding Analysis:
-
Inject the different concentrations of the protein analyte over the immobilized RNA surface at a constant flow rate.
-
Monitor the binding in real-time (association phase).
-
After the association phase, switch to flowing only the running buffer over the chip to monitor the dissociation of the protein-RNA complex (dissociation phase).
-
Between each protein concentration, regenerate the sensor surface if necessary (e.g., with a pulse of high salt or low pH buffer) to remove any remaining bound protein.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Repeat the entire process for both the unmodified and the 2'-O-methylcytidine modified RNA.
-
Data Presentation: SPR
| RNA Probe | ka (1/Ms) | kd (1/s) | KD (nM) |
| Unmodified | 1.5 x 10⁵ | 2.0 x 10⁻³ | 13.3 |
| 2'-O-methylcytidine Modified | 8.2 x 10⁴ | 9.5 x 10⁻³ | 115.9 |
Interpretation: The hypothetical SPR data corroborates the EMSA findings, showing that the 2'-O-methylcytidine modification results in a higher KD value, indicating weaker binding affinity. The kinetic data further reveals that this is due to both a slower association rate (ka) and a faster dissociation rate (kd) for the modified RNA.
SPR Workflow Diagram
Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.
In-Cell Validation: RNA Immunoprecipitation (RIP) Assay
While in vitro methods like EMSA and SPR provide detailed biophysical data, it is crucial to validate these findings within a cellular context. The RNA Immunoprecipitation (RIP) assay allows for the detection of in vivo interactions between an RBP and its target RNAs.
The principle of RIP involves using an antibody to immunoprecipitate a specific RBP from a cell lysate, thereby co-precipitating its bound RNA molecules.[8] The identity and quantity of the co-precipitated RNA can then be determined by reverse transcription quantitative PCR (RT-qPCR).
To adapt this for validating the effect of 2'-O-methylcytidine, one could, for example, transfect cells with reporter constructs expressing either the unmodified or the modified RNA sequence. A subsequent RIP assay targeting the RBP of interest would reveal whether the modification affects the in-cell association. A lower amount of the modified RNA recovered compared to the unmodified RNA would support the in vitro findings.
Comparison of Alternatives
While 2'-O-methylcytidine is a common and effective modification, other modifications can also be used to modulate RNA-protein interactions.
| Modification | Effect on RNA | Potential Impact on Protein Binding |
| 2'-Fluoro | Increases nuclease resistance and binding affinity to complementary strands. | Can either enhance or inhibit protein binding depending on the specific interaction. The electronegative fluorine can alter local electrostatics. |
| Locked Nucleic Acid (LNA) | "Locks" the ribose in an A-form helix, significantly increasing thermal stability. | The rigid conformation can pre-organize the RNA for protein binding, potentially increasing affinity. Conversely, it can also prevent an induced-fit mechanism. |
| Phosphorothioate (PS) Backbone | A non-bridging oxygen in the phosphate backbone is replaced with sulfur, increasing nuclease resistance. | Can introduce a "soft" charge that may alter protein binding. Can also lead to non-specific protein binding. |
| N6-methyladenosine (m6A) | The most abundant internal modification in eukaryotic mRNA.[9] | Can be recognized by specific "reader" proteins, or can disrupt binding of other proteins.[9] |
The choice of modification depends on the specific research question and the desired outcome. 2'-O-methylation offers a good balance of increased stability and the potential for specific modulation of protein binding without drastically altering the overall RNA backbone structure in the way that LNA or PS modifications do.
Conclusion
Validating the effect of 2'-O-methylcytidine on protein binding to RNA requires a multi-faceted approach. By combining the qualitative and semi-quantitative power of EMSA with the detailed kinetic analysis of SPR, researchers can gain a comprehensive understanding of how this subtle modification can have a significant impact on molecular recognition. Further validation within a cellular context using techniques like RIP ensures that the in vitro findings are physiologically relevant. The methodologies and experimental design principles outlined in this guide provide a robust framework for objectively assessing the role of 2'-O-methylcytidine and other RNA modifications in mediating the intricate dance between proteins and RNA.
References
- 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC - NIH. (n.d.).
- Nuclear 2′-O-methylation regulates RNA splicing through its binding protein FUBP1 - PMC. (n.d.).
- CAS 2140-72-9: 2′-O-Methylcytidine | CymitQuimica. (n.d.).
-
RNA 2′-O-Methylation (Nm) Modification in Human Diseases - MDPI. (2019, February 5). Retrieved March 8, 2026, from [Link]
-
2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA | Journal of the American Chemical Society. (2017, January 20). Retrieved March 8, 2026, from [Link]
-
Methods to study RNA-protein interactions - PMC - NIH. (2019, February 25). Retrieved March 8, 2026, from [Link]
-
A Novel Strategy for Analyzing RNA-Protein Interactions by Surface Plasmon Resonance Biosensor - PMC. (n.d.). Retrieved March 8, 2026, from [Link]
-
2'-O-Methylcytidine | C10H15N3O5 | CID 150971 - PubChem - NIH. (n.d.). Retrieved March 8, 2026, from [Link]
-
Electrophoretic mobility shift assay - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]
-
The O2 protein binds with higher affinity to a partially methylated... - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]
-
RNA Immunoprecipitation Chip (RIP) Assay. (n.d.). Retrieved March 8, 2026, from [Link]
-
Cooperative 2′-O-methylation of the wobble cytidine of human elongator tRNAMet(CAT) by a nucleolar and a Cajal body-specific box C/D RNP - PMC. (2019, July 1). Retrieved March 8, 2026, from [Link]
-
A Beginner's Guide to m6A and Other RNA Modifications - AlidaBio. (2025, April 10). Retrieved March 8, 2026, from [Link]
-
Analysis of RNA-protein Interactions Using Electrophoretic Mobility Shift Assay (Gel Shift Assay) - Bio-protocol. (2026, February 5). Retrieved March 8, 2026, from [Link]
-
Compendium of Methods to Uncover RNA-Protein Interactions In Vivo - MDPI. (2021, March 19). Retrieved March 8, 2026, from [Link]
-
The detection, function, and therapeutic potential of RNA 2'-O-methylation - The Innovation. (n.d.). Retrieved March 8, 2026, from [Link]
-
Ribonucleoprotein Immunoprecipitation (RIP) Analysis - PMC - NIH. (n.d.). Retrieved March 8, 2026, from [Link]
-
Surface Plasmon Resonance for Protein-Protein Interactions - Affinité Instruments. (2021, November 4). Retrieved March 8, 2026, from [Link]
-
What Is 2'-O-Methylation and How to Detect It - CD Genomics. (n.d.). Retrieved March 8, 2026, from [Link]
-
Ribonucleoprotein Immunoprecipitation (RIP) Protocol - Creative Diagnostics. (n.d.). Retrieved March 8, 2026, from [Link]
-
Physicochemical models of protein–DNA binding with standard and modified base pairs | PNAS. (2023, January 19). Retrieved March 8, 2026, from [Link]
-
Evidence for rRNA 2′-O-methylation plasticity: Control of intrinsic translational capabilities of human ribosomes | PNAS. (2017, November 20). Retrieved March 8, 2026, from [Link]
-
Kinetic studies of RNA-protein interactions using surface plasmon resonance | Request PDF. (2025, August 7). Retrieved March 8, 2026, from [Link]
-
Surface plasmon resonance assay for screening diverse aptamer-target interactions. (2024, March 23). Retrieved March 8, 2026, from [Link]
-
Current and Emerging Tools and Technologies for Studying RNA Modifications - NCBI. (n.d.). Retrieved March 8, 2026, from [Link]
-
Electrophoretic mobility shift assay (EMSA) for assessing RNA-protein binding and complex formation using recombinant RNA-binding proteins and in vitro transcribed RNA. - Research Explorer The University of Manchester. (2026, January 8). Retrieved March 8, 2026, from [Link]
-
Approaches for measuring the dynamics of RNA-protein interactions - PMC. (n.d.). Retrieved March 8, 2026, from [Link]
-
Meta-2OM: A multi-classifier meta-model for the accurate prediction of RNA 2′-O-methylation sites in human RNA - PMC. (n.d.). Retrieved March 8, 2026, from [Link]
-
Imprint® RNA Immunoprecipitation (RIP) Kit - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]
-
What kind of method can be used to test a potential RNA-binding protein can bind to RNA? (2015, November 3). Retrieved March 8, 2026, from [Link]
-
Mass Spectrometric Identification of RNA Binding Proteins from Dried EMSA Gels | Journal of Proteome Research - ACS Publications. (2004, March 26). Retrieved March 8, 2026, from [Link]
-
2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states | Nucleic Acids Research | Oxford Academic. (2020, December 2). Retrieved March 8, 2026, from [Link]
-
Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. (n.d.). Retrieved March 8, 2026, from [Link]
Sources
- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA 2′-O-Methylation (Nm) Modification in Human Diseases [mdpi.com]
- 3. CAS 2140-72-9: 2′-O-Methylcytidine | CymitQuimica [cymitquimica.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 6. A Novel Strategy for Analyzing RNA-Protein Interactions by Surface Plasmon Resonance Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. affiniteinstruments.com [affiniteinstruments.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. A Beginner’s Guide to m6A and Other RNA Modifications - AlidaBio [alidabio.com]
A Comparative Guide to 2'-O-Methylation (Nm) Stoichiometry Analysis at Specific RNA Sites
The Stoichiometry Challenge in Epitranscriptomics
2'-O-methylation (Nm) is a ubiquitous co- and post-transcriptional RNA modification occurring on the 2'-hydroxyl group of the ribose moiety, playing a critical role in RNA stability, splicing, and translation [[1]](). While high-throughput qualitative mapping of Nm sites has accelerated, determining the absolute stoichiometry—the precise fraction of RNA molecules carrying the modification at a specific locus—remains a formidable analytical challenge.
From an application scientist's perspective, stoichiometry is the bridge between detection and biological function. Ribosomal RNA (rRNA) and small nuclear RNA (snRNA) often exhibit stoichiometric methylation exceeding 90% 2. In stark contrast, internal messenger RNA (mRNA) sites are highly dynamic and substoichiometric, typically ranging from 1% to 30% 3. Because Nm does not alter standard Watson-Crick base pairing, traditional reverse transcription (RT) methods often fail to capture this dynamic range accurately, necessitating specialized comparative methodologies.
Comparative Analysis of Quantification Technologies
To objectively evaluate product and methodological performance, we must analyze the mechanistic principles governing the three leading technologies in the field: RiboMethSeq, Nanopore Direct RNA Sequencing, and Nm-VAQ.
A. RiboMethSeq (Alkaline Hydrolysis Profiling)
The Principle: RiboMethSeq relies on a fundamental chemical property: the 2'-O-methyl group protects the adjacent 3'-phosphodiester bond from alkaline cleavage 4. By sequencing the ends of alkaline-fragmented RNA, researchers can calculate a methylation score based on the depletion of reads starting or ending at the modified site. Performance Verdict: Excellent for high-abundance, highly methylated targets like rRNA. However, it suffers from sequence-dependent fragmentation bias and struggles to accurately quantify low-stoichiometry sites (<10%) found in mRNA 3.
B. Nanopore Direct RNA Sequencing (e.g., Nm-Nano)
The Principle: Single-molecule sequencing detects RNA modifications by measuring disruptions in ionic current as the native RNA strand translocates through a protein nanopore 4. Machine learning frameworks (like Nm-Nano) interpret these base-calling "errors" or signal shifts to predict Nm sites. Performance Verdict: Offers true single-molecule stoichiometry without amplification bias. However, it requires exceptionally high sequencing depth to overcome inherent base-calling noise and relies heavily on the training data quality of its ML models 4.
C. Nm-VAQ (RNase H-Based Absolute Quantification)
The Principle: RNase H specifically degrades the RNA strand of an RNA/DNA hybrid. However, a 2'-O-methyl modification on the RNA strictly inhibits this catalytic cleavage 1. By using a chimeric RNA/DNA probe to direct RNase H to a specific site, followed by qRT-PCR, researchers can absolutely quantify the intact (methylated) fraction. Performance Verdict: The current gold standard for site-specific validation. It provides absolute quantification of modification ratios and methylation copy numbers, even for targets with extremely low amounts or low methylation ratios 1.
Quantitative Performance Summary
| Methodology | Primary Mechanistic Principle | Optimal RNA Target | Stoichiometric Sensitivity | Key Limitation |
| RiboMethSeq | Alkaline fragmentation protection | High-abundance (rRNA, tRNA) | Moderate (Struggles <10%) | Sequence/structural fragmentation bias |
| Nanopore (Nm-Nano) | Disruption of ionic current | Transcriptome-wide | High (Single-molecule) | Requires deep coverage; ML dependency |
| Nm-VAQ | RNase H cleavage inhibition | Specific sites (mRNA validation) | Very High (Absolute quant) | Low throughput (One site per assay) |
| RTL-P | RT pausing at low dNTPs | Specific sites | Semi-quantitative | Primer design constraints |
Gold-Standard Protocol: Nm-VAQ for Absolute Stoichiometry Validation
To ensure scientific integrity, a protocol must be a self-validating system. The following Nm-VAQ methodology incorporates internal synthetic spike-ins to definitively prove that any lack of amplification is due to biological unmethylated states, not experimental failure.
Step 1: Template Preparation & Self-Validating Controls
-
Action: Isolate total RNA (e.g., 1 µg). In parallel control tubes, spike in 10^6 copies of a synthetic 100% 2'-O-Me RNA analog and a 0% 2'-O-Me RNA analog of your target sequence.
-
Mechanistic Rationale: The 100% methylated control validates the maximum amplification efficiency, while the 0% control validates the absolute cleavage efficiency of the RNase H enzyme. Without these, a low stoichiometry reading could be falsely attributed to poor RNase H activity.
Step 2: RNA/DNA Chimera Probe Annealing
-
Action: Mix the RNA with a target-specific RNA/DNA chimera probe. Denature at 85°C for 5 minutes, then slowly cool to 37°C at a rate of 0.1°C/second.
-
Mechanistic Rationale: Native RNA secondary structures restrict probe access. Heating melts these structures, while slow cooling thermodynamically favors the formation of the RNA/DNA hybrid. The chimera probe is engineered so its DNA segment perfectly aligns with the target Nm site, anchoring the exact position for RNase H cleavage [[1]]().
Step 3: RNase H Digestion
-
Action: Add 2 Units of RNase H and incubate at 37°C for 30 minutes, followed by enzyme inactivation at 65°C for 20 minutes.
-
Mechanistic Rationale: RNase H specifically degrades the RNA strand of an RNA/DNA hybrid. However, the presence of a 2'-O-methyl group introduces steric hindrance and alters the ribose sugar pucker, strictly inhibiting RNase H catalytic activity at that specific phosphodiester bond 1. Consequently, unmethylated transcripts are destroyed, while methylated transcripts remain perfectly intact.
Step 4: qRT-PCR and Absolute Quantification
-
Action: Perform reverse transcription followed by qPCR using primers flanking the cleavage site. Compare Cq values against a standard curve generated from the spike-in controls.
-
Mechanistic Rationale: Reverse transcriptase cannot read through the cleaved RNA fragments. Therefore, only the intact (methylated) RNA molecules are amplified. Comparing this signal to the total RNA input yields the absolute stoichiometric ratio of the modification 1.
Experimental Workflow Logic
Logical workflow of the Nm-VAQ assay for absolute 2'-O-methylation stoichiometry quantification.
References
- Site-specific validation and quantification of RNA 2′-O-methylation by qPCR with RNase H Source: bioRxiv URL
- An integrative platform for detection of RNA 2′-O-methylation reveals its broad distribution on mRNA Source: NIH / PubMed Central URL
- The detection, function, and therapeutic potential of RNA 2'-O-methylation Source: NIH / PubMed Central URL
- Nm-Nano: a machine learning framework for transcriptome-wide single-molecule mapping of 2´-O-methylation (Nm)
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. The detection, function, and therapeutic potential of RNA 2’-O-methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An integrative platform for detection of RNA 2′-O-methylation reveals its broad distribution on mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nm-Nano: a machine learning framework for transcriptome-wide single-molecule mapping of 2´-O-methylation (Nm) sites in nanopore direct RNA sequencing datasets - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 2'-O-Methylation Mapping: A Comparative Guide to High-Throughput Methods
Executive Summary
2'-O-methylation (Nm) is a ubiquitous and critical post-transcriptional RNA modification that regulates RNA stability, translation efficiency, and innate immune recognition[1]. While high-throughput sequencing has revolutionized epitranscriptomics, identifying Nm sites at single-base resolution remains technically challenging due to the modification's silent nature in standard reverse transcription.
This guide provides an objective, mechanistic comparison of the leading high-throughput Nm mapping methods: RiboMeth-seq , Nm-seq/RibOxi-seq , 2'-OMe-seq , and Nanopore Direct RNA Sequencing (DRS) . Because no single platform is immune to artifactual bias, we outline a self-validating experimental framework that pairs high-throughput discovery with orthogonal, absolute quantification (Nm-VAQ) to ensure scientific integrity and reproducible drug development targets.
Mechanistic Divergence in High-Throughput Nm Mapping
To accurately interpret epitranscriptomic data, one must understand the biochemical causality behind each sequencing method[2]. The field currently relies on four distinct mechanistic approaches to bypass the limitations of standard RNA-seq.
-
Alkaline Hydrolysis (RiboMeth-seq): 2'-O-methylation structurally protects the 3'-adjacent phosphodiester bond from nucleophilic attack during alkaline hydrolysis[3]. RiboMeth-seq exploits this by partially degrading RNA; sequencing the resulting fragments reveals a distinct "read gap" (depletion) at the methylated site[4].
-
Periodate Oxidation (Nm-seq / RibOxi-seq): Unmethylated RNA 3'-terminal riboses contain cis-diols that are highly susceptible to oxidation by sodium periodate (NaIO₄), converting them into dialdehydes that cannot be ligated to sequencing adapters[5]. Nm modifications lack these cis-diols, rendering them resistant to oxidation and allowing selective enrichment of methylated fragments[6].
-
Reverse Transcriptase Pausing (2'-OMe-seq): Under limiting dNTP concentrations, reverse transcriptase (RT) enzymes stall when encountering an Nm modification due to steric hindrance, generating truncated cDNAs that map exactly to the modified base[7].
-
Single-Molecule Sequencing (Nanopore DRS): Instead of chemical conversion, Oxford Nanopore passes native RNA through a protein pore. An Nm modification alters the ionic current differently than a canonical nucleotide. Machine learning algorithms (e.g., Nm-Nano) decode these signal deviations to call modifications in real-time[8].
Biochemical mechanisms of high-throughput 2'-O-methylation mapping methods.
Comparative Performance & Cross-Validation Data
When selecting a platform, researchers must weigh the abundance of the target RNA against the inherent biases of the chemistry. RiboMeth-seq is the gold standard for highly abundant ribosomal RNA (rRNA)[3], but its reliance on read depletion makes it statistically underpowered for low-abundance messenger RNAs (mRNAs). Conversely, Nm-seq actively enriches for modified mRNA but suffers from ligation biases[6].
Table 1: Quantitative Comparison of High-Throughput Nm Mapping Methods
| Method | Best Suited For | Key Advantage | Key Limitation / Bias | False Positive Risk |
| RiboMeth-seq | Highly abundant RNAs (rRNA, tRNA) | Provides absolute stoichiometry at single-base resolution. | Requires massive sequencing depth; fails on low-abundance mRNA. | Low in rRNA; High in mRNA due to stochastic coverage gaps. |
| Nm-seq / RibOxi-seq | Low-abundance RNAs (mRNA) | High sensitivity for internal mRNA modifications via positive enrichment. | Ligation bias after oxidation; complex multi-step protocol. | Moderate (incomplete oxidation leads to background noise). |
| 2'-OMe-seq | Targeted transcripts | Simple library preparation and rapid turnaround. | RT pauses at complex secondary structures, not just Nm sites. | High (structural artifacts mimic Nm pauses). |
| Nanopore DRS | Transcriptome-wide (Native RNA) | No amplification bias; retains long-range transcript context. | Requires extensive ML training; high input RNA requirement. | Moderate (signal overlaps with other modifications like m6A). |
Step-by-Step Experimental Workflow for Cross-Validation
Because high-throughput methods generate false positives due to structural artifacts or incomplete chemical reactions, every discovery workflow must be a self-validating system .
Below is a robust, two-phase protocol pairing high-throughput discovery (Nm-seq) with low-throughput, absolute quantification (Nm-VAQ)[9].
Phase 1: High-Throughput Discovery (Nm-seq)
-
RNA Fragmentation: Fragment total RNA to 30-50 nucleotides using magnesium digestion. Causality: This reduces RNA to manageable sizes for sequencing and exposes internal mRNA Nm sites to the 3' terminus.
-
Periodate Oxidation & Elimination: Treat the fragmented RNA with sodium periodate (NaIO₄) followed by base treatment (e.g., aniline). Causality: NaIO₄ oxidizes cis-diols on unmethylated 3' ends into dialdehydes, and the base triggers β-elimination to remove the terminal nucleotide. Methylated 3' ends lack cis-diols, remaining structurally intact and protected[5].
-
Adapter Ligation & Sequencing: Ligate 3' sequencing adapters. Causality: Only the protected, Nm-ending fragments possess a viable 3'-OH group for adapter ligation. This biochemically enriches the library for methylated sites prior to next-generation sequencing.
-
Bioinformatic Peak Calling: Align reads to the reference genome. A sharp pileup of 3' ends at a specific genomic coordinate indicates a candidate Nm site.
Phase 2: Orthogonal Validation via Nm-VAQ (RNase H qPCR)
To confirm the candidates discovered in Phase 1, we utilize the Nm-VAQ (Validation and Absolute Quantification) method[9].
-
Chimeric Probe Design: Design a custom RNA/DNA chimeric probe complementary to the candidate Nm site. Causality: The DNA portion of the probe hybridizes to the RNA, creating an RNA/DNA hybrid that recruits RNase H to cleave exactly at the suspected nucleotide.
-
RNase H Digestion: Incubate the target RNA with the chimeric probe and RNase H. Causality: RNase H specifically cleaves the RNA strand of an RNA/DNA hybrid. However, if the target nucleotide is 2'-O-methylated, the methyl group creates steric hindrance that completely inhibits the enzyme's catalytic active site.
-
RT-qPCR Quantification: Perform RT-qPCR using primers flanking the cleavage site. Causality: Unmethylated RNA is cleaved and fails to amplify. Methylated RNA remains intact and amplifies normally. By comparing the Ct values of the digested sample against a mock-digested control, you calculate the absolute methylation stoichiometry of the specific site.
Self-validating experimental workflow combining high-throughput discovery with targeted qPCR.
Conclusion
The landscape of epitranscriptomics is advancing rapidly, but the silent nature of 2'-O-methylation demands rigorous, multi-platform validation. While RiboMeth-seq remains the standard for abundant rRNAs, oxidation-based methods like Nm-seq and RibOxi-seq are unlocking the internal mRNA methylome. Furthermore, Nanopore direct RNA sequencing is poised to eliminate chemical biases altogether, provided machine learning models continue to improve. Regardless of the high-throughput platform chosen, drug development professionals must anchor their findings with orthogonal, mechanistic validation assays like Nm-VAQ to ensure the biological reality of their targets.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions | MDPI [mdpi.com]
- 3. E-GEOD-54655 - RiboMeth-seq: High-throughput mapping of ribose methylations in RNA at single-nucleotide resolution - OmicsDI [omicsdi.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Single base resolution mapping of 2’-O-methylation sites in human mRNA and in 3’ terminal ends of small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An integrative platform for detection of RNA 2′-O-methylation reveals its broad distribution on mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. tandfonline.com [tandfonline.com]
- 9. biorxiv.org [biorxiv.org]
A Researcher's Guide to the Structural Analysis of 2'-O-Methylated RNA by NMR Spectroscopy
For researchers, scientists, and drug development professionals navigating the intricate world of RNA structural biology, understanding the impact of modifications is paramount. Among the over 160 known RNA modifications, 2'-O-methylation (Nm)—the addition of a methyl group to the 2' hydroxyl of the ribose—is one of the most common and consequential.[1][2][3] This modification is not merely decorative; it is a critical regulator of RNA stability, structure, and function, influencing everything from ribosome biogenesis to viral immune evasion.[4][5][6]
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful lens to scrutinize these modified structures in a near-physiological solution state, providing unparalleled insights into their conformation and dynamics. This guide provides an in-depth comparison of NMR-based approaches for studying 2'-O-methylated RNA, contrasts NMR with other structural methods, and offers field-proven protocols to empower your research.
The Structural and Functional Impact of 2'-O-Methylation
The seemingly subtle addition of a methyl group at the 2'-hydroxyl position of the ribose has profound effects on RNA's physicochemical properties.
-
Conformational Rigidity: The primary effect of 2'-O-methylation is the steric hindrance imposed by the methyl group, which strongly favors a C3'-endo sugar pucker. This conformation is characteristic of A-form RNA helices, and its stabilization enhances the thermodynamic stability of RNA duplexes.[1][7]
-
Increased Nuclease Resistance: By replacing the reactive 2'-hydroxyl group, methylation confers significant protection against both alkaline hydrolysis and enzymatic degradation by nucleases.[2][4][7] This property is crucial for the stability of long-lived non-coding RNAs like rRNA and snRNA and is exploited by viruses to protect their RNA genomes.[4]
-
Modulation of Molecular Interactions: While not directly participating in Watson-Crick base pairing, the 2'-O-methyl group can influence RNA tertiary structure and its interactions with proteins and other nucleic acids.[1][2]
These properties underscore the importance of high-resolution structural analysis to decipher how 2'-O-methylation governs the biological activity of RNA molecules, from small interfering RNAs (siRNAs) to the ribosomal machinery.
Why NMR Spectroscopy is a Premier Tool for 2'-O-Methylated RNA
While X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are invaluable for structural biology, NMR spectroscopy possesses unique advantages for studying modified RNAs, particularly concerning their dynamics and solution-state behavior.
-
Solution-State Analysis: NMR allows for the study of molecules in solution, which closely mimics the physiological environment. This is a significant advantage over X-ray crystallography, which requires the formation of well-ordered crystals and provides a static snapshot of the molecule.[8][9]
-
Dynamic Insights: RNA molecules are often conformationally dynamic. NMR is unparalleled in its ability to probe molecular motions across a wide range of timescales, revealing the existence of alternative conformations and transient "excited states" that can be critical for function.[9][10] Studies have shown that 2'-O-methylation can alter these dynamic ensembles, stabilizing alternative structures that might otherwise be too transient to observe.[10]
-
No Crystallization Required: The crystallization of RNA, especially those with flexible regions, can be a major bottleneck. NMR circumvents this challenge entirely, making it suitable for a broader range of RNA targets.[9]
The primary limitation of NMR is its general restriction to molecules below ~50 kDa, though this encompasses a vast number of functional RNAs and their domains.[8]
Comparative Analysis of Structural Biology Techniques
The choice of structural technique is a critical decision in any research plan. It depends on the specific biological question, the size of the RNA, and its biochemical properties.
| Feature | NMR Spectroscopy | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |
| Sample State | Solution (near-physiological) | Solid (Crystal) | Vitreous Ice (near-native) |
| Size Limitation | Typically < 50 kDa | No inherent size limit | Typically > 50-100 kDa |
| Dynamic Information | Yes (excellent for ps to s timescale) | Limited (provides static average) | Can capture conformational snapshots |
| Resolution | Atomic | Atomic | Near-atomic to lower |
| Key Advantage | Probes solution dynamics, no crystallization needed | Highest resolution potential | Can study large, complex assemblies |
| Primary Challenge | Size limitation, complex spectra | Crystallization bottleneck | Requires large, stable complexes |
Decision-Making Workflow for Structural Analysis
The following diagram illustrates a logical workflow for selecting the appropriate structural biology technique for your RNA of interest.
Caption: Decision workflow for selecting a structural biology method.
Core NMR Experiments for 2'-O-Methylated RNA Analysis
A combination of NMR experiments is used to move from an unassigned spectrum to a high-resolution 3D structure. The presence of the 2'-O-methyl group introduces unique spectral features that aid in this process.
-
1D ¹H NMR: The starting point for any analysis. The imino proton region (10-15 ppm) provides a fingerprint of the RNA's secondary structure. A well-dispersed spectrum is a good indicator of a properly folded, homogenous sample.[11]
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone experiment for structure determination. It detects protons that are close in space (< 5 Å), allowing for the sequential assignment of resonances along the RNA backbone. The 2'-O-methyl protons will exhibit characteristic NOEs to nearby sugar protons (H1', H2', H3') and potentially to protons on adjacent residues, providing crucial distance restraints for structure calculation.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a single ribose sugar's spin system. This is essential for identifying and assigning the sugar proton resonances (H1', H2', H3', H4', H5'/H5''). In 2'-O-methylated RNA, the TOCSY spectrum helps to unambiguously assign the sugar protons connected to the modified ribose.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to ¹³C atoms. It requires ¹³C isotopic labeling of the RNA sample. For 2'-O-methylated RNA, a ¹H-¹³C HSQC is particularly powerful if the methyl group is ¹³C-labeled. This provides a distinct, well-resolved peak for each methyl group, serving as a sensitive probe for studying local conformational changes or ligand binding events.[12]
Expected NMR Spectral Features of 2'-O-Methylation
The methyl group introduces a new set of proton and carbon signals with characteristic chemical shifts.
| Nucleus | Typical Chemical Shift (ppm) | Comments |
| -O-CH₃ Protons | ~3.2 - 3.8 ppm | A sharp singlet in the ¹H spectrum. Its precise shift is sensitive to the local environment. |
| -O-CH₃ Carbon | ~58 - 62 ppm | A single resonance in the ¹³C spectrum. |
| H2' Proton | Shifted downfield | The methylation causes a downfield shift of the H2' proton resonance compared to an unmodified ribose. |
| C2' Carbon | Shifted downfield | The C2' carbon resonance is also shifted significantly downfield upon methylation. |
Experimental Workflow: From Gene to Structure
The path from a target RNA sequence to a final structure is a multi-step process that demands precision and careful validation at each stage.
Caption: Standard workflow for RNA structure determination by NMR.
Detailed Protocol: NMR Sample Preparation
Rationale: The quality of the final NMR spectra is critically dependent on the quality of the sample. The goal is to produce a highly pure, homogenous, and stable RNA sample at a concentration suitable for NMR (typically 0.1-2.5 mM).[13] This protocol is a self-validating system, with quality control checks at each major step.
Materials:
-
High-purity DNA template
-
T7 RNA polymerase
-
Ribonucleoside triphosphates (rNTPs), isotopically labeled if required
-
Denaturing polyacrylamide gel (10-20% acrylamide, 8M Urea)[14]
-
NMR Buffer (e.g., 10 mM Sodium Phosphate, 50 mM NaCl, 0.1 mM EDTA, pH 6.5)[11][14]
-
High-quality NMR tubes[15]
Methodology:
-
In Vitro Transcription:
-
Set up a large-scale transcription reaction using the DNA template, T7 RNA polymerase, and rNTPs. For heteronuclear experiments (like HSQC), use uniformly ¹³C/¹⁵N-labeled rNTPs.
-
Incubate at 37°C for 4-6 hours.
-
Causality: T7 polymerase is highly efficient for generating large quantities of RNA. The use of labeled NTPs is essential for resolving spectral overlap in larger molecules.[11]
-
-
Purification by Denaturing PAGE:
-
Quench the transcription reaction and load it onto a denaturing polyacrylamide gel.
-
Run the gel until the loading dye has migrated an appropriate distance to resolve the full-length product from shorter abortive transcripts and longer (N+1) additions.[14]
-
Visualize the RNA bands by UV shadowing, excise the band corresponding to the correct length.
-
Elute the RNA from the crushed gel slice overnight in an appropriate buffer (e.g., 300 mM Sodium Acetate).
-
Causality: Denaturing PAGE provides single-nucleotide resolution, which is critical for ensuring the sample is homogenous.[14] Inhomogeneity is a primary cause of poor-quality NMR spectra.
-
-
Desalting and Buffer Exchange:
-
Precipitate the eluted RNA with ethanol.
-
Resuspend the RNA pellet in water and perform extensive buffer exchange into the final NMR buffer using dialysis or centrifugal concentrators.
-
Trustworthiness Check: The final buffer should be precisely matched for all comparative studies (e.g., ligand titrations) to ensure observed chemical shift perturbations are due to binding and not buffer effects.
-
-
Annealing and Concentration:
-
Heat the RNA sample to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
Concentrate the sample to the final desired volume (~500 µL for a standard tube).[14]
-
Causality: The heating and slow cooling step ensures the RNA folds into its most thermodynamically stable conformation.
-
-
Final Quality Control:
-
Transfer the final sample to a high-quality NMR tube.
-
Acquire a 1D ¹H spectrum. A clean, well-dispersed imino proton spectrum is the ultimate validation of a successful sample preparation.[11]
-
Conclusion
NMR spectroscopy is an indispensable tool for elucidating the structural and dynamic consequences of 2'-O-methylation in RNA. By providing atomic-resolution insights in a solution environment, NMR bridges the gap between static structures and biological function. Understanding the principles behind experimental choices—from sample preparation to the selection of specific NMR pulse sequences—allows researchers to harness the full power of this technique. This guide serves as a foundational resource for scientists aiming to unravel the complex roles of RNA modifications in health and disease, ultimately accelerating the development of novel RNA-targeted therapeutics.
References
-
Motorin, Y., & Marchand, V. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. MDPI. Available at: [Link]
-
CD Genomics. What Is 2'-O-Methylation and How to Detect It. Available at: [Link]
-
Zhou, K. I., et al. (2024). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes & Development. Available at: [Link]
-
Abou Assi, H., et al. (2020). 2'-O-methylation alters the RNA secondary structural ensemble. ResearchGate. Available at: [Link]
-
Amerigo Scientific. Exploring Nm: A Comprehensive Study of 2′-O-Methylation in RNA. Available at: [Link]
-
Abou Assi, H., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research. Available at: [Link]
-
Zhou, K. I., et al. (2024). 2′-O-Methylation (Nm) in RNA: Progress, Challenges, and Future Directions. ResearchGate. Available at: [Link]
-
Kim, I., et al. (2005). Rapid preparation of RNA samples for NMR spectroscopy and X-ray crystallography. Nucleic Acids Research. Available at: [Link]
-
He, C., et al. (2024). An integrative platform for detection of RNA 2′-O-methylation reveals its broad distribution on mRNA. Cell Reports Methods. Available at: [Link]
-
Bush, W. (2016). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Available at: [Link]
-
Li, X., et al. (2022). 2′-O-Methylation at internal sites on mRNA promotes mRNA stability. Cell Reports. Available at: [Link]
-
D'Souza, V. M. (2015). NMR Characterization of RNA Small Molecule Interactions. Methods in Enzymology. Available at: [Link]
-
Sygnature Discovery. (2024). A Comparison of the Structural Techniques used at Sygnature Discovery: X-ray Crystallography, NMR and Cryo-EM. Available at: [Link]
-
Ambrus, A. (1997). Comparison of NMR and X-ray crystallography. University Medical School of Debrecen. Available at: [Link]
-
Monaco, P. L., et al. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? Biomolecules. Available at: [Link]
-
Erales, J., et al. (2017). Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics. PNAS. Available at: [Link]
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]
-
Lu, K., et al. (2024). NMR-Based Fragment Screening for RNA-Targeted Drug Discovery. MDPI. Available at: [Link]
-
Sun, H., et al. (2025). Comparative study of protein X-ray and NMR structures: molecular docking-based virtual screening. bioRxiv. Available at: [Link]
-
Organomation. (2024). NMR Sample Preparation: The Complete Guide. Available at: [Link]
Sources
- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Nm: A Comprehensive Study of 2′-O-Methylation in RNA - Amerigo Scientific [amerigoscientific.com]
- 3. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 5. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? | MDPI [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Rapid preparation of RNA samples for NMR spectroscopy and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organomation.com [organomation.com]
- 14. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
5'-Cytidylic acid, 2'-O-methyl- proper disposal procedures
Comprehensive Disposal and Operational Safety Guide for 5'-Cytidylic acid, 2'-O-methyl- (2'-OMe-CMP)
Executive Summary & Contextual Hazard Assessment
5'-Cytidylic acid, 2'-O-methyl- (commonly referred to as 2'-O-Methylcytidine 5'-monophosphate or 2'-OMe-CMP) is a critical modified nucleotide utilized extensively in the development of RNA therapeutics, including small interfering RNA (siRNA), antisense oligonucleotides (ASOs), and mRNA vaccines. The 2'-O-methyl modification enhances nuclease resistance and reduces innate immunogenicity.
Because 2'-OMe-CMP transitions through multiple physical states during research—from a pure solid reagent to a dissolved component in organic synthesis, and finally to an incorporated unit in synthetic RNA—its disposal cannot be governed by a single, blanket protocol. As a laboratory professional, you must understand that disposal causality is dictated by the matrix in which the nucleotide exists. This matrix is governed primarily by the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[1] and the National Institutes of Health (NIH) Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules[2].
Part 1: Operational Waste Segregation Workflows
To ensure absolute safety and regulatory compliance, 2'-OMe-CMP waste must be triaged at the point of generation.
Caption: Decision matrix for 2'-OMe-CMP waste segregation based on physical state and experimental context.
Workflow A: Unused Solid Reagent (Pure 2'-OMe-CMP)
-
Causality : In its pure form, 2'-OMe-CMP is a stable, non-flammable, and generally non-toxic biochemical powder. However, fine lyophilized powders pose a respiratory inhalation risk and must not be disposed of in standard municipal trash to prevent environmental loading.
-
Protocol :
-
Keep the material in its original, tightly sealed container.
-
Label clearly as "Non-Hazardous Chemical Waste - Modified Nucleotide."
-
Store in a designated dry waste satellite accumulation area (SAA) until collection by a licensed institutional waste management contractor.
-
Workflow B: Oligonucleotide Synthesis Effluent (Organic Waste)
-
Causality : During solid-phase oligonucleotide synthesis, 2'-OMe-CMP phosphoramidites are dissolved in hazardous organic solvents (e.g., anhydrous acetonitrile) and mixed with activators, capping agents, and deblocking agents (trichloroacetic acid). This matrix is highly flammable and toxic, classifying it as RCRA Hazardous Waste under EPA Subpart K regulations[1].
-
Protocol :
-
Collect effluent directly from the synthesizer into a grounded, chemically compatible waste carboy (e.g., High-Density Polyethylene).
-
Ensure the container is kept closed unless actively receiving waste, utilizing a vapor-trapping manifold if possible.
-
Label as "Hazardous Waste - Flammable/Toxic (Acetonitrile, TCA)."
-
Never mix with aqueous biological waste. Transfer to the institutional main accumulation area within the regulatory timeframe (typically 12 months for academic labs under Subpart K)[1].
-
Workflow C: Biological Assay Waste (Synthetic RNA)
-
Causality : Once 2'-OMe-CMP is incorporated into a synthetic RNA molecule, it falls under the purview of the NIH Guidelines[3]. Synthetic nucleic acids that can base-pair with naturally occurring nucleic acids pose a potential biohazard (e.g., off-target gene silencing). Therefore, all liquid or solid wastes contaminated with synthetic RNA must be decontaminated prior to disposal[3].
Part 2: Step-by-Step Decontamination Methodology for Synthetic RNA
To ensure a self-validating system, the decontamination of 2'-OMe-CMP-containing synthetic RNA relies on aggressive oxidative cleavage.
Caption: Step-by-step chemical decontamination pathway for synthetic RNA containing 2'-OMe-CMP.
Protocol: Oxidative Cleavage via Sodium Hypochlorite
-
Collection : Gather all aqueous assay waste containing 2'-OMe-CMP-modified RNA in a leak-proof, shatter-resistant container labeled with a biohazard symbol[3].
-
Reagent Addition : Add fresh, undiluted household bleach (sodium hypochlorite, typically 5-6% active chlorine) to the liquid waste to achieve a final concentration of 10% (v/v) bleach[4].
-
Scientific Causality: Hypochlorite acts as a strong oxidizing agent. It aggressively attacks the phosphodiester backbone and oxidizes the nucleobases, resulting in total fragmentation of the synthetic RNA. This destroys the molecule's ability to base-pair or exert biological activity.
-
-
Incubation & Self-Validation : Seal the container loosely to prevent pressure buildup and agitate gently. Allow the mixture to incubate at room temperature for a minimum of 30 minutes[4].
-
Validation Step: Use chlorine test strips to confirm the presence of active free chlorine (>5000 ppm) during the incubation. If chlorine is depleted (due to a high organic load in the buffer), add additional bleach and restart the 30-minute timer.
-
-
Disposal : After validated incubation, the synthetic RNA is fully decontaminated. Depending on your institution's Publicly Owned Treatment Works (POTW) discharge limits, the neutralized aqueous solution may be disposed of down the laboratory sink with copious amounts of water, or absorbed into solid media and disposed of as Regulated Medical Waste (RMW)[4].
Part 3: Quantitative Waste Management Summary
| Waste Matrix | Primary Hazard | Quantitative Thresholds / Parameters | Regulatory Framework | Required Action |
| Pure Solid Reagent | Respiratory Irritant | N/A (Keep in original sealed vial) | Local Solid Waste | Segregate as non-hazardous chemical waste |
| Synthesis Effluent | Flammable / Toxic | Accumulation limit: 55 gallons per SAA[1] | EPA RCRA (40 CFR Part 262) | Store in grounded HDPE carboy; Incinerate via contractor |
| Synthetic RNA (Aqueous) | Biohazard (rsNA) | 10% (v/v) Bleach; >30 min contact time[4] | NIH Guidelines | Oxidative decontamination prior to disposal |
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories United States Environmental Protection Agency (US EPA) URL:[Link]
-
Summary - NIH Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules Florida International University (FIU) Biosafety URL:[Link]
-
What do the NIH Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules (NIH Guidelines) mean to me? Vanderbilt University Medical Center (VUMC) URL:[Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5'-Cytidylic acid, 2'-O-methyl-
As researchers and drug development professionals, our work with modified nucleic acids like 5'-Cytidylic acid, 2'-O-methyl- is foundational to advancements in therapeutics and diagnostics. The 2'-O-methyl modification confers increased stability against nuclease degradation, a desirable trait for many applications. However, the integrity of our experiments hinges not only on the properties of the molecule but on our meticulous handling of it.
This guide provides essential, immediate safety and logistical information for handling 5'-Cytidylic acid, 2'-O-methyl-. It is structured to provide procedural, step-by-step guidance that directly answers operational questions, ensuring both your safety and the viability of your valuable samples. The primary challenge in handling this and similar RNA analogues is not typically acute chemical toxicity, but the pervasive threat of RNase contamination, which can rapidly and irreversibly degrade your materials.[1][2]
Hazard Assessment: A Dual Perspective
While Safety Data Sheets (SDS) for the parent compound, 5'-Cytidylic acid, do not classify it as a hazardous substance under normal conditions, it is prudent to treat all laboratory chemicals with a baseline level of caution.[3][4] The primary risks can be categorized as follows:
-
Chemical Exposure: As a fine powder, the compound may cause skin and eye irritation upon contact.[5][6] Inhalation of dust should be avoided, and ingestion can be harmful.[5][7]
-
Sample Integrity (RNase Contamination): This is the most significant operational hazard. RNases are ubiquitous enzymes found on skin, in dust, and on non-sterilized lab equipment.[1][2] They are notoriously difficult to inactivate and can completely degrade RNA samples, rendering experiments useless.[8][9]
Therefore, our PPE strategy must address both personal safety and the critical need to create an RNase-free environment.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum required PPE for handling 5'-Cytidylic acid, 2'-O-methyl-. Adherence to these guidelines is the first line of defense for both the researcher and the experiment.
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Disposable, powder-free nitrile gloves. | Prevents direct skin contact with the chemical and, crucially, prevents the transfer of RNases from your hands to samples.[2][9] Always change gloves frequently , especially after touching any surface outside the designated RNase-free work area (e.g., door handles, keyboards, personal items).[2][9] |
| Body Protection | Clean, long-sleeved laboratory coat. | Protects personal clothing from potential spills and contamination. A dedicated lab coat for RNA work is highly recommended to prevent cross-contamination from other lab areas.[9] |
| Eye & Face Protection | Safety glasses with side shields (minimum). Tightly fitting safety goggles are recommended when weighing powder or handling larger volumes. | Protects against accidental splashes of solutions or aerosolized powder getting into the eyes.[10][11] For significant splash risks, a face shield should be worn in addition to safety glasses or goggles.[10] |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area or chemical fume hood. | If there is a risk of generating significant dust (e.g., weighing large quantities outside of a containment hood), a NIOSH-approved respirator may be necessary.[7][12] |
Operational Plan: Establishing an RNase-Free Workflow
Your PPE is only effective as part of a comprehensive system designed to exclude RNases. The following workflow is a self-validating system; by diligently following each step, you create an environment that protects your experiment's integrity.
Workflow Diagram: RNase-Free Environment Setup
Caption: Workflow for establishing and maintaining an RNase-free environment.
Step-by-Step Protocol for Safe Handling
A. Workspace Preparation
-
Designate an Area: Choose a specific bench area or fume hood dedicated solely to RNA work.[13]
-
Decontaminate Surfaces: Thoroughly clean the benchtop, pipettes, and any other equipment with a commercial RNase decontamination solution, followed by a rinse with RNase-free water.[9]
-
Prepare Supplies: Use only certified RNase-free disposable plasticware (pipette tips, microcentrifuge tubes).[1][8] If using glassware, it must be baked at 240°C for at least 4 hours.[2] Autoclaving alone is insufficient to inactivate all RNases.[8]
-
Use RNase-Free Reagents: Prepare all buffers and solutions using DEPC-treated water that has been autoclaved to remove residual DEPC.[1][8]
B. Donning PPE
-
Lab Coat: Put on your clean, dedicated lab coat.
-
Eye Protection: Wear your safety glasses or goggles.
-
Gloves: Put on a fresh pair of nitrile gloves. This should be the last step before you begin handling reagents.
C. Handling the Compound
-
Weighing (if solid): If possible, weigh the powder in a chemical fume hood or a containment balance enclosure to minimize dust inhalation and contamination.
-
Reconstitution: Reconstitute the compound using your prepared RNase-free buffers or water.
-
Aseptic Technique: Throughout your work, be mindful of what your gloved hands touch. Keep tubes and reagent bottles closed whenever possible.[2][9] Use proper pipetting techniques to avoid creating aerosols.
-
Keep on Ice: Keep all tubes containing the RNA analogue on ice to slow down any potential degradation.[13]
D. Doffing PPE
-
Remove Lab Coat: Remove your lab coat, turning it inside out as you do, and store it in its designated location.
-
Remove Eye Protection.
-
Remove Gloves: This should be the last step. Peel one glove off by grasping the outside of the cuff and pulling it inside out. Use your ungloved hand to slide under the cuff of the remaining glove and peel it off, also inside out. This prevents contact with the contaminated outer surface.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Spill and Disposal Plan
Even with the best precautions, accidents can happen. A clear plan for spills and waste disposal is essential.
A. Spill Cleanup
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don Appropriate PPE: Ensure you are wearing your lab coat, eye protection, and double nitrile gloves.
-
Contain the Spill:
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with an appropriate cleaning agent, followed by an RNase decontamination solution.
-
Dispose of Waste: All cleanup materials must be placed in a sealed bag and disposed of as chemical waste.
B. Waste Disposal
-
Chemical Waste: The compound itself and any concentrated solutions should be disposed of according to your institution's chemical waste guidelines. Consult your local waste management authority.[7][14] Do not pour down the drain.
-
Contaminated Consumables: All used pipette tips, tubes, and gloves that have come into contact with the chemical should be collected in a designated, clearly labeled waste container for disposal as laboratory or chemical waste.
-
Containers: Empty containers should be triple-rinsed before recycling or disposal, with the rinseate collected as chemical waste.[14]
By integrating this comprehensive PPE and handling strategy into your daily laboratory practice, you build a robust system that protects your personal safety while ensuring the scientific integrity of your research with 5'-Cytidylic acid, 2'-O-methyl-.
References
- Roche. (2025, November 26). Precautions for Handling of RNA. Life Science.
- metabion. Guidelines for Handling RNA.
- RNA. (n.d.).
- QIAGEN. Best practices for RNA storage and sample handling.
- Biotium. (2025, February 7). Tech Tip: Tips & Best Practices for Working with RNA.
- Chemstock. (2018, May 12). CYTIDINE-2'(3')
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Fisher Scientific. (2012, September 18).
- CymitQuimica. (2010, March 11).
- U.S. Department of Health & Human Services. Personal Protective Equipment (PPE).
- Environmental Health and Safety, University of Washington.
- Environmental Health and Safety, University of Washington. (2015, October 24). PERSONAL PROTECTIVE EQUIPMENT FOR ENGINEERED NANOPARTICLES.
- Santa Cruz Biotechnology.
- Triveni Chemicals. (2026, February 6).
- Cayman Chemical. (2013, January 10).
- Fisher Scientific. (2012, September 18).
- TCI America. (2024, November 11). 2'-Deoxy-5-(hydroxymethyl)
- MilliporeSigma. 5'-Cytidylic acid United States Pharmacopeia (USP) Reference Standard.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Echemi.
Sources
- 1. lifescience.roche.com [lifescience.roche.com]
- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemicalbull.com [chemicalbull.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. metabion.com [metabion.com]
- 9. biotium.com [biotium.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. echemi.com [echemi.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 14. chemstock.ae [chemstock.ae]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
